molecular formula C14H15N B1265655 N-Benzyl-N-methylaniline CAS No. 614-30-2

N-Benzyl-N-methylaniline

Cat. No.: B1265655
CAS No.: 614-30-2
M. Wt: 197.27 g/mol
InChI Key: LXZGVFCKZRHKMU-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylaniline (CAS 614-30-2) is a tertiary amine that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound is a useful precursor in the synthetic preparation of fused tetrahydroquinolines via oxidative cyclization of anilines with maleimides . Its structure, featuring a benzyl and a methyl group attached to a central aniline nitrogen, makes it a valuable intermediate for constructing more complex nitrogen-containing heterocycles . In research applications, this compound has been instrumental in metabolic studies. Specifically, it has been used in in vitro hepatic microsomal metabolism experiments to help elucidate pathways of metabolic amide formation, providing evidence that challenges the proposed N-oxidative route and supports the mechanism involving benzylic carbon oxidation . Furthermore, the broader class of N-benzylated aniline derivatives is recognized for its significance in drug discovery, often serving as a key pharmacophore in the development of therapeutic agents . Modern synthetic methodologies also employ this compound and its derivatives in transition-metal-catalyzed N-alkylation reactions, utilizing the "borrowing hydrogen" strategy with alcohols as alkylating agents, which represents a more sustainable and atom-economical approach . Please note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-methylaniline
Source PubChem
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InChI

InChI=1S/C14H15N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZGVFCKZRHKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060630
Record name Benzenemethanamine, N-methyl-N-phenyl-
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

614-30-2
Record name N-Benzyl-N-methylaniline
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Record name N-Methyl-N-phenylbenzylamine
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Record name N-Benzyl-N-methylaniline
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Record name N-benzyl-N-methylaniline
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Record name N-METHYL-N-PHENYLBENZYLAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Benzyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Benzyl-N-methylaniline in Modern Research

This compound is a tertiary amine that, while a seemingly simple molecule, serves as a crucial building block and a compound of interest in various chemical and pharmaceutical research domains. Its structural motif, featuring a benzyl group and a methyl group attached to an aniline nitrogen, provides a unique combination of steric and electronic properties.[1] This makes it a valuable intermediate in the synthesis of more complex molecules, including dyes and potentially therapeutic agents.[2] For researchers in drug development, understanding the fundamental physical properties of such a scaffold is paramount. These properties govern its reactivity, solubility, and bioavailability, ultimately influencing its suitability as a pharmacophore or a synthetic precursor.[3][4]

This guide provides a comprehensive overview of the core physical properties of this compound, detailed and validated protocols for their experimental determination, and an exploration of its spectroscopic signature. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only reproduce these measurements but also understand the critical parameters that ensure data integrity.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its basic identity. The molecular structure of this compound is key to interpreting its physical and chemical behavior.

Caption: Molecular Structure of this compound.

Core Physical Properties

The following table summarizes the key physical properties of this compound, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₅N[5]
Molecular Weight 197.28 g/mol [5]
Appearance Colorless to yellow or light brown viscous liquid.[2][3][4]
Melting Point 8 - 9.3 °C[2]
Boiling Point 311 - 318 °C at 1013 hPa[2]
Density 1.046 - 1.048 g/cm³ at 20-25 °C[2]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Soluble in ethanol and ether.[2]
CAS Number 614-30-2[5]

Experimental Determination of Physical Properties

Accurate and reproducible data are the cornerstones of scientific research. The following section provides detailed, step-by-step protocols for the experimental determination of the core physical properties of this compound. The rationale behind key steps is explained to ensure a deep understanding of the methodology.

Workflow for Physical Property Characterization

cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting start Obtain Pure Sample melting_point Melting Point Determination start->melting_point boiling_point Boiling Point Determination start->boiling_point density Density Measurement start->density solubility Solubility Testing start->solubility data_analysis Analyze & Compare Data melting_point->data_analysis boiling_point->data_analysis density->data_analysis solubility->data_analysis reporting Report Findings data_analysis->reporting

Caption: Experimental workflow for the physical characterization of this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[6] The presence of impurities typically depresses and broadens the melting point range.[6]

Methodology:

  • Sample Preparation: Since this compound has a melting point near room temperature, it should be cooled in an ice bath to solidify it before the determination.

  • Loading the Capillary Tube: A small amount of the solidified sample is introduced into a capillary tube, which is sealed at one end.[7] The tube is then gently tapped to pack the sample at the bottom.[7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).

  • Heating and Observation: The apparatus is heated slowly and steadily.[8] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[7] The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

  • Causality: A slow heating rate is crucial for accurate determination as it ensures thermal equilibrium between the sample, the heating medium, and the thermometer.

Boiling Point Determination (Thiele Tube Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] At this temperature, the liquid undergoes a phase transition to a gas.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.[10]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.[10]

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11]

  • Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath through convection.[10]

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary.[12] The heating is then stopped. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point.[12]

  • Causality: The stream of bubbles indicates that the vapor pressure of the sample is greater than the external pressure. When the liquid begins to enter the capillary upon cooling, it signifies that the external pressure has just overcome the vapor pressure of the sample, which corresponds to the boiling point.[11]

Density Measurement (Volumetric Flask Method)

Principle: Density is an intrinsic property of a substance, defined as its mass per unit volume.[13]

Methodology:

  • Mass of the Empty Flask: A clean and dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed on an analytical balance.[14]

  • Filling the Flask: The volumetric flask is carefully filled with this compound up to the calibration mark.[14] A pipette can be used for precise addition.

  • Mass of the Filled Flask: The filled volumetric flask is weighed again.[14]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by the volume of the flask.[15]

  • Causality: Using a volumetric flask ensures an accurate and precise measurement of the liquid's volume, which is critical for an accurate density determination. The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.

Solubility Testing

Principle: The solubility of a compound in a particular solvent is determined by the balance of intermolecular forces between the solute and solvent molecules. "Like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology:

  • Sample and Solvent: A small, measured amount of this compound (e.g., 0.1 mL) is placed in a test tube.[16]

  • Solvent Addition: A small volume of the solvent (e.g., 3 mL of water, ethanol, or diethyl ether) is added to the test tube.[16]

  • Observation: The mixture is vigorously shaken.[17] The compound is considered soluble if a homogeneous solution is formed.[17] If it is insoluble, the formation of two distinct layers or a suspension will be observed.

  • Causality: this compound is a largely non-polar molecule due to its two aromatic rings and hydrocarbon substituents. This explains its insolubility in a highly polar solvent like water and its solubility in less polar organic solvents like ethanol and ether.[2]

Spectroscopic Profile

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for its identification and structural elucidation.

Infrared (IR) Spectroscopy

The NIST WebBook provides access to the infrared spectrum of this compound.[18] Key characteristic peaks would include:

  • C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Found just below 3000 cm⁻¹ for the methyl and methylene groups.

  • C=C stretching (aromatic): Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

  • C-N stretching: Expected in the 1350-1250 cm⁻¹ region for tertiary aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.17 (m, 7H): Aromatic protons of the benzyl and aniline rings.

    • δ 6.78 – 6.31 (m, 3H): Aromatic protons of the aniline ring.

    • δ 4.44 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

    • δ 2.93 (s, 3H): Methyl protons (-CH₃).[19]

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 148.65, 137.95: Aromatic carbons attached to nitrogen and the benzylic carbon.

    • δ 128.13, 127.51, 125.82, 125.70, 115.51, 111.33: Aromatic carbons.

    • δ 55.60: Methylene carbon (-CH₂-).

    • δ 37.48: Methyl carbon (-CH₃).[19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The predicted monoisotopic mass of this compound is 197.12045 Da.[20] The mass spectrum would show a molecular ion peak (M⁺) at m/z 197.[21]

Applications in Drug Development and Chemical Synthesis

This compound and its derivatives are of significant interest to the pharmaceutical industry. The N-benzyl aniline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[4] Derivatives of this scaffold have been explored for a range of therapeutic applications, including:

  • Antimicrobial and Anticancer Agents: The lipophilic nature of the benzyl group combined with the electronic properties of the aniline ring allows for diverse interactions with biological targets.

  • Enzyme Inhibition: Certain N-benzyl aniline derivatives have shown potent inhibitory activity against enzymes such as acetylcholinesterase and carbonic anhydrases, which are targets for neurological disorders and other diseases.[22]

Furthermore, this compound serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules with potential biological activity.[1]

Safety and Handling

According to safety data, this compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

A thorough understanding of the physical properties of this compound is essential for its effective use in research and development. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. By adhering to these methodologies and understanding the underlying principles, researchers can ensure the generation of high-quality, reliable data, which is critical for advancing scientific discovery, particularly in the fields of chemical synthesis and drug development.

References

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  • JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. [Link]

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N-Benzyl-N-methylaniline chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Benzyl-N-methylaniline: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a tertiary amine that serves as a versatile building block in organic synthesis. Its molecular architecture, featuring a methyl group, a benzyl group, and a phenyl group attached to a central nitrogen atom, makes it a valuable intermediate in the production of various target molecules. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications, particularly for professionals in chemical research and drug development.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundation of all scientific research. This compound is known by several synonyms, and its unique structure is definitively registered under a specific CAS number.

  • Primary Name: this compound

  • CAS Number: 614-30-2[1][2][3][4][5]

  • Molecular Formula: C₁₄H₁₅N[1][5][6]

  • Synonyms: N-Methyl-N-benzylaniline, N-Methyl-N-phenylbenzylamine, Benzylmethylphenyl amine, N-benzyl-N-methylbenzenamine[2][3][7][8][9]

  • EC Number: 210-375-4[1][8][9]

Chemical Structure Diagram

The structure consists of a central nitrogen atom bonded to a methyl group (CH₃), a benzyl group (CH₂C₆H₅), and a phenyl group (C₆H₅).

chemical_structure cluster_phenyl Phenyl Group cluster_benzyl Benzyl Group N N C1 C N->C1 CH2 CH₂ N->CH2 CH3 CH₃ N->CH3 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 BC1 C CH2->BC1 BC2 C BC1->BC2 BC3 C BC2->BC3 BC4 C BC3->BC4 BC5 C BC4->BC5 BC6 C BC5->BC6 BC6->BC1

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 197.28 g/mol [1][5]
Appearance Light yellow to brown oily liquid; Clear yellow to amber liquid[1][5][8]
Melting Point 8 - 9.3 °C[1][3][8][10]
Boiling Point 311 - 318 °C at 760 mmHg[1][3][6][7][10]
Density ~1.046 g/cm³ at 20-25 °C[1][3][7][10]
Refractive Index (n20/D) ~1.605 - 1.608[1][6][7]
Solubility Insoluble in water (0.009 g/L); Soluble in ethanol and ether.[1][3]
Flash Point 128.8 - 152 °C[1][3]
Autoignition Temperature 450 °C[3]

Synthesis Protocol: N-Alkylation of N-Methylaniline

This compound is commonly synthesized via the benzylation of N-methylaniline.[11] This nucleophilic substitution reaction involves the nitrogen atom of N-methylaniline attacking the electrophilic benzylic carbon of a benzyl halide, typically benzyl chloride, in the presence of a base to neutralize the resulting acid.

Experimental Rationale

The choice of N-methylaniline as the starting material provides one of the necessary alkyl/aryl groups (the methyl and phenyl groups on the nitrogen).[12] Benzyl chloride is an effective benzylating agent due to the stability of the benzyl carbocation-like transition state. A base, such as sodium carbonate or triethylamine, is crucial to scavenge the HCl formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Step-by-Step Methodology
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylaniline (1.0 eq) and a suitable solvent like acetonitrile or toluene.

  • Addition of Base: Add a mild base such as anhydrous potassium carbonate (1.5 eq). The base acts as an acid scavenger.

  • Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 eq) to the stirring mixture at room temperature. The slight excess of benzyl chloride ensures the complete consumption of the starting aniline.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid salts and wash with the solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted N-methylaniline, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound as a light-yellow oil.

Synthesis Workflow Diagram

synthesis_workflow start 1. Charge Reactor: N-Methylaniline Solvent (Toluene) Base (K₂CO₃) add_benzyl 2. Add Benzyl Chloride (Slowly at RT) start->add_benzyl reflux 3. Heat to Reflux (4-6 hours) Monitor by TLC add_benzyl->reflux workup 4. Cool & Filter Salts reflux->workup extract 5. Aqueous Workup (HCl, NaHCO₃, Brine) workup->extract purify 6. Dry & Concentrate extract->purify product 7. Vacuum Distillation (Pure Product) purify->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its structural analogs are important motifs in several areas of chemical and pharmaceutical science.

  • Synthetic Intermediate: It is a key raw material for the synthesis of cationic dyes.[1] It also serves as a building block for creating more complex heterocyclic structures, such as fused tetrahydroquinolines, through oxidative cyclization reactions.[7]

  • Drug Metabolism Studies: The metabolism of tertiary anilines is of significant interest in toxicology and drug development. Studies on this compound have shown that its in vitro hepatic microsomal metabolism leads primarily to N-dealkylation and p-hydroxylation products, rather than N-oxidation.[13] This provides valuable insight into the metabolic pathways of xenobiotics containing the tertiary benzylic amine moiety.

  • Scaffold in Medicinal Chemistry: The broader class of N-benzyl aniline derivatives is recognized as a privileged scaffold in medicinal chemistry.[14] These structures have been investigated for a range of biological activities, including potential as antimicrobial agents against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and as anticancer agents.[14][15] The N-benzylaniline framework is a key component in drugs developed for respiratory diseases.[16]

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

  • Hazards: The compound is classified as an irritant (Xi).[1][8] It is irritating to the eyes, respiratory system, and skin.[1] It may also be harmful if swallowed or in contact with skin.[17]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[18] Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[1][18]

  • Storage: Store in a tightly closed container in a dry, dark, and well-ventilated place.[5][17] The recommended storage temperature is below +30°C.[1][7]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water and seek medical advice.[1]

    • In case of skin contact: Wash off with plenty of soap and water.[17] Remove contaminated clothing.[18]

    • If inhaled: Move the person to fresh air.[17]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

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Sources

An In-depth Technical Guide to the Synthesis of N-Benzyl-N-methylaniline from N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzyl-N-methylaniline is a tertiary amine with significant applications as a building block in organic synthesis, particularly in the preparation of dyes and pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthetic routes from N-methylaniline to this compound, designed for researchers, scientists, and professionals in drug development. The document delves into the core chemical principles, offers detailed experimental protocols, and presents a comparative analysis of different synthetic strategies, with a strong emphasis on reaction mechanisms, safety, and product purification.

Table of Contents

Introduction

The synthesis of tertiary amines is a cornerstone of modern organic chemistry due to their prevalence in a vast array of functional molecules. This compound, a tertiary amine, serves as a crucial intermediate in various chemical industries. Its structural motif, featuring both a methyl and a benzyl group attached to an aniline nitrogen, provides a versatile scaffold for further chemical transformations. This guide focuses on the practical synthesis of this compound from the readily available secondary amine, N-methylaniline. We will explore the two primary synthetic pathways: direct N-alkylation and reductive amination, providing a detailed analysis of each to enable informed decisions in a laboratory setting.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectroscopic properties of the target compound is essential for monitoring reaction progress and confirming product identity and purity.

Synthetic Strategies

The transformation of N-methylaniline to this compound can be efficiently achieved through two principal synthetic routes. The choice of method often depends on factors such as available reagents, desired scale, and tolerance for potential side products.

Direct N-Alkylation with Benzyl Halides

Direct N-alkylation is a classical and straightforward approach for the formation of C-N bonds. In this method, N-methylaniline acts as a nucleophile, attacking an electrophilic benzyl halide, most commonly benzyl chloride or benzyl bromide.

Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound, followed by its in-situ reduction to the corresponding amine.

Purification and Characterization

Regardless of the synthetic method employed, purification of the crude this compound is crucial to obtain a product of high purity. The two primary methods for purification are vacuum distillation and column chromatography.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Benzyl-N-methylaniline: Nomenclature, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a tertiary amine with significant applications in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the systematic IUPAC nomenclature, physicochemical properties, synthetic methodologies, spectroscopic characterization, and key applications of this compound.

Decoding the IUPAC Nomenclature: this compound

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring unambiguous communication of chemical structures. For tertiary amines like this compound, the nomenclature rules are applied as follows:

  • Identification of the Parent Structure : The core of the molecule is an aniline framework. Aniline, which has the systematic IUPAC name benzenamine, consists of a phenyl group attached to a nitrogen atom.[1][2] This aniline moiety is considered the parent structure due to its complexity compared to the other substituents on the nitrogen.

  • Identification of Nitrogen Substituents : The nitrogen atom is bonded to three distinct groups: a phenyl group (from the aniline parent), a methyl group (-CH₃), and a benzyl group (-CH₂C₆H₅). This makes it a tertiary amine.[3]

  • Application of N-Locant Rule : In unsymmetrically substituted secondary and tertiary amines, the largest or most complex alkyl or aryl group is designated as the parent chain or parent ring system.[4][5] The other groups attached to the nitrogen atom are treated as substituents and are designated with the prefix "N-" to indicate their position on the nitrogen atom.[1][6]

  • Alphabetical Prioritization : The substituents on the nitrogen are a "benzyl" group and a "methyl" group. According to IUPAC rules, these substituents are listed in alphabetical order.[1][7] Therefore, "benzyl" precedes "methyl".

Combining these principles, the definitive IUPAC name is This compound .[8] The alternative systematic name, N-benzyl-N-methylbenzenamine , is also correct but "aniline" is the preferred and widely accepted IUPAC name for C₆H₅NH₂.[1]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are critical for the identification, purification, and application of this compound.

Physical Properties

This compound is typically a light yellow to brown oily liquid under standard conditions.[9][10] Its high boiling point is characteristic of aromatic compounds with its molecular weight. It exhibits low solubility in water but is soluble in common organic solvents like ethanol and ether.[10]

PropertyValueSource(s)
Molecular Formula C₁₄H₁₅N[11][12][13]
Molecular Weight 197.28 g/mol [11][12][13]
Appearance Clear yellow to amber liquid[9][14]
Melting Point 8-9.3 °C[11][15][16]
Boiling Point ~306-318 °C at 760 mmHg[11][15]
Density ~1.046 g/cm³ at 20-25 °C[11][15][16]
Refractive Index (n²⁰/D) ~1.605[11]
Flash Point ~129-152 °C[13][14][16]
Water Solubility 0.009 g/L[10][16]
CAS Number 614-30-2[11][12][13]
Spectroscopic Data Interpretation

Spectroscopic analysis is essential for structural verification.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the N-methyl protons (CH₃), a singlet for the benzylic methylene protons (-CH₂-), and a series of multiplets in the aromatic region corresponding to the protons on the two distinct phenyl rings.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display characteristic peaks for the N-methyl carbon, the benzylic methylene carbon, and the aromatic carbons of both the N-phenyl and benzyl groups.[17]

  • Infrared (IR) Spectroscopy : The IR spectrum provides evidence of key functional groups. Expected absorptions include C-H stretches for both aliphatic (methyl and methylene) and aromatic groups, C=C stretching vibrations from the aromatic rings, and C-N stretching bands characteristic of tertiary aromatic amines.[18]

  • Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (197.28 g/mol ).[18]

Synthesis Protocol: N-Alkylation of N-methylaniline

A standard and reliable method for the synthesis of this compound is the N-alkylation of N-methylaniline with a benzylating agent, such as benzyl chloride, in the presence of a base.

Causality Behind Experimental Choices:

  • Substrates : N-methylaniline serves as the nucleophile. Benzyl chloride is an effective electrophile due to the stability of the incipient benzylic carbocation, facilitating the Sₙ2 reaction.

  • Base : A non-nucleophilic base like sodium carbonate or triethylamine is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Solvent : A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.

cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product N-methylaniline N-methylaniline A 1. Dissolve N-methylaniline and base in solvent N-methylaniline->A Benzyl Chloride Benzyl Chloride B 2. Add Benzyl Chloride (dropwise, under stirring) Benzyl Chloride->B Base (e.g., Na₂CO₃) Base (e.g., Na₂CO₃) Base (e.g., Na₂CO₃)->A Solvent (e.g., ACN) Solvent (e.g., ACN) Solvent (e.g., ACN)->A A->B C 3. Heat reaction mixture (e.g., 60-80°C) and monitor by TLC B->C D 4. Cool and filter to remove salts C->D E 5. Evaporate solvent (rotary evaporation) D->E F 6. Purify crude product (Column Chromatography or Vacuum Distillation) E->F This compound\n(High Purity) This compound (High Purity) F->this compound\n(High Purity)

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylaniline (1.0 eq.) and anhydrous sodium carbonate (1.5 eq.). Add a suitable volume of dry acetonitrile to dissolve/suspend the reactants.

  • Addition of Alkylating Agent : Slowly add benzyl chloride (1.1 eq.) to the stirring mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Execution : Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (sodium chloride and excess sodium carbonate) and wash the filter cake with a small amount of acetonitrile.

  • Isolation : Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude oily residue by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Industrial and Research Applications

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of dyes and as a building block in organic synthesis.

  • Dye Synthesis : Its most significant application is as a precursor in the manufacturing of cationic (basic) dyes.[9] These dyes, such as Cationic Red X-GRL and Cationic Blue X-GRRL, are used for coloring synthetic fibers like acrylics, valued for their vibrant colors and good fastness properties.[9]

  • Organic Synthesis : It serves as a versatile building block for creating more complex molecular architectures. For instance, it is used in the synthetic preparation of fused tetrahydroquinolines through oxidative cyclization reactions.[11]

  • Pharmaceutical and Agrochemical Research : While less common, aniline derivatives are foundational in medicinal chemistry and agrochemical development. This compound can be used as a starting material or intermediate for synthesizing novel bioactive compounds.[19][20]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety.

  • Hazards : this compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[10][21] It is harmful if swallowed or in contact with skin.[22]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a chemical fume hood.[23] Wear appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.[22][23]

  • Handling : Avoid inhalation of vapors and contact with skin and eyes.[24] Wash hands thoroughly after handling.[23] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[10][23]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[22][23] The recommended storage temperature is generally below 30°C.[10][11]

References

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  • This compound. (n.d.). Stenutz. Retrieved from [Link]

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  • Nomenclature of Amines. (2023, December 16). CK-12 Foundation. Retrieved from [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

  • This compound - 13C NMR. (n.d.). SpectraBase. Retrieved from [Link]

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An In-depth Technical Guide to N-Benzyl-N-methylaniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzyl-N-methylaniline (CAS No. 614-30-2) is a tertiary amine that serves as a significant building block in organic synthesis and holds a place of interest in medicinal chemistry. Its structural framework, featuring a benzyl group and a methyl group on an aniline nitrogen, provides a versatile scaffold for creating more complex molecules. This guide offers a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It details the physicochemical properties, provides a robust, field-tested protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its current and potential applications, particularly as a precursor for dyes and a scaffold for pharmacologically active compounds.

Core Properties and Identification

This compound, with the IUPAC name this compound, is a valuable reagent in synthetic chemistry. Understanding its fundamental properties is the first step in its effective application.

Physicochemical Data

The essential quantitative data for this compound are summarized below. These values are critical for designing experimental conditions, from reaction temperature to purification methods.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₅N[1][2][3]
Molecular Weight 197.27 g/mol [1]
CAS Number 614-30-2[1][2][3]
Appearance Light yellow to brown oily liquid[4]
Melting Point 8-9.3 °C[4]
Boiling Point ~311-318 °C at 1013 hPa
Density ~1.046 g/cm³ at 20 °C
Solubility Insoluble in water; Soluble in ethanol, ether[4]
Refractive Index (n²⁰/D) ~1.605
Structural Identifiers
  • IUPAC Name: this compound

  • Synonyms: N-Methyl-N-benzylaniline, N-Methyl-N-phenylbenzylamine

  • SMILES: CN(CC1=CC=CC=C1)C2=CC=CC=C2

  • InChI Key: LXZGVFCKZRHKMU-UHFFFAOYSA-N

Synthesis and Purification

The most common and reliable method for synthesizing this compound in a laboratory setting is the direct N-alkylation of N-methylaniline. This pathway is chosen for its high efficiency and the ready availability of starting materials.

Synthetic Pathway: N-Alkylation

The reaction involves the nucleophilic attack of the secondary amine, N-methylaniline, on benzyl chloride. A base is required to neutralize the hydrochloric acid formed during the reaction, which prevents the protonation of the starting amine and drives the equilibrium toward the product.

Synthesis_of_N_Benzyl_N_methylaniline cluster_reactants Starting Materials cluster_product Products NMA N-Methylaniline Product This compound NMA->Product + BC Benzyl Chloride BC->Product Alkylation (Solvent, Heat) Base Base (e.g., NaHCO₃) Byproduct HCl (neutralized) Base->Byproduct

Caption: Synthesis workflow for this compound via N-alkylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for N-alkylation of anilines, such as the one described in Organic Syntheses for the preparation of benzylaniline, ensuring a self-validating and trustworthy methodology[5].

Materials:

  • N-methylaniline (1.0 eq.)

  • Benzyl chloride (1.0 eq.)

  • Sodium bicarbonate (NaHCO₃) (1.2 eq.)

  • Ethanol or Toluene (as solvent)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methylaniline, sodium bicarbonate, and the chosen solvent (e.g., Toluene).

  • Reaction Initiation: Heat the mixture to a gentle reflux (approx. 90-100 °C).

  • Addition of Alkylating Agent: Add benzyl chloride dropwise to the refluxing mixture over 1-2 hours. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of quaternary ammonium salt byproducts.

  • Reaction Monitoring: Maintain the reflux for an additional 4-6 hours after the addition is complete. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting N-methylaniline spot has been consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

Due to its high boiling point, this compound is best purified by vacuum distillation .

  • Rationale: Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition of the compound.

  • Procedure: The crude oil is transferred to a distillation apparatus. The system is placed under a high vacuum, and the temperature is gradually increased. The pure fraction is collected at the appropriate temperature and pressure. The expected boiling point is approximately 180 °C at 12 mmHg[5].

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. A combination of spectroscopic methods provides a comprehensive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments:

    • A singlet for the N-methyl protons (~3.0 ppm).

    • A singlet for the benzylic methylene protons (-CH₂-) (~4.5 ppm).

    • A series of multiplets in the aromatic region (~6.6-7.4 ppm) corresponding to the protons on the two different phenyl rings.

  • ¹³C NMR: The carbon NMR will display unique signals for each carbon atom. Key expected shifts include:

    • N-methyl carbon (~40 ppm).

    • Benzylic methylene carbon (~55 ppm).

    • Multiple signals in the aromatic region (~112-149 ppm), including quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound, as provided by the NIST Chemistry WebBook, shows characteristic absorption bands[6].

  • ~3050-3020 cm⁻¹: C-H stretching from the aromatic rings.

  • ~2950-2850 cm⁻¹: C-H stretching from the methyl and methylene groups.

  • ~1600 & 1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic rings.

  • ~1350 cm⁻¹: C-N stretching of the tertiary aromatic amine.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): A peak at m/z = 197, corresponding to the molecular weight of the compound, is expected.

  • Key Fragmentation: A prominent peak at m/z = 91 is anticipated, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by the loss of the N-methylaniline radical. Another significant fragment would be at m/z = 106, resulting from the loss of the benzyl radical.

Applications in Research and Drug Development

While this compound is a relatively simple molecule, it serves as a crucial intermediate and a structural motif in several areas of chemical science.

Applications NBNMA This compound (NBNMA) Dyes Cationic Dyes NBNMA->Dyes Pharma Pharmaceutical Scaffolds NBNMA->Pharma BuildingBlock Synthetic Intermediate NBNMA->BuildingBlock Antimicrobial Antimicrobial Agents Pharma->Antimicrobial Anticancer Anticancer Agents Pharma->Anticancer Tetrahydroquinolines Fused Tetrahydroquinolines BuildingBlock->Tetrahydroquinolines

Caption: Key application areas for this compound and its derivatives.

Synthetic Intermediate

This compound is a useful building block for more complex heterocyclic structures. For instance, it is used in the synthetic preparation of fused tetrahydroquinolines via oxidative cyclization reactions. This demonstrates its utility in constructing polycyclic systems that are often of interest in medicinal chemistry.

Dye Synthesis

The compound serves as a precursor in the synthesis of certain cationic (basic) dyes[4]. The tertiary amine structure is fundamental to the chromophoric systems of various colorants used in the textile and printing industries.

Scaffold in Medicinal Chemistry

The broader class of N-benzyl aniline derivatives has garnered significant attention for its therapeutic potential. These scaffolds have been explored for a range of biological activities:

  • Antimicrobial and Anticancer Agents: The lipophilic nature of the benzyl group combined with the electronic properties of the aniline ring allows for diverse interactions with biological targets. Various derivatives have been synthesized and investigated for their potential as antimicrobial and anticancer drugs.

  • Metabolic Studies: For drug development professionals, understanding a compound's metabolic fate is paramount. An in vitro study on the hepatic microsomal metabolism of this compound revealed that N-dealkylation and p-hydroxylation are its major metabolic pathways. This insight is crucial for predicting the pharmacokinetic profile of more complex drugs based on this scaffold.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Hazards: The compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin[4].

  • Toxicity: The oral LD50 in rabbits is 2130 mg/kg[4].

  • Precautions:

    • Wear suitable protective clothing, including gloves and safety glasses.

    • Handle in a well-ventilated area or a chemical fume hood.

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • Storage: Store in a cool, dry place, sealed in a dry environment at room temperature, and away from oxidizing agents[4].

Conclusion

This compound is a foundational tertiary amine with well-defined properties and established synthetic routes. Its utility extends from being a simple yet crucial intermediate in the synthesis of dyes and heterocycles to providing a valuable scaffold for the development of new therapeutic agents. This guide provides the core technical knowledge required for its synthesis, characterization, and application, serving as a reliable resource for scientists and researchers aiming to leverage this versatile compound in their work.

References

  • PubChem. N-Methyl-N-phenylbenzylamine | C14H15N | CID 69191. National Center for Biotechnology Information. [Link]

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  • Royal Society of Chemistry. Electronic Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. [Link]

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The Solubility Profile of N-Benzyl-N-methylaniline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Benzyl-N-methylaniline, a tertiary aromatic amine, is a versatile molecule utilized in a range of applications, from a building block in organic synthesis to a component in various industrial formulations. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in drug development, chemical manufacturing, and materials science. The choice of solvent can profoundly influence reaction kinetics, purification efficiency, and final product formulation. This in-depth technical guide provides a detailed analysis of the solubility of this compound, grounded in the principles of physical chemistry and supported by empirical observations and data from analogous compounds. This document is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of this compound's behavior in solution.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility characteristics. These properties dictate the intermolecular forces at play between the solute and the solvent molecules.

PropertyValueSource
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
Appearance Liquid
Density 1.046 g/cm³ at 20 °C
Melting Point 8 °C
Boiling Point 311 °C at 1013 hPa
Water Solubility 0.009 g/L

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the thermodynamics of the dissolution process.

Molecular Structure and Polarity

This compound possesses a unique molecular architecture that defines its solubility. The molecule can be conceptually divided into a polar "head" and a nonpolar "tail."

  • Polar Moiety: The tertiary amine group (-N(CH₃)(CH₂Ph)) constitutes the polar part of the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

  • Nonpolar Moiety: The two phenyl rings and the methyl group contribute to the nonpolar, hydrophobic character of the molecule.

This amphiphilic nature suggests that this compound will exhibit favorable solubility in a broad spectrum of organic solvents, with the degree of solubility being a function of the solvent's polarity.

Caption: Polarity contributions in this compound.

Hydrogen Bonding

While this compound is a tertiary amine and lacks a hydrogen atom on the nitrogen to act as a hydrogen bond donor, the lone pair of electrons on the nitrogen atom can readily accept a hydrogen bond from a protic solvent. This interaction significantly enhances its solubility in polar protic solvents like alcohols.

Caption: Hydrogen bonding between this compound and a protic solvent.

Estimated Solubility of this compound in Common Organic Solvents

SolventPolarity IndexSolvent ClassEstimated SolubilityRationale
Hexane0.1Nonpolar AproticHigh (>100 g/L)The large nonpolar moieties of this compound interact favorably with nonpolar solvents via van der Waals forces.
Toluene2.4Nonpolar AproticHigh (>100 g/L)Similar to hexane, the aromatic nature of toluene further enhances its interaction with the phenyl rings of the solute.
Diethyl Ether2.8Polar AproticHigh (>100 g/L)The moderate polarity and ability to engage in dipole-dipole interactions make it a good solvent for this compound.
Dichloromethane3.1Polar AproticHigh (>100 g/L)Its polarity is well-suited to solvate both the polar and nonpolar parts of the molecule.
Tetrahydrofuran (THF)4.0Polar AproticHigh (>100 g/L)A versatile polar aprotic solvent that effectively solvates a wide range of organic compounds.
Acetone5.1Polar AproticHigh (>100 g/L)A strong polar aprotic solvent capable of dissolving this compound.
Ethanol5.2Polar ProticHigh (>100 g/L)The ability of ethanol to act as a hydrogen bond donor significantly enhances the solubility of this compound.
Methanol5.1Polar ProticHigh (>100 g/L)Similar to ethanol, methanol's hydrogen bonding capability leads to high solubility.
Dimethyl Sulfoxide (DMSO)7.2Polar AproticMedium (10-100 g/L)While a strong polar solvent, its high polarity might lead to slightly less favorable interactions compared to moderately polar solvents.
Water10.2Polar ProticLow (<0.1 g/L)The large hydrophobic portion of the molecule dominates, leading to very poor water solubility.

Experimental Protocol for Solubility Determination

For precise quantitative data, an experimental determination of solubility is recommended. The following protocol is based on the equilibrium solubility method, which is a widely accepted standard procedure.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Solutions (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (24-48 hours with agitation) prep->equilibrate separate Separate Undissolved Solute (Centrifugation) equilibrate->separate sample Sample and Filter Supernatant separate->sample analyze Analyze Concentration (HPLC or GC) sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for experimental solubility determination.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile tertiary aromatic amine with a favorable solubility profile in a wide range of organic solvents. Its solubility is primarily dictated by the interplay of its polar amine group and its nonpolar aromatic and alkyl moieties. It exhibits high solubility in nonpolar and moderately polar aprotic and protic solvents, and very low solubility in water. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust methodology for its determination. A comprehensive understanding of the solubility of this compound is critical for its successful application in research and development.

References

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Boiling and melting point of N-Benzyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of N-Benzyl-N-methylaniline: Boiling and Melting Point Determination

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the fundamental thermal properties of this compound (CAS No. 614-30-2), a tertiary amine utilized as a building block in chemical synthesis.[1] For researchers, scientists, and professionals in drug development, an accurate understanding of a compound's melting and boiling points is not merely academic; it is a cornerstone of identity, purity assessment, and process safety. This document moves beyond a simple recitation of values to explain the causality behind their determination and the factors that influence their accuracy.

Core Physicochemical Profile of this compound

This compound, with the molecular formula C₁₄H₁₅N, is a light yellow to brown oily liquid under standard conditions.[2] Its molecular structure, consisting of a methyl group and a benzyl group attached to the nitrogen atom of aniline, dictates its physical properties, including its thermal behavior, solubility, and density.

A survey of authoritative chemical data sources reveals a consensus on most physical constants, although minor variations exist, particularly for the boiling point. These discrepancies often stem from different experimental conditions, such as ambient pressure, or variations in sample purity.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₅N[3][4]
Molecular Weight 197.28 g/mol [4]
CAS Number 614-30-2[3][4]
Melting Point 8 °C to 9.3 °C[1][2][3]
Boiling Point 306 °C to 318 °C (at standard pressure)[1][3][4]
311 °C at 1013 hPa
316.2 °C at 760 mmHg[2]
Density 1.046 g/cm³ at 20 °C[3]
1.04 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.605[1][4]
Water Solubility 0.009 g/L (practically insoluble)[2]
Flash Point 152 °C
Autoignition Temp. 450 °C[1]

In-Depth Analysis of Thermal Transition Points

Melting Point: A Sharp Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For a pure substance, this transition occurs over a very narrow range, typically less than 1 °C. The reported melting point for this compound is approximately 8-9.3 °C.[1][3] This low melting point means that at typical room temperature (around 20-25 °C), the substance exists as a liquid.

The presence of impurities disrupts the crystal lattice of a solid, which generally results in two effects: a depression of the melting point and a broadening of the melting range. Therefore, an accurately measured melting point that is sharp and consistent with literature values serves as a primary, reliable indicator of high sample purity. Contaminants from its synthesis, such as unreacted N-methylaniline or benzyl chloride, would lead to a lower and broader melting range.[5]

Boiling Point: Dependence on Intermolecular Forces and Pressure

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor throughout the bulk of the liquid. The boiling point of this compound is reported in the range of 306-318 °C at atmospheric pressure.[3][4] This relatively high boiling point is attributable to its molecular weight and the presence of dipole-dipole interactions and van der Waals forces between molecules.

It is critical to note that the boiling point is highly dependent on ambient pressure. A boiling point value is scientifically meaningless without a corresponding pressure reading. For this reason, data from sources like Sigma-Aldrich, which specify 311 °C at 1013 hPa (standard atmospheric pressure), are particularly valuable for standardization. When performing distillations under vacuum, the boiling point will be significantly lower. This relationship is fundamental for purification processes like vacuum distillation, which allows for the purification of high-boiling compounds at lower temperatures to prevent thermal decomposition.

Experimental Protocols for Thermal Property Determination

To ensure trustworthy and reproducible results, the determination of melting and boiling points must follow standardized, self-validating protocols. The following sections detail such methodologies.

Protocol for Melting Point Determination (Capillary Method)

This method is the most common and reliable technique for determining the melting point of a solid substance.

Causality: The principle relies on observing the temperature at which a finely packed solid in a capillary tube visually transitions to a liquid when subjected to controlled heating. The use of a calibrated thermometer or sensor is paramount for accuracy.

Methodology:

  • Sample Preparation: Ensure the this compound sample is solidified by cooling it below its melting point (e.g., in an ice bath). The solid sample must be completely dry and finely powdered to ensure uniform packing and heat transfer.

  • Capillary Packing: Tap the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of sample (2-3 mm high) should be packed tightly into the bottom of the tube by tapping or dropping it through a long glass tube. Proper packing is crucial for accurate heat conduction.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus. Ensure the thermometer or temperature probe is positioned correctly according to the instrument's manual to accurately measure the temperature of the block and, by extension, the sample.

  • Heating and Observation:

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 8 °C.

    • Reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical to allow the temperature of the sample to equilibrate with the heating block, preventing thermal lag and ensuring an accurate reading.

    • Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure sample, this range should be narrow.

Protocol for Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of liquid samples available in sufficient quantities (typically >5 mL).

Causality: This protocol identifies the temperature at which the liquid and vapor phases of the substance are in equilibrium at a given external pressure. This equilibrium is observed as a stable temperature plateau during a slow distillation.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample and Boiling Chips: Place the this compound sample into the round-bottom flask along with a few boiling chips or a magnetic stir bar. This is a critical safety and accuracy step to prevent bumping and ensure smooth, controlled boiling.

  • Thermometer Placement: Position the thermometer correctly. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid, not the liquid itself or superheated vapor.

  • Heating: Gently heat the flask using a heating mantle. As the liquid boils, a condensation ring will rise.

  • Observation and Recording: Continue heating until the vapor passes into the condenser and a steady drip of condensate is observed from the condenser tip. Record the temperature when it becomes constant. This stable temperature is the boiling point at the current atmospheric pressure.

  • Pressure Correction: Record the ambient barometric pressure. If the pressure is not exactly 760 mmHg (1013 hPa), the observed boiling point can be corrected to the normal boiling point using a pressure-temperature nomograph or the Clausius-Clapeyron equation for higher accuracy.

Visualization of the Characterization Workflow

The determination of melting and boiling points are integral steps in the overall workflow of chemical synthesis and characterization, serving as key checkpoints for purity and identity confirmation.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_validation Validation & Documentation synthesis Synthesis of This compound workup Aqueous Workup & Extraction synthesis->workup purification Purification (e.g., Vacuum Distillation) workup->purification mp Melting Point Determination purification->mp Purity Checkpoint 1 bp Boiling Point Determination purification->bp Purity Checkpoint 2 spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy Structural Confirmation purity_check Purity Assessment (GC, HPLC) purification->purity_check Quantitative Purity data_comparison Compare Data with Literature Values mp->data_comparison bp->data_comparison spectroscopy->data_comparison purity_check->data_comparison sds Generate Safety Data Sheet (SDS) data_comparison->sds final_product Qualified Product Batch data_comparison->final_product Meets Specs

Caption: Workflow for Synthesis and Characterization of this compound.

Conclusion

The melting and boiling points of this compound are fundamental physical constants that serve as critical indicators of its identity and purity. While literature provides a narrow range for its melting point (8-9.3 °C) and a slightly broader range for its boiling point (306-318 °C), these values are only reliable when determined under controlled conditions. For professionals in the chemical and pharmaceutical sciences, adherence to rigorous, standardized protocols for measuring these properties is essential for ensuring data integrity, batch-to-batch consistency, and the overall quality of scientific research and development.

References

  • Stenutz, W. This compound. Internet. [Online]. Available: [Link]

  • ChemSynthesis. This compound. Internet. [Online]. Available: [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Benzyl-N-Ethylaniline, 99+%. Internet. [Online]. Available: [Link]

  • PubChem. N-benzyl-4-methylaniline. Internet. [Online]. Available: [Link]

  • Chemsrc. This compound. Internet. [Online]. Available: [Link]

  • ChemBK. This compound for synthesis. Internet. [Online]. Available: [Link]

  • Organic Syntheses. benzylaniline. Internet. [Online]. Available: [Link]

  • Cheméo. N-benzyl-n-methyl aniline. Internet. [Online]. Available: [Link]

  • PrepChem.com. Synthesis of N-benzylaniline. Internet. [Online]. Available: [Link]

  • PubChem. N-Methyl-N-phenylbenzylamine. Internet. [Online]. Available: [Link]

  • NIST WebBook. This compound. Internet. [Online]. Available: [Link]

  • ChemSynthesis. N-benzyl-3-methylaniline. Internet. [Online]. Available: [Link]

  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Internet. [Online]. Available: [Link]

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A Spectroscopic Guide to N-Benzyl-N-methylaniline: Structural Elucidation through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N-Benzyl-N-methylaniline (CAS No. 614-30-2), a tertiary amine utilized in various chemical syntheses.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its unequivocal identification and characterization.

Introduction

This compound, with the empirical formula C₁₄H₁₅N and a molecular weight of 197.28 g/mol , is a key building block in organic synthesis. Its structural framework, comprising a benzyl group and a methyl group attached to the nitrogen atom of an aniline moiety, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and the structural verification of more complex molecules derived from it. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the spectral features and the underlying principles of their interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic output. The molecule possesses two aromatic rings, a benzylic methylene group, and an N-methyl group, each with distinct chemical environments that are interrogated by different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzyl and aniline rings, the benzylic methylene protons, and the N-methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.42 - 7.28Multiplet10HAromatic protons (Benzyl and Phenyl rings)
4.38Singlet2HBenzylic methylene protons (-CH₂-)
3.02Singlet3HN-methyl protons (-CH₃)

Data obtained in CDCl₃ at 300 MHz.[2]

The overlapping multiplet between 7.42 and 7.28 ppm arises from the protons of both the monosubstituted benzyl ring and the N-substituted aniline ring. The singlet at 4.38 ppm is characteristic of the two benzylic protons, which are chemically equivalent and show no coupling to neighboring protons. The upfield singlet at 3.02 ppm corresponds to the three protons of the N-methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
149.3Quaternary carbon (C-N of aniline ring)
138.7Quaternary carbon (ipso-C of benzyl ring)
129.4Aromatic CH
128.8Aromatic CH
127.0Aromatic CH
126.8Aromatic CH
116.9Aromatic CH
112.6Aromatic CH
54.3Benzylic methylene carbon (-CH₂-)
38.7N-methyl carbon (-CH₃)

Data obtained in CDCl₃ at 75 MHz.[3]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a neat liquid, displays characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3020MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (CH₂ and CH₃)
1600, 1500, 1450StrongAromatic C=C ring stretching
1350StrongC-N stretching of tertiary amine
750 - 700StrongC-H out-of-plane bending (monosubstituted and disubstituted rings)

Data sourced from the NIST Chemistry WebBook.[4]

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the basic carbon framework. The strong bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings. The prominent C-N stretching band around 1350 cm⁻¹ is a key indicator of the tertiary amine functional group.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Apply a thin film of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
197HighMolecular ion [M]⁺
182Moderate[M - CH₃]⁺
106Moderate[M - C₆H₅CH₂]⁺
91High (Base Peak)[C₇H₇]⁺ (Tropylium ion)

The mass spectrum shows a prominent molecular ion peak at m/z 197, confirming the molecular weight of the compound.[4] The base peak at m/z 91 is characteristic of a benzyl group, corresponding to the stable tropylium ion. The fragment at m/z 182 results from the loss of a methyl group.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragments.

Integrated Spectroscopic Analysis for Structural Confirmation

The collective interpretation of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The following diagram illustrates how the information from each technique converges to build a complete structural picture.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR (Proton Environments) Structure This compound Structure H_NMR->Structure Aromatic, CH₂, CH₃ signals C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Carbon count & types IR Functional Groups (C-H, C=C, C-N) IR->Structure Confirms amine & aromaticity MS Molecular Weight & Fragmentation MS->Structure MW=197, Benzyl fragment

Caption: Integrated approach for structural elucidation.

Conclusion

The spectroscopic data presented in this guide provide a robust and comprehensive characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the specific fragmentation pattern in the mass spectrum collectively offer unequivocal proof of its molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling confident identification and utilization of this important chemical compound.

References

  • NIST. This compound. NIST Chemistry WebBook. [Link][4]

  • Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link][2]

  • Royal Society of Chemistry. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

  • PubChem. N-Methyl-N-phenylbenzylamine. [Link]

  • NIST. Benzenemethanamine, N-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. N-benzyl-4-methylaniline. [Link]

  • SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

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  • Royal Society of Chemistry. N-(4-methylbenzyl)aniline 1H NMR (700 MHz, CDCl3). [Link]

  • ChemBK. This compound for synthesis. [Link]

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  • Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChemLite. This compound (C14H15N). [Link]

  • Stenutz. This compound. [Link]

  • NIST. Benzenemethanamine, N-methyl-. NIST Chemistry WebBook. [Link]

  • ChemSynthesis. This compound. [Link]

  • SpectraBase. N-benzyl-3-methylaniline - Optional[Vapor Phase IR] - Spectrum. [Link]

  • PubChem. N-Methyl-N-phenylbenzylamine. [Link]

  • NIST. Benzenemethanamine, N-phenyl-. NIST Chemistry WebBook. [Link]

  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • NIST. Benzenemethanamine, N-phenyl-. NIST Chemistry WebBook. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP001448. [Link]

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N-Benzyl-N-methylaniline safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N-Benzyl-N-methylaniline

Introduction

This compound (CAS No. 614-30-2) is a tertiary amine that serves as a versatile building block in organic synthesis.[1] Its utility in the preparation of complex molecules, such as fused tetrahydroquinolines, makes it a valuable reagent for researchers in medicinal chemistry and materials science.[1] However, its chemical properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety and handling precautions required to work with this compound responsibly. The protocols and information herein are synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical and Physical Properties

A foundational element of safe handling is understanding a substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

PropertyValueSource(s)
CAS Number 614-30-2[1][2]
Molecular Formula C₁₄H₁₅N[2][3]
Molecular Weight 197.28 g/mol [1][3]
Appearance Liquid
Melting Point 8 °C[1]
Boiling Point 311 - 318 °C at 1013 hPa[1][4]
Density 1.046 g/cm³ at 20 °C
Flash Point 152 °C
Autoignition Temp. 450 °C
Water Solubility 0.009 g/L (very low)[1]
Synonyms N-Methyl-N-phenylbenzylamine, Benzylmethylphenylamine[1]

Hazard Identification and Toxicology

Understanding the specific health risks associated with this compound is critical for mitigating exposure. The following data is compiled from Globally Harmonized System (GHS) classifications and toxicological information on analogous compounds.

GHS Classification
Hazard ClassHazard StatementSignal WordPrecautionary StatementsSource(s)
Skin IrritationH315: Causes skin irritationWarningP264, P280, P302+P352, P332+P317[5][6]
Eye IrritationH319: Causes serious eye irritationWarningP264, P280, P305+P351+P338, P337+P317[5][6]
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningP261, P271, P304+P340, P312[6]
Acute Oral ToxicityH303: May be harmful if swallowedWarningP312[7]
Toxicological Profile and Considerations for Analogue Compounds

Direct toxicological data for this compound is limited. However, data from structurally similar compounds, such as N-Benzyl-N-ethylaniline, highlight significant potential hazards that must be considered as a precautionary measure. N-Benzyl-N-ethylaniline may be harmful if swallowed, inhaled, or absorbed through the skin and is associated with risks of:

  • Methemoglobinemia: A condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen. This can lead to cyanosis (bluish skin), headache, dizziness, rapid heart rate, and in severe cases, unconsciousness and death.[8]

  • Central Nervous System (CNS) Depression: May cause symptoms such as weakness and dizziness.[8]

  • Cardiac Disturbances: Potential to cause adverse effects on the heart.[8]

Given these risks in a closely related molecule, it is imperative to treat this compound with a high degree of caution, assuming it may carry similar toxicological properties. All handling procedures should be designed to prevent any direct contact or inhalation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential for minimizing exposure.

Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls over sole reliance on PPE. This hierarchy provides a systematic approach to mitigating risk.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls, from most to least effective.

  • Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[9] An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

  • Administrative Controls: Laboratories must establish Standard Operating Procedures (SOPs) for the use of this chemical. All personnel must receive documented training on these SOPs and the specific hazards of the compound before commencing work.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][10] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[9][10]

Standard Operating Procedures for Safe Handling

Adherence to a strict workflow minimizes the risk of accidental exposure and release.

General Handling Workflow

The following diagram and protocol outline the essential steps for safely handling this compound in a laboratory setting.

Prep 1. Preparation - Verify fume hood function - Don all required PPE - Assemble glassware Handling 2. Aliquoting/Reaction - Work within fume hood - Keep container sealed - Use caution when transferring Prep->Handling Post 3. Post-Reaction - Quench reaction safely - Seal waste containers Handling->Post Cleanup 4. Decontamination - Clean glassware in hood - Wipe down work surface - Dispose of waste properly Post->Cleanup End 5. Final Steps - Remove PPE correctly - Wash hands thoroughly Cleanup->End

Caption: Standard workflow for handling this compound.

Step-by-Step Methodology:

  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational. Don all required PPE as specified in Section 3.2. Assemble all necessary apparatus within the hood.

  • Handling: Retrieve the chemical from its storage location. Keep the container tightly sealed when not in use.[8] Perform all transfers and manipulations deep within the fume hood to ensure vapor capture.

  • Storage: After use, securely close the container and return it to a designated cool, dry, and well-ventilated storage area away from incompatible substances like strong oxidizing agents.[8][9]

  • Decontamination and Cleanup: Decontaminate all surfaces and equipment after use. Dispose of contaminated materials and chemical waste according to the procedures in Section 7.

  • Final Steps: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[11][12]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Response Decision Tree

cluster_spill Spill Response cluster_exposure Personnel Exposure Start Emergency Event (Spill or Exposure) Spill_Size Assess Spill Size Start->Spill_Size Exposure_Type Identify Exposure Route Start->Exposure_Type Small_Spill Small Spill: - Alert colleagues - Absorb with inert material - Collect for disposal Spill_Size->Small_Spill Minor Large_Spill Large Spill: - Evacuate area - Call emergency services - Prevent entry to drains Spill_Size->Large_Spill Major Skin Skin Contact: - Remove clothing - Flush with water for 15+ min Exposure_Type->Skin Eyes Eye Contact: - Flush with eyewash for 15+ min Exposure_Type->Eyes Inhalation Inhalation: - Move to fresh air Exposure_Type->Inhalation Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth Exposure_Type->Ingestion Seek_Medical Seek Immediate Medical Attention Skin->Seek_Medical Eyes->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

Caption: Decision tree for responding to spills and exposures.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do NOT use mouth-to-mouth resuscitation.[8] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[8][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8][11] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[8] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Spill and Fire Response
  • Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[8] Place the contaminated material into a suitable, labeled container for chemical waste disposal.[8] For large spills, evacuate the area and contact emergency services. Prevent the spill from entering drains or waterways.[8]

  • Fire Fighting: This material is combustible but does not ignite readily.[13] Use dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish a fire.[8][14] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11][12] Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides.[8][12]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams.

  • Arrange for disposal through a licensed chemical waste disposal company. Adhere strictly to all local, state, and federal environmental regulations.[11][14]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-N-Ethylaniline, 99+%. Retrieved from [Link]

  • Chemsrc. (2025, August 25). This compound | CAS#:614-30-2. Retrieved from [Link]

  • Loba Chemie. (2018, January 22). N-BENZYLMETHYLAMINE 97% MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-methylaniline. PubChem. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound - 614-30-2. Retrieved from [Link]

  • CPAChem. (2023, March 24). Safety data sheet - N-Methylaniline. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H15N). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • MIT-IVY Industry Co., Ltd. (2023, August 19). N-Benzyl-N-ethylaniline - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-N-phenylbenzylamine. PubChem. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-benzyl-3-methylaniline - 5405-17-4. Retrieved from [Link]

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Topic: Commercial Suppliers of N-Benzyl-N-methylaniline for Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and utilizing N-Benzyl-N-methylaniline. The focus extends beyond a mere list of suppliers to encompass the critical aspects of quality assessment, safe handling, and application-specific considerations that are paramount for achieving reliable and reproducible research outcomes.

Introduction to this compound: A Versatile Synthetic Building Block

This compound (CAS No. 614-30-2), a tertiary amine with the molecular formula C₁₄H₁₅N, is a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a methyl and a benzyl group on an aniline nitrogen, makes it a versatile building block. Physically, it is a light yellow to brown oily liquid, soluble in ethanol and ether but with very low solubility in water.[2] This compound serves as a crucial precursor in the synthesis of various target molecules, including cationic dyes and fused tetrahydroquinolines.[2][3] Furthermore, the broader class of N-benzyl aniline derivatives has garnered significant interest in medicinal chemistry for potential therapeutic applications, including antimicrobial and anticancer agents, making high-purity this compound a key starting material for exploratory research.[4][5]

Key Physicochemical Properties:

Property Value Reference
Molecular Weight 197.28 g/mol [1]
Boiling Point ~311 - 318 °C at 1013 hPa [1][3]
Melting Point ~8 - 9.3 °C [1][2]
Density ~1.046 g/cm³ at 20 °C [1][6]
Flash Point ~152 °C [1][6]

| Purity (Typical) | ≥99.0% (GC) |[1][6] |

Selecting a Commercial Supplier: A Framework for Diligence

The selection of a chemical supplier is a critical first step that directly impacts experimental integrity. For a specialized reagent like this compound, the choice should be guided by several factors beyond price and availability. The goal is to establish a reliable source that provides consistent quality, thereby minimizing experimental variability.

Key Selection Criteria:
  • Purity and Grade: The most crucial factor is the purity of the material. For synthetic applications, a purity of ≥99% as determined by Gas Chromatography (GC) is often standard.[1][6] Suppliers typically offer grades such as "for synthesis," which are suitable for most research applications.

  • Documentation and Transparency: Reputable suppliers provide comprehensive documentation. Always demand a Certificate of Analysis (COA) for the specific lot you are purchasing. This document provides quantitative data on purity and the analytical methods used for its determination.[7] A detailed Safety Data Sheet (SDS) is also mandatory for ensuring safe handling and storage.[8]

  • Supplier Reputation and Consistency: Established suppliers with a history of serving the research and pharmaceutical communities often have more robust quality control systems in place, leading to better lot-to-lot consistency.

  • Available Quantities: Ensure the supplier offers pack sizes appropriate for your research needs, from small-scale screening (e.g., 25 mL) to larger synthesis campaigns (e.g., 100 g or more).[3]

  • Technical Support: The availability of a knowledgeable technical support team can be invaluable for addressing questions regarding product specifications, stability, or handling.

Comparative Overview of Major Suppliers

The following table provides a snapshot of offerings from well-established chemical suppliers. Note: Availability and pricing are subject to change and should be verified directly with the supplier.

SupplierProduct Name/SynonymCAS NumberStated Purity/Assay
Sigma-Aldrich (Merck) This compound, for synthesis614-30-2≥99.0% (GC)
TCI Chemical This compound614-30-2>98.0% (GC)
ChemicalBook N-METHYL-N-BENZYLANILINE614-30-295%-99% (Varies by listing)
Biosynth N-Benzyl-4-methylaniline (isomer)5405-15-2Not specified for this compound
AChemBlock N-Benzyl-4-methylaniline (isomer)5405-15-297%

Note: Some suppliers prominently list isomers like N-Benzyl-4-methylaniline. Researchers must be diligent in verifying the exact CAS number (614-30-2) for the desired compound.

Decision Workflow for Supplier Selection

G start Identify Need for This compound search Search Suppliers (e.g., Sigma-Aldrich, TCI) start->search check_cas Verify CAS No. (614-30-2) search->check_cas check_purity Assess Purity Grade (e.g., ≥99% GC) check_cas->check_purity Correct CAS re_eval Re-evaluate Supplier or Compound check_cas->re_eval Incorrect CAS req_docs Request COA & SDS check_purity->req_docs Purity Meets Spec check_purity->re_eval Purity Too Low eval_docs Evaluate Documentation (Lot-specific data?) req_docs->eval_docs check_pack Confirm Pack Size & Availability eval_docs->check_pack Docs Acceptable eval_docs->re_eval Docs Unacceptable place_order Place Order check_pack->place_order Suitable check_pack->re_eval Unsuitable

Caption: A logical workflow for selecting a commercial chemical supplier.

In-House Quality Verification: A Self-Validating System

While a supplier's COA provides a baseline, it is prudent practice in research, particularly in drug development, to perform in-house verification. This ensures the material's identity and purity at the point of use, creating a self-validating system for your experiments.

Recommended Analytical Protocols

A. Purity Assessment by Gas Chromatography (GC) GC is the industry standard for assessing the purity of volatile compounds like this compound.

  • Experimental Protocol for GC Analysis: [9]

    • Instrument Setup: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column for amine analysis (e.g., a mid-polarity column like a DB-5 or equivalent).

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

    • Injection: Inject 1 µL of the prepared sample into the GC.

    • Method Parameters:

      • Injector Temperature: 250 °C

      • Detector Temperature: 300 °C

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes. (Note: This is a starting point and must be optimized).

    • Data Analysis: Record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

B. Structural Confirmation by NMR Spectroscopy NMR is essential for unambiguously confirming the chemical structure of the material.

  • Experimental Protocol for NMR Sample Preparation: [9][10]

    • Sample Preparation: Dissolve 5-10 mg of the this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

    • Data Interpretation: The resulting spectra should be consistent with the known structure of this compound, showing characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the N-methyl group.

In-House Quality Control Workflow

cluster_qc In-House QC Workflow receive Receive Chemical (Log Lot Number) sample Prepare Samples for GC and NMR receive->sample gc_analysis GC Purity Analysis sample->gc_analysis nmr_analysis NMR Structural Confirmation sample->nmr_analysis compare Compare Data to COA & Literature gc_analysis->compare nmr_analysis->compare approve Approve for Use in Experiments compare->approve Data Match reject Quarantine & Contact Supplier compare->reject Discrepancy Found

Caption: Workflow for the essential in-house quality control of sourced chemicals.

Safe Handling, Storage, and Research Applications

Safety and Handling

This compound is an irritant and requires careful handling to avoid exposure.[2]

  • Hazard Identification:

    • Irritating to eyes, respiratory system, and skin.[2]

    • May be harmful if swallowed, inhaled, or absorbed through the skin.[11]

    • Potential for methemoglobinemia, leading to cyanosis.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[8][12]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[2][8]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[8][11]

  • Handling: Wash hands thoroughly after handling.[8] Avoid contact with eyes, skin, and clothing.[11] Keep away from open flames and hot surfaces as it is a combustible liquid.[1][8]

Storage and Stability

Proper storage is crucial to maintain the compound's integrity.

  • Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area.[11] The recommended storage temperature is generally between 2-30°C.[1][6]

  • Incompatibilities: Keep away from strong oxidizing agents.[8]

Research Applications

The utility of this compound is primarily as a synthetic intermediate.

  • Dye Synthesis: It is used in the synthesis of cationic dyes.[2]

  • Heterocyclic Chemistry: It serves as a building block for preparing fused tetrahydroquinolines via oxidative cyclization.[3]

  • Medicinal Chemistry: As a tertiary aniline, it is a precursor for more complex N-benzyl aniline derivatives which have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[4][5]

  • Metabolism Studies: It has been used as a substrate in in-vitro hepatic microsomal metabolism studies to investigate the biochemical pathways of tertiary anilines, such as N-dealkylation and C-hydroxylation.[13]

Conclusion

Sourcing this compound for research and drug development requires a systematic approach that prioritizes quality, safety, and documentation. By selecting reputable suppliers, performing diligent in-house quality verification, and adhering to strict safety protocols, researchers can ensure the integrity of their starting materials. This foundational diligence is essential for generating reproducible data and advancing scientific discovery, whether in the synthesis of novel materials or the development of next-generation therapeutics.

References

  • SAFETY D
  • Material Safety Data Sheet - N-Benzyl-N-Ethylaniline, 99+%. Cole-Parmer.
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  • N-METHYL-N-BENZYLANILINE | 614-30-2. ChemicalBook.
  • 2-benzyl-N-methylaniline SDS, 51570-52-6 Safety D
  • N-Benzyl-4-methylaniline | 5405-15-2 | FAA40515. Biosynth.
  • This compound for synthesis 614-30-2. Sigma-Aldrich.
  • Safety D
  • This compound for synthesis. ChemBK.
  • N-Benzyl-4-methylaniline 97% | CAS: 5405-15-2. AChemBlock.
  • This compound for synthesis 614-30-2. Sigma-Aldrich.
  • An In-depth Technical Guide on N-Benzyl Aniline Deriv
  • The Discovery and Initial Characterization of N-methylaniline: A Technical Guide. (2025). Benchchem.
  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
  • N-benzyl aniline derivative and preparation method and application thereof. (2020).
  • In vitro hepatic microsomal metabolism of this compound. (1999). PubMed.
  • This compound for synthesis 614-30-2. Sigma-Aldrich.

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An In-Depth Technical Guide to Key Reactions Involving N-Benzyl-N-methylaniline as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzyl-N-methylaniline (BMA) is a tertiary amine that serves as a versatile and strategic precursor in modern organic synthesis.[1] Its unique structure, featuring both a reactive aniline ring and a benzylic group, offers multiple sites for functionalization, making it a valuable building block for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the core reactions involving BMA, with a focus on electrophilic aromatic substitution, oxidation, and sigmatropic rearrangements. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying mechanisms, provides field-proven experimental protocols, and highlights the causality behind critical process choices, thereby offering a comprehensive resource for leveraging BMA in synthetic applications, particularly in the development of dyes and pharmaceuticals.[2]

Introduction: The Synthetic Utility of this compound

This compound is a tertiary amine characterized by a methyl group and a benzyl group attached to the nitrogen atom of an aniline moiety. This structure confers a unique combination of electronic and steric properties that are synthetically advantageous. The lone pair of electrons on the nitrogen atom activates the phenyl ring, making it highly susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions. Concurrently, the benzylic protons are activated for radical reactions and oxidation, while the nitrogen atom itself can be quaternized to generate ammonium salts, which are precursors for important rearrangement reactions.

Physicochemical Properties

A clear understanding of the physical properties of BMA is essential for its safe handling and use in synthesis.

PropertyValueReference(s)
CAS Number 614-30-2[3][4]
Molecular Formula C₁₄H₁₅N[4][5]
Molar Mass 197.28 g/mol [4][5]
Appearance Light yellow to brown oily liquid
Boiling Point ~311-318 °C at 760 mmHg[1][4]
Melting Point ~8-9 °C[3]
Density ~1.046 g/cm³ at 20 °C[3]
Solubility Insoluble in water; soluble in ethanol, ether

Electrophilic Aromatic Substitution: Activating the Aniline Ring

The N-benzyl-N-methylamino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The nitrogen's lone pair donates electron density into the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the attack of an electrophile.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a critical step for synthesizing anilines (via reduction) and other functionalized aromatics.[6] The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺).[6][7][8]

The role of sulfuric acid is not merely catalytic; it is essential for generating a potent electrophile. Nitric acid alone is not electrophilic enough to react with most aromatic rings. Sulfuric acid, being a stronger acid, protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[6] The activated aniline ring of BMA then attacks this ion. Due to the directing effect of the tertiary amine, substitution occurs predominantly at the para position to minimize steric hindrance from the bulky N-benzyl-N-methyl group.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Aromatization HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ (Protonated) HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O BMA This compound NO2_plus->BMA Attack H2O H₂O Sigma_Complex Sigma Complex (Cationic Intermediate) BMA->Sigma_Complex + NO₂⁺ Product p-Nitro-BMA Sigma_Complex->Product - H⁺ (restores aromaticity)

Caption: Mechanism of nitration for this compound.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place this compound (1.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.

  • Acid Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2.0 eq), ensuring the temperature remains below 10 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred BMA solution over 30-45 minutes. Critically, maintain the internal reaction temperature below 10 °C to prevent over-nitration and side reactions.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a cold, dilute sodium bicarbonate solution. Recrystallize the crude product from ethanol to yield the purified p-nitro derivative.

Bromination

Benzylic bromination introduces a bromine atom at the carbon adjacent to the aromatic ring, while electrophilic aromatic bromination places it on the ring itself.[9][10] For BMA, the highly activated aniline ring favors aromatic substitution.

Sufficiently activated rings like anilines can be brominated readily, often without a Lewis acid catalyst.[11] Reagents like N-bromosuccinimide (NBS) or molecular bromine in a suitable solvent are commonly used.[11] The reaction proceeds via the standard EAS mechanism, with the bromine molecule being polarized by the electron-rich aromatic ring, which then attacks the electrophilic bromine atom. The strong activating effect of the amino group directs the substitution to the para position.

Bromination_Workflow start This compound Dissolved in CH₂Cl₂ reagent N-Bromosuccinimide (NBS) Added portion-wise at 0 °C start->reagent 1. Reagent Addition reaction Stir at RT Monitor by TLC reagent->reaction 2. Reaction workup Quench with Na₂S₂O₃ (aq) Separate Organic Layer reaction->workup 3. Workup purify Dry with Na₂SO₄ Concentrate Column Chromatography workup->purify 4. Purification product 4-Bromo-N-benzyl-N-methylaniline purify->product 5. Final Product

Caption: Experimental workflow for the bromination of BMA.

  • Preparation: Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 20 minutes, keeping the temperature below 5 °C. The use of NBS provides a slow, controlled release of bromine, minimizing side reactions.[10]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to obtain the pure p-bromo product.

Oxidation Reactions

The BMA molecule offers two primary sites for oxidation: the benzylic C-H bonds and the nitrogen atom of the tertiary amine. The choice of oxidant and reaction conditions dictates the outcome.

Oxidation to Benzylideneanilines

Oxidation of N-benzylanilines with agents like halogens or hypohalites in an alkaline medium can yield benzylideneanilines (imines).[12]

A proposed mechanism involves a rate-determining attack of a hypohalite species on both the amine nitrogen and a benzylic proton, proceeding through a cyclic transition state.[12] This forms a zwitterionic intermediate that rearranges to an N-α-halogenobenzylaniline. Subsequent dehydrohalogenation under the basic conditions yields the final imine product. The base is crucial for the final elimination step.[12]

Reagent SystemKey FeatureReference
I₂ / Alkaline MethanolAllows for kinetic studies due to slower reaction rate.[12]
t-Butyl HypochloriteA more reactive oxidant for faster conversion.[12]
Cu/TEMPO/O₂A modern catalytic aerobic oxidation system.[13]

Rearrangement Reactions: The Power of the Quaternary Salt

While BMA itself does not typically undergo rearrangement, its quaternized derivatives are classic substrates for powerful C-C and C-N bond-forming reactions like the Sommelet-Hauser and Stevens rearrangements. These reactions provide routes to ortho-substituted anilines and rearranged amines, respectively.

Step 1: Quaternization of this compound The first step is the alkylation of BMA with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This salt is the actual precursor for the subsequent base-induced rearrangements.

The Sommelet-Hauser Rearrangement

This is an intramolecular[14][15]-sigmatropic rearrangement of a benzyl quaternary ammonium salt, which occurs upon treatment with a strong base like sodium amide (NaNH₂).[16][17] The reaction results in the formation of an ortho-alkyl substituted N,N-dialkylbenzylamine.[14][17]

The reaction begins with deprotonation by a strong base. Two acidic sites are available: the benzylic protons and the N-methyl protons. Deprotonation of a benzylic proton forms ylide (1). Deprotonation of a methyl proton forms ylide (2). Although ylide (1) is more stable and present in higher concentration, ylide (2) is more reactive and undergoes a rapid[14][15]-sigmatropic rearrangement through a five-membered cyclic transition state.[17][18] This pericyclic shift is symmetry-allowed and concerted. The resulting intermediate then tautomerizes to restore aromaticity, yielding the final ortho-methylated product.[17]

Sommelet_Hauser Start N-Benzyl-N,N-dimethylanilinium salt Ylide2 N-Methylide (less stable, more reactive) Start->Ylide2 + NaNH₂ (- N-methyl H⁺) TS [2,3]-Sigmatropic Shift (5-membered TS) Ylide2->TS Intermediate Zwitterionic Intermediate TS->Intermediate Product ortho-Methylated Product Intermediate->Product Tautomerization (Aromatization)

Caption: Key steps of the Sommelet-Hauser Rearrangement.

The Stevens Rearrangement

Competing with the Sommelet-Hauser rearrangement is the Stevens rearrangement, a[14][16]-rearrangement that converts a quaternary ammonium salt into a rearranged tertiary amine with a strong base.[19][20]

The Stevens rearrangement also proceeds through an ylide intermediate, typically the more stable benzylic ylide (1) formed by deprotonating the benzylic carbon.[19] Instead of a concerted pericyclic reaction, the mechanism is often described as involving the homolytic cleavage of the N-C bond to form a diradical pair held within a solvent cage.[21][22] Recombination of these radicals results in the migration of one group from the nitrogen to the adjacent carbanionic carbon, a formal[14][16]-shift.[20] This pathway typically requires higher energy than the Sommelet-Hauser rearrangement.[22]

ReactionRearrangement TypeKey IntermediateTypical Product
Sommelet-Hauser [14][15]-Sigmatropic ShiftN-Methylideortho-Alkylated Benzylamine
Stevens [14][16]-RearrangementBenzylic YlideRearranged Tertiary Amine

The choice between the Sommelet-Hauser and Stevens pathways can be influenced by factors such as base strength, solvent, and substrate electronics.[16] The Sommelet-Hauser rearrangement is often favored with alkali metal amides in liquid ammonia.[23]

Applications in Pharmaceutical and Materials Science

The derivatives of this compound are valuable intermediates.

  • Fused Heterocycles: BMA is used in the synthetic preparation of fused tetrahydroquinolines via oxidative cyclization reactions.[1] These scaffolds are common in biologically active compounds.

  • Dye Synthesis: The activated aniline ring makes BMA and its derivatives excellent coupling components for producing azo dyes, which are widely used in the textile industry.[24]

  • Drug Development: Substituted anilines are precursors to a wide range of pharmaceuticals. For instance, 2-benzyl-N-substituted anilines have applications as antidepressants and analgesics.[25][26] The reactions detailed in this guide provide robust methods for creating the specific substitution patterns required for pharmacological activity.

Conclusion

This compound is a precursor of significant strategic importance in organic synthesis. Its capacity to undergo selective electrophilic substitution, controlled oxidation, and powerful base-induced rearrangements of its quaternary salts provides chemists with a versatile toolkit for molecular construction. A thorough understanding of the mechanisms and experimental nuances detailed in this guide is paramount for harnessing the full synthetic potential of this compound in the fields of drug discovery, materials science, and fine chemical production.

References

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The Synthesis and Enduring Utility of N-Benzyl-N-methylaniline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzyl-N-methylaniline, a tertiary aromatic amine, represents a foundational molecule in the landscape of organic synthesis. Its structural motif is a key constituent in various dyes and serves as a versatile intermediate in the development of complex molecular architectures, including pharmacologically active compounds. This in-depth technical guide provides a comprehensive overview of this compound, from its historical context and discovery to modern synthetic protocols, detailed characterization, and its applications in contemporary research and drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction and Historical Context

The story of this compound is intrinsically linked to the rise of synthetic organic chemistry in the 19th century, a period marked by the exploration of aniline and its derivatives. While the precise first synthesis of this compound is not definitively documented in readily available historical records, its conceptualization follows logically from the early advancements in the N-alkylation and N-arylation of amines.

The foundational work on aniline chemistry, particularly its use in the burgeoning synthetic dye industry, set the stage for the systematic investigation of its derivatives. Early methods for the N-alkylation of anilines often involved harsh reaction conditions and resulted in mixtures of primary, secondary, and tertiary amines. The reaction of N-methylaniline with a benzylating agent, such as benzyl chloride, represents a classical approach to the synthesis of this compound. The historical significance of this compound lies in its role as a key building block, particularly in the synthesis of cationic dyes.

Synthesis of this compound: From Classical Approaches to Modern Methodologies

The synthesis of this compound can be approached through several methodologies, ranging from traditional nucleophilic substitution reactions to more contemporary catalytic systems. The choice of synthetic route often depends on factors such as desired yield, purity, and available starting materials.

Classical Synthesis: Nucleophilic Substitution

A traditional and straightforward method for the preparation of this compound involves the direct N-alkylation of N-methylaniline with a benzyl halide, typically benzyl chloride or benzyl bromide.

Reaction Scheme:

Causality Behind Experimental Choices:

  • N-methylaniline as the Nucleophile: The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.

  • Benzyl Halide as the Electrophile: The benzyl halide serves as the source of the benzyl group. Benzyl chloride is often preferred due to its reactivity and commercial availability.

  • Base: A base, such as sodium bicarbonate or an excess of the starting amine, is typically added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methylaniline (1.0 equivalent) and a suitable solvent such as toluene or acetonitrile.

  • Addition of Base: Add a weak inorganic base, for example, sodium carbonate (1.2 equivalents), to the reaction mixture.

  • Addition of Benzylating Agent: Slowly add benzyl chloride (1.1 equivalents) to the stirred mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Modern Synthetic Approach: Reductive Amination

Reductive amination offers a versatile and often higher-yielding alternative for the synthesis of this compound. This two-step, one-pot process involves the formation of an iminium ion intermediate from N-methylaniline and benzaldehyde, followed by its in-situ reduction.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Formation of the Iminium Ion: The reaction between the secondary amine (N-methylaniline) and the aldehyde (benzaldehyde) forms an unstable carbinolamine, which readily dehydrates to form a reactive iminium ion.

  • Reducing Agent: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is used to selectively reduce the iminium ion to the corresponding tertiary amine without reducing the starting aldehyde.

Experimental Protocol: Reductive Amination for the Synthesis of this compound

  • Reaction Setup: To a stirred solution of N-methylaniline (1.0 equivalent) in a suitable solvent like methanol or dichloromethane, add benzaldehyde (1.05 equivalents).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. The progress can be monitored by the disappearance of the starting materials via TLC.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) portion-wise.

  • Reaction Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Synthesis Workflow Diagram:

G cluster_0 Reductive Amination Synthesis start Starting Materials (N-methylaniline, Benzaldehyde) iminium Iminium Ion Formation start->iminium Mixing in Solvent reduction Reduction (e.g., NaBH4) iminium->reduction Addition of Reducing Agent workup Aqueous Work-up & Extraction reduction->workup Reaction Quenching purification Purification (Column Chromatography) workup->purification product This compound purification->product G cluster_1 This compound in Drug Discovery start This compound Scaffold synthesis Derivative Synthesis (Modification of aromatic rings) start->synthesis screening In Vitro Screening (Antimicrobial/Anticancer Assays) synthesis->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A simplified workflow illustrating the role of the this compound scaffold in a typical drug discovery pipeline.

Conclusion

This compound, a compound with roots in the classical era of organic synthesis, continues to be a relevant and valuable molecule in modern chemical research. Its straightforward synthesis, coupled with the versatility of its chemical structure, ensures its continued use as a key intermediate in the production of dyes and as a foundational scaffold in the design and development of novel therapeutic agents. This guide has provided a comprehensive overview of its history, synthesis, characterization, and applications, underscoring its enduring importance to the scientific community.

References

  • ChemBK. This compound for synthesis. [Link]

  • PrepChem.com. Synthesis of N-methylbenzylamine. [Link]

  • PrepChem.com. Synthesis of N-benzylaniline. [Link]

  • Google Patents.
  • ChemSynthesis. This compound - 614-30-2. [Link]

  • PubChem. N-Methyl-N-phenylbenzylamine. [Link]

  • Organic Syntheses. BENZYLANILINE. [Link]

  • Küçükgüzel, I., Ulgen, M., & Gorrod, J. W. (1999). In vitro hepatic microsomal metabolism of this compound. Il Farmaco, 54(5), 331–337. [Link]

An In-depth Technical Guide to N-Benzyl-N-methylaniline: Nomenclature, Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Benzyl-N-methylaniline, a tertiary amine of significant interest in industrial and research chemistry. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, analytical methodologies, and key applications, with a focus on the underlying chemical principles that govern its use.

Compound Identification and Nomenclature

This compound is a well-defined chemical entity with multiple synonyms and identifiers across various chemical databases and commercial platforms. Accurate identification is crucial for regulatory compliance, safety, and scientific communication.

The primary and most commonly used name for this compound is This compound . Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is N-methyl-N-(phenylmethyl)aniline or N-benzyl-N-methylbenzenamine .[1][2][3]

A comprehensive list of alternative names and identifiers is provided below for cross-referencing purposes.

Synonyms and Alternative Names[1][2][3][4][5][6]
  • N-Methyl-N-benzylaniline

  • N-Methyl-N-phenylbenzylamine

  • Benzenemethanamine, N-methyl-N-phenyl-

  • Benzylamine, N-methyl-N-phenyl-

  • Methylbenzylaniline

  • N-Benzyl N-methyl aniline

  • N-Methyl-N-phenylbenzenemethanamine

  • Benzylmethylphenyl amine[4]

Chemical Identifiers
IdentifierValueSource(s)
CAS Number 614-30-2[1][2][5][6]
EC Number 210-375-4[2][5]
PubChem CID 69191[2][3]
UNII 1S9PP10CZS[2]
InChI InChI=1S/C14H15N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3[2][3][5][7]
SMILES CN(CC1=CC=CC=C1)C2=CC=CC=C2[2][3]

Physicochemical Properties

This compound is typically a light yellow to brown oily liquid under standard conditions.[5][6] Its physical and chemical properties are critical for its handling, storage, and application in synthesis.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₅N[2][5][6]
Molar Mass 197.28 g/mol [5][6]
Appearance Light yellow to brown oily liquid[5][6]
Melting Point 8-9.3 °C[5][4]
Boiling Point 311-318 °C at 1013 hPa[5][8]
Density 1.046 g/cm³ at 20 °C
Flash Point 128.8 - 152 °C[5][4]
Solubility Insoluble in water; Soluble in ethanol and ether.[5][4]
Refractive Index (n20/D) 1.605 - 1.608[5][8]

Synthesis of this compound

The most prevalent and industrially relevant method for synthesizing this compound is the N-alkylation of N-methylaniline .[9] This can be achieved using either benzyl chloride or benzyl alcohol as the benzylating agent. The choice of reagent and reaction conditions influences the reaction's efficiency, purity of the product, and overall cost-effectiveness.

Synthesis via N-Alkylation with Benzyl Chloride

This classic method relies on the nucleophilic substitution (Sₙ2) reaction between N-methylaniline and benzyl chloride. N-methylaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.

SN2_Mechanism NMA N-Methylaniline (Nucleophile) Product This compound NMA->Product Sₙ2 Attack BC Benzyl Chloride (Electrophile) BC->Product HCl HCl Base Base (e.g., NaHCO₃) (Neutralizes HCl) Base->HCl Neutralization

Caption: General workflow for N-alkylation of N-methylaniline.

Causality of Experimental Choices:

  • Excess Aniline/Base: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting N-methylaniline, rendering it non-nucleophilic and halting the reaction. To counteract this, a weak base like sodium bicarbonate or an excess of the starting aniline is used to neutralize the acid as it forms, driving the reaction to completion.[10]

  • Solvent: While the reaction can be run neat, an inert solvent can help control the reaction temperature and facilitate stirring.

  • Temperature: Moderate heating (e.g., 90-110 °C) is typically required to achieve a reasonable reaction rate without promoting side reactions.[9]

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Charging Reactants: To the flask, add N-methylaniline (e.g., 2 moles), sodium bicarbonate (e.g., 1.2 moles), and a minimal amount of water to create a stirrable slurry.[10]

  • Heating: Heat the mixture to 90-95 °C with vigorous stirring.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (e.g., 1 mole) dropwise from the dropping funnel over 1-2 hours. The slow addition is crucial to control the exothermic reaction and maintain the temperature.[10]

  • Reaction: After the addition is complete, continue stirring at 95-110 °C for an additional 4-10 hours to ensure the reaction goes to completion.[9][10]

  • Workup: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash it sequentially with water and then a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent. The crude product can be purified by vacuum distillation to remove unreacted N-methylaniline and other impurities, yielding pure this compound.[10]

Synthesis via Catalytic N-Alkylation with Benzyl Alcohol

A greener and more modern approach involves the "hydrogen borrowing" or "hydrogen auto-transfer" methodology, using benzyl alcohol as the alkylating agent.[11][12] This process is catalyzed by transition metal complexes (e.g., Iridium or Ruthenium) and produces only water as a byproduct.

Hydrogen_Borrowing cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs A 1. Alcohol Oxidation [Cat]-H₂ forms B 2. Imine Formation (Aldehyde + Amine) A->B Benzaldehyde intermediate C 3. Imine Reduction [Cat]-H₂ reduces imine B->C Water byproduct Water Water B->Water D 4. Product Release Catalyst Regenerated C->D N-Benzylaniline derivative D->A Regenerated Catalyst Product This compound D->Product NMA N-Methylaniline NMA->B BA Benzyl Alcohol BA->A Cat Ir or Ru Catalyst Cat->A

Sources

Methodological & Application

N-Alkylation of Anilines using Benzyl Halides: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the N-alkylation of anilines using benzyl halides, a cornerstone reaction in synthetic organic chemistry for forging carbon-nitrogen bonds. N-alkylanilines are crucial intermediates in the production of pharmaceuticals, dyes, agrochemicals, and functional materials.[1][2] This document delves into the underlying reaction mechanism, offers detailed, step-by-step experimental protocols, discusses critical process parameters, and provides troubleshooting guidance. The protocols are designed to be robust and reproducible, ensuring researchers can achieve high yields and purity.

Introduction: The Significance of N-Alkylated Anilines

The introduction of an alkyl group onto the nitrogen atom of an aniline is a fundamental transformation that significantly modulates the molecule's electronic and steric properties.[3] This modification is a key strategy in drug discovery for structure-activity relationship (SAR) studies, allowing for the fine-tuning of a compound's lipophilicity, basicity, and metabolic stability.[4]

While various methods exist for aniline N-alkylation, including reductive amination and transition-metal-catalyzed "borrowing hydrogen" methodologies, the use of benzyl halides remains a widely practiced and accessible approach due to its straightforward nature and the commercial availability of a vast array of starting materials.[2][5][6] This protocol focuses on the direct N-alkylation via a nucleophilic substitution pathway.

Reaction Principle and Mechanism

The N-alkylation of anilines with benzyl halides proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.[3] This attack displaces the halide leaving group, forming a new carbon-nitrogen bond.

A base is a critical component of this reaction. It serves to deprotonate the resulting ammonium salt intermediate, regenerating the neutral N-benzylaniline product and driving the reaction to completion.[3][7] The choice of base is crucial; weaker bases like sodium bicarbonate are often preferred to minimize side reactions.[8]

Over-alkylation , the subsequent reaction of the mono-benzylated product with another molecule of benzyl halide to form a tertiary amine (dibenzylaniline), is a common competing reaction.[1][8] Using an excess of the aniline starting material is a key strategy to favor mono-alkylation.[8]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_product Products Aniline Aniline (Nucleophile) TS [Aniline---C---Halide]‡ Aniline->TS Nucleophilic Attack BenzylHalide Benzyl Halide (Electrophile) BenzylHalide->TS Salt Ammonium Salt TS->Salt C-N bond forms C-X bond breaks Product N-Benzylaniline Salt->Product Deprotonation HX H-Base⁺ + X⁻ Product->HX Base Base (e.g., NaHCO₃) Base->Product

Caption: SN2 mechanism for N-alkylation of aniline.

Experimental Protocols

This section provides two detailed protocols for the N-alkylation of anilines with benzyl halides. Protocol A is a classic, well-established method using an excess of aniline. Protocol B is adapted for anilines with reduced nucleophilicity, such as 2-nitroaniline, which require more forcing conditions.

Protocol A: N-Benzylation of Aniline using Benzyl Chloride

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and scalability.[8] It utilizes an excess of aniline to minimize the formation of the dibenzylated byproduct.

Materials:

  • Aniline (freshly distilled is recommended)

  • Benzyl chloride (freshly distilled, b.p. 176–178 °C is recommended)[8]

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ligroin (b.p. 85-90 °C) or Hexanes/Ethyl Acetate for purification

Equipment:

  • Three-necked round-bottom flask (1500 mL for the scale below)

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel (200 mL)

  • Heating mantle or steam bath

  • Filtration apparatus (Buchner funnel)

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a 1500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, combine 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 cc of water.[8]

  • Heating: Heat the mixture to 90–95 °C on a steam bath with vigorous stirring.[8]

  • Addition of Benzyl Chloride: Slowly add 127 g (1 mole) of benzyl chloride from the separatory funnel over a period of 1.5 to 2 hours. Maintain vigorous agitation throughout the addition.[8]

  • Reaction: Continue heating and stirring the mixture for a total of 4 hours to ensure the reaction goes to completion.[8]

  • Work-up - Initial Quench and Separation: Cool the reaction mixture to room temperature. Filter the mixture with suction to remove any solids. Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.[8]

  • Washing: Wash the organic layer with a saturated salt solution. This aids in a cleaner and more rapid separation of the layers.[8]

  • Drying: Dry the organic layer by shaking with approximately 20 g of anhydrous sodium sulfate. Filter the mixture with suction to remove the drying agent.[8]

  • Removal of Excess Aniline: Remove the excess aniline via vacuum distillation. The aniline will distill at approximately 81 °C / 12 mm Hg.[8]

  • Product Distillation: Once the aniline has been removed, the temperature will rise rapidly. Change the receiving flask and collect the N-benzylaniline product, which distills at 178–180 °C / 12 mm Hg.[8]

  • Final Product: The yield of N-benzylaniline is typically 155–160 g (85–87% based on benzyl chloride). The product solidifies on cooling and has a melting point of 33–36 °C.[8] For higher purity, the product can be recrystallized from ligroin.[8]

Protocol B: N-Benzylation of 2-Nitroaniline using Benzyl Bromide

The presence of a strong electron-withdrawing group, like the nitro group in 2-nitroaniline, significantly reduces the nucleophilicity of the amino group.[3] This necessitates stronger bases and higher temperatures to achieve a reasonable reaction rate.

Materials:

  • 2-Nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-nitroaniline (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetone or DMF.[3][9]

  • Addition of Benzyl Bromide: While stirring the suspension at room temperature, add benzyl bromide (1.1 eq.) dropwise.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for acetone) and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Work-up - Filtration: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash them with ethyl acetate.[3]

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator.[3]

  • Extraction: Dilute the residue with ethyl acetate. Wash the organic solution sequentially with water and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., Hexanes/Ethyl Acetate) to afford the pure N-benzyl-2-nitroaniline.[3][10]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Aniline, Base, and Solvent B Heat Mixture A->B C Slowly Add Benzyl Halide B->C D Maintain Temp & Stir (Monitor by TLC) C->D E Cool & Quench D->E F Aqueous Extraction E->F G Dry Organic Layer F->G H Concentrate G->H I Vacuum Distillation or Column Chromatography H->I J Characterize Pure Product I->J

Caption: General experimental workflow for N-alkylation.

Key Parameters and Optimization

Several factors influence the success of the N-alkylation of anilines. Careful consideration of these parameters is essential for optimizing yield and minimizing side products.

ParameterRecommendationRationale & Justification
Aniline to Halide Ratio Use a molar excess of aniline (e.g., 2-4 equivalents)[8]Statistically favors the reaction of benzyl halide with the more abundant starting aniline over the N-benzylaniline product, thus minimizing dibenzylation.[8]
Base Weak inorganic bases (e.g., NaHCO₃, K₂CO₃)[3][8]Sufficiently basic to neutralize the generated acid (H-X) without promoting significant side reactions like elimination or hydrolysis of the benzyl halide. Stronger bases can lead to by-products.[8]
Solvent Aprotic solvents (e.g., Acetone, DMF) or excess aniline as solvent[3][8][9]The choice depends on the solubility of the reactants and the reaction temperature. For less reactive anilines, a polar aprotic solvent like DMF can help to increase the reaction rate.[3]
Temperature 80-100 °C[3][8]Provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction. Higher temperatures may be needed for deactivated anilines but can also increase side reactions.
Leaving Group I > Br > ClThe reaction rate depends on the leaving group ability of the halide. Benzyl iodide is the most reactive, followed by bromide and then chloride. Benzyl chloride is often used due to its lower cost and sufficient reactivity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Deactivated aniline.[3]2. Insufficient temperature.3. Poor quality of reagents.1. Switch to a more reactive benzyl halide (e.g., bromide or iodide). Increase temperature and/or use a higher boiling point solvent like DMF.[3]2. Ensure the internal reaction temperature is at the desired setpoint.3. Use freshly distilled aniline and benzyl chloride. Ensure the base is anhydrous if using an organic solvent.[8]
Significant Dibenzylation 1. Stoichiometric ratio of aniline to benzyl halide is too low.2. Reaction time is too long.1. Increase the molar excess of aniline.[8]2. Monitor the reaction closely by TLC and stop it once the starting benzyl halide is consumed.
Formation of By-products 1. Base is too strong.2. Reaction temperature is too high.1. Use a milder base like sodium bicarbonate.[8]2. Reduce the reaction temperature and extend the reaction time if necessary.
Difficult Purification 1. Similar polarities of mono- and di-alkylated products.2. Unreacted starting materials remain.1. Careful column chromatography with a shallow solvent gradient is required. Recrystallization may also be effective if the product is a solid.[10]2. Ensure the work-up procedure effectively removes the base and excess aniline.

Safety Considerations

  • Benzyl halides are lachrymators and are corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aniline is toxic and can be absorbed through the skin. Handle with care and appropriate PPE.

  • The reaction can be exothermic, especially during the addition of the benzyl halide. Ensure the addition is slow and that adequate cooling can be applied if necessary.

  • Always perform reactions in a fume hood.

Conclusion

The N-alkylation of anilines with benzyl halides is a robust and versatile method for the synthesis of N-benzylanilines. By carefully controlling the stoichiometry of the reactants, the choice of base, and the reaction conditions, researchers can achieve high yields of the desired mono-alkylated products. The protocols and guidelines presented in this document provide a solid foundation for the successful execution of this important transformation in a research setting.

References

  • Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses. Retrieved from [Link]

  • Kumar, A., & Akamanchi, K. G. (2007). Alkylation of aniline over base zeolites. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-benzylaniline. Retrieved from [Link]

  • Yasar, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • Yasar, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH. Retrieved from [Link]

  • SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). SYNTHESIS Benzanilide BY BENZOLATION. Retrieved from [Link]

  • Chiappe, C., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry. Retrieved from [Link]

  • N-Alkylation of anilines, carboxamides and several nitrogen heterocycles using CsF±Celite/alkyl halides/CH3CN combination. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Catalytic N-Alkylation of Anilines. (2025). ResearchGate. Retrieved from [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. (n.d.). DergiPark. Retrieved from [Link]

  • Chemical equation for the N‐alkylation of aniline with benzyl alcohol catalyzed over Pd1/CeO2 catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • Phase Transfer Catalysis. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. TSI Journals. Retrieved from [Link]

  • N‐Alkylation of aniline with benzyl alcohol. (n.d.). ResearchGate. Retrieved from [Link]

  • Amines. (n.d.). NCERT. Retrieved from [Link]

  • N-benzyl aniline derivative and preparation method and application thereof. (n.d.). Google Patents.
  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals. Retrieved from [Link]

  • N-alkylation of anilines with benzyl alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Clean production process for N-ethly-N-(3'-sulfoacid) benzyl aniline. (n.d.). Google Patents.
  • Schemes of N‐alkylation reaction of: aniline with benzyl alcohol (a);... (n.d.). ResearchGate. Retrieved from [Link]

  • N-Benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-amine. (n.d.). Organic Syntheses. Retrieved from [Link]

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Application Note & Protocols: Leveraging N-Benzyl-N-methylaniline for the Synthesis of Fused Tetrahydroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] Consequently, the development of efficient and versatile synthetic routes to novel THQ derivatives, particularly those with fused polycyclic architectures, is a paramount objective in modern drug discovery.[3] This guide details the strategic use of N-Benzyl-N-methylaniline as a versatile precursor for constructing fused tetrahydroquinoline systems, primarily through Povarov-type multicomponent reactions. We provide a deep dive into the reaction mechanism, a detailed experimental protocol, and practical insights for laboratory application.

Mechanistic Rationale: The Povarov Reaction and In Situ Iminium Ion Generation

The Povarov reaction, a formal aza-Diels-Alder reaction, is one of the most powerful methods for synthesizing tetrahydroquinolines.[4][5] The classical approach involves the condensation of an aniline with an aldehyde to form an imine, which then undergoes a [4+2] cycloaddition with an electron-rich alkene.

A sophisticated and highly effective variant utilizes tertiary anilines, such as this compound, to generate a reactive exo-cyclic iminium ion in situ. This strategy often proceeds via a tandem Polonovski–Povarov sequence.[6]

The sequence is as follows:

  • N-Oxidation: The tertiary aniline is first oxidized to the corresponding N-oxide.

  • Polonovski Rearrangement: The N-oxide is activated, typically with an acylating agent like acetic anhydride or Boc anhydride. This activation facilitates a rearrangement, eliminating a proton from one of the N-alkyl groups (in this case, from the methyl or benzyl group) to form an enamine, which is in equilibrium with a highly reactive iminium ion.

  • [4+2] Cycloaddition: This electrophilic iminium ion serves as the aza-diene component in an inverse-electron-demand aza-Diels-Alder reaction with a suitable dienophile (an electron-rich alkene), leading to the formation of the fused tetrahydroquinoline ring system.[6]

This approach offers significant advantages, including the ability to generate the reactive species under controlled conditions and expand the reaction's scope to a wider variety of substrates.

Povarov_Mechanism Figure 1: Generalized Polonovski-Povarov Reaction Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cycloaddition A This compound B N-Oxide Intermediate A->B Oxidation (e.g., m-CPBA) C Activated N-Oxide B->C Activation (e.g., Boc₂O) D Exo-cyclic Iminium Ion (Reactive Intermediate) C->D Polonovski Rearrangement D_ref E Alkene (Dienophile) F Fused Tetrahydroquinoline (Product) E->F D_ref->F [4+2] Cycloaddition

Caption: Figure 1: Generalized Polonovski-Povarov Reaction Mechanism.

Application Protocol: Synthesis of a Fused Tetrahydroquinoline Derivative

This protocol describes a representative three-component Povarov reaction for the synthesis of a cis-2,4-disubstituted tetrahydroquinoline, a common structural motif achievable with this chemistry.[7] While the Polonovski-Povarov offers a specific pathway, the direct three-component reaction catalyzed by a Lewis or Brønsted acid is often more atom-economical and operationally simple for screening purposes.

Objective: To synthesize 1-benzyl-1,2,3,4-tetrahydro-4-phenyl-quinoline using N-benzylaniline, benzaldehyde, and styrene.

Materials and Equipment
  • Reagents:

    • N-Benzylaniline (≥98%)

    • Benzaldehyde (≥99%, freshly distilled)

    • Styrene (≥99%, inhibitor removed)

    • Indium(III) chloride (InCl₃), anhydrous (99.99%)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel (for column chromatography)

    • Hexanes and Ethyl Acetate (HPLC grade)

  • Equipment:

    • Round-bottom flask (oven-dried)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard glassware for extraction and workup

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash chromatography system

Step-by-Step Experimental Procedure

Experimental_Workflow Figure 2: Experimental Workflow Diagram start Start: Prepare Inert Atmosphere reagents 1. Charge Flask: - N-Benzylaniline - Benzaldehyde - Anhydrous DCM start->reagents catalyst 2. Add Catalyst: - Indium(III) Chloride (InCl₃) reagents->catalyst stir_imine 3. Stir at Room Temp: (In Situ Imine Formation) catalyst->stir_imine alkene 4. Add Alkene: - Styrene stir_imine->alkene reflux 5. Heat to Reflux: (Monitor by TLC) alkene->reflux workup 6. Reaction Workup: - Quench with NaHCO₃ - Extract with DCM reflux->workup dry 7. Dry & Concentrate: - Dry with MgSO₄ - Remove solvent in vacuo workup->dry purify 8. Purify Product: (Silica Gel Chromatography) dry->purify end End: Characterize Product purify->end

Caption: Figure 2: Experimental Workflow Diagram.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-benzylaniline (1.83 g, 10.0 mmol) and anhydrous dichloromethane (40 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add freshly distilled benzaldehyde (1.06 g, 1.0 mL, 10.0 mmol) to the solution. Stir for 10 minutes at room temperature to allow for initial mixing.

  • Catalyst Introduction: Add anhydrous indium(III) chloride (221 mg, 1.0 mmol, 10 mol%) to the stirring mixture. The formation of the imine is catalyzed by the Lewis acid.

  • Dienophile Addition: After stirring for an additional 20 minutes, add styrene (1.56 g, 1.8 mL, 15.0 mmol, 1.5 equiv.).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C). Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to afford the pure fused tetrahydroquinoline product.

Data Summary and Expected Outcomes

The Povarov reaction is known for its ability to generate stereocomplexity in a single step. The conditions described typically favor the formation of the cis-diastereomer. Yields and reaction times can vary based on the specific substrates used.

Table 1: Representative Data for Povarov Synthesis of THQ Derivatives

Entry Aniline Derivative Aldehyde Alkene Catalyst (mol%) Time (h) Yield (%) Diastereomeric Ratio (cis:trans)
1 N-Benzylaniline Benzaldehyde Styrene InCl₃ (10) 18 85 >95:5
2 p-Anisidine p-Tolualdehyde α-Methylstyrene Sc(OTf)₃ (5) 24 78 >95:5
3 N-Methylaniline Formaldehyde Dihydropyran Al(OTf)₃ (10) 12 92 >99:1
4 Aniline Cyclohexanecarboxaldehyde Ethyl vinyl ether InCl₃ (10) 16 88 90:10

Note: Data is representative and synthesized from typical outcomes reported in the literature for analogous reactions.[7][8]

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Impure or wet reagents/solvents. Aldehydes are prone to oxidation.

    • Solution: Use freshly distilled aldehydes and anhydrous solvents. Ensure the reaction is run under a strictly inert atmosphere.

  • Formation of Side Products:

    • Cause: Self-polymerization of the alkene or competing side reactions of the imine.

    • Solution: Optimize the catalyst loading. A lower or higher loading may be beneficial. Consider adding the alkene slowly to the pre-formed imine solution.

  • No Reaction:

    • Cause: Deactivated substrates (e.g., strongly electron-withdrawing groups on the aniline or aldehyde) or an ineffective catalyst.

    • Solution: Switch to a stronger Lewis acid (e.g., Sc(OTf)₃). For deactivated systems, higher temperatures may be required.

Conclusion

This compound and its derivatives are powerful and versatile precursors for the synthesis of complex, fused tetrahydroquinolines. Through mechanisms like the Povarov reaction, these readily available starting materials provide efficient access to molecular scaffolds of high interest in medicinal chemistry.[1][2] The operational simplicity of the three-component protocol, combined with the high stereoselectivity often observed, makes this a valuable strategy for building libraries of novel heterocyclic compounds for drug discovery programs.

References

  • BenchChem. The Expanding Therapeutic Landscape of Tetrahydroquinolines: A Technical Guide to Synthesis and Application. BenchChem [Online].
  • Sabale, P. M., Patel, P., & Kaur, P. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate [Online].
  • Sutariya, P. G., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances [Online], 2021.
  • Jiang, Q., et al. Drugs incorporating tetrahydroquinolines. ResearchGate [Online].
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Organic Chemistry Portal [Online].
  • Author(s) not available. A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. Chemical Communications (RSC Publishing) [Online].
  • Katis, V., et al. Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry [Online], 2023.
  • Smith, T. S., et al. Transformation of N,N-Dimethylaniline N-Oxides into Diverse Tetrahydroquinoline Scaffolds via Formal Povarov Reactions. Organic Letters [Online], 2018. Available: [Link]

  • Author(s) not available. The povarov reaction in the synthesis of N-polycyclic compounds with a tetrahydroquinoline fragment. ResearchGate [Online].
  • Author(s) not available. Synthesis of N-propargyl 1,2,3,4-tetrahydroquinoline 4via a one-pot... ResearchGate [Online].
  • Author(s) not available. Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. ResearchGate [Online].
  • Author(s) not available. Synthesis of tetrahydro quinoline form N‐benzylhydroxylamines. ResearchGate [Online].
  • Author(s) not available. Progress in the Chemistry of Tetrahydroquinolines. ResearchGate [Online].

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Application Notes & Protocols: N-Benzyl-N-methylaniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Benzyl-N-methylaniline

This compound (NBNMA) is a tertiary aromatic amine that has established itself as a cornerstone building block in modern organic synthesis. Its unique structural architecture, combining a nucleophilic N-methylaniline core with a sterically influential and reactive benzyl group, provides a versatile platform for a wide array of chemical transformations. The phenyl ring is highly activated towards electrophilic substitution by the potent electron-donating character of the tertiary amino group, while the benzylic protons and the N-benzyl bond offer additional sites for functionalization.

This guide provides an in-depth exploration of NBNMA's synthetic utility, focusing on its application in key reactions, the synthesis of high-value materials, and its role in constructing complex molecular frameworks relevant to the pharmaceutical and materials science sectors. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to facilitate their successful implementation in the laboratory.

Physicochemical Properties

A clear understanding of NBNMA's physical and chemical properties is essential for its effective handling, storage, and application in synthesis.

PropertyValueReference
Molecular Formula C₁₄H₁₅N[1][2]
Molecular Weight 197.28 g/mol [1][2]
Appearance Light yellow to brown oily liquid[1][3]
Melting Point 8-9.3 °C[1][4]
Boiling Point 311-318 °C (at 1013 hPa)[1][4]
Density ~1.04 g/mL at 20-25 °C[4]
Solubility Insoluble in water; Soluble in ethanol, ether[1]
pKa 4.38 ± 0.50 (Predicted)[1][4]
Storage Store below +30°C[1][4]

Core Application: Electrophilic Formylation via the Vilsmeier-Haack Reaction

One of the most powerful and widely used transformations involving NBNMA is the Vilsmeier-Haack reaction. This reaction introduces a formyl (-CHO) group onto the aromatic ring, producing 4-(benzyl(methyl)amino)benzaldehyde, a critical intermediate for dyes and pharmaceuticals. The high electron density of the NBNMA ring makes it an exceptional substrate for this reaction.

Causality of the Mechanism

The reaction proceeds through a well-defined electrophilic aromatic substitution pathway. The choice of N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is not arbitrary; their reaction generates the key electrophile, the Vilsmeier reagent (a chloroiminium ion), which is potent enough to react with electron-rich arenes like NBNMA but generally unreactive towards deactivated rings.[5][6][7]

The regioselectivity is dictated by both electronic and steric factors. The tertiary amino group is a powerful ortho, para-director. However, the significant steric bulk of the N-benzyl-N-methyl group effectively shields the ortho positions, leading to a strong preference for substitution at the less hindered para position.[8]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Workflow sub sub reagent reagent intermediate intermediate product product NBNMA This compound Sigma Sigma Complex (Intermediate) NBNMA->Sigma 2. Electrophilic Attack DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 1. Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier 1. Reagent Formation Vilsmeier->Sigma 2. Electrophilic Attack Iminium Iminium Ion Product Sigma->Iminium 3. Aromatization Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis Aldehyde 4-(benzyl(methyl)amino)benzaldehyde Hydrolysis->Aldehyde 4. Final Product

Caption: Workflow for the Vilsmeier-Haack formylation of NBNMA.

Detailed Experimental Protocol: Synthesis of 4-(benzyl(methyl)amino)benzaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich anilines.[9][10][11]

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reagents & Equipment:

  • This compound (NBNMA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium acetate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice-water bath

Procedure:

  • Vilsmeier Reagent Formation:

    • To a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 molar equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.2 molar equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. An exothermic reaction occurs, forming a solid or viscous complex.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction with NBNMA:

    • Dissolve this compound (1.0 molar equivalent) in a minimal amount of anhydrous DMF.

    • Add the NBNMA solution dropwise to the cold Vilsmeier reagent.

    • After addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • In a separate large beaker, prepare a slurry of crushed ice.

    • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed cautiously.

    • Neutralize the resulting acidic solution by slowly adding a saturated solution of sodium acetate until the pH reaches 6-7. A precipitate of the product should form.

    • Stir the mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Purification:

    • Extract the aqueous mixture three times with DCM or EtOAc.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure aldehyde.

Application in Dye Synthesis

NBNMA and its derivatives are foundational intermediates in the synthesis of cationic and azo dyes, prized for their vibrant colors and fastness, particularly in the textile industry.[1][3]

Role as a Dye Intermediate

The electron-donating N-benzyl-N-methylamino group acts as a powerful auxochrome, a group that intensifies color. NBNMA can be used as a coupling component in azo dye synthesis, where it reacts with a diazonium salt. More commonly, its formylated derivative, 4-(benzyl(methyl)amino)benzaldehyde, serves as a key building block for triphenylmethane and other cationic dyes.

Dye_Synthesis_Workflow General Dye Synthesis Pathway start start intermediate intermediate process process product product Aniline Aromatic Amine (e.g., Aniline) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization Diazonium Diazonium Salt Coupling Azo Coupling (Slightly acidic/neutral pH) Diazonium->Coupling NBNMA NBNMA (Coupling Component) NBNMA->Coupling AzoDye Azo Dye Diazotization->Diazonium Coupling->AzoDye

Caption: General workflow for synthesizing an azo dye using NBNMA.

Protocol: Azo Dye Synthesis from a Substituted N-Benzylaniline

This protocol demonstrates the general principle of azo coupling using an activated aniline derivative, which is directly applicable to NBNMA. The protocol is based on a well-established method for azo dye formation.[12]

Reagents & Equipment:

  • A primary aromatic amine (e.g., aniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • This compound (NBNMA)

  • Ethanol

  • Sodium acetate

  • Ice bath, beakers, magnetic stirrer, Büchner funnel

Procedure:

  • Part 1: Preparation of the Diazonium Salt

    • In a beaker, dissolve the primary aromatic amine (1.0 molar equivalent) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (1.0 molar equivalent) in cold water.

    • Slowly add the cold sodium nitrite solution dropwise to the amine hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for 15-20 minutes after addition is complete. The formation of the diazonium salt is now complete.

  • Part 2: The Coupling Reaction

    • In a separate beaker, dissolve NBNMA (1.0 molar equivalent) in ethanol.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the NBNMA solution.

    • Add a solution of sodium acetate as needed to maintain a slightly acidic to neutral pH, which facilitates the coupling reaction.

    • Continue stirring the mixture in the ice bath for 30-60 minutes. A colored precipitate of the azo dye will form.

  • Part 3: Isolation and Purification

    • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water to remove any unreacted salts.

    • The crude dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Applications in Medicinal Chemistry and Functional Materials

The NBNMA scaffold is not limited to dyes; it is a privileged structure found in various biologically active compounds and functional materials.

Synthesis of Bioactive Heterocycles

NBNMA is a useful precursor for synthesizing fused heterocyclic systems. For example, it can be used in oxidative cyclization reactions with maleimides to prepare fused tetrahydroquinolines, which are structural motifs present in many natural products and pharmaceutical agents.[4] Furthermore, derivatives of N-benzylaniline have been investigated for their potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the value of this scaffold in drug discovery.[13]

Pharma_Workflow NBNMA in Bioactive Compound Synthesis start start process process intermediate intermediate product product NBNMA This compound Step1 Functionalization (e.g., Lithiation, Acylation) NBNMA->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Cyclization / Coupling Intermediate->Step2 Library Library of Bioactive Compounds (e.g., Fused Quinolines, Antimicrobials) Step2->Library

Caption: General synthetic route from NBNMA to a library of potential drug candidates.

Directed Lithiation for Further Functionalization

The N-benzyl group can direct lithiation to either the benzylic position or the ortho position of the phenyl ring, depending on the specific directing group and reaction conditions. This powerful technique opens a pathway to introduce a wide range of electrophiles, creating highly substituted aniline derivatives that are difficult to access through other means.[14][15] This method is invaluable for generating novel analogues during the lead optimization phase of drug development.

Synthesis of this compound

For completeness, a standard laboratory-scale synthesis of NBNMA is provided. The most common method involves the direct N-alkylation of N-methylaniline with benzyl chloride.

Protocol: N-Alkylation of N-methylaniline

This protocol is based on standard N-alkylation procedures for anilines.[16]

Reagents & Equipment:

  • N-methylaniline

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) as a base

  • Acetonitrile or Acetone as solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add N-methylaniline (1.0 molar equivalent), the solvent (e.g., acetonitrile), and a base such as powdered potassium carbonate (1.5-2.0 molar equivalents).

  • Stir the suspension vigorously.

  • Add benzyl chloride (1.05 molar equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC. The reaction can often be driven to completion.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude oil is taken up in a suitable organic solvent (like ether or EtOAc) and washed with water to remove any remaining salts.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed to yield crude NBNMA.

  • Purification can be achieved by vacuum distillation to obtain the pure product.

References

  • N-Methyl-N-Benzylaniline: Key Intermediate for Vibrant C
  • This compound for synthesis. ChemBK.
  • N-METHYL-N-BENZYLANILINE Chemical Properties,Uses,Production. ChemicalBook.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing. Benchchem.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. YouTube.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Yasuoki Murakami et al., HETEROCYCLES, Vol. 22, No. 6, 1984.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • This compound for synthesis 614-30-2. Sigma-Aldrich.
  • This compound for synthesis 614-30-2. Sigma-Aldrich.
  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark.
  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organoc
  • N-benzyl aniline derivative and preparation method and application thereof.
  • Directed lithiation of substituted benzylamines.
  • Electrophile-Dependent Reactivity of Lithi
  • This compound for synthesis 614-30-2. Sigma-Aldrich.

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Application Notes and Protocols: A Guide to the N-Benzylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylation of anilines is a cornerstone transformation in organic synthesis, yielding secondary amines that are pivotal scaffolds in medicinal chemistry, materials science, and agrochemicals. The N-benzyl aniline motif is a key pharmacophore, lending itself to a wide array of biological activities, including antimicrobial and anticancer properties[1]. This guide provides a comprehensive overview of prevalent methodologies for this synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and robust purification and characterization techniques. We will explore classical nucleophilic substitution, modern reductive amination, and advanced catalytic "borrowing hydrogen" strategies, offering researchers the expertise to select and execute the optimal procedure for their specific synthetic goals.

Introduction: The Significance of N-Aryl Secondary Amines

N-benzylated anilines are a class of secondary amines whose structural and electronic properties can be finely tuned by modifying the substituents on both the aniline and benzyl moieties. This versatility makes them valuable intermediates in the synthesis of complex target molecules. The introduction of a benzyl group can enhance lipophilicity, modulate basicity, and provide a handle for further functionalization. Consequently, efficient and selective methods for their synthesis are in high demand. This document serves as a practical guide, explaining the causality behind experimental choices to ensure reproducible and high-yielding results.

Mechanistic Overview and Strategy Selection

The synthesis of N-benzyl anilines can be approached through several distinct mechanistic pathways. The choice of method depends on factors such as the availability of starting materials, functional group tolerance, and desired environmental footprint.

Direct Nucleophilic Substitution (SN2 Pathway)

The most traditional method involves the direct reaction of an aniline with a benzyl halide, typically benzyl chloride or bromide. This is a classic SN2 reaction where the nitrogen atom of the aniline acts as a nucleophile, attacking the benzylic carbon and displacing the halide leaving group.

  • Causality : The reaction rate is sensitive to the nucleophilicity of the aniline. Electron-donating groups (EDGs) on the aniline ring (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen, accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) (e.g., -NO₂, -Cl) decrease nucleophilicity and slow the reaction down[2]. To prevent over-alkylation (the formation of tertiary N,N-dibenzylanilines), an excess of the aniline starting material is often used[3][4]. A weak base like sodium bicarbonate is typically added to neutralize the hydrohalic acid byproduct, preventing the protonation and deactivation of the aniline nucleophile[3].

Reductive Amination

Reductive amination is a highly versatile and common method that proceeds in two stages: the formation of an imine (Schiff base) from the condensation of an aniline and benzaldehyde, followed by the in-situ reduction of the imine to the secondary amine[1].

  • Causality : This one-pot procedure avoids the isolation of the intermediate imine[5][6]. The choice of reducing agent is critical. Mild reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are preferred as they selectively reduce the imine C=N bond without reducing the benzaldehyde starting material[1]. The initial condensation is often catalyzed by a weak acid, such as acetic acid, to facilitate the dehydration step[1]. This method offers excellent functional group tolerance.

Catalytic N-Alkylation via "Borrowing Hydrogen"

A more modern and sustainable approach is the "borrowing hydrogen" (or hydrogen autotransfer) methodology, which uses benzyl alcohol as the alkylating agent[7][8]. This process is catalyzed by transition metals (e.g., Pd, Ru, Ir, Co, Cu)[9][10][11].

  • Causality : The catalytic cycle involves three key steps:

    • The metal catalyst temporarily "borrows" hydrogen from the benzyl alcohol, oxidizing it to benzaldehyde.

    • The in-situ generated benzaldehyde condenses with the aniline to form an imine.

    • The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-benzylated aniline product and regenerating the active catalyst[8][10].

This atom-economical method produces only water as a byproduct, making it an environmentally benign alternative to halide-based alkylations[7][10].

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating systems, providing detailed, step-by-step instructions for key synthetic methodologies.

Workflow Overview

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis reagents Select & Weigh Reagents (Aniline, Benzyl Source, Base/Catalyst) solvent Add Solvent reagents->solvent setup Assemble Glassware (Flask, Condenser, Stirrer) solvent->setup heat Heat to Target Temperature setup->heat stir Stir for Designated Time heat->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate Organic Layer extract->dry purify Purify Crude Product (Column Chromatography) dry->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for N-benzylation of anilines.

Protocol 1: Classical SN2 Benzylation with Benzyl Chloride

This protocol is adapted from established procedures and is suitable for a wide range of anilines[3]. Using excess aniline minimizes dibenzylation.

Materials

Reagent/Material Quantity Moles (Equiv.) Purpose
Substituted Aniline 4.0 equiv. 4.0 Nucleophile
Benzyl Chloride 115 mL 1.0 Electrophile
Sodium Bicarbonate 1.25 equiv. 1.25 Base
Water 100 mL - Solvent
Anhydrous Sodium Sulfate ~20 g - Drying Agent
Saturated Salt Solution As needed - Washing Agent

| Diethyl Ether / Ethyl Acetate| As needed | - | Extraction Solvent |

Procedure

  • Setup : To a 1500 mL round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add the substituted aniline (4.0 equiv.), sodium bicarbonate (1.25 equiv.), and water (100 mL)[3].

  • Heating : Heat the mixture on a steam bath to 90–95 °C with vigorous stirring[3].

  • Addition : Slowly add benzyl chloride (1.0 equiv.) dropwise from the dropping funnel over a period of 1.5 to 2 hours. Maintain vigorous agitation throughout the addition[3].

  • Reaction : Continue heating and stirring for a total of 4 hours to ensure the reaction goes to completion[3].

  • Workup : Cool the reaction mixture to room temperature. If a solid precipitates, filter it with suction. Separate the organic and aqueous layers. Wash the organic layer with a saturated salt solution to aid in phase separation[3].

  • Drying : Dry the organic layer over anhydrous sodium sulfate (~20 g), and filter[3].

  • Purification : Remove the excess aniline by distillation under reduced pressure. The N-benzylated product can then be purified further by column chromatography or recrystallization from a suitable solvent like ligroin or a hexane/ethyl acetate mixture[3][12].

Protocol 2: One-Pot Reductive Amination

This method is highly efficient for generating mono-N-alkylated products at room temperature and is adapted from procedures utilizing Pd/C catalysis[5][6].

Materials

Reagent/Material Quantity (for 1 mmol scale) Moles (Equiv.) Purpose
Substituted Aniline 1.0 mmol 1.0 Amine Source
Benzaldehyde 1.0 mmol 1.0 Aldehyde Source
10% Palladium on Carbon 10 mol % 0.1 Catalyst
Ammonium Formate 5.0 mmol 5.0 Hydrogen Donor
2-Propanol / Water (10:1) 5 mL - Solvent
Ethyl Acetate As needed - Extraction Solvent

| Anhydrous Sodium Sulfate | As needed | - | Drying Agent |

Procedure

  • Setup : In a round-bottom flask, dissolve the substituted aniline (1.0 equiv.) and benzaldehyde (1.0 equiv.) in a 10:1 mixture of 2-propanol and water[6].

  • Reagent Addition : To the stirred solution, add ammonium formate (5.0 equiv.) followed by 10% Pd/C (0.1 equiv.).

  • Reaction : Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes[6].

  • Filtration : Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst.

  • Workup : Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product[7].

  • Purification : Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes[7][12].

Purification and Spectroscopic Characterization

Purification is essential to remove unreacted starting materials, catalysts, and byproducts such as over-alkylated amines[4][12].

  • Column Chromatography : This is the most effective method for separating the desired N-benzylated aniline from impurities. A silica gel stationary phase with a mobile phase of hexanes and ethyl acetate is commonly employed. The polarity of the solvent system is adjusted based on the polarity of the specific product[12].

  • Recrystallization : If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. This technique relies on the differential solubility of the compound and impurities in a chosen solvent system at different temperatures[12].

Spectroscopic Validation The identity and purity of the final product must be confirmed using a combination of spectroscopic methods[4][13].

G cluster_mech Borrowing Hydrogen Catalytic Cycle A R-CH₂OH (Benzyl Alcohol) D R-CHO (Benzaldehyde) A->D  -H₂ B [M] C [M]-H₂ B->C Oxidation C->B Reduction G R-CH=N-R' (Imine) D->G + R'-NH₂ - H₂O E H₂O F R'-NH₂ (Aniline) F->G H R-CH₂-NH-R' (Product) G->H  +H₂

Caption: The catalytic cycle for N-alkylation via "Borrowing Hydrogen".

Table of Expected Spectroscopic Data The following table provides characteristic NMR chemical shifts for a representative product, N-benzylaniline.

Proton / CarbonTypeExpected ¹H NMR Shift (δ, ppm)Expected ¹³C NMR Shift (δ, ppm)
-NH Singlet (broad)~4.1-
-CH₂ -Singlet~4.3~48
Aniline C-H (ortho)Multiplet~6.6~113
Aniline C-H (para)Multiplet~6.7~117
Aniline C-H (meta)Multiplet~7.2~129
Benzyl C-HMultiplet~7.3-7.4~127-129
Aniline C-NQuaternary C-~148
Benzyl C-ipsoQuaternary C-~139
(Note: Shifts are approximate and vary with solvent and aniline substitution. Data compiled from sources[14])

Results and Troubleshooting

The success of the N-benzylation reaction is highly dependent on the electronic nature of the substituents on the aniline ring.

Table: Effect of Aniline Substituents on Reactivity

Aniline Substituent Electronic Effect Expected Reactivity in SN2 Expected Reactivity in Reductive Amination Typical Yield Range
4-Methoxy (-OCH₃) Strong EDG High High 85-95%
4-Methyl (-CH₃) Weak EDG Moderate-High High 80-90%
Unsubstituted (-H) Neutral Moderate Moderate 75-85%
4-Chloro (-Cl) Weak EWG Moderate-Low Moderate 70-85%[14]
4-Nitro (-NO₂) Strong EWG Low Low 50-70%

(EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Yields are estimates based on literature.)

Troubleshooting Common Issues

  • Low Yield :

    • Cause : Deactivated aniline (strong EWGs), insufficient heating, or poor quality reagents.

    • Solution : Increase reaction time and/or temperature. For anilines with strong EWGs, consider a more forcing method like catalytic N-alkylation at high temperatures[9]. Ensure benzyl chloride is freshly distilled[3].

  • Formation of Dibenzylated Product :

    • Cause : Stoichiometry of aniline to benzylating agent is too low.

    • Solution : In SN2 reactions, use a significant excess of the aniline (e.g., 4 equivalents or more) to favor mono-alkylation statistically[3]. Reductive amination protocols are generally more selective for mono-alkylation[5].

  • Incomplete Reaction :

    • Cause : Inefficient stirring, especially in heterogeneous mixtures. In reductive amination, the catalyst may be poisoned or deactivated.

    • Solution : Ensure vigorous mechanical stirring. If using a catalyst like Pd/C, ensure it is of good quality and not expired.

Conclusion

The N-benzylation of substituted anilines is a versatile and indispensable reaction for synthetic chemists. By understanding the underlying mechanisms—from classical SN2 to modern catalytic hydrogen autotransfer—researchers can make informed decisions to optimize their synthetic strategy. The choice between direct alkylation with benzyl halides, reductive amination with benzaldehyde, or catalytic alkylation with benzyl alcohols allows for a tailored approach based on substrate scope, functional group tolerance, and sustainability goals. The detailed protocols and troubleshooting guide provided herein are intended to empower researchers to confidently synthesize these valuable building blocks for their discovery and development programs.

References

  • ResearchGate. (n.d.). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF.
  • Gorrod, J. W., & Christou, M. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165-77. Available at: [Link]

  • Kumar, A., et al. (2022). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. New Journal of Chemistry. Available at: [Link]

  • Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses. Available at: [Link]

  • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst.
  • Ballistreri, F. P., Maccarone, E., & Mamo, A. (1976). Kinetic and Mechanism of Benzylation of Anilines. The Journal of Organic Chemistry. Available at: [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • ResearchGate. (n.d.). Proposed mechanism for the N‐benzylation of aniline with benzyl alcohol through borrowing hydrogen (BH) methodology.
  • ResearchGate. (n.d.). Flow reductive amination to afford N-benzylaniline 16.
  • Cho, B. R., et al. (2011). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 76(21), 9032-9038. Available at: [Link]

  • Supplementary Information. (n.d.). Available at: [Link]

  • Kim, S. H., et al. (2011). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 76(21), 9032-9038. Available at: [Link]

  • Reddy, T. J., et al. (2007). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. The Journal of Organic Chemistry, 72(8), 3076-3079. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the N-benzylideneaniline imine reaction crude.
  • ResearchGate. (n.d.). N‐Benzylation of aniline catalyzed by (1a–d) under varying conditions.
  • Pillai, C. N., et al. (1998). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology.
  • Lee, D., et al. (2019). One-pot synthesis of aniline N-alkylation from benzyl alcohol over Cu-Fe catalyst. Catalysis Today. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of N-benzyl Anilines via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-benzyl aniline derivatives are a cornerstone in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of pharmaceuticals and functional materials.[1] Their successful application, however, is contingent upon achieving high purity, which necessitates robust and efficient purification methodologies. Column chromatography stands out as a versatile and widely adopted technique for the purification of these compounds from complex reaction mixtures.[2][3][4] This guide provides a comprehensive, in-depth protocol for the purification of N-benzyl anilines using column chromatography, grounded in the principles of chromatographic theory and extensive practical experience. We will delve into the critical parameters, from the selection of the stationary and mobile phases to the nuances of column packing and fraction analysis, ensuring researchers, scientists, and drug development professionals can achieve optimal separation and yield.

Introduction: The Chromatographic Challenge of N-benzyl Anilines

The synthesis of N-benzyl anilines, often accomplished through methods like reductive amination or N-alkylation of anilines with benzyl halides, typically yields a crude product contaminated with unreacted starting materials, over-alkylated byproducts (dibenzylanilines), and other side-products.[3][4][5] The inherent basicity of the amine functional group in N-benzyl anilines introduces a specific challenge during purification on standard silica gel. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to issues such as peak tailing, irreversible adsorption, and consequently, poor separation and reduced product recovery.[6][7][8]

Understanding this fundamental interaction is paramount to developing a successful purification strategy. The protocol outlined herein is designed not just to provide a set of steps, but to explain the rationale behind each, empowering the scientist to troubleshoot and adapt the methodology for a diverse range of N-benzyl aniline derivatives.

Foundational Principles: Taming the Amine

The successful chromatographic purification of N-benzyl anilines hinges on mitigating the strong interaction between the basic amine and the acidic stationary phase. Two primary strategies are employed:

  • Deactivation of the Stationary Phase: The acidity of silica gel can be neutralized or "deactivated." This is most commonly achieved by adding a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[8][9][10][11] This competing base effectively occupies the acidic sites on the silica, allowing the N-benzyl aniline to travel through the column with reduced interaction, resulting in more symmetrical peaks and improved separation.[7][12]

  • Alternative Stationary Phases: In cases of particularly strong interactions or acid-sensitive compounds, alternative stationary phases can be utilized. Basic alumina is a common choice for the purification of amines.[13][14] Additionally, amine-functionalized silica, where the silica surface is covalently modified with an organic amine, offers an excellent, albeit more expensive, alternative that provides a less interactive surface for basic compounds.[6]

This protocol will focus on the more common and cost-effective approach of using triethylamine-deactivated silica gel.

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Before committing a crude sample to a column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale simulation of the column separation.

Objective: To identify a mobile phase composition that provides a retention factor (Rf) for the desired N-benzyl aniline in the optimal range of 0.2 - 0.4 .[3]

  • An Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[15][16][17][18][19]

  • An Rf in the 0.2-0.4 range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from both less polar impurities (higher Rf) and more polar impurities (lower Rf).[3][16]

Typical TLC Solvent Systems for N-benzyl Anilines:

  • Hexanes/Ethyl Acetate: A versatile and common starting point.[2][14][20]

  • Chloroform/Hexane: Another effective combination.[2]

  • Dichloromethane/Methanol: Suitable for more polar N-benzyl aniline derivatives.[6][12][20]

Protocol for TLC Method Development:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.[3]

  • Spot the dissolved sample onto a silica gel TLC plate.[3]

  • Prepare a TLC developing chamber with a chosen solvent system (e.g., start with a 9:1 or 8:2 ratio of Hexane:Ethyl Acetate).[3] Add 0.5-1% triethylamine to the solvent mixture to mimic the column conditions.

  • Develop the plate and visualize the separated spots under a UV lamp.[3]

  • Calculate the Rf of the product spot. Adjust the polarity of the solvent system until the target Rf of 0.2-0.4 is achieved. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values.

Detailed Protocol: Column Chromatography of N-benzyl Anilines

This protocol assumes a standard glass column and silica gel (230–400 mesh) as the stationary phase.[2]

Materials
  • Crude N-benzyl aniline

  • Silica gel (230–400 mesh)

  • Selected solvent system (e.g., Hexanes/Ethyl Acetate) with 0.5-1% triethylamine

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp for monitoring

Column Preparation (Slurry Packing Method)

The slurry packing method is highly recommended as it minimizes the chances of air bubbles and cracks in the stationary phase bed, which can severely compromise the separation.

  • Column Setup: Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer of sand over the plug.[3]

  • Slurry Preparation: In a beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase (e.g., hexane or the chosen hexane/ethyl acetate mixture).[2][3] The consistency should be that of a pourable, homogeneous mixture.

  • Packing the Column: With the stopcock open, carefully and continuously pour the silica gel slurry into the column.[3] Use a funnel to aid the process.

  • Settling the Bed: Gently tap the sides of the column as the slurry is poured to encourage even packing and dislodge any trapped air bubbles.[3]

  • Adding Sand: Once all the silica has been added and has settled into a uniform bed, carefully add a thin layer of sand on top of the silica gel. This prevents the top of the stationary phase from being disturbed during sample and eluent addition.

  • Equilibration: Pass several column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated and the bed is stable. Never let the solvent level drop below the top of the sand layer.

Sample Loading

Proper sample loading is critical for achieving sharp bands and good separation.

  • Wet Loading: Dissolve the crude N-benzyl aniline in a minimal amount of the mobile phase.[2] Carefully apply this concentrated solution to the top of the silica bed using a pipette.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. Carefully add this powder to the top of the packed column.[2]

Elution and Fraction Collection

The elution process involves passing the mobile phase through the column to move the components of the mixture down the stationary phase at different rates.

  • Isocratic Elution: The entire separation is performed using a single, constant mobile phase composition.[21][22] This is suitable for simple separations where the impurities have significantly different polarities from the product.

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[21][22][23] This technique is highly effective for complex mixtures, as it allows for the efficient elution of both less polar and more polar compounds in a shorter timeframe and with better peak resolution.[21][23][24]

  • Begin elution with the mobile phase developed during the TLC analysis.

  • Start collecting fractions in separate tubes as soon as the solvent begins to elute from the column.[2]

  • The volume of each fraction should be consistent. A good starting point is to collect fractions with a volume of approximately one-quarter of the column's dead volume.

Monitoring the Separation

The separation process must be monitored to identify which fractions contain the purified N-benzyl aniline.

  • Spot every few fractions onto a TLC plate.[3]

  • Develop the TLC plate using the solvent system from the initial method development.

  • Visualize the spots under a UV lamp.

  • Fractions containing only the spot corresponding to the pure product should be combined.

Product Isolation
  • Combine all the fractions identified as containing the pure N-benzyl aniline.[3]

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[3]

  • Assess the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point determination.[3]

Data Presentation and Key Parameters

The following table summarizes typical parameters for the purification of N-benzyl anilines.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[2]
Mobile Phase Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing of the basic aniline.[11][12]
TLC Rf Target 0.2 - 0.4Ensures optimal elution time and separation on the column.[3]
Silica to Crude Ratio 20:1 to 50:1 (by weight)Provides sufficient stationary phase for effective separation.[3]
Elution Mode Gradient (e.g., 5% to 20% EtOAc in Hexanes)Generally provides better separation for complex mixtures and reduces analysis time.[21][23]

Visualizing the Workflow

The following diagram illustrates the logical workflow for the purification of N-benzyl anilines by column chromatography.

Purification_Workflow cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Method Development (Target Rf: 0.2-0.4) Pack Prepare Slurry & Pack Column (Silica + Eluent + TEA) TLC->Pack Use optimized eluent Crude Crude N-benzyl aniline Crude->TLC Test solvent systems Load Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure N-benzyl aniline Evaporate->Pure

Caption: Workflow for the purification of N-benzyl anilines.

Troubleshooting Common Issues

The following diagram outlines common problems encountered during the chromatography of amines and their solutions.

Troubleshooting_Amines cluster_causes Potential Causes & Solutions problem Problem Common Issues tailing Peak Tailing/Streaking Add 0.5-1% TEA to eluent Use Alumina or Amine-functionalized silica problem:c->tailing:p Acid-base interaction no_sep Poor Separation Re-optimize solvent system via TLC Use a shallower gradient Ensure proper column packing problem:c->no_sep:p Suboptimal Conditions no_elute Product Not Eluting Increase eluent polarity significantly Check for irreversible adsorption (deactivate silica) problem:c->no_elute:p Strong Adsorption

Sources

Introduction: A Versatile Scaffold for Combating Antibacterial Resistance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Antibacterial Evaluation of N-benzyl Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance demands the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1] N-benzyl aniline derivatives have emerged as a highly promising class of compounds, featuring a versatile structural scaffold amenable to extensive chemical modification.[1] This adaptability allows for the fine-tuning of their biological activity. Research has highlighted their significant potential, particularly against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a leading cause of hospital-acquired infections.[1][2][3] The lipophilic character of the benzyl group, paired with the tunable electronic properties of the substituted aniline ring, facilitates diverse interactions with biological targets, which is key to their therapeutic potential.[4]

The mechanism of action for these derivatives can be multifaceted, with some studies suggesting they disrupt bacterial cell wall synthesis or inhibit essential enzymes.[4] Other evidence points towards membrane disruption as a potential mode of antibacterial action.[1] This guide provides a comprehensive overview of the synthesis of N-benzyl aniline derivatives, detailed protocols for their evaluation as antibacterial agents, and insights into interpreting the resulting data.

Part 1: Synthesis of N-benzyl Aniline Derivatives

The construction of the N-benzyl aniline core can be achieved through several robust and well-documented synthetic methodologies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The most common approaches are Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination.[4][5][6]

Primary Synthetic Route: Reductive Amination

Reductive amination is a highly efficient and straightforward method, often performed as a one-pot reaction, making it a laboratory favorite.[6] The process involves two key stages: the formation of an imine intermediate (Schiff base) from an aniline and a benzaldehyde, followed by the in situ reduction of the imine to the target secondary amine.[4]

This protocol details the synthesis of an N-benzyl aniline derivative from a substituted aniline and a substituted benzaldehyde.

Causality and Experimental Choices:

  • Solvent: Ethanol or methanol are excellent solvents for both the aniline and benzaldehyde starting materials and are compatible with the sodium borohydride reducing agent.[4]

  • Catalyst: A catalytic amount of a weak acid, such as acetic acid, is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the aniline to form the imine.[4]

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent. It readily reduces the C=N double bond of the imine intermediate but is slow to react with the starting aldehyde, minimizing side reactions. It is added portion-wise at a reduced temperature to control the exothermic reaction.[4]

  • Monitoring: Thin-layer chromatography (TLC) is essential for monitoring the reaction's progress, ensuring the complete consumption of starting materials before work-up.[4]

  • Purification: Column chromatography is the standard method for purifying the crude product to achieve high purity, which is critical for accurate biological evaluation.[1]

Step-by-Step Methodology:

Step A: Imine Formation

  • Dissolve the substituted aniline (1.0 equivalent) and the corresponding substituted benzaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for 2-4 hours.[2]

  • Monitor the reaction progress by TLC until the starting materials are consumed.

Step B: Reduction to the Amine

  • Cool the reaction mixture containing the crude imine in an ice bath (0°C).

  • Carefully add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours.[4]

  • Monitor the disappearance of the imine intermediate by TLC.

  • Once the reaction is complete, quench the excess NaBH₄ by the slow, careful addition of water.

  • Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzyl aniline derivative.[1]

  • Confirm the structure and purity using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[1]

Alternative Synthetic Route: Buchwald-Hartwig Amination

For substrates where reductive amination may be challenging, or when starting from an aryl halide, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide and benzylamine.[5][7]

Causality and Experimental Choices:

  • Catalyst System: This reaction requires a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand, and a base. The choice of ligand is critical, especially for less reactive aryl chlorides; sterically hindered and electron-rich ligands (e.g., BrettPhos, DavePhos) are often preferred as they promote the oxidative addition step and stabilize the catalyst.[5]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is crucial for deprotonating the amine in the catalytic cycle, allowing it to coordinate with the palladium center.[5][6]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

G cluster_synthesis Synthesis Phase cluster_purification Work-up & Purification Phase A Starting Materials (Aniline/Aryl Halide + Benzaldehyde/Benzylamine) B Reaction Setup (Solvent, Catalyst, Reagents) A->B C Chemical Transformation (e.g., Reductive Amination or Buchwald-Hartwig Amination) B->C D Reaction Monitoring (TLC) C->D E Quenching & Extraction D->E Reaction Complete F Drying & Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H I Pure N-benzyl aniline Derivative H->I

Caption: Generalized workflow for the synthesis and purification of N-benzyl aniline derivatives.

Part 2: Protocols for Antibacterial Susceptibility Testing

A critical step in drug discovery is the accurate in vitro evaluation of a new compound's efficacy. The following protocols are fundamental for determining a compound's spectrum of activity and potency.[8]

Key Parameters:
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the primary measure of a compound's potency.[8][9]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) agents.[8][9]

Protocol 2: Broth Microdilution Assay for MIC Determination

This method is a highly reproducible and widely used technique for determining MIC values and is recommended by standards institutes like the CLSI.[8][9]

Causality and Experimental Choices:

  • Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of most common, non-fastidious bacteria.[1][8]

  • Inoculum Standardization: The bacterial inoculum must be standardized to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells. This ensures reproducibility and comparability of results across experiments.[8]

  • Controls: A growth control (bacteria, no compound) is essential to confirm the viability of the bacteria, while a sterility control (broth only) ensures there is no contamination.[1]

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized N-benzyl aniline derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[1]

  • Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.[1]

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well to perform a two-fold serial dilution. Repeat this process down the plate to create a concentration gradient. Discard the final 100 µL from the last well.[8]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well after inoculation.[8]

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). Set up a growth control (broth + inoculum, no compound) and a sterility control (broth only).[1]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8][10]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

Protocol 3: Determination of MBC

This protocol is a direct continuation of the MIC assay.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh Mueller-Hinton Agar (MHA) plate.[8]

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[8]

  • Colony Counting: After incubation, count the number of colonies on each plate.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., killing).[9] A compound is considered bactericidal if the MBC is no more than four times the MIC.[9]

G A Prepare Compound Serial Dilutions in 96-Well Plate C Inoculate Plate (Final Conc. ~5x10^5 CFU/mL) A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate (35°C, 16-20h) C->D E Read MIC (Lowest concentration with no visible growth) D->E F Subculture from clear wells onto Agar Plates E->F G Incubate Agar Plates (35°C, 18-24h) F->G H Read MBC (Lowest concentration with ≥99.9% killing) G->H

Caption: Experimental workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.

Part 3: Data Presentation and Interpretation

Systematic presentation of antibacterial activity data is crucial for comparative analysis and for understanding structure-activity relationships (SAR).

Data Summary Table

MIC values should be summarized in a clear, tabular format. This allows for easy comparison of the potency of different derivatives against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains.

Table 1: Example of In Vitro Antibacterial Activity (MIC in µg/mL)

Compound IDR¹ GroupR² GroupS. aureus (MRSA)S. aureus (MSSA)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
4a HH6464128>256>256
4b 4-ClH161632>256>256
4c H4-CF₃323264>256>256
4k 3,4-diOHCbz8816128256
Cipro. --0.50.250.250.0150.25

Data is hypothetical and for illustrative purposes, inspired by trends seen in literature.[11] Cipro. = Ciprofloxacin (Control antibiotic).

Structure-Activity Relationship (SAR) Insights

The data table above illustrates how SAR can be deduced. For instance, the addition of a chlorine atom (Compound 4b ) or a trifluoromethyl group (Compound 4c ) can enhance activity compared to the unsubstituted parent compound (4a ). More complex modifications, such as the dihydroxybenzyl and carbamate groups in compound 4k , can lead to a significant increase in potency.[11] These studies reveal that both the electronic and steric properties of substituents on the N-benzyl and aniline rings are crucial for antibacterial activity.[3][11] Typically, N-benzyl aniline derivatives show greater activity against Gram-positive bacteria than Gram-negative bacteria, which may be due to differences in the bacterial cell envelope structure.[2]

Conclusion

The N-benzyl aniline scaffold represents a validated and promising platform for the development of novel antibacterial agents. The synthetic routes, particularly reductive amination, are robust and accessible, allowing for the generation of diverse chemical libraries. By employing standardized protocols for antibacterial susceptibility testing, such as the broth microdilution method for MIC and MBC determination, researchers can reliably evaluate these derivatives and elucidate critical structure-activity relationships. This systematic approach is fundamental to optimizing this chemical class and advancing the fight against bacterial resistance.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Khan, I., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 8(10), e11038. Available at: [Link]

  • Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1964-1968. Available at: [Link]

  • ResearchGate. (n.d.). Flow reductive amination to afford N-benzylaniline 16. Retrieved from [Link]

  • Google Patents. (2020). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London. Retrieved from [Link]

  • JETIR. (2018). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Journal of Emerging Technologies and Innovative Research, 5(8). Available at: [Link]

  • Hergenrother, P. J., et al. (2014). Discovery and initial structure-activity relationships of N-benzyl tricyclic indolines as antibacterials for methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 24(24), 5643-5647. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Hergenrother, P. J., et al. (2014). Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus. PMC, NIH. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]

  • Beilstein Journals. (2018). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(9). Available at: [Link]

  • International Journal of Environmental Sciences. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. Retrieved from [Link]

  • Huczyński, A., et al. (2016). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules, 21(10), 1339. Available at: [Link]

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Application Notes & Protocols: A Detailed Guide to the Synthesis of N-Benzylanilines via Reductive Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The synthesis of N-benzylanilines is a cornerstone transformation in organic chemistry, yielding valuable intermediates for pharmaceuticals, agrochemicals, and materials science.[1][2] Reductive alkylation, also known as reductive amination, stands out as a highly efficient and controlled method for this C-N bond formation.[3][4] This guide provides an in-depth exploration of the reductive alkylation of aniline with benzaldehyde, contrasting it with classical methods and offering detailed, field-proven protocols for researchers and drug development professionals. We will dissect the underlying reaction mechanism, compare common reducing agents, and present a step-by-step procedure using sodium triacetoxyborohydride, a reagent lauded for its mildness and selectivity.[5][6]

Introduction: The Strategic Advantage of Reductive Amination

The N-alkylation of amines is a fundamental synthetic operation. While direct alkylation of aniline with alkyl halides like benzyl chloride is possible, it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-substituted products (N-benzylaniline and N,N-dibenzylaniline), and even quaternary ammonium salts.[7][8] This makes product isolation difficult and lowers the yield of the desired secondary amine.

Reductive amination elegantly circumvents these issues.[4][9] The process involves two key stages: the condensation of a primary amine (aniline) with a carbonyl compound (benzaldehyde) to form an imine (or Schiff base) intermediate, followed by the in-situ reduction of this imine to the target secondary amine.[3] This method is highly controlled, typically preventing over-alkylation, and is often performed as a one-pot reaction, enhancing its efficiency and appeal from a green chemistry perspective.[2][3][4]

Reaction Mechanism: A Two-Step Cascade

The overall transformation from aniline and benzaldehyde to N-benzylaniline proceeds through a well-understood cascade mechanism. The reaction is typically catalyzed by a small amount of weak acid.

Reductive_Amination_Mechanism

  • Imine/Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of benzaldehyde. This forms a transient hemiaminal (or carbinolamine) intermediate.[3][6] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion, which is in equilibrium with the neutral imine (Schiff base).[3][10] Shifting this equilibrium towards the imine is crucial and can be facilitated by removing water, though in many modern protocols, the reaction proceeds efficiently in situ.[3]

  • Reduction : The iminium ion is highly electrophilic and readily accepts a hydride (H⁻) from a reducing agent. This reduction step is much faster than the reduction of the starting benzaldehyde, which is the key to the success of one-pot procedures using mild reductants.[11] The transfer of the hydride to the iminium carbon neutralizes the positive charge on the nitrogen, yielding the final N-benzylaniline product.

Choosing the Right Tool: A Comparison of Reducing Agents

The choice of reducing agent is critical and dictates the reaction conditions and overall procedure (one-pot vs. two-step). While catalytic hydrogenation with H₂ over metal catalysts (Pd, Pt, Ni) is an option, laboratory-scale syntheses most commonly employ hydride-based reagents.[2][12]

ReagentFormulaTypical SolventsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Aprotic (DCE, THF, DCM)High Selectivity : Reduces iminiums much faster than aldehydes/ketones.[5][11] Mild : Tolerates a wide range of functional groups.[11][13] One-Pot : Can be added directly to the mixture of amine and aldehyde.[11]Moisture sensitive; higher cost.[14]
Sodium Cyanoborohydride NaBH₃CNProtic (MeOH, EtOH)Effective for one-pot reactions; stable in mildly acidic conditions.[14]Highly Toxic : Can release HCN gas upon acidification.[3][15] Environmental and safety concerns.
Sodium Borohydride NaBH₄Protic (MeOH, EtOH)Inexpensive, readily available, and safer than NaBH₃CN.[4][15]Less Selective : Reduces aldehydes and ketones readily.[9][14] Requires a two-step procedure (pre-formation of the imine before adding NaBH₄).[1][9]
Catalytic Hydrogenation H₂ / CatalystEtOH, EtOAcGreen : Water is the only byproduct.[12] Atom economical.Requires specialized pressure equipment; catalyst can be expensive; may reduce other functional groups (e.g., nitro, alkenes).[15]

For its combination of high selectivity, operational simplicity (one-pot), and enhanced safety profile compared to cyanoborohydride, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice for modern reductive aminations and is the focus of our detailed protocol.[6][11][13]

Experimental Protocol: Synthesis of N-Benzylaniline via STAB-Mediated Reductive Amination

This protocol describes a reliable, lab-scale, one-pot synthesis of N-benzylaniline.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Aniline is toxic and readily absorbed through the skin. Benzaldehyde is a sensitizer. 1,2-Dichloroethane (DCE) is a suspected carcinogen. Handle all chemicals with care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or strong acids.

Materials & Reagents:

  • Aniline (freshly distilled, 9.31 g, 100 mmol, 1.0 equiv)

  • Benzaldehyde (10.61 g, 100 mmol, 1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (25.4 g, 120 mmol, 1.2 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (400 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (500 mL), magnetic stir bar, separatory funnel, rotary evaporator

Protocol_Workflow A 1. Combine Reactants Aniline + Benzaldehyde in DCE B 2. Add Reducing Agent Add STAB portion-wise A->B C 3. Reaction Stir at room temp for 12-24h Monitor by TLC B->C D 4. Quench Reaction Carefully add sat. NaHCO₃ C->D E 5. Aqueous Workup Extract with organic solvent Wash with brine D->E F 6. Dry & Concentrate Dry organic layer (Na₂SO₄) Remove solvent via rotovap E->F G 7. Purify Product Column Chromatography or Recrystallization F->G H N-Benzylaniline (Final Product) G->H

Step-by-Step Procedure:

  • Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 equiv) and benzaldehyde (1.0 equiv). Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE, approx. 4 mL per mmol of aniline). Stir the solution at room temperature under a nitrogen or argon atmosphere (or a drying tube) for 20-30 minutes to allow for initial imine formation.

    • Causality Insight: Pre-mixing the aniline and benzaldehyde allows the imine/iminium equilibrium to be established before the reducing agent is introduced, which can improve reaction efficiency.[13] DCE is an excellent solvent for this reaction as STAB is stable and soluble in it.[11]

  • Addition of Reducing Agent : To the stirring solution, add sodium triacetoxyborohydride (1.2 equiv) portion-wise over 15-20 minutes.

    • Causality Insight: Adding the STAB in portions helps to control any initial exotherm and ensures a smooth reaction. STAB is a mild reducing agent, and its reactivity is tempered by the electron-withdrawing effects of the acetoxy groups, making it selective for the iminium ion over the unreacted benzaldehyde.[6][11]

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the benzaldehyde spot and the appearance of a new, less polar product spot (N-benzylaniline).

  • Workup - Quenching : Once the reaction is complete, carefully quench it by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (approx. 100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

    • Causality Insight: The bicarbonate solution neutralizes any remaining acetic acid (a byproduct of STAB reduction) and decomposes any excess STAB.

  • Workup - Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with an organic solvent (DCM or Ethyl Acetate can be used). Combine all organic layers.

  • Workup - Washing & Drying : Wash the combined organic layers with saturated brine solution (1 x 100 mL).[16] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality Insight: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.

  • Purification : The crude product, a pale yellow oil or solid, can be purified if necessary.

    • Column Chromatography : For high purity, the crude material can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Recrystallization : N-benzylaniline is a solid at room temperature (m.p. 33-36 °C).[16] If the crude product is relatively clean, it can be recrystallized from a solvent like ligroin or ethanol/water.[16]

Expected Yield : 85-95%.

Characterization

The identity and purity of the synthesized N-benzylaniline can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR : Will show characteristic peaks for the aromatic protons and carbons of both phenyl rings, as well as the methylene (-CH₂-) bridge and the N-H proton.[17]

  • Mass Spectrometry : Will show the molecular ion peak corresponding to the mass of N-benzylaniline (C₁₃H₁₃N, M.W. = 183.25 g/mol ).

  • Melting Point : A sharp melting point between 33-36 °C indicates a pure sample.[16]

References

  • Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Sallustrau, A., et al. (2016). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides. Bioconjugate Chemistry, ACS Publications. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Synthesis of N-benzylaniline. PrepChem.com. [Link]

  • Sodium triacetoxyborohydride. Wikipedia. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. [Link]

  • Sener, E. A., et al. (1990). Synthesis, Isolation and Characterisation of Some Substituted N-benzyl and N-benzoyl Anilines. DergiPark. [Link]

  • Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog, Royal Society of Chemistry. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2012). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive aminations of ketones with aniline. ResearchGate. [Link]

  • Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • N-benzyl aniline derivative and preparation method and application thereof.
  • Kozinski, R. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]

  • Mechanism of borane‐catalyzed alkylation of aniline with benzaldehyde. ResearchGate. [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Royal Society of Chemistry. [Link]

  • Pillai, S. M., et al. (1987). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Technology. [Link]

  • Reductive Amination. GlaxoSmithKline. [Link]

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  • Explain the alkylation of aniline class 11 chemistry CBSE. Vedantu. [Link]

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Application Notes & Protocols: The Role of N-Benzyl-N-methylaniline in the Synthesis of Dye Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling N-Benzyl-N-methylaniline

This compound (NBMA) is a tertiary aromatic amine that serves as a pivotal building block in the synthesis of various organic compounds.[1] Characterized by the presence of a benzyl group and a methyl group on the aniline nitrogen, its structure imparts unique reactivity that makes it an indispensable intermediate in the chemical industry.[2] It typically appears as a light yellow to brown oily liquid, soluble in organic solvents like ethanol and ether but insoluble in water.[3][4]

While its applications are varied, NBMA is most prominently recognized for its role as a precursor in the manufacturing of cationic and triphenylmethane dyes.[2][3][4] These dyes are valued for their vibrant colors and strong affinity for synthetic fibers such as acrylics.[3] The high purity of commercially available NBMA, often exceeding 99%, is critical for ensuring the quality, tinctorial strength, and predictable outcomes in the final dye products.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 614-30-2 [4]
Molecular Formula C₁₄H₁₅N [4]
Molar Mass 197.28 g/mol [1][4]
Appearance Light yellow to brown oily liquid [3][4]
Melting Point 9.3 °C [1][4]
Boiling Point 311-318 °C [1][4]
Density ~1.048 g/cm³ at 25 °C [1][4]
Flash Point 128.8 °C [4]

| Solubility | Insoluble in water; Soluble in ethanol, ether |[4] |

Synthesis of this compound

The primary industrial and laboratory synthesis of NBMA is achieved through the N-alkylation of N-methylaniline.[5] This reaction involves introducing a benzyl group onto the nitrogen atom of N-methylaniline. The most common alkylating agent is benzyl chloride, although benzyl alcohol can also be used, particularly in catalyzed reactions.[6]

The reaction with benzyl chloride is a nucleophilic substitution where the nitrogen atom of N-methylaniline attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion. The presence of a weak base is often required to neutralize the HCl formed as a byproduct, driving the reaction to completion.

Synthesis_Workflow cluster_reactants Reactants NMA N-Methylaniline Product This compound (Crude Product) NMA->Product BC Benzyl Chloride BC->Product Base Weak Base (e.g., NaHCO₃) Base->Product Neutralizes HCl Solvent Solvent (e.g., Toluene) Solvent->Product Purification Purification (Vacuum Distillation) Product->Purification Workup Final Pure NBMA (>99%) Purification->Final

General workflow for the synthesis of NBMA.
Protocol 2.1: Laboratory Synthesis of this compound

This protocol describes the synthesis of NBMA via the alkylation of N-methylaniline with benzyl chloride.

Materials:

  • N-methylaniline (1.0 mol, 107.16 g)

  • Benzyl chloride (1.0 mol, 126.58 g)

  • Anhydrous sodium carbonate (0.6 mol, 63.59 g)

  • Toluene (500 mL)

  • 5% HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate

  • 1L three-neck round-bottom flask, reflux condenser, mechanical stirrer, dropping funnel, heating mantle.

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Equip the flask with the stirrer, reflux condenser, and dropping funnel.

  • Reactant Charging: Add N-methylaniline, anhydrous sodium carbonate, and 300 mL of toluene to the flask. Begin stirring to create a slurry.

  • Addition of Benzyl Chloride: Heat the mixture to a gentle reflux (~110°C). Add benzyl chloride dropwise from the dropping funnel over a period of 60-90 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to heat the mixture under reflux with vigorous stirring for 3-4 hours, or until TLC analysis indicates the consumption of N-methylaniline.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove sodium carbonate and the sodium chloride byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 100 mL of 5% HCl solution (to remove any unreacted N-methylaniline), 100 mL of water, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the toluene solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a light-yellow oil.

Application in Triphenylmethane Dye Synthesis

This compound is a key intermediate for producing analogues of triphenylmethane dyes. The classic synthesis of Malachite Green, for instance, involves the condensation of N,N-dimethylaniline with benzaldehyde.[7][8][9] By substituting this compound, chemists can create dyes with modified chromophores, leading to variations in color, solubility, and fastness properties.

The core mechanism involves an acid-catalyzed electrophilic aromatic substitution. The aldehyde is protonated, making it a potent electrophile that is attacked by the electron-rich aniline derivative. This occurs twice, forming a colorless "leuco" intermediate. Subsequent oxidation of this leuco base generates the highly conjugated, colored triphenylmethane dye.

Tpm_Mechanism cluster_condensation Step 1: Condensation cluster_oxidation Step 2: Oxidation Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Leuco Leuco Base (Colorless Intermediate) Aldehyde->Leuco Electrophilic Aromatic Substitution NBMA1 This compound (1st equivalent) NBMA1->Leuco NBMA2 This compound (2nd equivalent) NBMA2->Leuco Acid Acid Catalyst (e.g., H₂SO₄) Acid->Leuco catalyzes Oxidant Oxidizing Agent (e.g., PbO₂) Dye Triphenylmethane Dye (Colored Product) Oxidant->Dye removes H⁻ Leuco->Dye

General mechanism for triphenylmethane dye synthesis.
Protocol 3.1: Synthesis of a Malachite Green Analogue

This protocol outlines the synthesis of a triphenylmethane dye using NBMA and benzaldehyde.

Part A: Synthesis of the Leuco Base

  • Reactants: In a 250 mL round-bottom flask, combine benzaldehyde (0.05 mol, 5.3 g) and this compound (0.1 mol, 19.7 g).

  • Catalyst: Slowly and with cooling (ice bath), add 10 mL of concentrated sulfuric acid to the mixture with constant stirring.

  • Reaction: Heat the mixture in a water bath at 90-100°C for 8-10 hours. The mixture will become viscous and deeply colored.

  • Isolation: Cool the reaction vessel. Carefully pour the contents into 500 mL of hot water. Neutralize the solution with a 20% sodium hydroxide solution until it is alkaline. This will precipitate the leuco base.

  • Purification: The crude leuco base can be purified by steam distillation to remove unreacted starting materials or by recrystallization from an ethanol-water mixture.

Part B: Oxidation to the Colored Dye

  • Dissolution: Dissolve the purified leuco base (0.01 mol) in 100 mL of 10% hydrochloric acid.

  • Oxidation: Cool the solution to 10°C in an ice bath. Prepare a slurry of lead (IV) oxide (PbO₂) (0.01 mol, 2.4 g) in 20 mL of water. Add this slurry portion-wise to the leuco base solution with vigorous stirring over 30 minutes.

  • Completion: Continue stirring for 1-2 hours after the addition is complete. The solution will develop an intense color.

  • Isolation: Filter the solution to remove any remaining lead oxide. Add a saturated solution of zinc chloride or sodium chloride to the filtrate to precipitate the dye as its salt.

  • Final Product: Collect the precipitated dye by vacuum filtration, wash with a small amount of cold brine, and dry in a desiccator. The final product can be further purified by recrystallization.

Safety, Handling, and Storage

This compound is a chemical intermediate and requires careful handling.[10] It is classified as an irritant to the eyes, respiratory system, and skin.[4] Ingestion may be harmful.[10]

Table 2: Safety and Handling Summary

Aspect Recommendation References
Personal Protective Equipment (PPE) Wear chemical safety goggles, nitrile gloves, and a lab coat. Use in a well-ventilated area or chemical fume hood. [11][12]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical advice. [4][10]
First Aid: Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. [10][13]
First Aid: Ingestion Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water. Call a physician immediately. [10][11]
Fire Fighting Use carbon dioxide (CO₂), dry chemical powder, or water spray. It is a combustible material. [11]
Accidental Release Absorb spill with inert material (e.g., sand, vermiculite). Place in a suitable, closed container for disposal. [11][13]

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents. Store below +30°C. |[1][4][10] |

Conclusion

This compound stands as a versatile and crucial intermediate in the dye manufacturing industry. Its unique structure facilitates its use in the synthesis of both triphenylmethane and cationic dyes, enabling the production of a wide spectrum of brilliant and durable colors for synthetic textiles.[2][3] The protocols and principles outlined in this guide demonstrate its utility and provide a framework for its safe and effective application in a research and development setting. A thorough understanding of its synthesis, reaction mechanisms, and handling requirements is paramount to leveraging its full potential in the creation of novel and high-performance colorants.

References

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  • N-Methyl-N-Benzylaniline: Key Intermediate for Vibrant C
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH.
  • Material Safety Data Sheet - N-Benzyl-N-Ethylaniline, 99+%. Cole-Parmer.
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  • N-BENZYLMETHYLAMINE 97% MSDS. Loba Chemie.
  • 2-benzyl-N-methylaniline SDS, 51570-52-6 Safety D
  • N-METHYL-N-BENZYLANILINE. Six Chongqing Chemdad Co., Ltd.
  • SAFETY DATA SHEET - N-Benzyl-N-ethylaniline. Merck Millipore.
  • Malachite Green: Definition, Synthesis, Properties and Applic
  • re-synthesis of malachite green. Research Article.
  • N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing. Benchchem.
  • Question about Malachite Green synthesis. Reddit.
  • Transformation of Aniline to N-Methylaniline: A Comprehensive Study. Echemi.
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Quantitative Analysis of N-Benzyl-N-methylaniline via Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

N-Benzyl-N-methylaniline is a tertiary amine of significant interest in synthetic organic chemistry, serving as a precursor and intermediate in the manufacturing of various dyes, pharmaceuticals, and other specialty chemicals. Its presence as a residual impurity or its concentration as a final product necessitates a robust, selective, and sensitive analytical method for quality control and research applications. This document details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the reliable identification and quantification of this compound. The protocol outlines optimized instrumental parameters, sample preparation guidelines, and method validation criteria, providing researchers and drug development professionals with a field-proven workflow.

Principle of the Method

This method leverages the synergistic power of gas chromatography (GC) for separation and mass spectrometry (MS) for detection.[1] A liquid sample containing this compound is first volatilized in a heated injector. An inert carrier gas then transports the vaporized sample onto a capillary column. Separation is achieved based on the analyte's volatility and its differential interactions with the column's stationary phase.[2] As this compound is a relatively non-polar compound, a non-polar stationary phase column is optimal for achieving sharp, symmetrical peaks.[3][4]

Following separation in the GC, the analyte molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).[5] This high-energy process fragments the molecule into a predictable pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.[5] Quantification is performed by integrating the area of the chromatographic peak corresponding to a specific, abundant ion from the mass spectrum.

Instrumentation and Consumables

Successful implementation of this method requires a standard laboratory-grade gas chromatograph coupled with a mass selective detector. The specific components and consumables listed below are recommended for optimal performance.

ComponentSpecificationRationale / Scientist's Note
Gas Chromatograph Agilent 7890 GC or equivalent, with split/splitless injectorA programmable oven is essential for temperature ramping to ensure good peak shape and separation.
Mass Spectrometer Agilent 5977B MSD or equivalent single quadrupole MSProvides the necessary sensitivity and selectivity for trace-level analysis and confirmation.
GC Column DB-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent resolution for aromatic amines and is robust for routine use.[6][7]
Carrier Gas Helium (99.999% purity)An inert gas is required. Helium provides good efficiency and is compatible with mass spectrometers.
Injector Liner Deactivated, splitless glass linerDeactivation is critical to prevent analyte adsorption, a common issue with amines.
Sample Vials 2 mL amber glass vials with PTFE-lined capsAmber glass protects potentially light-sensitive compounds, and PTFE lining prevents sample contamination.
Solvent Methanol or Dichloromethane (HPLC or GC grade)These solvents are volatile and provide good solubility for this compound.[8]

Experimental Protocol

Standard and Sample Preparation

Scientist's Note: Accurate preparation of standards is the foundation of quantitative analysis. Using a calibrated analytical balance and volumetric glassware is crucial. For samples, the goal is to dissolve the analyte in a suitable solvent and dilute it to fall within the calibration range.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution with methanol.

  • Sample Preparation: Dissolve a known quantity of the sample matrix (e.g., 100 mg of a drug substance) in a defined volume of methanol. If the sample is a liquid, perform a direct dilution. The target concentration should be within the established linear range of the method. For complex matrices, an extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[2][9]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to be analyzed alongside the unknown samples to verify accuracy and precision.

GC-MS Instrument Setup and Parameters

The following parameters have been optimized for the analysis of this compound.

ParameterValueRationale / Scientist's Note
Injector
ModeSplitlessMaximizes sensitivity for trace analysis. A split injection can be used for higher concentration samples.
Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[7]
Injection Volume1 µLA standard volume for capillary GC.
GC Oven
Initial Temperature80 °C, hold for 1 minA lower starting temperature helps focus the analyte at the head of the column, improving peak shape.
Temperature Ramp15 °C/min to 280 °CA moderate ramp rate provides a good balance between analysis time and chromatographic resolution.
Final Temperature280 °C, hold for 5 minEnsures that all components are eluted from the column before the next injection.
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (Constant Flow)This flow rate is optimal for a 0.25 mm ID column, providing good separation efficiency.
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for EI sources, balances ionization efficiency and analyte stability.[10]
Quadrupole Temp.150 °CPrevents contamination of the quadrupole mass filter.[10]
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.[5]
Electron Energy70 eVThe standard energy for EI, which generates extensive and well-characterized mass spectra.[7]
Acquisition ModeScan (m/z 50-300) & SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) is used for enhanced sensitivity in quantification.
Data Acquisition and Analysis
  • Identification: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a known reference standard. The mass spectrum should show the characteristic molecular ion (M+) at m/z 197 and key fragment ions.[3][4][11][12] The most abundant fragment is typically the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.

  • Quantification: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode.

    • Quantifier Ion: m/z 197 (Molecular Ion, M+)

    • Qualifier Ions: m/z 91, m/z 182

  • Calibration: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standards. Perform a linear regression analysis. The concentration of the analyte in the sample is then calculated from its peak area using the regression equation.

Method Validation

To ensure the method is trustworthy and fit for its intended purpose, a validation study should be performed according to ICH Q2(R1) guidelines.[13] Key validation parameters include:

ParameterAcceptance CriteriaPurpose
Specificity No interfering peaks at the retention time of the analyte.Confirms that the signal being measured is solely from the analyte of interest.[1]
Linearity Correlation coefficient (R²) > 0.999Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.[1]
Accuracy Recovery of 98.0% to 102.0%Measures the closeness of the experimental value to the true value, typically assessed by spike/recovery studies.[1]
Precision RSD ≤ 2% (Repeatability & Intermediate)Assesses the degree of scatter between a series of measurements, ensuring the method is reproducible.[1]
Limit of Detection (LOD) S/N ratio of 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) S/N ratio of 10:1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness No significant impact on results from minor changes in method parameters.Shows the method's reliability during normal usage by deliberately varying parameters like flow rate or ramp rate.[1]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting stock Prepare Stock Standard (1000 µg/mL) cal Create Calibration Standards (0.5-50 µg/mL) stock->cal inject Inject 1 µL into GC-MS cal->inject sample Prepare Sample (Dissolve/Dilute) sample->inject gc_sep GC Separation (DB-5MS Column) inject->gc_sep ms_detect MS Detection (EI, Scan/SIM Mode) gc_sep->ms_detect identify Identify Peak by RT & Mass Spectrum ms_detect->identify quantify Quantify using Calibration Curve identify->quantify report Generate Final Report quantify->report

Caption: High-level workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a specific, sensitive, and robust protocol for the quantitative analysis of this compound. The combination of chromatographic separation on a DB-5MS column and mass spectrometric detection ensures high confidence in both the identification and quantification of the analyte. By following the outlined sample preparation, instrument parameters, and validation procedures, laboratories in research and quality control environments can achieve reliable and accurate results for process monitoring, impurity profiling, and final product release testing.

References

  • CymitQuimica. (n.d.). Benzenemethanamine, N-methyl-N-phenyl-.
  • Cheméo. (n.d.). Chemical Properties of Benzenemethanamine, N-(phenylmethylene)- (CAS 780-25-6).
  • Cheméo. (n.d.). Chemical Properties of Benzenemethanamine, N-methyl- (CAS 103-67-3).
  • PubChem. (n.d.). 4-Methyl-N-(phenylmethyl)benzenemethanamine.
  • NIST. (n.d.). This compound.
  • ResearchGate. (2025). A new validation approach applied to the GC determination of impurities in organic solvents.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Benchchem. (n.d.). Validating the Structure of N-Benzyl-4-methoxyaniline: A Spectroscopic Comparison Guide.
  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of a gas chromatography-mass spectrometry (GC-MS) method for the determination of volatile contaminants in drug products.
  • NIST. (n.d.). This compound IR Spectrum.
  • PubChem. (n.d.). N-Methyl-N-phenylbenzylamine.
  • NIST. (n.d.). This compound Phase change data.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • International Journal of Pharmaceutical Sciences and Research. (2020). Development and validation of GC-MS method for the trace level determination of structurally alert alkyl halide impurities in Cilastatin sodium drug substance.
  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
  • PubChem. (n.d.). N-benzyl-4-methylaniline.
  • Pharma Education Center. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Quantification of N-methylaniline.
  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • SincereChemical. (n.d.). N-methylaniline.
  • Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
  • Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
  • Scribd. (n.d.). Gas Chromatography Methods for N,N-Dimethylaniline.

Sources

Application Notes and Protocols: The Catalytic Utility of N-Benzyl-N-methylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzyl-N-methylaniline (NBMA), a tertiary amine recognized primarily as a versatile synthetic intermediate, possesses significant, albeit indirect, catalytic utility in modern organic synthesis. This guide moves beyond its role as a simple building block to explore its application as a highly effective precursor to phase-transfer catalysts and as a functional hindered base or acid scavenger. We provide detailed mechanistic insights and field-proven protocols for the synthesis of a quaternary ammonium salt from NBMA for use in phase-transfer catalysis and its direct application as a base in acylation reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of this readily available compound.

Introduction: Recontextualizing this compound

This compound (CAS 614-30-2) is a tertiary amine with the molecular formula C₁₄H₁₅N.[1][2] While traditionally employed in the synthesis of dyes and as a scaffold for more complex molecules, its inherent chemical properties—namely the nucleophilic lone pair on the nitrogen atom and the steric bulk provided by its substituents—enable its participation in catalytic processes. This guide elucidates two primary modes of its catalytic function:

  • As a Precursor to Phase-Transfer Catalysts (PTCs): Tertiary amines are ideal starting materials for the synthesis of quaternary ammonium salts, the active species in many phase-transfer catalysis systems.[3]

  • As a Tertiary Amine Base and Acid Scavenger: NBMA can function as a moderately hindered, non-nucleophilic base to neutralize acid generated during a reaction, thereby driving equilibrium and preventing side reactions.[4]

This document provides the theoretical framework and practical, step-by-step protocols to harness these capabilities in a laboratory setting.

Application I: A Precursor for Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[5] The catalyst, typically a quaternary ammonium ('quat') salt, transports an anion from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.[6] The lipophilic nature of the quat's alkyl/benzyl groups allows the entire ion pair to dissolve in the organic medium, dramatically accelerating reactions that would otherwise be impossibly slow.

Mechanistic Rationale: From Tertiary Amine to Active Catalyst

The conversion of a tertiary amine like NBMA into an active phase-transfer catalyst is achieved through a classic Sɴ2 reaction known as the Menschutkin reaction .[7] In this process, the nucleophilic nitrogen atom of NBMA attacks an alkyl halide, forming a new carbon-nitrogen bond and yielding a tetra-substituted ammonium salt.

This newly formed quaternary salt, for instance, N-Benzyl-N-methyl-N-ethylanilinium bromide, possesses both lipophilic (benzyl, phenyl, ethyl groups) and hydrophilic (the charged cationic center) properties, making it an ideal shuttle for anions across the phase boundary.

Menschutkin_Reaction NBMA This compound (NBMA) Quat N-Benzyl-N-methyl-N-ethylanilinium Bromide (PTC) NBMA->Quat + Ethyl Bromide (Sɴ2) EtBr Ethyl Bromide

Caption: Synthesis of a quaternary ammonium PTC from NBMA.

Protocol 1: Synthesis of N-Benzyl-N-methyl-N-ethylanilinium Bromide

This protocol details the quaternization of NBMA to produce a phase-transfer catalyst suitable for subsequent applications.

Materials:

  • This compound (NBMA) (≥99%, liquid, density ~1.046 g/cm³)[1]

  • Ethyl bromide (EtBr)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere, add this compound (19.73 g, 100 mmol, 1.0 equiv).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask and stir until the amine is fully dissolved.

  • Reagent Addition: Add ethyl bromide (13.08 g, 120 mmol, 1.2 equiv) to the solution dropwise at room temperature. Causality Note: A slight excess of the alkylating agent ensures complete conversion of the tertiary amine.

  • Reaction Conditions: Heat the mixture to a gentle reflux (approx. 80-82 °C) and maintain for 12-18 hours. The progress can be monitored by TLC by observing the disappearance of the NBMA spot.

  • Product Isolation: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Add 150 mL of anhydrous diethyl ether to the concentrated solution with vigorous stirring. The quaternary ammonium salt will precipitate as a solid. Causality Note: The product is ionic and thus insoluble in a nonpolar solvent like diethyl ether, allowing for efficient isolation.

  • Purification: Collect the solid by vacuum filtration, wash with two portions (50 mL each) of cold diethyl ether, and dry under vacuum to yield the white, crystalline N-Benzyl-N-methyl-N-ethylanilinium bromide.

Application Protocol: PTC-Mediated Williamson Ether Synthesis

This protocol demonstrates the use of the synthesized quaternary salt in a classic biphasic Williamson ether synthesis.[8]

Materials:

  • 4-Ethylphenol

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • N-Benzyl-N-methyl-N-ethylanilinium bromide (from Protocol 1)

  • Separatory funnel, magnetic stirrer, heating mantle

Procedure:

  • Phase Preparation: In a 250 mL round-bottom flask, dissolve 4-ethylphenol (12.22 g, 100 mmol, 1.0 equiv) and benzyl chloride (13.92 g, 110 mmol, 1.1 equiv) in 100 mL of toluene.

  • Aqueous Phase & Catalyst: In a separate beaker, prepare a 25% (w/v) aqueous solution of NaOH (e.g., 10 g NaOH in 40 mL water). Add this aqueous solution to the flask. Then, add the synthesized PTC (0.94 g, 3 mol%). Causality Note: The PTC is essential to transport the phenoxide ion, formed in the aqueous phase by reaction with NaOH, into the organic toluene phase where the benzyl chloride resides.[9]

  • Reaction Conditions: Heat the biphasic mixture to 70-80 °C with vigorous stirring for 4-6 hours. Vigorous stirring is critical to maximize the interfacial area between the two phases, facilitating efficient catalyst transport.

  • Work-up: Cool the reaction to room temperature and transfer the mixture to a separatory funnel. Remove the lower aqueous layer.

  • Extraction & Washing: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. This removes residual NaOH and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(benzyloxy)-4-ethylbenzene.

PTC_Cycle PTC Catalytic Cycle for Williamson Ether Synthesis cluster_0 Aqueous Phase cluster_1 Organic Phase Na_OH Na⁺OH⁻ Phenol ArOH (Phenol) Phenoxide Na⁺ArO⁻ (Phenoxide) Phenol->Phenoxide + NaOH QOAr_org Q⁺ArO⁻ Phenoxide->QOAr_org Anion Exchange (Catalyst Transport) QBr_aq Q⁺Br⁻ RCl_org RCl (Benzyl Chloride) Product_org ArOR (Ether) RCl_org->Product_org + Q⁺ArO⁻ QCl_org Q⁺Cl⁻ QCl_org->QBr_aq Transfers to Aqueous Phase note1 Q⁺ = N-Benzyl-N-methyl-N-ethylanilinium Cation

Caption: Catalytic cycle of Phase-Transfer Catalysis.

Data Presentation
ParameterWilliamson Ether Synthesis[8][10]
Substrates Primary/Secondary Alcohol/Phenol + Primary Alkyl Halide
Catalyst Loading 1-5 mol%
Base Aqueous NaOH or KOH
Organic Solvent Toluene, Dichloromethane
Temperature 50-100 °C
Typical Yields 70-95%
Key Consideration Vigorous stirring is essential for efficient phase mixing.

Application II: A Hindered Base & Acid Scavenger

In many organic reactions, particularly acylations with reactive reagents like acyl chlorides, a strong acid (e.g., HCl) is generated as a byproduct. This acid can protonate starting materials, catalyze side reactions, or inhibit the desired transformation. Tertiary amines like NBMA serve as effective "acid sponges" or scavengers.[4] Its steric bulk around the nitrogen atom makes it a poor nucleophile, reducing the likelihood of it directly reacting with the electrophile (e.g., the acyl chloride), a common side reaction with less hindered amines.

Protocol 2: Acylation of Benzyl Alcohol using NBMA

This protocol demonstrates the use of NBMA as an acid scavenger in the esterification of an alcohol with an acyl chloride.

Materials:

  • Benzyl alcohol

  • Acetyl chloride

  • This compound (NBMA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (10.81 g, 100 mmol, 1.0 equiv) and this compound (21.70 g, 110 mmol, 1.1 equiv) in 100 mL of anhydrous DCM. Causality Note: A slight excess of the amine base ensures complete neutralization of the HCl byproduct.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic reaction and minimize side product formation.

  • Reagent Addition: Add acetyl chloride (8.24 g, 105 mmol, 1.05 equiv) dropwise to the stirred solution over 20-30 minutes via a dropping funnel. A white precipitate of N-Benzyl-N-methylanilinium hydrochloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of benzyl alcohol.

  • Work-up & Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the layers. Wash the organic (DCM) layer sequentially with 50 mL of 1M HCl (to remove excess NBMA), 50 mL of water, and 50 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude benzyl acetate can be purified by distillation.

Acylation_Workflow cluster_workflow Experimental Workflow for Acylation A 1. Dissolve Alcohol & NBMA in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride dropwise B->C D 4. Stir at RT for 1-2h (Monitor by TLC) C->D E 5. Quench with aq. NaHCO₃ D->E F 6. Aqueous Workup (Wash with HCl, H₂O, Brine) E->F G 7. Dry, Filter & Concentrate F->G H 8. Purify Product (Distillation/Chromatography) G->H

Sources

The N-Benzyl-N-methylaniline Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Pharmacophore

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets—is a cornerstone of efficient medicinal chemistry campaigns. The N-Benzyl-N-methylaniline moiety has emerged as one such versatile pharmacophore. Its inherent structural features, including a lipophilic benzyl group, a tertiary amine, and a modifiable aniline ring, provide a rich canvas for synthetic elaboration, enabling the generation of diverse compound libraries with a wide spectrum of biological activities. This guide offers an in-depth exploration of the applications of this compound derivatives in medicinal chemistry, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into its utility in the development of anticancer, anti-inflammatory, and antimicrobial agents, underscoring the causality behind experimental designs and the principles of self-validating protocols.

Therapeutic Applications of this compound Derivatives

The this compound scaffold has been successfully employed to generate compounds with a range of therapeutic applications. The strategic placement of substituents on both the benzyl and aniline rings allows for the fine-tuning of physicochemical properties and target engagement.

Anticancer Activity: Targeting Microtubule Dynamics

A significant area of investigation for this compound derivatives is in the realm of oncology.[1] Certain analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[1] A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[2]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell structure and division.[3] Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for the formation of the mitotic spindle, which segregates chromosomes during mitosis.[3] Small molecule inhibitors can disrupt this delicate equilibrium, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[4] this compound derivatives can be designed to bind to sites on tubulin, preventing the polymerization of microtubules.[2] This disruption of microtubule dynamics activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase and ultimately inducing apoptosis.[4]

Diagram: Simplified Signaling Pathway of Tubulin Polymerization Inhibition

G cluster_drug Drug Action cluster_cellular Cellular Process cluster_outcome Cellular Outcome Drug This compound Derivative Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Polymerization Microtubule Polymerization Drug->Polymerization Inhibits Tubulin->Polymerization Microtubules Functional Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Anti-inflammatory Activity: Modulation of the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[5] Derivatives of this compound have been investigated as anti-inflammatory agents due to their ability to inhibit this critical pathway.[6]

Mechanism of Action: Inhibition of NF-κB Signaling

Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[2][7] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][7] Small molecule inhibitors, such as certain this compound analogs, can interfere with this cascade at various points, for instance, by inhibiting the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.[2]

Diagram: The NF-κB Signaling Pathway and Points of Inhibition

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB IκB degradation releases NF-κB Inhibitor This compound Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway.

Antimicrobial Activity: A Renewed Fight Against Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge. The this compound scaffold has shown promise in the development of novel antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The lipophilic nature of the scaffold likely facilitates penetration of the bacterial cell membrane. The precise mechanism of action can vary depending on the specific substitutions, but may involve the disruption of essential cellular processes or the integrity of the cell envelope.

Protocols for Synthesis and Characterization

The synthesis of this compound derivatives is readily achievable through standard organic chemistry transformations, with reductive amination being a particularly versatile and widely used method.[2][9]

Detailed Protocol: Synthesis of an N-Benzyl-N-(p-tolyl)amine Derivative via Reductive Amination

This protocol details the synthesis of N-benzyl-4-methyl-aniline, a representative derivative with documented synthetic procedures and characterization data.[6]

Materials and Reagents:

  • p-Toluidine (4-methylaniline)

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Glycerol (as a green solvent)[9]

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates and developing chamber

Procedure: [9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine p-toluidine (10 mmol), benzaldehyde (10 mmol), and glycerol (3 mL).

  • Imine Formation and Reduction: Heat the mixture to 70°C with stirring. Once the temperature has stabilized, add sodium borohydride (12 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The reaction is typically complete within 40-60 minutes.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add 20 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram: Synthetic Workflow for N-Benzyl-N-(p-tolyl)amine

G Start p-Toluidine + Benzaldehyde Reaction One-pot Reductive Amination (Glycerol, NaBH₄, 70°C) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-benzyl-4-methyl-aniline Purification->Product Analysis ¹H NMR, ¹³C NMR, MS Product->Analysis

Caption: General workflow for the synthesis and characterization of N-benzyl-4-methyl-aniline.

Self-Validating System: Expected Characterization Data

The integrity of this protocol is validated by comparing the experimental data with established literature values for N-benzyl-4-methyl-aniline.[6]

Parameter Expected Value
Appearance White to off-white solid
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.44-7.32 (m, 5H), 7.05 (d, J = 8.3 Hz, 2H), 6.69 (d, J = 8.3 Hz, 2H), 4.36 (s, 2H), 4.04 (br s, 1H), 2.30 (s, 3H)
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 145.8, 139.6, 129.8, 128.6, 127.6, 127.2, 126.9, 113.2, 48.8, 20.4
Mass Spectrometry (EI) m/z: 197 (M⁺)

Conclusion and Future Perspectives

The this compound scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical entities that can be tailored to interact with a variety of biological targets. The successful application of these derivatives in the development of anticancer, anti-inflammatory, and antimicrobial agents highlights the immense potential of this pharmacophore. Future research in this area will likely focus on elucidating more detailed structure-activity relationships, identifying novel biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of the chemical space around the this compound core promises to yield a new generation of therapeutic agents to address unmet medical needs.

References

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  • Google Patents. (2020). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
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Topic: N-Benzyl-N-methylaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Benzyl-N-methylaniline in Medicinal Chemistry

This compound (CAS No. 614-30-2) is a tertiary amine that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its structural framework, which incorporates a benzylic group, a methyl group, and a phenyl group attached to a central nitrogen atom, offers a unique combination of steric and electronic properties. This makes it a versatile precursor for constructing a variety of heterocyclic systems and other scaffolds of medicinal interest.[1] The presence of the benzyl group provides a site for strategic deprotection or modification, while the N-methylaniline core can be functionalized to build molecular complexity. This application note will delve into the synthetic utility of this compound, with a focus on its application in the synthesis of fused tetrahydroquinolines, a privileged scaffold in many biologically active compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe synthesis.

PropertyValueReference
Molecular Formula C₁₄H₁₅N[3]
Molecular Weight 197.28 g/mol [3]
Appearance Light yellow to brown oily liquid[4]
Boiling Point 311-318 °C[1]
Melting Point 8-9.3 °C[1]
Density ~1.04 g/mL at 20-25 °C[1]
Solubility Insoluble in water; Soluble in ethanol and ether[4]
Storage Store below +30°C[1][4]

Core Application: Synthesis of Fused Tetrahydroquinolines

Fused tetrahydroquinolines are a class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents, exhibiting a wide range of biological activities, including antibacterial and antitumor properties. This compound serves as a valuable building block for the synthesis of these complex structures, particularly through oxidative cyclization reactions.[1]

The general mechanism involves the reaction of this compound with an appropriate coupling partner, such as a maleimide, in the presence of an oxidizing agent. The reaction proceeds through the formation of a transient intermediate that undergoes an intramolecular cyclization to form the fused ring system. The choice of substituents on both the aniline ring and the maleimide allows for the generation of a diverse library of compounds for drug discovery screening.

Below is a diagram illustrating the general workflow for the synthesis of a fused tetrahydroquinoline derivative starting from this compound.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction Setup cluster_2 Step 3: Oxidative Cyclization cluster_3 Step 4: Work-up and Purification cluster_4 Step 5: Product Characterization A This compound E Dissolve this compound and Maleimide in Solvent A->E B Substituted Maleimide B->E C Oxidizing Agent (e.g., CAN) G Add Oxidizing Agent Dropwise C->G D Anhydrous Solvent (e.g., Acetonitrile) D->E F Cool Reaction Mixture (e.g., 0 °C) E->F F->G H Stir at Room Temperature (Monitor by TLC) G->H I Quench Reaction H->I J Aqueous Work-up (Extraction) I->J K Dry and Concentrate Organic Layer J->K L Purify by Column Chromatography K->L M Fused Tetrahydroquinoline Derivative L->M N Spectroscopic Analysis (NMR, MS, IR) M->N

Caption: General workflow for the synthesis of fused tetrahydroquinolines.

Detailed Protocol: Synthesis of a Fused Tetrahydroquinoline Derivative

This protocol describes a representative procedure for the synthesis of a fused tetrahydroquinoline derivative via the oxidative cyclization of this compound with N-phenylmaleimide.

Materials and Reagents:

  • This compound (≥99.0%)

  • N-Phenylmaleimide (≥97%)

  • Ceric Ammonium Nitrate (CAN) (≥98.5%)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Ethyl acetate (ACS grade)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and N-phenylmaleimide (1.1 eq) in anhydrous acetonitrile.

    • Place the flask in an ice bath and stir the solution for 15 minutes.

  • Oxidative Cyclization:

    • In a separate flask, prepare a solution of Ceric Ammonium Nitrate (CAN) (2.5 eq) in anhydrous acetonitrile.

    • Transfer the CAN solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure fused tetrahydroquinoline derivative.

  • Characterization:

    • Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Broader Applications in Pharmaceutical Synthesis

While the synthesis of fused tetrahydroquinolines is a key application, the utility of this compound and its derivatives extends to other areas of pharmaceutical development:

  • Precursor for N-debenzylation: The benzyl group can act as a protecting group for the nitrogen atom. Subsequent debenzylation can yield a secondary amine, which can be further functionalized. This strategy is common in multi-step syntheses of complex APIs.

  • Synthesis of Antibacterial Agents: Certain N-benzyl aniline derivatives have been investigated for their potential as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Scaffold for Diverse Heterocycles: The reactivity of the aniline ring and the nitrogen atom allows for the construction of various other heterocyclic systems that are of interest in medicinal chemistry.

The following diagram illustrates the central role of this compound as a precursor to various molecular scaffolds.

G cluster_0 Synthetic Transformations cluster_1 Resulting Pharmaceutical Intermediates/Scaffolds A This compound B Oxidative Cyclization A->B + Maleimide/Oxidant C N-Debenzylation A->C e.g., Hydrogenolysis D Electrophilic Aromatic Substitution A->D e.g., Nitration/Halogenation E Fused Tetrahydroquinolines B->E F N-Methylaniline Derivatives C->F G Functionalized Anilines D->G

Caption: Synthetic pathways originating from this compound.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[4] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the efficient construction of complex molecular architectures, most notably fused tetrahydroquinolines. The protocols and applications described in this note are intended to provide a foundation for researchers and scientists to explore the full potential of this important building block in their drug discovery and development efforts.

References

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  • WO2008035358A2 - Process for preparing dapoxetine - Google Patents.
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  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. Available at: [Link]

  • N‐benzyl‐N‐ethylaniline; an alternative synthetic approach - ResearchGate. Available at: [Link]

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  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC - NIH. Available at: [Link]

  • N-Methyl-N-phenylbenzylamine | C14H15N | CID 69191 - PubChem. Available at: [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions - ResearchGate. Available at: [Link]

  • N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. Available at: [Link]

  • This compound - 614-30-2, C14H15N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline - Scirp.org. Available at: [Link]

  • US3819709A - Synthesis of n-methylaniline - Google Patents.
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Troubleshooting & Optimization

Technical Support Center: Benzylation of N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the benzylation of N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols grounded in established chemical principles to enhance the yield and purity of your target compound, N-benzyl-N-methylaniline.

Troubleshooting Guide: Common Side Reactions & Solutions

Rapidly diagnose and address issues in your experiment with this comparative table. It outlines the most frequent side reactions, their likely causes, and actionable solutions to mitigate their formation.

Observed Problem Potential Side Reaction Underlying Cause(s) Recommended Solutions & Preventative Measures
Low yield of desired product; presence of a highly polar, often water-soluble, solid byproduct.Over-benzylation (Quaternization)The tertiary amine product (this compound) is still nucleophilic and reacts with another equivalent of the benzylating agent to form a quaternary ammonium salt.[1]Stoichiometry Control: Use a slight excess of N-methylaniline or ensure no more than a 1:1 molar ratio of benzylating agent to the amine. Temperature: Maintain lower reaction temperatures to reduce the rate of the second alkylation. Base Selection: Use a mild, non-nucleophilic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[2][3]
Formation of multiple, less polar, isomeric byproducts; complex NMR spectra.C-Alkylation (Ring Alkylation / Friedel-Crafts)The N-methylamino group is an activating, *ortho-, para-*director, making the aromatic ring susceptible to electrophilic attack by the benzyl group, a classic Friedel-Crafts reaction.[4][5] This is exacerbated by strong Lewis acids.Avoid Lewis Acids: Do not use catalysts like AlCl₃, which strongly promote Friedel-Crafts reactions.[6] Solvent Choice: Use polar aprotic solvents (e.g., Acetone, DMF) which can stabilize intermediates without promoting carbocation formation for C-alkylation. Temperature Control: Higher temperatures can favor ring alkylation.
The reaction mixture darkens significantly (to brown or black); formation of tarry residues.Oxidation Anilines and their derivatives are sensitive to air oxidation, especially at elevated temperatures or in the presence of certain metal ions, leading to complex polymeric materials.[7]Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. Purity of Reagents: Ensure high purity of starting materials, as trace metal impurities can catalyze oxidation.
Visualizing Competing Reaction Pathways

The following diagram illustrates the desired N-benzylation pathway in competition with the primary side reactions of over-benzylation and C-alkylation. Understanding these competing routes is crucial for optimizing reaction conditions.

G cluster_main Main Reaction Pathway NMA N-Methylaniline BnCl + Benzyl Chloride (or other benzylating agent) Product This compound (Desired Product) NMA->Product N-Alkylation C_Alk Ortho/Para Benzylated N-Methylaniline (Byproduct) NMA->C_Alk + Benzyl Chloride (Friedel-Crafts) Base Base (e.g., K₂CO₃) QuatSalt Quaternary Ammonium Salt (Byproduct) Product->QuatSalt + Benzyl Chloride

Caption: Competing pathways in the benzylation of N-methylaniline.

Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm struggling to separate the desired tertiary amine from the quaternary ammonium salt byproduct. What's the best approach?

A: This is a common purification challenge. The quaternary ammonium salt has significantly different physical properties from the tertiary amine product.[8] You can exploit these differences for separation:

  • Aqueous Extraction: The quaternary salt is ionic and typically has high water solubility, whereas your desired product, this compound, is an oily liquid with poor water solubility.[9] After the reaction, quench the mixture with water. The salt will partition into the aqueous phase, while your product remains in the organic layer. Multiple extractions with an organic solvent (like diethyl ether or ethyl acetate) followed by washing the combined organic layers with brine will effectively remove the salt.

  • Filtration: If the quaternary salt precipitates from the reaction mixture upon cooling, it can sometimes be removed by simple filtration before the workup.

Q2: Why does aniline itself not undergo Friedel-Crafts alkylation easily, but N-methylaniline is susceptible to C-alkylation during benzylation?

A: This is an excellent question that relates to the interaction between the amine and the Lewis acid catalyst typically used in Friedel-Crafts reactions.

  • Aniline: The lone pair on the nitrogen of aniline is a strong Lewis base. It reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex.[6] In this state, the nitrogen develops a positive charge, which strongly deactivates the aromatic ring towards further electrophilic substitution.

  • N-methylaniline: While N-methylaniline will also complex with a Lewis acid, the reaction conditions for benzylation often do not involve strong Lewis acids. Without a strong Lewis acid, the N-methylamino group acts as a powerful activating group, directing electrophilic attack to the ortho and para positions of the aromatic ring. The benzylating agent (e.g., benzyl chloride) can generate a carbocation-like species, which then attacks the activated ring, leading to C-alkylation.[4][5]

Q3: I am using benzyl alcohol instead of benzyl chloride as the alkylating agent. What specific side reactions should I be aware of with this method?

A: Using benzyl alcohol is a greener approach that often proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, typically requiring a metal catalyst.[10][11][12] While this can be a very selective method, potential issues include:

  • Imine Intermediate Formation: The mechanism involves the initial oxidation of benzyl alcohol to benzaldehyde by the catalyst.[12][13] The benzaldehyde then forms an iminium ion with N-methylaniline, which is subsequently reduced. If the final reduction step is slow or incomplete, you may isolate imine or enamine intermediates.

  • Catalyst Deactivation: The catalyst can be sensitive to oxidation or poisoning by impurities. Ensuring an inert atmosphere and using pure reagents is critical for catalyst longevity and reactivity.

  • Disproportionation of Benzyl Alcohol: Depending on the catalyst and conditions, benzyl alcohol can disproportionate to form toluene and benzaldehyde.

Q4: How can I effectively monitor the progress of my reaction to prevent the formation of byproducts?

A: Proactive reaction monitoring is key to achieving high yield and purity.

  • Thin-Layer Chromatography (TLC): TLC is the most common and effective technique. Spot the reaction mixture alongside pure standards of your starting material (N-methylaniline) and, if available, your product. The desired product will be less polar than N-methylaniline. Over-benzylation will produce a highly polar spot (the quaternary salt) that often stays at the baseline. C-alkylated products will have polarities similar to the desired product, but may appear as distinct spots. Aim to stop the reaction as soon as the starting material is consumed, before significant byproduct spots appear.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS can be used to analyze aliquots from the reaction. This will allow you to determine the relative ratios of starting material, product, and byproducts over time, enabling precise determination of the optimal reaction endpoint.

Optimized Experimental Protocol

This protocol is designed to favor selective N-alkylation while minimizing the common side reactions of over-benzylation and C-alkylation.

Objective: To synthesize this compound from N-methylaniline and benzyl chloride.

Materials:

  • N-methylaniline (≥98%)

  • Benzyl chloride (≥99%, freshly distilled if necessary)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Ensure the system is dry.

  • Reagent Charging: To the flask, add N-methylaniline (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone to create a stirrable slurry.

  • Inerting: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a slight positive pressure of the inert gas throughout the reaction.

  • Heating: Begin stirring and heat the mixture to a gentle reflux (approx. 56°C for acetone).

  • Addition of Benzylating Agent: Dissolve benzyl chloride (1.0 eq.) in a small amount of anhydrous acetone and add it to the dropping funnel. Add the benzyl chloride solution dropwise to the refluxing mixture over 30-45 minutes. A slow addition helps to control the reaction rate and minimize side reactions.[14]

  • Reaction: After the addition is complete, continue to heat the mixture at reflux. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup - Quench and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

  • Workup - Solvent Removal: Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash it twice with water, and then once with brine to remove any remaining salts or highly polar impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Optional): The crude product is often of high purity. If further purification is required, vacuum distillation is the preferred method. This compound has a boiling point of approximately 311-318°C at atmospheric pressure and ~180°C at 12 mmHg.[2][15]

References
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). National Institutes of Health (NIH). [Link]

  • Alkylation of aniline over base zeolites. (n.d.). ResearchGate. [Link]

  • Mažeikienė, R., Niaura, G., & Malinauskas, A. (2013). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • This compound for synthesis. (n.d.). ChemBK. [Link]

  • Method of synthesis of a quaternary ammonium salt. (n.d.).
  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.). Asian Journal of Chemistry. [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Pouresmaeily Seyed, M., Shirkavand H Behzad, Shahidzadeh Mansour, & Ebrahimi Sobhan. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals. [Link]

  • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023). MDPI. [Link]

  • Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). ChemSynthesis. [Link]

  • Amines. (n.d.). NCERT. [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. (n.d.). ResearchGate. [Link]

  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (n.d.). Royal Society of Chemistry. [Link]

  • Benzylaniline. (n.d.). Organic Syntheses. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). LibreTexts Chemistry. [Link]

  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Procedure for the Synthesis of N-Benzyl-1-(trimethylsilyl)methanamine. (n.d.). Organic Syntheses. [Link]

  • Preparation of arylbenzylamines. (n.d.).
  • Proposed mechanism for the N-benzylation of aniline with benzyl alcohol through borrowing hydrogen (BH) methodology. (n.d.). ResearchGate. [Link]

  • Fahim, H. A., & Galaby, M. (1950). Quaternary ammonium salts. The formation and decomposition of ethyldimethylanilinium salts. The synthesis of N-ethyl-N-methylanilines. Journal of the Chemical Society. [Link]

  • Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. (n.d.). ResearchGate. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. [Link]

  • Benzylamines. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. (2015). ACS Publications. [Link]

  • Method of synthesis of a quaternary ammonium salt. (n.d.). European Patent Office. [Link]

  • Alkylation of Amines | Methyl amine | Secondary, Tertiary & Quaternary Ammonium Salts. (2024). YouTube. [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (n.d.). Beilstein Journals. [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. (n.d.). DergiPark. [Link]

  • N-benzyl aniline derivative and preparation method and application thereof. (n.d.).
  • This compound (C14H15N). (n.d.). PubChemLite. [Link]

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Technical Support Center: Selective Mono-Benzylation of Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aniline alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the selective N-benzylation of aniline. Over-alkylation, leading to the formation of N,N-dibenzylaniline, is a common hurdle that can significantly impact yield and purity. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind optimizing for mono-benzylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing a significant amount of N,N-dibenzylaniline in my reaction product. What is the primary cause of this over-alkylation?

A1: The formation of N,N-dibenzylaniline is a common issue stemming from the fact that the product of the initial reaction, N-benzylaniline, can also act as a nucleophile.[1][2] The lone pair of electrons on the nitrogen of the newly formed N-benzylaniline can attack another molecule of the benzylating agent (e.g., benzyl chloride), leading to the formation of the di-substituted product.[1] This is particularly prevalent if the reaction conditions do not adequately control the relative concentrations of the reactants or if the reaction is allowed to proceed for too long.[3]

Q2: How does stoichiometry influence the selectivity between mono- and di-benzylation?

A2: Stoichiometry is a critical factor in controlling the selectivity of the reaction. To favor the formation of the mono-benzylated product, a molar excess of aniline relative to the benzylating agent should be used.[1][3] By ensuring that the benzylating agent is the limiting reagent, the probability of it encountering and reacting with an aniline molecule is much higher than with an already-reacted N-benzylaniline molecule. A common starting point is a 4:1 molar ratio of aniline to benzyl chloride.[1]

Q3: What is the role of the base in this reaction, and can its choice affect the outcome?

A3: A base is typically used to neutralize the acid (e.g., HCl if using benzyl chloride) generated during the reaction.[4] The choice of base is important. Stronger bases can increase the formation of by-products.[1] A mild base like sodium bicarbonate is often preferred as it is effective at neutralizing the acid without promoting significant side reactions.[1] The use of a base like potassium carbonate has also been reported.[2]

Q4: Can the choice of solvent impact the selectivity of the benzylation?

A4: Yes, the solvent can play a significant role. The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate. For instance, polar aprotic solvents are often employed in N-alkylation reactions.[5] In some procedures, the reaction is run in an aqueous solution with an excess of aniline acting as both a reactant and a solvent.[1] The use of toluene has also been described in certain catalytic systems.[6]

Q5: How does reaction temperature affect the formation of byproducts?

A5: Temperature control is crucial for minimizing byproducts. Generally, lower reaction temperatures favor N-alkylation over C-alkylation (alkylation on the aromatic ring).[3][5] High temperatures can also lead to an increase in the rate of the second benzylation step, forming more of the di-benzylated product. A typical temperature range for the reaction with benzyl chloride in an aqueous aniline mixture is 90-95°C.[1]

Q6: I've tried adjusting the stoichiometry and temperature, but I'm still getting a mixture of products. Are there alternative synthetic strategies to ensure mono-benzylation?

A6: Absolutely. If direct alkylation proves difficult to control, several alternative strategies can be employed:

  • Reductive Amination: This two-step, one-pot method involves the reaction of aniline with benzaldehyde to form an imine (Schiff base), which is then reduced in situ to N-benzylaniline.[2][7] This method is often highly selective for the mono-alkylated product.

  • "Borrowing Hydrogen" Catalysis: This is an atom-economical approach that uses a transition metal catalyst to facilitate the reaction between aniline and benzyl alcohol.[5][8] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the aniline.[5]

  • Protecting Groups: The amino group of aniline can be protected, for example, by acetylation to form acetanilide.[9][10] The protected aniline can then be subjected to the desired reaction, followed by deprotection to yield the mono-substituted product.

Visualizing the Reaction Pathway

The following diagram illustrates the competing reaction pathways in the benzylation of aniline.

G cluster_0 Desired Pathway cluster_1 Undesired Pathway Aniline Aniline (C₆H₅NH₂) N_Benzylaniline N-Benzylaniline (Mono-benzylation) Aniline->N_Benzylaniline + Benzyl Chloride Aniline->N_Benzylaniline BenzylChloride1 Benzyl Chloride (C₆H₅CH₂Cl) BenzylChloride1->N_Benzylaniline HCl1 HCl NN_Dibenzylaniline N,N-Dibenzylaniline (Di-benzylation) N_Benzylaniline->NN_Dibenzylaniline + Benzyl Chloride N_Benzylaniline->NN_Dibenzylaniline BenzylChloride2 Benzyl Chloride (C₆H₅CH₂Cl) BenzylChloride2->NN_Dibenzylaniline HCl2 HCl

Caption: Competing pathways in aniline benzylation.

Troubleshooting Decision Tree

This flowchart provides a logical sequence for troubleshooting and optimizing the selective mono-benzylation of aniline.

G start Start: Di-benzylation Observed check_stoichiometry Is Aniline in Molar Excess? (e.g., >= 4:1 to Benzylating Agent) start->check_stoichiometry adjust_stoichiometry Increase Aniline to Benzylating Agent Ratio check_stoichiometry->adjust_stoichiometry No check_base Is a Mild Base Being Used? (e.g., NaHCO₃) check_stoichiometry->check_base Yes adjust_stoichiometry->check_stoichiometry change_base Switch to a Milder Base check_base->change_base No check_temp Is the Reaction Temperature Optimized? (e.g., 90-95°C) check_base->check_temp Yes change_base->check_base adjust_temp Lower Reaction Temperature check_temp->adjust_temp No consider_alternatives Consider Alternative Synthetic Routes check_temp->consider_alternatives Yes, still an issue end End: Mono-benzylation Optimized check_temp->end Yes, problem solved adjust_temp->check_temp reductive_amination Reductive Amination consider_alternatives->reductive_amination borrowing_hydrogen Borrowing Hydrogen Catalysis consider_alternatives->borrowing_hydrogen reductive_amination->end borrowing_hydrogen->end

Caption: Troubleshooting workflow for aniline benzylation.

Detailed Experimental Protocol: Selective Mono-Benzylation of Aniline

This protocol is adapted from established procedures and is designed to favor the formation of N-benzylaniline.[1]

Materials:

  • Aniline (freshly distilled)

  • Benzyl chloride (freshly distilled)

  • Sodium bicarbonate

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • 1500 mL three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel (200 mL)

  • Heating mantle or steam bath

  • Filtration apparatus

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Reaction Setup: Assemble the 1500 mL three-necked flask with a mechanical stirrer, reflux condenser, and a 200 mL separatory funnel.

  • Charging the Flask: In the flask, combine 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 mL of water.[1]

  • Heating: Heat the mixture to 90–95°C using a steam bath or heating mantle while stirring vigorously.[1]

  • Addition of Benzyl Chloride: Slowly add 127 g (1 mole) of benzyl chloride dropwise from the separatory funnel over a period of 1.5 to 2 hours. Maintain vigorous stirring throughout the addition.[1]

  • Reaction Completion: Continue to stir the reaction mixture at 90–95°C for an additional 2 hours after the addition of benzyl chloride is complete, for a total reaction time of approximately 4 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture with suction to remove any solids.

    • Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

    • Wash the organic layer with a saturated salt solution.[1]

    • Dry the organic layer over approximately 20 g of anhydrous sodium sulfate.

    • Filter the dried organic layer with suction.

  • Purification:

    • Remove the excess aniline by vacuum distillation. Aniline will distill at approximately 81°C/12 mm Hg.[1]

    • Once the aniline has been removed, the temperature will rise sharply. Change the receiving flask to collect the N-benzylaniline, which distills at 178–180°C/12 mm Hg.[1]

Data Summary: Factors Affecting Selectivity

The following table summarizes the key experimental parameters and their impact on the selectivity of aniline benzylation.

ParameterCondition for High Mono-benzylation SelectivityRationale
Stoichiometry High molar ratio of aniline to benzylating agent (e.g., ≥ 4:1)Increases the probability of the benzylating agent reacting with aniline instead of N-benzylaniline.[1]
Base Mild base (e.g., Sodium Bicarbonate)Neutralizes the acid byproduct without promoting side reactions.[1]
Temperature Moderate (e.g., 90-95°C for aqueous reactions)Favors N-alkylation over C-alkylation and helps control the rate of the second benzylation.[1][3]
Reaction Time Optimized to maximize mono-benzylationPrevents the reaction from proceeding to form significant amounts of the di-benzylated product.[3]

References

  • F. G. Willson and T. S. Wheeler. N-BENZYLANILINE. Organic Syntheses. Coll. Vol. 1, p.102 (1941); Vol. 4, p.10 (1925). [Link]

  • Gundem, G., & Kucukislamoglu, M. (2004). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Marmara Pharmaceutical Journal, 11(1), 1-8. [Link]

  • Filo. (2025). benzylation taking example of aniline. [Link]

  • ResearchGate. (2018). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. [Link]

  • askIITians. (2025). Aniline to benzyl alcohol. [Link]

  • ResearchGate. (2019). Proposed mechanism for the N-benzylation of aniline with benzyl alcohol through borrowing hydrogen (BH) methodology. [Link]

Sources

Technical Support Center: Optimizing Temperature for N-Benzyl-N-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-Benzyl-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this N-alkylation reaction. By understanding the interplay of reaction parameters, particularly temperature, you can significantly improve yield, minimize impurities, and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound from N-methylaniline and benzyl chloride?

The synthesis of this compound from N-methylaniline and benzyl chloride proceeds via a nucleophilic substitution reaction. N-methylaniline acts as the nucleophile, attacking the electrophilic carbon of the benzyl chloride. This reaction can follow either an SN1 or SN2 pathway, or a combination of both, depending on the reaction conditions. Given that benzyl chloride is a primary halide, an SN2 mechanism is generally favored. However, the formation of a resonance-stabilized benzyl carbocation can also allow for an SN1 pathway.[1]

A base, such as sodium bicarbonate or potassium carbonate, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products NMA N-Methylaniline (Nucleophile) Product This compound NMA->Product Attacks BC Benzyl Chloride (Electrophile) BC->Product Base Base (e.g., K₂CO₃) Salt KHCO₃ + KCl Base->Salt Neutralizes HCl HCl (byproduct)

Sources

Technical Support Center: Purification of N-Benzylation Products

Author: BenchChem Technical Support Team. Date: January 2026

A-Senior Application Scientist's Guide to Removing Unreacted Aniline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of purifying N-benzylation products from unreacted aniline. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows that my N-benzylation product and unreacted aniline have very similar Rf values. How can I effectively separate them?

This is a frequent challenge as the polarity of N-benzylaniline and aniline can be quite similar. When chromatographic separation is difficult, an acid-base extraction is the most effective and widely recommended method.[1][2][3]

Causality: The key to this separation lies in the difference in basicity between aniline and N-benzylaniline. Aniline, a primary amine, is more basic than the secondary amine, N-benzylaniline. This difference in basicity allows for selective protonation. By washing your organic reaction mixture with a dilute aqueous acid (like 1M HCl), the more basic aniline will be protonated to form anilinium chloride.[1][4] This salt is highly soluble in the aqueous layer and can be easily separated from the organic layer containing your desired N-benzylaniline product.[1][4]

Q2: I tried an acidic wash, but I'm getting a thick, milky layer (an emulsion) between the organic and aqueous phases. What's happening and how can I resolve it?

Emulsion formation is a common issue in liquid-liquid extractions, especially when dealing with amine bases.[5][6]

Causality: Emulsions are stable mixtures of two immiscible liquids.[5] They can be caused by several factors in your N-benzylation workup:

  • Surfactant-like Impurities: Byproducts from the reaction can act as surfactants, reducing the surface tension between the organic and aqueous layers.[5][6]

  • Vigorous Shaking: Excessive agitation can create very fine droplets that are slow to coalesce.[5]

Troubleshooting Steps:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling can sometimes help break the emulsion.[5]

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) is a highly effective method.[5][6] The increased ionic strength of the aqueous layer helps to force the separation of the two phases.[6]

  • Filtration: In persistent cases, you can filter the entire mixture through a pad of Celite or glass wool.[6][7]

  • Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the solubility characteristics and break the emulsion.[6]

Q3: My N-benzylation product also seems to be somewhat soluble in the acidic aqueous layer. How can I minimize product loss?

While N-benzylaniline is less basic than aniline, it can still be protonated to some extent, leading to its partitioning into the aqueous layer.

Causality: The pKa of the conjugate acid of aniline is approximately 4.6, while that of N-benzylaniline is slightly lower, around 3.9.[8][9][10][11] This indicates that aniline is a stronger base. However, the difference is not vast, and some N-benzylaniline can still be protonated and lost to the aqueous phase.

Optimization Strategies:

  • Use a Mild Acid: Instead of a strong acid, consider using a milder acidic solution, such as a saturated solution of ammonium chloride.

  • Back-Extraction: After separating the initial acidic aqueous layer, you can neutralize it with a base (e.g., NaOH) and then extract it again with an organic solvent to recover any dissolved product.

  • Minimize Acid Washes: Use the minimum number of acidic washes required to remove the aniline. Monitor the removal of aniline by TLC after each wash.

Q4: Are there any alternatives to acid-base extraction for removing unreacted aniline?

Yes, while acid-base extraction is often the most efficient method, other techniques can be employed, particularly if your product is acid-sensitive.[1]

Alternative Purification Methods:

  • Column Chromatography: While challenging due to similar Rf values, optimizing the solvent system can achieve separation.[12][13] Consider using a less polar solvent system to increase the separation between the more polar aniline and the slightly less polar N-benzylaniline. Adding a small amount of a tertiary amine like triethylamine to the eluent can also improve the separation of basic compounds on silica gel.[1]

  • Distillation: If your N-benzylation product is thermally stable, vacuum distillation can be an effective method for separation, especially on a larger scale.[14][15] Aniline has a boiling point of 184°C, while N-benzylaniline boils at 306-307°C.[16][17] This significant difference allows for efficient separation under reduced pressure.[14]

  • Steam Distillation: Aniline is volatile with steam, and this property can be exploited for its removal.[17][18]

Troubleshooting Guides

Guide 1: Overcoming Emulsion Formation During Acidic Wash

This guide provides a systematic approach to resolving emulsions encountered during the purification of N-benzylaniline.

Workflow for Emulsion Resolution:

Caption: A stepwise guide to resolving emulsions during liquid-liquid extraction.

Guide 2: Optimizing Column Chromatography for Closely Eluting Compounds

This guide outlines strategies for improving the chromatographic separation of N-benzylaniline and aniline.

Key Optimization Parameters:

  • Solvent System Polarity: Start with a very non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.[12][19] A shallow gradient is often more effective than an isocratic elution.

  • Additive for Basic Compounds: The addition of a small percentage (0.1-1%) of triethylamine or ammonia to the mobile phase can deactivate the acidic silanol groups on the silica gel surface. This reduces tailing and can improve the resolution of basic compounds like aniline and N-benzylaniline.[1]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina, which has different selectivity.[2]

Workflow for Chromatography Optimization:

Chromatography_Optimization Start Poor Separation on TLC Solvent Adjust Solvent System Polarity (e.g., Hexane/Ethyl Acetate Gradient) Start->Solvent Additive Add Triethylamine (0.1-1%) to Eluent Solvent->Additive If separation is still poor TLC_Analysis Analyze Fractions by TLC Solvent->TLC_Analysis Stationary_Phase Change Stationary Phase (e.g., Alumina) Additive->Stationary_Phase If separation is still poor Additive->TLC_Analysis Stationary_Phase->TLC_Analysis TLC_Analysis->Solvent Fractions are not pure, re-optimize Success Pure Product Isolated TLC_Analysis->Success Fractions are pure

Caption: A workflow for optimizing column chromatography to separate aniline and N-benzylaniline.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Aniline Removal

This protocol provides a step-by-step procedure for the selective removal of unreacted aniline from an organic reaction mixture containing N-benzylaniline.[20]

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the organic solution of the crude product to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer (typically the bottom layer) contains the protonated aniline hydrochloride.

  • Drain the aqueous layer.

  • Repeat the extraction with fresh 1M HCl if TLC analysis of the organic layer indicates the presence of residual aniline.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove residual salts and dissolved water.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic solution to remove the drying agent.

  • The resulting organic solution contains the purified N-benzylaniline, which can be isolated by evaporating the solvent using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for thermally stable products and can be effective for larger-scale purifications.[14]

Materials:

  • Crude N-benzylaniline (after initial workup to remove salts)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Place the crude N-benzylaniline in a round-bottom flask with boiling chips or a magnetic stir bar.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Once the desired pressure is reached (e.g., 12 mmHg), begin heating the distillation flask.[14]

  • Collect the fraction that distills at the boiling point of aniline at the working pressure (e.g., 81°C at 12 mmHg).[14]

  • Once the aniline has been removed, increase the temperature to distill the N-benzylaniline (e.g., 178-180°C at 12 mmHg).[14]

  • Collect the purified N-benzylaniline in a separate receiving flask.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)pKa of Conjugate AcidSolubility
Aniline93.13184-64.6Moderately soluble in water, soluble in most organic solvents.[21]
N-Benzylaniline183.25306-30735-38~3.9Insoluble in water, soluble in alcohol, ether, and chloroform.[16]

References

  • How do I remove aniline from the reaction mixture? - ResearchGate. (2014-12-12). Available from: [Link]

  • N-Benzylaniline - Solubility of Things. Available from: [Link]

  • Exp 6 - Extraction. Available from: [Link]

  • benzylaniline - Organic Syntheses Procedure. Available from: [Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Available from: [Link]

  • Synthesis of N-benzylaniline - PrepChem.com. Available from: [Link]

  • Aniline, N-benzyl- - ChemBK. (2024-04-09). Available from: [Link]

  • How to remove aniline from reaction mixture. - ResearchGate. (2013-01-29). Available from: [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI. (2021-11-12). Available from: [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available from: [Link]

  • Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions - ResearchGate. Available from: [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025-05-14). Available from: [Link]

  • Emulsion formation during extraction - Chemistry Stack Exchange. (2016-11-01). Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available from: [Link]

  • How do I remove aniline from the reaction mixture? - ResearchGate. (2014-12-12). Available from: [Link]

  • pKa of Aniline - vCalc. (2021-08-10). Available from: [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. Available from: [Link]

  • Benzylaniline | C13H13N | CID 66028 - PubChem - NIH. Available from: [Link]

  • N-Ethyl-N-benzylaniline | C15H17N | CID 7098 - PubChem - NIH. Available from: [Link]

  • benzalaniline - Organic Syntheses Procedure. Available from: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. (2024-12-11). Available from: [Link]

  • How to distill aniline before using it for polymerization ? | ResearchGate. (2017-03-19). Available from: [Link]

  • N‐Benzylation of aniline catalyzed by (1a–d) under varying conditions - ResearchGate. Available from: [Link]

  • Vacuum Distillation of Aniline - Texium. (2020-06-03). Available from: [Link]

  • Amines. Available from: [Link]

  • Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • Separation of anilines and benzoic acids on anionic poly(MAA-co-EDMA)... - ResearchGate. Available from: [Link]

  • Solubility in organic solvents and water. : r/chemhelp - Reddit. (2014-09-14). Available from: [Link]

  • Separation of 2-Benzylaniline on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

Sources

Technical Support Center: Purification of N-Benzyl-N-methylaniline by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Benzyl-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity of this compound through fractional distillation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in this critical purification step.

Introduction: The Challenge of Purifying this compound

This compound is a tertiary amine with a high boiling point, making its purification a non-trivial task. The primary challenge lies in its susceptibility to thermal decomposition at its atmospheric boiling point. Therefore, vacuum fractional distillation is the method of choice. This guide will walk you through best practices, potential pitfalls, and troubleshooting strategies to ensure you obtain a product of the highest possible purity.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum fractional distillation necessary for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure, typically cited between 306-318 °C.[1][2] At such elevated temperatures, the compound is prone to decomposition, which can lead to the formation of impurities and a lower yield of the desired product. By reducing the pressure, we lower the boiling point to a more manageable temperature, thus preserving the integrity of the molecule during distillation.

Q2: What are the likely impurities in my crude this compound?

A2: The impurities will largely depend on the synthetic route employed. Common impurities include unreacted starting materials such as N-methylaniline and benzyl chloride or benzyl alcohol, and potential side-products like dibenzylmethylamine.[3][4][5]

Q3: How do I choose the right packing material for my fractional distillation column?

A3: The choice of packing material is crucial for achieving good separation. For high-boiling compounds like this compound, structured packing or random packing with a high surface area, such as Raschig rings or metal saddles, is recommended.[6][7] These materials provide a large surface area for repeated vaporization-condensation cycles, which is the basis of fractional distillation, allowing for the efficient separation of components with close boiling points.

Q4: My purified this compound is yellow to brown. Is this normal?

A4: While freshly distilled this compound should be a colorless to pale yellow liquid, it is known to darken over time upon exposure to air and light, forming colored oxidation products.[5][8] If the product is significantly colored immediately after distillation, it may indicate residual impurities or some decomposition during the process.

Physical Properties for Separation

Understanding the boiling points of this compound and its potential impurities is fundamental to designing an effective purification strategy. The significant difference in boiling points between the starting materials and the product allows for excellent separation via fractional distillation.

CompoundMolecular Weight ( g/mol )Boiling Point at 760 mmHg (°C)
Benzyl Chloride126.58179
N-Methylaniline107.15196
This compound 197.28 306 - 318
Dibenzylmethylamine211.30304 - 305

Data sourced from[1][2][3][9][10][11][12][13][14][15][16]

Experimental Protocol: Vacuum Fractional Distillation of this compound

This protocol provides a detailed, step-by-step methodology for the purification of this compound.

Materials and Equipment:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (multiple)

  • Vacuum pump

  • Vacuum gauge (Manometer)

  • Cold trap

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination and bumping.

    • Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Assembly of the Apparatus:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are well-sealed with appropriate vacuum grease.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[6][7]

    • Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and ensure a smooth temperature gradient.

  • Initiating the Distillation:

    • Start the flow of cold water through the condenser.

    • Turn on the vacuum pump and slowly evacuate the system to the desired pressure. A pressure of 1-10 mmHg is a good starting point.

    • Once the desired vacuum is stable, begin heating the distillation flask gently.

  • Collecting the Fractions:

    • The first fraction will consist of any low-boiling impurities, such as residual solvents or starting materials (e.g., N-methylaniline, benzyl chloride). The temperature will rise and then plateau during the distillation of each component.

    • Once the first fraction has been collected, the temperature may drop slightly before rising again towards the boiling point of the main product. Change the receiving flask to collect this intermediate fraction.

    • Collect the main fraction of pure this compound at a steady temperature. The exact boiling point will depend on the pressure in the system.

    • It is advisable to collect the main product in several smaller fractions. This way, if one fraction is contaminated, the others remain pure.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool down.

    • Slowly and carefully release the vacuum before turning off the vacuum pump.

    • Disassemble the apparatus and store the purified this compound in a well-sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Visualizing the Workflow

FractionalDistillation_Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown & Storage Prep Charge Flask with Crude Product & Boiling Chips Assemble Assemble Distillation Apparatus Prep->Assemble Insulate Insulate Column Assemble->Insulate Start_Vacuum Apply Vacuum Insulate->Start_Vacuum Start_Heating Gentle Heating Start_Vacuum->Start_Heating Collect_F1 Collect Low-Boiling Impurities Start_Heating->Collect_F1 Collect_F2 Collect Intermediate Fraction Collect_F1->Collect_F2 Collect_Product Collect Pure this compound Collect_F2->Collect_Product Cool_Down Cool System Collect_Product->Cool_Down Release_Vacuum Release Vacuum Cool_Down->Release_Vacuum Store Store Purified Product Release_Vacuum->Store

Caption: Workflow for this compound Purification.

Troubleshooting Guide

Even with a well-defined protocol, issues can arise during fractional distillation. This guide will help you diagnose and resolve common problems.

Problem Potential Cause(s) Solution(s)
Bumping/Violent Boiling - Uneven heating.- Insufficient boiling chips or stirring.- High vacuum pulled too quickly on a hot liquid.- Ensure uniform heating with a heating mantle and stirrer.- Use fresh boiling chips or a magnetic stir bar.- Always apply vacuum before heating.
Flooding of the Column - Heating rate is too high, causing excessive vapor flow.- Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.
Poor Separation - Heating too quickly.- Inefficient column packing.- Poor insulation of the column.- Slow down the distillation rate.- Use a more efficient packing material or a longer column.- Ensure the column is well-insulated to maintain a proper temperature gradient.
No Distillate Collected - A leak in the system is preventing a sufficient vacuum.- The temperature is too low.- The condenser is not functioning correctly.- Check all joints for leaks.- Gradually increase the heating mantle temperature.- Ensure a steady flow of cold water through the condenser.
Product is Discolored - Distillation temperature is too high, causing decomposition.- Presence of oxygen in the system.- Improve the vacuum to lower the boiling point.- Ensure the system is leak-free and consider purging with an inert gas before distillation.

Visualizing Troubleshooting Logic

Troubleshooting_Logic cluster_boiling Boiling Issues cluster_separation Separation & Collection Issues cluster_product Product Quality Start Problem Encountered During Distillation Bumping Bumping / Violent Boiling Start->Bumping Poor_Separation Poor Separation Start->Poor_Separation No_Distillate No Distillate Start->No_Distillate Discolored_Product Discolored Product Start->Discolored_Product Check_Heating Check Heating & Stirring Bumping->Check_Heating Add_Boiling_Chips Add Fresh Boiling Chips Check_Heating->Add_Boiling_Chips No Reduce_Heat Reduce Heating Rate Poor_Separation->Reduce_Heat Check_Vacuum Check for Leaks No_Distillate->Check_Vacuum Improve_Vacuum Improve Vacuum Discolored_Product->Improve_Vacuum

Caption: Troubleshooting Flowchart for Fractional Distillation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the distillation in a well-ventilated fume hood.

  • Handling: this compound and its potential impurities can be harmful if inhaled, ingested, or absorbed through the skin.[8] Avoid direct contact.

  • Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a safety screen around the apparatus.

By following this comprehensive guide, you will be well-equipped to successfully purify this compound by fractional distillation, ensuring a high-quality product for your research and development needs.

References

  • Scent.vn. (n.d.). N-Methylaniline (CAS 100-61-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloride. Retrieved from [Link]

  • Yufeng. (n.d.). Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

  • Cheméo. (n.d.). N-benzyl-n-methyl aniline. Retrieved from [Link]

  • Scribd. (n.d.). Benzyl Chloride Vapor Pressure Data. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound - 614-30-2. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Dibemethine (CAS 102-05-6). Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzylamine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H15N). Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1789937-84-3 | N-Benzyl-3,5-difluoro-N-methylaniline. Retrieved from [Link]

  • Cheméo. (n.d.). Benzylamine (CAS 100-46-9). Retrieved from [Link]

  • Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 7). Carrying out a fractional distillation. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Fractional Distillation Guide. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Conversion in Aniline Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aniline Alkylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in aniline alkylation reactions. Instead of a rigid checklist, this resource provides in-depth, cause-and-effect explanations to empower you to make informed decisions in your experimental work.

Part 1: Foundational Principles & Initial Diagnosis

Low conversion in any chemical reaction is a symptom of an underlying issue. In aniline alkylation, the causes can be broadly categorized into three areas: reactant and reagent issues , suboptimal reaction conditions , and catalyst-related problems . A systematic approach to troubleshooting is paramount.

Frequently Asked Questions (FAQs): Initial Troubleshooting

Q1: My aniline alkylation reaction shows very low or no conversion. Where should I start my investigation?

A1: Begin by verifying the integrity of your starting materials and the accuracy of your reaction setup. Often, the simplest factors are the root cause.

  • Purity of Reactants : Aniline is susceptible to air oxidation, which can form impurities that inhibit the reaction.[1][2] Similarly, the alkylating agent should be of high purity. Old or improperly stored reagents are a common source of failure.

  • Presence of Water : Many aniline alkylation reactions are sensitive to moisture.[3] Water can hydrolyze certain alkylating agents or interact with catalysts, reducing their efficacy. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature : The reaction may simply be too slow at the temperature you've chosen.[4] Conversely, excessively high temperatures can lead to decomposition of reactants or products.[5]

  • Stoichiometry : Ensure the molar ratios of your reactants are correct. For mono-alkylation, an excess of aniline is often used to prevent over-alkylation.[5]

Q2: I'm observing multiple spots on my TLC plate, but very little of my desired product. What's happening?

A2: The presence of multiple spots indicates that side reactions are occurring. In aniline alkylation, the most common side reactions are over-alkylation and C-alkylation.

  • Over-alkylation : The mono-alkylated aniline product is often more nucleophilic than the starting aniline, leading to the formation of di- and tri-alkylated products.[5][6] This is especially prevalent if the alkylating agent is highly reactive or used in excess.

  • C-Alkylation : Alkylation can occur on the aromatic ring of aniline, particularly at the ortho and para positions, instead of the nitrogen atom.[6][7] This is a common issue in Friedel-Crafts type reactions, where Lewis acid catalysts can promote ring alkylation.[6]

Logical Troubleshooting Workflow: Initial Steps

To systematically diagnose the issue, follow this decision-making workflow:

G cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_side_products Side Product Analysis start Low Conversion Observed check_purity Verify Purity of Aniline & Alkylating Agent start->check_purity check_conditions Confirm Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Purity Confirmed purify_reagents Action: Purify/Dry Reagents & Solvents check_purity->purify_reagents Impurities Suspected analyze_side_products Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) check_conditions->analyze_side_products Conditions Confirmed optimize_temp Action: Systematically Vary Temperature check_conditions->optimize_temp Suboptimal Temp optimize_stoich Action: Adjust Reactant Ratios check_conditions->optimize_stoich Incorrect Stoichiometry over_alkylation Over-alkylation Detected analyze_side_products->over_alkylation c_alkylation C-alkylation Detected analyze_side_products->c_alkylation action_over_alkylation Action: Use Excess Aniline, Lower Temp over_alkylation->action_over_alkylation action_c_alkylation Action: Change Catalyst, Lower Temp c_alkylation->action_c_alkylation

Caption: Initial troubleshooting workflow for low conversion.

Part 2: Deeper Dive into Reaction Parameters

Once you've ruled out basic issues with reagents and setup, a more detailed analysis of your reaction parameters is necessary.

FAQs: Optimizing Reaction Conditions

Q3: How does the choice of solvent affect my aniline alkylation reaction?

A3: The solvent plays a crucial role in reactant solubility and can influence reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can stabilize charged intermediates and do not protonate the aniline, thereby preserving its nucleophilicity.[4][8] Protic solvents, on the other hand, can solvate the amine, reducing its reactivity.[9]

Q4: My aniline substrate has electron-withdrawing groups, and the reaction is very slow. What can I do?

A4: Anilines with strong electron-withdrawing groups are less nucleophilic and react more slowly.[4][5] To drive the reaction to completion, you may need to employ more "forcing" conditions. This can include:

  • Higher Temperatures : Increasing the temperature is a common strategy to increase the reaction rate.[4][8] However, monitor for decomposition.

  • Stronger Base : If a base is used, a stronger base like potassium carbonate (K₂CO₃), potassium tert-butoxide (tBuOK), or sodium hydride (NaH) may be necessary to facilitate the reaction.[4]

  • More Active Catalyst : If using a catalytic method, switching to a more active catalyst system can overcome the low reactivity of the substrate.[4]

Q5: I'm attempting a reductive amination of aniline and getting low yields. What are the key parameters to control?

A5: Reductive amination is a powerful method for N-alkylation that involves the in-situ formation and reduction of an imine.[10][11] Key parameters for success include:

  • pH Control : The pH of the reaction is critical. If the conditions are too acidic, the aniline will be protonated and become non-nucleophilic.[12] If too basic, the formation of the iminium ion is disfavored. Mildly acidic conditions are often optimal.

  • Choice of Reducing Agent : The reducing agent must be selective for the imine over the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice due to its mildness.[13] Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic.[11]

  • Stepwise vs. One-Pot : A two-step procedure, where the imine is formed first before adding the reducing agent, can prevent the reduction of the starting carbonyl compound and minimize over-alkylation.[12]

Data Presentation: Impact of Reaction Parameters

The following table summarizes the effects of key reaction parameters on the outcome of aniline alkylation.

ParameterEffect on ConversionEffect on Selectivity (N- vs. C-alkylation)General Recommendation
Temperature Increases with temperature, but decomposition risk at high temps[5]Lower temperatures favor N-alkylation[6][7]Start at a moderate temperature and optimize.
Solvent Polar aprotic solvents often increase the rate[4][8]Can influence selectivity; needs empirical testing.Screen solvents like DMF, acetonitrile, and toluene.
Stoichiometry Dependent on the desired product.Excess aniline favors mono-N-alkylation[5]Use a 2-5 fold excess of aniline for mono-alkylation.
Base Strength Stronger bases can increase the rate for less reactive anilines[4]Can impact side reactions.Match base strength to substrate reactivity.

Part 3: Catalyst Selection and Troubleshooting

For many modern aniline alkylation methods, the catalyst is the heart of the reaction. Low conversion is often directly linked to catalyst activity and stability.

FAQs: Catalyst-Related Issues

Q6: I'm using a Lewis acid catalyst like AlCl₃ and getting a complex mixture of products with low yield of the N-alkylated aniline. Why?

A6: Aniline is a Lewis base and can react with Lewis acid catalysts like aluminum chloride (AlCl₃).[14][15] This interaction forms a complex that deactivates the aniline's amino group and can promote C-alkylation (a Friedel-Crafts reaction) on the aromatic ring, leading to a mixture of products.[6][16] To favor N-alkylation, it's often better to use transition metal catalysts.[7]

Q7: My palladium-catalyzed Buchwald-Hartwig amination is not working. What are the common failure points?

A7: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is a complex catalytic cycle with several potential points of failure.[17]

  • Catalyst Precursor and Ligand Choice : The combination of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial.[18] Sterically hindered and electron-rich ligands are often required.

  • Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.[18] The base's purity and solubility are important.

  • Oxygen Sensitivity : The active Pd(0) catalyst is sensitive to oxygen.[19] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Substrate Issues : Certain functional groups on your aryl halide or aniline can interfere with the catalyst.[19]

Q8: My catalyst seems to be deactivating over the course of the reaction. What could be causing this?

A8: Catalyst deactivation can occur through several mechanisms:

  • Product Inhibition : The N-alkylated aniline product can sometimes coordinate to the catalyst's metal center more strongly than the starting aniline, inhibiting turnover.[5]

  • Coke Formation : At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[1][20][21] This is a known issue with zeolite catalysts.[20][21]

  • Poisoning : Impurities in the starting materials or solvent, such as sulfur compounds, can irreversibly bind to the catalyst and poison it.[8]

Catalyst Troubleshooting Workflow

This workflow helps to diagnose catalyst-related problems in a systematic manner.

G cluster_handling Catalyst Handling cluster_activity Catalyst Activity cluster_deactivation Catalyst Deactivation start Low Conversion with Catalytic Method check_catalyst_handling Verify Catalyst Handling (Inert Atmosphere, Purity) start->check_catalyst_handling screen_catalysts Screen Different Catalysts/Ligands check_catalyst_handling->screen_catalysts Handling OK action_handling Action: Use Fresh Catalyst, Ensure Inert Conditions check_catalyst_handling->action_handling Improper Handling increase_loading Increase Catalyst Loading screen_catalysts->increase_loading No Improvement action_screen Action: Try Alternative Catalysts/Ligands screen_catalysts->action_screen Catalyst Inactive action_deactivation Action: Purify Reagents, Lower Temperature, Consider Catalyst Regeneration increase_loading->action_deactivation Deactivation Suspected

Caption: Troubleshooting workflow for catalytic aniline alkylation.

Part 4: Experimental Protocols

Here are detailed protocols for key procedures mentioned in the troubleshooting guide.

Protocol 1: Purification of Aniline by Distillation

Old or discolored aniline should be purified before use to remove oxidation products and other impurities.

Materials:

  • Aniline (crude)

  • Potassium hydroxide (KOH) pellets[2]

  • Zinc dust (optional, for removing colored impurities)[2]

  • Distillation apparatus

  • Vacuum source

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place the crude aniline in a round-bottom flask.

  • Add a few pellets of KOH to the flask to act as a drying agent.[2]

  • Set up the apparatus for vacuum distillation.

  • Gently heat the flask while applying a vacuum.

  • Collect the colorless aniline fraction that distills at the appropriate boiling point for the applied pressure.

  • Store the purified aniline under an inert atmosphere and protected from light.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a starting point for the N-alkylation of aniline with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • Purified aniline

  • Aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[13]

  • 1,2-Dichloroethane (DCE) or another suitable aprotic solvent[13]

  • Glacial acetic acid (optional catalyst)[13]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of aniline (1.0 eq.) in DCE (~0.1 M) at room temperature, add the aldehyde (1.0-1.2 eq.).[13]

  • Stir the mixture for 30-60 minutes to allow for imine formation. Monitor by TLC. If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.[13]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes.[13]

  • Stir the reaction at room temperature until the starting material is consumed (typically 2-24 hours), as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography.

References

  • BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem Technical Support.
  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Retrieved from [Link]

  • Pillai, R. B. C. (1994). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry, 33A, 941-943.
  • Reddy, K. S., & Kumar, P. A. (2007). Aniline Alkylation over Solid Acid Catalysts.
  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem Technical Support.
  • Garti, N., & Aserin, A. (1994). Deactivation of a multimetal supported catalyst for aniline N-alkylation with alcohol.
  • BenchChem. (2025). Troubleshooting low yield in N-methylaniline synthesis. BenchChem Technical Support.
  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
  • Shu, Y., et al. (2020). Mechanism of aniline alkylation with methanol. Petroleum Chemistry, 60(5), 586-595.
  • Various Authors. (2021). Optimization of N-alkylation of aniline with benzyl alcohol. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). The Influence of N-Alkylation on the Properties of Aniline Derivatives: A Technical Guide. BenchChem Technical Support.
  • Shu, Y., et al. (2020). Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. Petroleum Chemistry, 60(5), 586-595.
  • Various Authors. (2022). Catalytic N-Alkylation of Anilines. ResearchGate. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. BenchChem Technical Support.
  • U.S. Patent No. 4,165,322. (1979). Alkylation of aniline with a lactone in the presence of water.
  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming tar formation in aniline alkylation reactions. BenchChem Technical Support.
  • Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation? Retrieved from [Link]

  • Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions? Retrieved from [Link]

  • Allen. (n.d.). Aniline is usually purified by. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline? Retrieved from [Link]

  • Quora. (2021). Can aniline react with water? Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Eduncle. (2020). Why aniline doesn't respond to friedel crafts alkylation and acylation reaction? Retrieved from [Link]

  • Asurumuni, A. (2023). LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C- ALKYLATION OF ANILINES USING VINYL ARENES. ChemRxiv.
  • Ghandi, K., & Ashokkumar, M. (2015). Catalyst-free N-dealkylation of aniline derivatives in water induced by high frequency ultrasound. Green Chemistry, 17(5), 2875-2879.
  • Albayati, T. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. BenchChem Technical Support.
  • Lindhardt, A. T., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3641-3648.
  • Clark, J. (2015). phenylamine (aniline)
  • Gunanathan, C., & Milstein, D. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Journal of the American Chemical Society, 137(20), 6462-6473.
  • European Patent No. EP0079093A1. (1983). Process for the selective alkylation of an aniline.
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  • Jana, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9145-9149.
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Technical Support Center: Advanced Recrystallization Techniques for N-Benzylanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude N-benzylanilines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the nuances of recrystallizing this important class of compounds. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure your purification processes are both efficient and effective.

Introduction: The Challenge of Purifying N-Benzylanilines

N-benzylanilines are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. However, their synthesis often yields crude products contaminated with unreacted starting materials, byproducts of side reactions, and residual solvents. Recrystallization is a powerful and widely used technique for the purification of these solid compounds, yet its success hinges on a careful selection of solvents and a nuanced understanding of the crystallization process. This guide will address common issues encountered during the recrystallization of N-benzylanilines and provide robust solutions to achieve high purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of N-benzylanilines, offering step-by-step guidance to resolve them.

Issue 1: The Product "Oils Out" Instead of Crystallizing

Q: I've dissolved my crude N-benzylaniline in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" is a common phenomenon in recrystallization and occurs when the solute comes out of solution at a temperature above its melting point.[1] This is particularly problematic because the oil can act as a solvent for impurities, which then get trapped within the solidified product, defeating the purpose of purification.[2]

Causality and Solutions:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your N-benzylaniline, causing it to liquefy at the temperature of recrystallization.[3]

    • Solution: Consider a pre-purification step. If the impurities are significantly different in polarity from your product, a simple filtration through a short plug of silica gel might be effective. For colored impurities, adding activated charcoal to the hot solution before filtration can be beneficial.[1]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high, exceeding the melting point of your N-benzylaniline (pure N-benzylaniline melts at 35-38 °C).

    • Solution: Select a solvent or a mixed solvent system with a lower boiling point. For instance, instead of a high-boiling solvent like toluene, a mixture of ethanol and water might be more suitable.[4]

  • Cooling Rate is Too Rapid: If the solution is cooled too quickly, the high degree of supersaturation can favor the formation of an oil over an ordered crystal lattice.[5]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help to slow down the cooling process.[1]

  • Insufficient Solvent: If the concentration of the solute is too high, it may crash out of solution as an oil.

    • Solution: Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent to decrease the saturation level. Then, allow it to cool slowly.[6]

Workflow for Resolving Oiling Out:

G start Oiling Out Observed reheat Reheat to Redissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Check for Crystal Formation slow_cool->check_crystals success Successful Crystallization check_crystals->success Crystals Form failure Oiling Out Persists check_crystals->failure Oil Reforms troubleshoot_further Further Troubleshooting (e.g., change solvent) failure->troubleshoot_further

Caption: Workflow for addressing "oiling out".

Issue 2: No Crystals Form Upon Cooling

Q: My N-benzylaniline solution has cooled to room temperature and even been in an ice bath, but no crystals have formed. What should I do?

A: The failure of crystals to form from a cooled, saturated solution indicates that the solution is supersaturated. This means the solution contains more dissolved solute than it should at that temperature, and a nucleation event is required to initiate crystallization.[5]

Causality and Solutions:

  • Supersaturation: The solution is stable in a supersaturated state and lacks a nucleation site for crystal growth to begin.

    • Solution 1: Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[2]

    • Solution 2: Seed Crystals: Introduce a tiny crystal of pure N-benzylaniline (a "seed crystal") into the solution. This provides a template for further crystal growth.[5]

  • Too Much Solvent: You may have used an excess of solvent, and the solution is not actually saturated at the lower temperature.[5]

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the N-benzylaniline. Then, allow it to cool again.

  • Presence of Solubilizing Impurities: Certain impurities can act as "crystal poisons," inhibiting the formation of a crystal lattice.

    • Solution: As with "oiling out," a pre-purification step such as a quick column or treatment with activated charcoal may be necessary to remove these impurities.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing my N-benzylaniline?

A1: The ideal recrystallization solvent should dissolve the N-benzylaniline well at its boiling point but poorly at low temperatures.[4] For N-benzylaniline, which has both nonpolar aromatic rings and a polar secondary amine group, a solvent of intermediate polarity is often a good starting point.

  • Single Solvents: Ethanol and methanol are commonly used for substituted anilines.[4] N-benzylaniline is soluble in alcohol. Ligroin has also been reported as a suitable solvent.[7]

  • Mixed Solvents: A mixed solvent system can provide more nuanced solubility characteristics.[8] A common approach is to dissolve the N-benzylaniline in a "good" solvent (one in which it is highly soluble, like ethanol or acetone) and then add a "poor" solvent (one in which it is less soluble, like water or hexane) dropwise until the solution becomes turbid.[9] Reheating to clarify the solution and then allowing it to cool slowly can yield excellent crystals.

Solvent Selection Guide for N-Benzylanilines:

Solvent/SystemPolarityBoiling Point (°C)Suitability
EthanolPolar78Good general-purpose solvent for N-benzylanilines.[4]
MethanolPolar65Similar to ethanol, but with a lower boiling point.[4]
Ligroin (high-boiling)Nonpolar60-90Effective for less polar N-benzylaniline derivatives.[7]
Ethanol/WaterPolarVariableA versatile mixed-solvent system that allows for fine-tuning of polarity.[4]
Acetone/HexaneIntermediateVariableAnother useful mixed-solvent system for compounds of intermediate polarity.[10]

Q2: What are the most common impurities in crude N-benzylaniline, and how do they affect recrystallization?

A2: The impurities in crude N-benzylaniline will depend on the synthetic route used. Common synthesis methods include the reaction of aniline with benzyl chloride or the reductive amination of benzaldehyde with aniline.[7][11]

  • Unreacted Starting Materials: Aniline and benzyl chloride (or benzaldehyde) are common impurities. Aniline, being a liquid at room temperature, can be particularly problematic and may contribute to "oiling out."[7]

  • Over-alkylation Products: Dibenzylaniline can form as a byproduct.[12] Its solubility is likely similar to N-benzylaniline, making it a challenging impurity to remove by recrystallization alone.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.[13][14]

The presence of these impurities can lower the melting point of the crude product and may require the use of techniques like treatment with activated charcoal to remove colored byproducts.

Q3: Can I use an acid or base to aid in the recrystallization of N-benzylaniline?

A3: Yes, this can be a useful strategy, particularly if standard recrystallization methods fail. N-benzylaniline is a weak base and can be converted to its hydrochloride salt by treatment with hydrochloric acid.[13] This salt will have very different solubility properties than the free base, often being more soluble in polar solvents like water or ethanol and less soluble in nonpolar organic solvents.[10] You can recrystallize the salt and then neutralize it with a base to recover the purified N-benzylaniline.

Protocol for Purification via Salt Formation:

G start Crude N-Benzylaniline dissolve Dissolve in a suitable solvent (e.g., ethanol) start->dissolve acidify Add HCl to form the hydrochloride salt dissolve->acidify precipitate Precipitate the salt (may require adding a less polar co-solvent) acidify->precipitate filter_salt Filter and wash the salt precipitate->filter_salt recrystallize_salt Recrystallize the salt from a polar solvent (e.g., ethanol/water) filter_salt->recrystallize_salt dissolve_pure_salt Dissolve the purified salt in water recrystallize_salt->dissolve_pure_salt neutralize Neutralize with a base (e.g., NaOH) to regenerate the free base dissolve_pure_salt->neutralize extract Extract the pure N-benzylaniline with an organic solvent neutralize->extract dry Dry and evaporate the solvent extract->dry end Pure N-Benzylaniline dry->end

Caption: Purification of N-benzylaniline via its hydrochloride salt.

Q4: What safety precautions should I take when working with N-benzylaniline and the solvents used for its recrystallization?

A4: N-benzylaniline and many of the solvents used for its recrystallization are hazardous. It is crucial to handle these chemicals with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[16]

  • Handling: Avoid contact with skin and eyes.[17] N-benzylaniline is harmful if swallowed or in contact with skin.[18]

  • Fire Safety: Many organic solvents are flammable. Keep them away from ignition sources.[19]

Always consult the Safety Data Sheet (SDS) for N-benzylaniline and any solvents you are using before beginning your work.[15][16][17][18][19]

Conclusion

The successful recrystallization of N-benzylanilines is an achievable goal with a systematic approach to troubleshooting and a solid understanding of the underlying principles of crystallization. By carefully selecting solvents, controlling the cooling rate, and being prepared to address common issues such as "oiling out" and supersaturation, researchers can consistently obtain high-purity materials essential for their work. This guide provides a foundation for optimizing your purification protocols and achieving reliable results.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Benzylideneaniline Formation.
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  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
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  • Chemister.ru. (n.d.). N-benzylaniline.
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  • Organic Syntheses. (n.d.). benzylaniline.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • University of York. (n.d.). Mixed-solvent recrystallisation.
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • PrepChem.com. (n.d.). Synthesis of N-benzylaniline.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline.
  • Google Patents. (n.d.). CN105348150A - Clean production process for N-ethly-N-(3'-sulfoacid) benzyl aniline.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Benchchem. (n.d.). Efficacy of different purification methods for substituted anilines.
  • Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • Sigma-Aldrich. (n.d.). N-Benzylaniline.
  • MedChemExpress. (n.d.). N-Benzylaniline (N-Phenylbenzylamine).
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
  • ResearchGate. (2025, August 6). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach.
  • Reddit. (2024, October 17). Recrystallization Issues.
  • Benchchem. (n.d.). A Theoretical and Methodological Guide to the Analysis of N-Benzyl-2,4,5-trichloroaniline.
  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline.
  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.

Sources

Technical Support Center: NMR Troubleshooting for N-Benzyl-N-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in the synthesis of N-Benzyl-N-methylaniline. This guide is designed to provide expert, field-proven insights into identifying common byproducts and impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, we understand that robust analytical characterization is paramount to successful research and development. This center provides a series of frequently asked questions, detailed troubleshooting guides, and validated protocols to help you interpret your spectral data with confidence.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum is complex, and I see more than just my product peaks. What are the most common byproducts I should be looking for?

A: The byproducts in your reaction mixture are intrinsically linked to your synthetic method. The two most common routes to this compound are direct N-alkylation of N-methylaniline with a benzyl halide and reductive amination of benzaldehyde with N-methylamine.

  • For N-Alkylation Routes: The most frequent impurity is the result of over-alkylation, where the product itself reacts with another equivalent of benzyl chloride.[1][2][3] You should also look for unreacted starting materials and potential hydrolysis products of the benzyl halide.

    • Key Byproducts: N,N-Dibenzyl-N-methylanilinium salt (quaternary salt from over-alkylation), unreacted N-methylaniline, unreacted benzyl chloride, and benzyl alcohol.[4]

  • For Reductive Amination Routes: Issues typically arise from incomplete reactions or side-reactions involving the carbonyl group and the reducing agent.[5]

    • Key Byproducts: Unreacted benzaldehyde, the intermediate imine (if reduction is slow), and benzyl alcohol from the direct reduction of benzaldehyde.[6][7]

Q2: I see an unexpected singlet in the benzylic region (4.3 - 4.8 ppm) of my ¹H NMR. How can I identify what it is?

A: This is a common and excellent diagnostic question. The benzylic proton region is highly informative. While your product's benzylic singlet (N-CH₂ -Ph) should appear around 4.4-4.5 ppm, other species have characteristic shifts:

  • Benzyl Alcohol (~4.7 ppm): If you see a singlet slightly downfield of your product, it is often benzyl alcohol, formed from the hydrolysis of benzyl chloride or the reduction of benzaldehyde.[4]

  • Unreacted Benzyl Chloride (~4.6 ppm): The starting material itself will have a sharp singlet in this region.

  • N,N-Dibenzylaniline (~4.4 ppm for the secondary amine, but shifts in tertiary/quaternary products): If your synthesis started from aniline instead of N-methylaniline, dibenzylation is a major risk.[3][8] The resulting secondary amine, dibenzylaniline, shows a singlet for its two equivalent benzylic groups. If over-alkylation of your target molecule occurs, the resulting quaternary salt will have benzylic protons shifted significantly downfield (>4.8 ppm) due to the positive charge.

Q3: The integration of my N-methyl singlet (~3.0 ppm) is lower than expected relative to the benzylic protons. What does this suggest?

A: This is a strong indicator of byproducts that contain a benzyl group but lack a methyl group. The most probable candidates are dibenzylaniline (if aniline was a contaminant) or benzyl alcohol. By comparing the integration of the N-methyl signal to the total integration of all signals in the benzylic region (not just your product's peak), you can estimate the proportion of non-methylated, benzylated impurities.

Q4: How can I definitively distinguish between unreacted starting materials and reaction byproducts in the NMR spectrum?

A: The best practice is to run reference NMR spectra for all your starting materials (e.g., N-methylaniline, benzyl chloride, benzaldehyde) under the same conditions (solvent, concentration) as your reaction sample. By overlaying the spectra, you can unambiguously identify peaks corresponding to unreacted reagents. For example, the aldehydic proton of benzaldehyde appears at a highly characteristic chemical shift (~10 ppm) that is typically empty in the product spectrum, making it very easy to spot.

Q5: What are the primary causes of these byproducts, and how can I adjust my protocol to minimize them?

A: Understanding the mechanism is key to prevention.

  • Over-alkylation (N-Alkylation Route): This occurs because your product, a tertiary amine, is still nucleophilic and can compete with the starting N-methylaniline for the benzyl chloride electrophile.[1][2]

    • Solution: Use a slight excess of the amine (N-methylaniline) relative to the benzyl chloride. You can also try slowly adding the benzyl chloride to the reaction mixture to maintain its low concentration, favoring reaction with the more abundant starting amine.[3]

  • Benzyl Alcohol Formation: This results from water in your reaction.

    • Solution: Ensure all reagents and solvents are thoroughly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incomplete Reduction (Reductive Amination Route): This points to an issue with your reducing agent or reaction conditions.

    • Solution: Ensure your reducing agent (e.g., NaBH₄, NaBH₃CN) is fresh and active. Sometimes, adjusting the pH is necessary for efficient imine formation and subsequent reduction.[9]

Byproduct Identification Guide

Use the following table to identify potential impurities in your reaction mixture based on their characteristic ¹H and ¹³C NMR chemical shifts in CDCl₃.

Compound NameRoleKey ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)
This compound Product ~7.3-6.7 (m, 10H, Ar-H), ~4.45 (s, 2H, N-CH₂-Ph), ~2.95 (s, 3H, N-CH₃) [10]~149.0, 138.0 (Ar-C), ~129-112 (Ar-CH), ~56.0 (N-CH₂), ~38.0 (N-CH₃) [10][11]
N-MethylanilineStarting Material~7.2-6.6 (m, 5H, Ar-H), ~3.6 (br s, 1H, NH), ~2.85 (s, 3H, N-CH₃)[12]~150.5, ~129.3, ~117.5, ~113.0, ~30.8 (N-CH₃)
Benzyl ChlorideStarting Material~7.4 (m, 5H, Ar-H), ~4.6 (s, 2H, Cl-CH₂)~137.5, ~129.0, ~128.8, ~128.6, ~46.3 (Cl-CH₂)
BenzaldehydeStarting Material~10.0 (s, 1H, CHO) , ~7.9-7.5 (m, 5H, Ar-H)~192.4 (CHO) , ~136.4, ~134.5, ~129.8, ~129.0
N,N-DibenzylanilineByproduct~7.3-6.8 (m, 15H, Ar-H), ~4.4 (s, 4H, N-CH₂)~149.0, ~139.0, ~129-116 (Ar-CH), ~54.2 (N-CH₂)
Benzyl AlcoholByproduct~7.4-7.2 (m, 5H, Ar-H), ~4.7 (s, 2H, O-CH₂) , ~1.5-2.5 (br s, 1H, OH)~140.8, ~128.6, ~127.7, ~127.0, ~65.2 (O-CH₂)
N,N-Dibenzyl-N-methylanilinium HalideByproductSignals shifted downfield from product. Expect: ~5.0-4.8 (s, 4H, N⁺-CH₂) , ~3.5 (s, 3H, N⁺-CH₃) Signals shifted downfield. Expect: ~65-70 (N⁺-CH₂) , ~48-52 (N⁺-CH₃)

Mechanistic Pathways & Troubleshooting

The formation of byproducts is a direct consequence of competing reaction pathways. The diagrams below illustrate these routes and provide a logical workflow for troubleshooting your NMR spectrum.

Reaction Pathways and Byproduct Formation

Diagram 1: Key Synthetic Pathways and Byproduct Formation cluster_0 N-Alkylation Route cluster_1 Reductive Amination Route NMA N-Methylaniline Product This compound NMA->Product + Benzyl Chloride BzCl Benzyl Chloride BzCl->Product Quat Over-alkylation Byproduct (Quaternary Salt) BzCl->Quat BzOH Benzyl Alcohol (Hydrolysis Byproduct) BzCl->BzOH + H₂O Product->Quat + Benzyl Chloride Water H₂O Benz Benzaldehyde Imine Intermediate Imine Benz->Imine + N-Methylamine BzOH2 Benzyl Alcohol (Reduction Byproduct) Benz->BzOH2 + [H] MeNH2 N-Methylamine MeNH2->Imine Product2 This compound Imine->Product2 + [H] Reducer [H] Reducer2 [H]

Caption: Synthetic routes and common side reactions.

NMR Troubleshooting Workflow

Diagram 2: NMR-Based Troubleshooting Workflow start_node Analyze Crude ¹H NMR in CDCl₃ q1 Peak at ~10 ppm? start_node->q1 decision_node decision_node result_node result_node ok_node ok_node r1 Unreacted Benzaldehyde is present. q1->r1 Yes q2 Singlet at ~4.7 ppm? q1->q2 No r2 Benzyl Alcohol byproduct is likely present. q2->r2 Yes q3 N-Me integration is low relative to total benzylic region? q2->q3 No r3 Non-methylated byproducts (e.g., Dibenzylaniline) are present. q3->r3 Yes q4 Peaks matching starting material reference spectra? q3->q4 No r4 Incomplete conversion. Optimize reaction time, temperature, or stoichiometry. q4->r4 Yes end_node Spectrum is clean. Main impurities are absent. q4->end_node No

Caption: A step-by-step guide to interpreting your ¹H NMR spectrum.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR Analysis
  • Sample Collection: Withdraw a small aliquot (1-2 drops) of the crude reaction mixture. If the mixture is heterogeneous, ensure you obtain a representative sample.

  • Dilution: Dilute the aliquot with ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as most organic compounds are soluble in it, and its residual solvent peak is well-characterized.

  • Filtration (Optional but Recommended): If the sample contains solid particles (e.g., salts, catalysts), filter it through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube. This prevents peak broadening and protects the spectrometer.

  • Transfer: Transfer the filtered solution to a standard 5 mm NMR tube.

  • Analysis: Cap the tube, invert several times to mix, and acquire the ¹H NMR spectrum. Ensure the spectral window is wide enough to see all relevant peaks (e.g., from -1 to 12 ppm).

Protocol 2: Assessing Purity with Quantitative NMR (qNMR)

For a self-validating system to determine the precise purity of your product and quantify byproducts, qNMR is an invaluable tool.

  • Choose an Internal Standard: Select a standard that has a sharp singlet in a region of the spectrum that does not overlap with any product or byproduct signals. 1,3,5-Trimethoxybenzene (TMB) or dimethyl terephthalate are excellent choices. The standard must be stable and non-reactive with your sample components.

  • Prepare a Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of CDCl₃ to create a stock solution of known concentration.

  • Prepare the qNMR Sample:

    • Accurately weigh a specific amount of your crude product into a vial (e.g., ~10-20 mg).

    • Using a volumetric pipette, add a precise volume of the internal standard stock solution (e.g., 0.6 mL) to the vial.

    • Ensure the sample is fully dissolved. Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using parameters suitable for quantification. This includes ensuring a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (a D1 of 30 seconds is often a safe starting point).

    • Ensure the signal-to-noise ratio is high.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from your product (e.g., the N-CH₃ singlet) and the singlet from your internal standard.

    • Calculate the molar amount of the product using the following formula:

    Mproduct = ( Iproduct / Nproduct ) * ( Nstd / Istd ) * Mstd

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal (e.g., Nproduct = 3 for the N-CH₃ group)

    • M = Moles of the substance

    By calculating the moles of your product and knowing the initial mass of the crude material, you can determine the weight percent (w/w%) purity. You can apply the same calculation to well-resolved byproduct peaks to quantify their presence.

References

  • Amine alkylation - Wikipedia. [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

  • N-Methyl-N-phenylbenzylamine | C14H15N | CID 69191 - PubChem. [Link]

  • Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem. [Link]

  • N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology - ResearchGate. [Link]

  • Supplementary Information - Royal Society of Chemistry. [Link]

  • reductive amination w/ n-methyl benzylamine- help! - The Hive. [Link]

  • This compound - 13C NMR - SpectraBase. [Link]

  • This compound for synthesis - ChemBK. [Link]

  • Efficient Synthesis of N-Methylamides and Amines via 4-(Alkylamino)benzyl-N-methylamine as a Protecting Group - HETEROCYCLES. [Link]

  • Solved: One problem with reductive amination as a method of... - Chegg. [Link]

  • Synthesis of N-methylbenzylamine - PrepChem.com. [Link]

  • Reductive Amination of Benzaldehyde - Scribd. [Link]

  • Preparation of arylbenzylamines - Google P
  • Benzylaniline - Organic Syntheses. [Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control - De Grote Kempen. [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES - DergiPark. [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

Sources

Catalyst Selection for Optimizing N-alkylation of Anilines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the N-alkylation of anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you with the causal understanding needed to overcome experimental hurdles and achieve your synthetic targets efficiently and selectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing the N-alkylation of anilines.

Q1: What are the primary catalytic strategies for the N-alkylation of anilines?

A1: The two most prevalent strategies are dictated by the choice of alkylating agent:

  • Using Alcohols via "Borrowing Hydrogen": This is an increasingly popular, atom-economical approach where an alcohol serves as the alkylating agent.[1] A transition metal catalyst facilitates a "borrowing hydrogen" (or "hydrogen autotransfer") mechanism.[1][2] In this process, the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated aniline, regenerating the catalyst.[1] Water is the only byproduct, making this a green synthetic route.[3]

  • Using Alkyl Halides via Nucleophilic Substitution: This traditional method involves the direct reaction of an aniline with an alkyl halide.[4][5] The reaction is a nucleophilic aliphatic substitution.[5][6] While straightforward, this method can be challenging to control, often leading to over-alkylation, and produces stoichiometric amounts of salt byproducts.[5][7]

Q2: Which catalysts are most effective for N-alkylation with alcohols?

A2: A wide range of both homogeneous and heterogeneous catalysts have been developed. The choice often depends on factors like cost, reusability, and desired selectivity.

  • Noble Metal Catalysts: Complexes of ruthenium, iridium, and palladium have been extensively studied and are highly active.[8][9][10]

  • Earth-Abundant Metal Catalysts: To improve sustainability and reduce cost, catalysts based on manganese,[2] nickel,[11][12][13][14] cobalt,[3][9] iron,[15] and copper[6] are gaining significant attention. Manganese pincer complexes, for instance, have shown excellent selectivity for mono-alkylation.[2]

  • Heterogeneous Catalysts: These offer the advantage of easier separation and recyclability.[13][14] Examples include nickel nanoparticles on supports like θ-Al2O3[12][13][14] and metal-organic frameworks (MOFs) supporting cobalt or iridium complexes.[3][8] Zeolites are also effective, particularly in gas-phase reactions.[16]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A3: The decision involves a trade-off between activity, selectivity, and practicality.

  • Homogeneous Catalysts: Often exhibit higher activity and selectivity under milder conditions due to well-defined active sites. However, catalyst recovery and product purification can be challenging.

  • Heterogeneous Catalysts: Are generally more robust, easily separated from the reaction mixture, and reusable.[13][14] This makes them attractive for industrial applications. However, they may require higher temperatures and can sometimes exhibit lower selectivity.

Q4: What is the effect of substituents on the aniline and the alcohol?

A4: The electronic properties of the substrates significantly influence the reaction rate and outcome.

  • Aniline Substituents: Electron-donating groups on the aniline ring increase its nucleophilicity, generally leading to higher reaction rates.[5] Conversely, strong electron-withdrawing groups, like a nitro group, decrease the nucleophilicity of the amino group, making the reaction more challenging and often requiring more forcing conditions.[5][7][17]

  • Alcohol Substituents: The nature of the alcohol also plays a role. Benzyl alcohols are commonly used and are generally very reactive.[11][18] Aliphatic alcohols can also be employed, though they may require more active catalysts or higher temperatures.[12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the N-alkylation of anilines.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Yield 1. Inactive Catalyst: The catalyst may be poisoned by impurities in the reactants or solvent, or it may have been improperly handled or stored.[19] 2. Poor Reactivity of Aniline: Strong electron-withdrawing groups on the aniline can significantly reduce its nucleophilicity.[7][17] 3. Inappropriate Reaction Conditions: The temperature may be too low, or the chosen solvent and base may not be optimal.[7][17]1. Catalyst Check: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., an inert atmosphere for air-sensitive catalysts).[19] Purify reactants and solvents to remove potential poisons. 2. Optimize Conditions for Less Reactive Anilines: For anilines with electron-withdrawing groups, increase the reaction temperature and use a stronger base (e.g., t-BuOK).[17] 3. Screening: Screen different solvents (polar aprotic solvents like DMF or DMSO are often effective) and bases.[17] A gradual increase in temperature while monitoring the reaction is also recommended.[7]
Poor Selectivity (Over-alkylation) 1. High Reactivity of Mono-alkylated Product: The mono-N-alkylated aniline is often more nucleophilic than the starting aniline, leading to further reaction to form di- and tri-alkylated products.[5][7] 2. Stoichiometry: An excess of the alkylating agent will favor the formation of poly-alkylated products.[7]1. Control Stoichiometry: Use a stoichiometric excess of the aniline relative to the alkylating agent to favor mono-alkylation.[7] 2. Adjust Reaction Conditions: Lowering the reaction temperature can help to control the rate of the second alkylation.[7] 3. Catalyst Choice: Some catalysts, like certain manganese pincer complexes, are inherently more selective for mono-alkylation.[2]
Catalyst Deactivation 1. Coke Formation: At higher temperatures, decomposition of organic molecules can lead to the formation of carbonaceous deposits ("coke") on the catalyst surface, blocking active sites.[20][21] 2. Product Inhibition: The N-alkylated aniline product can sometimes coordinate to the metal center of the catalyst, inhibiting its activity.[7] 3. Poisoning: Impurities in the starting materials or solvent can irreversibly bind to the catalyst's active sites.[19]1. Regeneration: For heterogeneous catalysts, oxidative regeneration (burning off the coke in air) can sometimes restore activity.[20] However, this can also lead to changes in the catalyst structure. 2. Optimize Conditions: Lowering the reaction temperature and pressure can reduce the rate of coke formation. 3. Purify Reagents: Ensure high purity of all reactants and solvents.[19]
Product Discoloration (Yellow to Brown) 1. Air Oxidation: N-alkylanilines, particularly N-methylaniline, are susceptible to air oxidation, which forms colored impurities.[19]1. Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a sealed, dark container at low temperatures.[19] 2. Purification: Distillation under reduced pressure is a common method to purify N-alkylanilines and remove colored impurities.[19]

Experimental Protocols

General Procedure for Manganese-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

This protocol is adapted from methodologies employing manganese pincer complexes.[2]

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the manganese pincer complex catalyst (e.g., 3 mol%).

  • Addition of Base: Add potassium tert-butoxide (t-BuOK) (0.75 equivalents) to the Schlenk tube.

  • Reactant Addition: Under an inert atmosphere (e.g., argon or nitrogen), add aniline (1.0 equivalent) and benzyl alcohol (1.2 equivalents) via syringe, followed by anhydrous toluene as the solvent.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80°C. Stir the reaction mixture for the desired time (monitor by TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-benzylaniline.

Visualizing Key Processes

The "Borrowing Hydrogen" Catalytic Cycle

Borrowing_Hydrogen Catalyst [M] Catalyst Metal_Hydride [M]-H₂ (Metal Hydride) Catalyst->Metal_Hydride + R'CH₂OH - R'CHO Product ArNHCH₂R' (N-Alkylated Aniline) Catalyst->Product Metal_Hydride->Catalyst + Imine - Product Aldehyde R'CHO (Aldehyde) Imine ArN=CHR' (Imine) Aldehyde->Imine + Aniline - H₂O Water H₂O Imine->Water Alcohol R'CH₂OH (Alcohol) Alcohol->Catalyst Aniline ArNH₂ (Aniline) Aniline->Aldehyde Troubleshooting_Yield Start Low Yield Observed Check_Aniline Is aniline electron-deficient? Start->Check_Aniline Increase_Conditions Increase Temperature & Use Stronger Base Check_Aniline->Increase_Conditions Yes Check_Catalyst Is catalyst active? Check_Aniline->Check_Catalyst No Success Yield Improved Increase_Conditions->Success Replace_Catalyst Use fresh catalyst & purified reagents Check_Catalyst->Replace_Catalyst No Screen_Solvent_Base Screen Solvents & Bases Check_Catalyst->Screen_Solvent_Base Yes Replace_Catalyst->Success Screen_Solvent_Base->Success

Caption: A decision tree for troubleshooting low yields in aniline N-alkylation.

References

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How to avoid oxidation of N-Benzyl-N-methylaniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-Benzyl-N-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this vital chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the storage and handling of this compound, with a primary focus on preventing its oxidative degradation.

Troubleshooting Guide: Investigating Degradation of this compound

The primary degradation pathway for this compound during storage is oxidation, which can compromise the purity of the material and impact experimental outcomes. This guide provides a systematic approach to identifying and resolving potential degradation issues.

Initial Assessment: Visual Inspection

A change in the physical appearance of this compound is often the first indicator of degradation.

  • Color Change: Pure this compound is a colorless to pale yellow liquid.[1][2] A transition to a brown or reddish-brown color upon standing is a strong indicator of oxidation.[1][2]

  • Precipitate Formation: The formation of solid precipitates may indicate the presence of insoluble degradation products.

If you observe any of these changes, it is crucial to perform a purity analysis before using the material in your experiments. It is not recommended to use a sample that has visibly changed, and procuring a fresh batch is advisable.[3]

Troubleshooting Workflow

This workflow will guide you through the process of diagnosing and addressing the suspected degradation of your this compound sample.

Troubleshooting Workflow for this compound Degradation cluster_0 Initial Observation cluster_1 Confirmation cluster_2 Investigation & Corrective Action cluster_3 Resolution start Suspected Degradation (e.g., color change) analytical_confirmation Confirm Degradation via Analytical Method (e.g., HPLC-UV) start->analytical_confirmation degradation_confirmed Degradation Confirmed? analytical_confirmation->degradation_confirmed investigate_storage Investigate Storage Conditions degradation_confirmed->investigate_storage Yes no_degradation No Significant Degradation Proceed with Experiment degradation_confirmed->no_degradation No temp_check Temperature Check: Was it stored at 2-8°C? investigate_storage->temp_check light_check Light Exposure Check: Was it protected from light? temp_check->light_check atmosphere_check Atmosphere Check: Was it stored under an inert gas? light_check->atmosphere_check antioxidant_check Antioxidant Check: Was an antioxidant used? atmosphere_check->antioxidant_check implement_changes Implement Corrective Actions: - Adjust storage conditions - Procure fresh material - Add antioxidant for future storage antioxidant_check->implement_changes

Caption: Troubleshooting workflow for suspected degradation of this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down the rate of chemical degradation.[4][5]
Light In the dark (e.g., in an amber vial)Exposure to light can initiate and accelerate oxidative degradation pathways.[4][5]
Atmosphere Under an inert gas (e.g., argon or nitrogen)Replacing oxygen in the headspace of the container with an inert gas is the most effective way to prevent oxidation.[6][7][8]
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to atmospheric oxygen and moisture.

Q2: What is the scientific basis for using an inert atmosphere for storage?

A2: The oxidation of this compound is primarily an autoxidation process that requires molecular oxygen.[9][10][11] By replacing the air in the storage container with a non-reactive, inert gas like argon or nitrogen, you effectively remove one of the key reactants, thereby inhibiting the oxidation cascade.[6][7][8] Argon is often preferred due to its higher density than air, which allows it to effectively displace the existing atmosphere in the container.[8]

Q3: Are there any chemical additives that can prevent the oxidation of this compound?

A3: Yes, the addition of a suitable antioxidant can significantly prolong the shelf-life of this compound. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are effective free-radical scavengers.[12][[“]] They work by donating a hydrogen atom to peroxy radicals that are formed during the initial stages of autoxidation, thus terminating the chain reaction.[12] A low concentration (e.g., 0.01-0.1% by weight) of BHT is typically sufficient.

Mechanism of Oxidation

Q4: What is the chemical mechanism behind the oxidation of this compound?

A4: The oxidation of tertiary amines like this compound is a free-radical autoxidation process. The generally accepted mechanism involves the following key steps:

  • Initiation: The reaction is initiated by factors such as light, heat, or trace metal impurities, leading to the formation of initial radicals.

  • Propagation: The tertiary amine can react with molecular oxygen, leading to the formation of an aminium radical and a superoxide radical anion. These reactive species can then participate in a series of chain reactions, including the formation of N-containing peroxy radicals (NRO₂•).[9][14]

  • Formation of N-oxide: A primary and stable oxidation product is the corresponding N-oxide, this compound N-oxide.

  • Other Degradation Pathways: Further oxidation and side reactions can lead to more complex degradation products, contributing to the observed discoloration of the material.

The overall process is autocatalytic, meaning that the products of the reaction can themselves catalyze further degradation.[12]

Oxidation Mechanism of this compound NBMA This compound Radical_Intermediates Radical Intermediates (e.g., NRO₂•) NBMA->Radical_Intermediates Initiators Initiators (Light, Heat, O₂) Initiators->Radical_Intermediates N_Oxide This compound N-oxide Radical_Intermediates->N_Oxide Other_Products Other Degradation Products (Color) Radical_Intermediates->Other_Products

Caption: Simplified schematic of the oxidative degradation of this compound.

Analytical Detection of Oxidation

Q5: How can I analytically determine if my this compound sample has oxidized?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable way to quantify the purity of this compound and detect the presence of its N-oxide degradation product.

A reversed-phase HPLC method can be developed to separate the more polar N-oxide from the parent compound. By comparing the chromatogram of a stored sample to that of a fresh, high-purity standard, you can identify and quantify any degradation products that have formed.

Experimental Protocols

Protocol 1: Preparation of this compound for Long-Term Storage

This protocol describes the procedure for preparing a sample of this compound for long-term storage to minimize oxidation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined screw cap or a septa-sealed vial

  • Source of high-purity inert gas (argon or nitrogen) with a regulator and tubing

  • Long needle or Pasteur pipette

  • Optional: Butylated Hydroxytoluene (BHT)

Procedure:

  • Optional Addition of Antioxidant: If desired, add BHT to the this compound to achieve a final concentration of 0.01-0.1% (w/w). Ensure it is fully dissolved.

  • Transfer to Storage Vial: Transfer the this compound to a clean, dry amber glass vial. Do not fill the vial completely; leave some headspace.

  • Inert Gas Purge:

    • Set a low, gentle flow of inert gas from the cylinder.

    • Insert a long needle or Pasteur pipette connected to the inert gas line into the vial, with the tip below the surface of the liquid.

    • Insert a second, shorter needle through the septum (if using) to act as a vent.[15]

    • Gently bubble the inert gas through the liquid for 5-10 minutes to displace any dissolved oxygen.[16][17]

    • After bubbling, raise the needle above the liquid surface and continue to flush the headspace for another 1-2 minutes to ensure a completely inert atmosphere.

  • Sealing the Vial:

    • While maintaining a positive pressure of the inert gas, remove the vent needle first, followed by the gas inlet needle.

    • Immediately and tightly seal the vial with the screw cap.

  • Storage: Store the sealed vial at 2-8°C in the dark.

Protocol 2: HPLC-UV Analysis for Detecting Oxidation of this compound

This protocol provides a starting point for developing an HPLC-UV method to assess the purity of this compound and detect its N-oxide. Method optimization may be required based on your specific instrumentation.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound standard (high purity)

  • Your stored this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v).[18] A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape. Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of the high-purity this compound standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of your stored this compound sample in the mobile phase at the same concentration as the stock standard.

  • HPLC Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm (or scan for optimal wavelength)

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution.

    • Record the chromatograms.

  • Data Interpretation:

    • Identify the peak for this compound based on the retention time of the standard.

    • The N-oxide, being more polar, is expected to elute earlier than the parent compound. Look for any new, significant peaks in the sample chromatogram that are not present in the standard.

    • Quantify the purity of your sample by comparing the peak area of this compound to the calibration curve. The appearance of a significant peak at a shorter retention time is indicative of N-oxide formation and, therefore, oxidation.

References

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  • Ma, J., et al. (2021).
  • Ma, J., et al. (2020). Autoxidation Mechanism for Atmospheric Oxidation of Tertiary Amines: Implications for Secondary Organic Aerosol Formation.
  • How To: Degas Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 10, 2026, from [Link]

  • Chen, Y., et al. (2018). Mechanism underlying autoxidation of tertiary amines, demonstrated by trimethylamine (a), and by exposing tertiary amines at room temperature to sunlight irradiation (b, c and d).
  • "store on argon"? - Molecular Biology - Protocol Online. (2007). Retrieved January 10, 2026, from [Link]

  • Do I have to purge my DMSO with an inert gas to make my solution? - ResearchGate. (2016). Retrieved January 10, 2026, from [Link]

  • Mechanisms of the oxidation of organic amines by oxygen and by free radical oxidizing agents. (1965). DTIC.
  • Section 5.4 Title: Degassing Solvents. (2019). Berry Group, University of Wisconsin-Madison.
  • Niranthin Technical Support Center: Troubleshooting Degradation in Storage and Analysis. (2025). Benchchem.
  • Tertiary Alkyl Amines: An Autoxidation-Dealkylation Process. II. (n.d.). Annali di Chimica.
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  • How do I properly “store under argon” : r/AskChemistry - Reddit. (2023). Retrieved January 10, 2026, from [Link]

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  • A Beginner's Guide to Chemical Storage Best Practices. (n.d.). Moravek.
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  • What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus. (n.d.). Retrieved January 10, 2026, from [Link]

  • Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. European Journal of Medicinal Chemistry, 101, 295-312.
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  • N-benzyl-4-bromo-N-methyl-aniline-N-oxide. (n.d.). LookChem.
  • Al-Mourabit, A., & Couty, F. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update.
  • Mažeikienė, R., et al. (2013). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 106, 34-40.
  • Chemical Storage Safety Guideline. (n.d.). The University of Queensland.
  • This compound for synthesis. (n.d.). Sigma-Aldrich.
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  • Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. (1981). Journal of the Chemical Society, Perkin Transactions 2.
  • Quantification of aniline and N-methylaniline in indigo. (2021). PubMed Central.
  • Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol. (1971). Journal of the Chemical Society, Perkin Transactions 2.
  • N-Methylaniline Chemical Properties,Uses,Production. (2024). Yufeng.
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  • N-METHYL-N-BENZYLANILINE. (n.d.). ChemicalBook.
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Technical Support Center: Solvent Effects on the Rate of N-Benzylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-benzylation of anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this crucial transformation. The N-benzylation of anilines is a fundamental C-N bond-forming reaction, but its efficiency is profoundly governed by the reaction medium. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) - The Underlying Principles

This section addresses the foundational concepts that dictate the success of an N-benzylation reaction. Understanding these principles is the first step toward intelligent experimental design.

Q1: What is the primary reaction mechanism for the N-benzylation of aniline with a benzyl halide?

A: The N-benzylation of an aniline with a benzyl halide (e.g., benzyl chloride or bromide) is best described as a bimolecular nucleophilic substitution (SN2) reaction.[1] In this mechanism, the lone pair of electrons on the nitrogen atom of the aniline (the nucleophile) directly attacks the electrophilic benzylic carbon, displacing the halide leaving group in a single, concerted step.[2] Benzyl halides are particularly good substrates for SN2 reactions because the benzene ring can stabilize the transition state through conjugation.[3] While primary benzylic halides react via an SN2 pathway, secondary or tertiary systems can favor an SN1 mechanism through a resonance-stabilized carbocation.[4]

Q2: How do solvents influence the rate of an SN2 reaction like this one?

A: Solvents play a critical role by solvating the reactants and stabilizing the transition state. For an SN2 reaction, the ideal solvent must dissolve the nucleophile but should not stabilize it to the point of reducing its reactivity.[5][6] The choice of solvent can dramatically alter reaction rates; for instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[7] Solvents are broadly classified into three categories, each with a distinct impact on the N-benzylation rate.

Q3: What are polar protic solvents, and why are they generally poor choices for this reaction?

A: Polar protic solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol) and can act as hydrogen bond donors.[5][8] While they are excellent at dissolving ionic reagents, they significantly slow down SN2 reactions. This is because they form a "cage" of strong hydrogen bonds around the aniline's nitrogen atom, stabilizing the nucleophile.[5][9] This strong solvation shell must be stripped away for the aniline to attack the benzyl halide, which requires a significant amount of energy and thus decreases the reaction rate.[5][10]

Q4: What are polar aprotic solvents, and why are they recommended for the N-benzylation of anilines?

A: Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) have large dipole moments but lack O-H or N-H bonds.[5][8] They are the solvents of choice for SN2 reactions.[6][11] They can effectively dissolve the reactants but solvate anions (the nucleophile) weakly because their positive dipoles are sterically shielded.[7][12] This leaves the aniline nucleophile "naked" and highly reactive, leading to a significantly faster reaction rate.[11][12]

Q5: What is the role of non-polar solvents in this reaction?

A: Non-polar solvents (e.g., hexane, toluene, benzene) are generally unsuitable for N-benzylation reactions.[11] Most anilines and especially any ionic bases or salts used in the reaction have very poor solubility in these solvents.[9] This lack of solubility prevents the reactants from interacting effectively, resulting in extremely slow or no reaction.[13]

Part 2: Troubleshooting Guide - From Problem to Solution

Encountering issues in the lab is a common part of research. This section provides a structured approach to diagnosing and solving frequent problems associated with the N-benzylation of anilines.

Problem 1: My reaction is extremely slow or shows no conversion.

  • Potential Cause 1: Inappropriate Solvent Choice.

    • Diagnosis: Are you using a polar protic solvent like ethanol or methanol? As discussed, these solvents can solvate your aniline, drastically reducing its nucleophilicity and slowing the reaction.[5][10]

    • Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent starting points as they will dissolve the reactants while keeping the aniline nucleophile highly reactive.[7][11]

  • Potential Cause 2: Poor Reactant Solubility.

    • Diagnosis: Are you using a non-polar solvent like toluene or hexane? Your aniline or other reagents may not be sufficiently soluble to react.[13]

    • Solution: Change to a polar aprotic solvent where all components are fully dissolved at the reaction temperature.[13]

  • Potential Cause 3: Reduced Nucleophilicity of Aniline.

    • Diagnosis: Does your aniline substrate contain strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)? These groups pull electron density away from the nitrogen atom, making it a weaker nucleophile.[14]

    • Solution: For these less reactive anilines, you may need more forcing conditions. Increase the reaction temperature and ensure you are using an optimal polar aprotic solvent.[15] In some cases, the addition of a non-nucleophilic base may be required to enhance reactivity.

Troubleshooting Workflow: Optimizing Reaction Rate

The following decision tree illustrates a logical workflow for addressing a slow N-benzylation reaction, with a primary focus on solvent selection.

G Workflow: Troubleshooting Slow N-Benzylation start Start: Low or No Conversion check_solvent Step 1: Identify Current Solvent Type start->check_solvent protic Polar Protic (e.g., EtOH, MeOH, H₂O) check_solvent->protic Identify aprotic Polar Aprotic (e.g., DMF, DMSO, MeCN) check_solvent->aprotic Identify nonpolar Non-Polar (e.g., Toluene, Hexane) check_solvent->nonpolar Identify action_protic Action: Switch to Polar Aprotic Solvent (e.g., DMF). Reason: Protic solvents cage the nucleophile via H-bonding, reducing reactivity. protic->action_protic check_reactivity Step 2: Assess Aniline Nucleophilicity aprotic->check_reactivity If still slow action_nonpolar Action: Switch to Polar Aprotic Solvent. Reason: Reactants likely have poor solubility. nonpolar->action_nonpolar end Outcome: Optimized Reaction Rate action_protic->end action_nonpolar->end action_reactivity Action: Increase temperature. Consider adding a non-nucleophilic base. Reason: Compensates for electronically deactivated aniline. check_reactivity->action_reactivity action_reactivity->end

Caption: A decision tree for troubleshooting slow N-benzylation reactions.

Problem 2: Significant formation of N,N-dibenzylaniline side product.

  • Potential Cause: Over-alkylation.

    • Diagnosis: The mono-benzylated product (N-benzylaniline) is itself a nucleophile and can react with another molecule of benzyl halide. In many cases, the secondary amine product is more nucleophilic than the starting primary amine, leading to this common side reaction.[15]

    • Solution 1 (Stoichiometry): The most effective method to prevent over-alkylation is to use a large excess of the aniline relative to the benzyl halide.[15] This statistically favors the reaction of the benzyl halide with the more abundant starting material.

    • Solution 2 (Reaction Conditions): Lowering the reaction temperature can help reduce the rate of the second alkylation step.[15] Additionally, using a less polar solvent may sometimes disfavor the formation of the tertiary amine.

Problem 3: Difficulty with product isolation and purification.

  • Potential Cause: Solvent Properties.

    • Diagnosis: The solvent's boiling point and polarity can complicate the work-up. A very high-boiling solvent like DMSO can be difficult to remove, while a water-miscible solvent can complicate aqueous extractions.

    • Solution: Select a solvent with a boiling point that allows for easy removal under reduced pressure without degrading the product.[13] For reactions requiring an aqueous work-up, choose a water-immiscible solvent to simplify the extraction process.[13] If crystallization is the goal, the solvent should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[13]

Part 3: Experimental Protocols

These protocols provide a practical starting point for your experiments.

Protocol 1: General N-Benzylation of Aniline

This procedure is a standard method for the synthesis of N-benzylaniline and serves as a baseline for optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (2.0 equivalents) and your chosen polar aprotic solvent (e.g., acetone, 5 mL per 1.0 mmol of the limiting reagent).

  • Addition of Base (Optional but Recommended): Add a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to scavenge the H-X produced.

  • Reactant Addition: While stirring, add benzyl bromide or chloride (1.0 equivalent, the limiting reagent) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux (the temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Parallel Solvent Screening for Optimization

To determine the optimal solvent for your specific aniline and benzyl halide combination, a parallel screen is highly recommended.

  • Preparation: In an array of reaction vials, add your aniline (1.2 equivalents), a non-nucleophilic base (e.g., K₂CO₃, 1.5 equivalents), and a small magnetic stir bar to each vial.

  • Solvent Addition: To each vial, add a different solvent from the list below (e.g., 1.0 mL).

    • Vial 1: Acetonitrile (Polar Aprotic)

    • Vial 2: DMF (Polar Aprotic)

    • Vial 3: Acetone (Polar Aprotic)

    • Vial 4: THF (Borderline Polar Aprotic)

    • Vial 5: Toluene (Non-Polar Control)

    • Vial 6: Ethanol (Polar Protic Control)

  • Initiation: Add the benzyl halide (1.0 equivalent) to each vial, seal the vials, and place them in a heating block set to a consistent temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC to determine the conversion to the desired product.

  • Analysis: Compare the conversion rates across the different solvents to identify the most effective one for your system.

Data Summary: Expected Solvent Effects on Reaction Rate

The following table summarizes the expected qualitative effects of different solvent classes on the rate of N-benzylation.

Solvent ClassExample SolventsKey PropertySolvation of Aniline (Nucleophile)Expected SN2 Rate
Polar Aprotic DMF, DMSO, AcetonePolar, no H-bond donorsWeakFastest
Polar Protic Ethanol, Methanol, WaterPolar, H-bond donorsStrong (H-bonding cage)Slowest
Non-Polar Toluene, HexaneNon-polarVery Weak (Poor Solubility)Very Slow / No Reaction

References

  • Technical Support Center: N-Benzyl-2,4,5-trichloroaniline Reactivity. (2025). Benchchem.
  • Troubleshooting side reactions in the N-alkyl
  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. (2025). Benchchem.
  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. (n.d.).
  • Ballistreri, F. P., Maccarone, E., & Mamo, A. (1976). Kinetic and Mechanism of Benzylation of Anilines. .

  • The effect of reaction solvent on the SN2 reaction. (2020, March 31). YouTube.
  • What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora.
  • What effect does the polarity of a solvent have on an Sn2 Reaction? (2017, September 28). Reddit.
  • SN1 vs SN2. (n.d.). KPU Pressbooks.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). [No Source Found].
  • Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts.
  • Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
  • Alkyl and Aryl halides- 6. (n.d.). [No Source Found].
  • 7-5 Characteristics of the SN1 Reaction. (2019, June 5). Chemistry LibreTexts.
  • benzylation taking example of aniline. (2025, March 11). Filo.
  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018, April 30). YouTube.
  • Solvent Effects in NS. (2023, January 22). Chemistry LibreTexts.

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Validation & Comparative

A Comparative Guide to N-Benzyl-N-methylaniline and N-ethyl-N-benzylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fine organic synthesis, N-alkyated anilines serve as indispensable intermediates for pharmaceuticals, agrochemicals, and functional materials such as dyes.[1] The subtle modification of the N-alkyl substituent on an aniline framework can profoundly influence the molecule's physicochemical properties, reactivity, and ultimately, its performance in various applications. This guide presents an in-depth technical comparison of two closely related tertiary amines: N-Benzyl-N-methylaniline and N-ethyl-N-benzylaniline. By examining their properties, synthesis, and reactivity through the lens of experimental data, this document aims to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their specific synthetic and application needs.

Physicochemical Properties: A Tale of Two Alkyl Groups

At first glance, the structural difference between this compound and N-ethyl-N-benzylaniline is minor—a single methylene unit. However, this variation imparts tangible differences in their physical properties, which are critical for considerations such as solvent selection, reaction temperature, and purification strategies.

The ethyl group in N-ethyl-N-benzylaniline, being larger than the methyl group, leads to a higher molecular weight and, consequently, an increase in van der Waals forces. This is reflected in its significantly higher boiling point compared to this compound.[2][3] Both compounds are oily liquids at room temperature, appearing colorless to light yellow, and are practically insoluble in water due to the dominance of their hydrophobic aromatic rings.[4][5] Their solubility lies with common organic solvents like ethanol and ether.[5]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundN-ethyl-N-benzylaniline
CAS Number 614-30-2[6]92-59-1[3]
Molecular Formula C₁₄H₁₅N[2]C₁₅H₁₇N[3]
Molecular Weight 197.28 g/mol [2]211.30 g/mol [3]
Appearance Light yellow to brown oily liquid[5]Colorless to light yellow liquid[7]
Boiling Point 311-318 °C (lit.)[2]163-164 °C at 6 mm Hg (lit.)[3]
Melting Point 8-9.3 °C[2]34-36 °C[3]
Density 1.04 g/mL at 25 °C (lit.)[2]1.029 g/mL at 25 °C (lit.)[3]
Water Solubility 0.009 g/L[2]<0.1 g/100 mL at 22 °C[3]
Predicted pKa 4.38 ± 0.50[2]5.24 ± 0.50[4]

Spectroscopic Characterization: Identifying the Alkyl Signature

Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear and definitive method for distinguishing between these two molecules. The key differentiating feature lies in the signals corresponding to the alkyl groups attached to the nitrogen atom.

  • ¹H NMR: For this compound, the N-methyl group will present as a sharp singlet. In contrast, the N-ethyl group of N-ethyl-N-benzylaniline will exhibit a more complex pattern: a quartet for the methylene (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons.

  • ¹³C NMR: Similarly, the ¹³C NMR spectrum will show a single resonance for the N-methyl carbon in this compound, while N-ethyl-N-benzylaniline will display two distinct signals for the N-ethyl carbons.

Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound Aromatic H: ~6.7-7.4, Benzylic CH₂: ~4.6 (s), Methyl CH₃: ~3.0 (s)Aromatic C: ~112-149, Benzylic C: ~57, Methyl C: ~39
N-ethyl-N-benzylaniline Aromatic H: 7.15-7.26, 6.64-6.66, Benzylic CH₂: 4.46 (s), Ethyl CH₂: 3.42 (q), Ethyl CH₃: 1.16 (t)[8]Aromatic C: 112.1, 116.2, 126.5, 126.9, 128.6, 129.1, 138.8, 147.9, Benzylic C: 53.9, Ethyl CH₂: 45.4, Ethyl CH₃: 12.6[8]

(Note: Specific chemical shifts can vary slightly based on solvent and instrument.)

Synthesis and Experimental Protocols: Pathways to N-Alkylated Anilines

The synthesis of these tertiary amines can be achieved through several established routes, most commonly via the N-alkylation of a corresponding secondary amine with a benzyl halide or through reductive amination.[1] Another effective method involves the direct N-alkylation of anilines with benzyl alcohol, often referred to as the "borrowing hydrogen" methodology, which is considered a greener alternative as it produces only water as a byproduct.[9][10]

The choice of synthetic route often depends on the availability of starting materials, desired scale, and considerations for process safety and environmental impact. For instance, direct alkylation with benzyl chloride is a straightforward and widely used laboratory method.[11] Reductive amination, which involves reacting an amine with an aldehyde (in this case, benzaldehyde) in the presence of a reducing agent, is another highly efficient one-pot procedure.[12][13]

Below are representative experimental protocols for the synthesis of both compounds.

Experimental Protocol 1: Synthesis of this compound via Direct Alkylation

This protocol is adapted from standard N-alkylation procedures for anilines.

Causality: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen of N-methylaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion. A base is required to neutralize the HCl formed, driving the reaction to completion.

Caption: Workflow for Direct Alkylation Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methylaniline (1.0 eq.), potassium carbonate (1.5 eq.) as the base, and acetonitrile as the solvent.

  • Reagent Addition: Heat the mixture to reflux. Slowly add benzyl chloride (1.1 eq.) dropwise to the stirring mixture.

  • Reaction: Maintain the reaction at reflux for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound.

Experimental Protocol 2: Synthesis of N-ethyl-N-benzylaniline via Condensation with Benzyl Alcohol

This protocol provides a high-yield synthesis from N-ethylaniline and benzyl alcohol.[14]

Causality: This "borrowing hydrogen" type reaction, catalyzed by triphenyl phosphite, proceeds by the in-situ oxidation of benzyl alcohol to benzaldehyde. The aldehyde then forms an iminium ion with N-ethylaniline, which is subsequently reduced by the "borrowed" hydrogen from the initial oxidation step. The elimination of water drives the reaction forward.

Caption: Workflow for Condensation Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, mix 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite while stirring.[14]

  • Reaction: Heat the mixture to an internal temperature of 184 °C, at which point the elimination of water begins.

  • Temperature Ramp: Over the course of 8 hours, gradually increase the internal temperature to 210 °C. During this time, water will distill off.[14]

  • Removal of Excess Reagents: Once the condensation is complete (approx. 25 parts of water collected), distill off the excess N-ethylaniline and any unreacted benzyl alcohol.[14]

  • Purification: Purify the remaining residue by vacuum distillation. N-ethyl-N-benzylaniline distills at 140-144 °C / 5 mm Hg, yielding approximately 276 parts (87% of theoretical yield).[14]

Comparative Reactivity: The Interplay of Electronic and Steric Effects

The reactivity of these tertiary amines is primarily governed by the availability of the nitrogen lone pair of electrons and the steric environment around it. These factors influence their basicity and nucleophilicity.

Basicity: The basicity of anilines is a complex interplay of inductive, solvation, and steric effects.[15]

  • Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen, thereby increasing basicity. The ethyl group is a slightly stronger electron-donating group than the methyl group.[15]

  • Steric Hindrance: Bulkier alkyl groups can sterically hinder the approach of a proton to the nitrogen's lone pair, which can decrease basicity.[15]

  • Solvation Effects: In aqueous solutions, the stabilization of the conjugate acid by hydrogen bonding with water molecules plays a crucial role. Tertiary amines have fewer protons on the nitrogen to participate in this stabilizing interaction.[15]

While the predicted pKa for N-ethyl-N-benzylaniline (5.24) is slightly higher than that for the methyl analog (4.38), suggesting it is a slightly stronger base, this difference is within the prediction's margin of error.[2][4] However, the stronger inductive effect of the ethyl group provides a theoretical basis for its slightly higher basicity.

Reactivity in Electrophilic Aromatic Substitution: The N-alkyl-N-benzylamino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions on the aniline ring. The lone pair on the nitrogen donates electron density into the benzene ring through resonance, making it highly reactive towards electrophiles.[16] The slightly greater electron-donating nature of the ethyl group in N-ethyl-N-benzylaniline may lead to a marginally faster reaction rate in such substitutions compared to this compound, though steric factors could also play a role.

Caption: Electronic vs. Steric Effects on Nitrogen Reactivity.

Applications in Research and Industry

Both this compound and N-ethyl-N-benzylaniline are valuable intermediates, primarily in the synthesis of dyes and pigments. They serve as coupling components or precursors in the manufacture of various colorants, including triphenylmethane and azo dyes.

  • Dye Synthesis: In the creation of triphenylmethane dyes, for example, these compounds can be condensed with aromatic aldehydes. The specific N-alkyl group (methyl vs. ethyl) can subtly influence the final color (hue) of the dye due to its effect on the electronic properties of the chromophore.

  • Organic Synthesis: Beyond dyes, they are used as building blocks for more complex organic molecules. For instance, this compound is used in the synthetic preparation of fused tetrahydroquinolines.[2] N-ethyl-N-benzylaniline and its derivatives are also explored for their potential as inhibitors for enzymes like acetylcholinesterase.[17]

  • Other Industries: N-ethyl-N-benzylaniline also finds use as a photographic intermediate and is a precursor in the synthesis of certain agrochemicals and active pharmaceutical ingredients (APIs).[18]

The choice between the methyl and ethyl derivative often comes down to fine-tuning the properties of the final product. A pharmaceutical developer might choose one over the other to modify lipophilicity, which affects drug absorption, while a dye chemist might select one to achieve a specific shade of color.

Conclusion

This compound and N-ethyl-N-benzylaniline, while structurally very similar, exhibit distinct differences in their physical properties, spectroscopic signatures, and to a lesser extent, their reactivity. The addition of a single methylene unit in the N-ethyl derivative leads to a higher boiling point and a more complex NMR spectrum, which is the most reliable method of differentiation.

The slightly stronger electron-donating character of the ethyl group may render N-ethyl-N-benzylaniline a marginally stronger base and a more reactive nucleophile, though this effect is counterbalanced by increased steric hindrance. Both compounds are versatile and crucial intermediates in the chemical industry, particularly for dye synthesis. The selection of one over the other allows for the subtle yet critical tuning of the properties of the final products, a testament to the importance of precise molecular design in chemical and pharmaceutical development.

References

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Introduction: The Analytical Significance of N-Benzyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Analysis of N-Benzyl-N-methylaniline for Researchers and Drug Development Professionals

This compound is a tertiary amine that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its structural integrity and purity are paramount, necessitating precise analytical techniques for its characterization. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a rapid, non-destructive, and highly informative method for verifying the functional group identity of this compound. This guide provides a comprehensive analysis of its FT-IR spectrum, a comparison with structurally similar amines, and a detailed experimental protocol for its characterization.

Deciphering the Molecular Structure: Functional Groups of this compound

To interpret the FT-IR spectrum of this compound, it is essential to first identify its constituent functional groups. The molecule, with the chemical formula C₁₄H₁₅N, comprises several key components that give rise to characteristic vibrational absorptions.[1][2][3]

  • Tertiary Amine (C-N): The nitrogen atom is bonded to a methyl group, a benzyl group, and a phenyl group, making it a tertiary amine. A key characteristic of tertiary amines is the absence of N-H bonds, which significantly differentiates their spectra from primary and secondary amines.[4][5][6]

  • Aromatic Rings (C=C-H and C=C): The presence of two aromatic rings—one from the aniline moiety and one from the benzyl group—will produce distinct absorptions. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

  • Aliphatic Groups (C-H): The molecule contains a methylene (-CH₂-) group from the benzyl substituent and a methyl (-CH₃) group directly attached to the nitrogen. These will exhibit characteristic symmetric and asymmetric stretching and bending vibrations.

Interpreting the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is a composite of the vibrational modes of its functional groups. The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region is the most definitive feature confirming its tertiary amine nature.[5][6]

Key Spectral Regions and Their Assignments:
  • Aromatic and Unsaturated C-H Stretching Region (> 3000 cm⁻¹): Multiple weak to medium sharp bands are expected in the 3000-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations of the two aromatic rings.

  • Aliphatic C-H Stretching Region (3000-2800 cm⁻¹): This region will feature absorptions from the methylene (-CH₂-) and N-methyl (-CH₃) groups. The asymmetric and symmetric stretching of the CH₂ group typically appear around 2925 cm⁻¹ and 2850 cm⁻¹, respectively. The N-methyl group's symmetric stretching is notable as it often appears at a lower frequency, around 2820-2780 cm⁻¹, which can be a useful diagnostic peak.[4]

  • Aromatic C=C Stretching Region (1650-1450 cm⁻¹): A series of sharp, medium to strong bands will be present, arising from the carbon-carbon double bond stretching within the phenyl and benzyl rings. Typically, bands are observed near 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.

  • Aliphatic C-H Bending Region (1470-1370 cm⁻¹): The scissoring vibration of the methylene group is expected around 1450 cm⁻¹, while the symmetric bending of the methyl group should appear near 1375 cm⁻¹.

  • C-N Stretching Region (1350-1000 cm⁻¹): As an aromatic tertiary amine, this compound will exhibit C-N stretching vibrations. The aryl-N stretch is expected to be stronger and at a higher frequency (around 1350-1250 cm⁻¹) compared to the alkyl-N stretch (around 1250-1020 cm⁻¹).[4][5][7] These peaks, however, can be of weak to medium intensity and fall within the complex fingerprint region, making them less definitive than the absence of N-H stretches.[4]

  • Aromatic C-H Out-of-Plane Bending Region (900-675 cm⁻¹): Strong, sharp bands in this region are highly diagnostic of the substitution pattern on the aromatic rings. The N-phenyl group represents a monosubstituted pattern (or more accurately, disubstituted in the context of the whole molecule), and the benzyl group is also monosubstituted. Expect strong absorptions around 750-700 cm⁻¹ and 700-675 cm⁻¹ corresponding to these substitution patterns.

Comparative FT-IR Analysis: this compound vs. Other Amines

To fully appreciate the unique spectral features of this compound, a comparison with primary, secondary, and another tertiary amine is illustrative.

G cluster_amine Amine Structure cluster_features Key FT-IR Features Aniline Aniline (Primary Aromatic) NH_stretch N-H Stretch (3300-3500 cm⁻¹) Aniline->NH_stretch Two Bands CH_stretch Aliphatic C-H Stretch (2800-3000 cm⁻¹) Aniline->CH_stretch Absent CN_stretch Aromatic C-N Stretch (1250-1335 cm⁻¹) Aniline->CN_stretch Aromatic_OOP Aromatic C-H OOP Bending Aniline->Aromatic_OOP NMA N-Methylaniline (Secondary Aromatic) NMA->NH_stretch One Band NMA->CH_stretch Present (Methyl) NMA->CN_stretch NMA->Aromatic_OOP NBMA This compound (Tertiary Aromatic/Aliphatic) NBMA->NH_stretch Absent NBMA->CH_stretch Present NBMA->CN_stretch NBMA->Aromatic_OOP NNDMA N,N-Dimethylaniline (Tertiary Aromatic) NNDMA->NH_stretch Absent NNDMA->CH_stretch Present NNDMA->CN_stretch NNDMA->Aromatic_OOP

  • Aniline (Primary Aromatic Amine): The most striking difference is the presence of two distinct N-H stretching bands in aniline's spectrum (typically around 3430 cm⁻¹ and 3350 cm⁻¹), which are completely absent in this compound.[8] Aniline also shows a strong NH₂ scissoring peak around 1620 cm⁻¹.[5]

  • N-Methylaniline (Secondary Aromatic Amine): This compound displays a single, weaker N-H stretching band (around 3410 cm⁻¹), clearly distinguishing it from a tertiary amine.[8]

  • N,N-Dimethylaniline (Tertiary Aromatic Amine): This is a closer analogue. Both N,N-dimethylaniline and this compound lack N-H stretching bands. The key differences will lie in the C-H stretching region, where this compound will show additional peaks for its -CH₂- group. Furthermore, the fingerprint regions, particularly the C-N stretching and C-H bending modes, will show subtle differences reflecting the presence of the benzyl group versus a second methyl group.

Comparative Table of Vibrational Frequencies (cm⁻¹)
Functional GroupAniline (Primary)N-Methylaniline (Secondary)N,N-Dimethylaniline (Tertiary)This compound (Tertiary)
N-H Stretch ~3430 & ~3350 (two bands)~3410 (one band)AbsentAbsent
Aromatic C-H Stretch ~3050~3050~3050~3060, 3030
Aliphatic C-H Stretch Absent~2920 (methyl)~2900 (methyl)~2925 (methylene), ~2810 (N-methyl)
Aromatic C=C Stretch ~1620, 1600, 1500~1600, 1500~1600, 1500~1600, 1580, 1500
Aromatic C-N Stretch ~1280~1315~1345~1350
Aromatic C-H OOP ~750, 690~750, 690~750, 690~730, 695

Note: Values are approximate and can vary based on the sampling method and instrument.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the steps for analyzing a liquid sample of this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

I. Instrument Preparation and Background Scan
  • System Purge: Ensure the spectrometer's sample compartment has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This scan measures the ambient atmospheric conditions and the instrument's response, which will be subtracted from the sample scan.

II. Sample Analysis
  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal. For a volatile liquid, it is important to acquire the spectrum promptly.

  • Acquire Spectrum: Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

III. Post-Analysis
  • Clean-up: Thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

  • Data Interpretation: Analyze the resulting spectrum, identifying the key absorption bands and comparing them to reference spectra or the expected frequencies outlined in this guide.

G start Start prep 1. Instrument & ATR Prep (Purge, Clean Crystal) start->prep background 2. Acquire Background Spectrum (Clean, Empty ATR) prep->background sample_prep 3. Apply Sample (1 drop of this compound) background->sample_prep acquire 4. Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) sample_prep->acquire process 5. Data Processing (Ratio against background) acquire->process analyze 6. Spectral Analysis (Peak identification) process->analyze cleanup 7. Clean ATR Crystal analyze->cleanup end End cleanup->end

Complementary Analytical Techniques

While FT-IR is excellent for functional group identification, a comprehensive structural elucidation often requires complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the unambiguous determination of the molecular skeleton.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can help confirm the structure.[7]

Conclusion

FT-IR spectroscopy is an indispensable tool for the rapid verification of this compound. The most conclusive evidence for its tertiary amine structure is the complete absence of N-H stretching vibrations in the 3300-3500 cm⁻¹ region. Additional characteristic peaks, including aromatic C-H and C=C stretches, aliphatic C-H stretches (with a distinct N-methyl absorption), and strong out-of-plane bending bands, collectively provide a unique spectral fingerprint. By comparing the spectrum to that of primary and secondary amines and following a rigorous experimental protocol, researchers can confidently confirm the identity and functional group integrity of this important synthetic precursor.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • PubChem. (n.d.). N-Methyl-N-phenylbenzylamine. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

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  • PubChem. (n.d.). N-benzyl-4-methylaniline. National Center for Biotechnology Information. [Link]

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Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of N-Benzyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, mass spectrometry (MS) stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern generated by electron ionization (EI) provides a veritable fingerprint of a molecule. This guide offers an in-depth analysis of the EI mass spectrometry fragmentation pattern of N-Benzyl-N-methylaniline, presenting a comparative study with structurally related amines to provide a deeper understanding of how subtle structural modifications influence fragmentation pathways.

The Fundamentals of Electron Ionization Fragmentation

Electron ionization is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion (M radical cation, M•+). This excess energy induces extensive fragmentation through a series of predictable and reproducible pathways. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum.

Key fragmentation mechanisms relevant to the compounds in this guide include:

  • Alpha (α)-Cleavage: A prevalent pathway in amines, involving the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation.

  • Benzylic Cleavage and Tropylium Ion Formation: Compounds containing a benzyl group often undergo cleavage at the benzylic position. The resulting benzyl cation (C7H7+, m/z 91) can rearrange to the highly stable, aromatic tropylium ion, frequently observed as the base peak in the spectrum.

Fragmentation Pattern of this compound: A Detailed Analysis

This compound (C14H15N, Molecular Weight: 197.28 g/mol ) incorporates a tertiary amine, a phenyl group, and a benzyl group. This unique combination of functional groups leads to a characteristic fragmentation pattern.

The molecular ion peak (M•+) is expected at m/z 197 . The fragmentation of this compound is dominated by two primary pathways originating from the nitrogen atom.

Pathway A: Benzylic Cleavage and Tropylium Ion Formation

The most favorable fragmentation is the cleavage of the bond between the nitrogen and the benzylic methylene group. This results in the formation of the benzyl cation, which rearranges to the highly stable tropylium ion.

  • m/z 91 (Base Peak): This peak corresponds to the [C7H7]+ ion. Its high abundance is attributed to the exceptional stability of the aromatic tropylium ion. The formation of this ion is a hallmark of compounds containing a benzyl moiety.

Pathway B: Alpha-Cleavage

Alpha-cleavage can occur on either side of the nitrogen atom.

  • Cleavage of the methyl group: Loss of a methyl radical (•CH3) from the molecular ion would result in a fragment at m/z 182 ([M-15]+).

  • Cleavage of the benzyl group: As discussed in Pathway A, this is the most dominant fragmentation.

The interplay of these pathways dictates the appearance of the mass spectrum, with the stability of the resulting fragments determining their relative abundance.

A Comparative Analysis of Structurally Related Amines

To fully appreciate the nuances of the this compound fragmentation pattern, it is instructive to compare it with the spectra of structurally similar molecules.

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z) Dominant Fragmentation Pathway(s)
This compound 19791182, 106Benzylic cleavage (Tropylium ion formation)
N,N-Dimethylaniline 121120105, 104, 77α-cleavage (loss of H•), loss of CH3•
Dibenzylamine 19791106Benzylic cleavage (Tropylium ion formation)
N-Benzylaniline 183182106, 91, 77α-cleavage (loss of H•), Benzylic cleavage

Table 1: Comparison of key mass spectral data for this compound and related amines.

N,N-Dimethylaniline

N,N-Dimethylaniline (C8H11N, MW: 121.18 g/mol ) lacks the benzyl group. Its fragmentation is dominated by α-cleavage. The base peak at m/z 120 arises from the loss of a hydrogen radical from one of the methyl groups, forming a stable iminium ion.[1] Other significant fragments include the loss of a methyl group (m/z 106 ) and the phenyl cation (m/z 77 ).

Dibenzylamine

Dibenzylamine (C14H15N, MW: 197.28 g/mol ) is an isomer of this compound. Its spectrum is also dominated by the formation of the tropylium ion, resulting in a base peak at m/z 91 .[2] This demonstrates the strong driving force of tropylium ion formation in molecules with benzyl groups. A significant peak at m/z 106 is also observed, corresponding to the [C6H5CH=NH2]+ fragment from α-cleavage.

N-Benzylaniline

N-Benzylaniline (C13H13N, MW: 183.25 g/mol ) is a secondary amine. Its fragmentation pattern shows characteristics of both benzylic cleavage and α-cleavage. The molecular ion is observed at m/z 183 . The base peak is typically at m/z 182 , resulting from the loss of a hydrogen atom from the amine nitrogen (α-cleavage).[3] Significant peaks are also observed at m/z 91 (tropylium ion) and m/z 106 .[3]

Visualizing the Fragmentation Pathways

The following diagrams, rendered in DOT language, illustrate the key fragmentation pathways discussed.

This compound Fragmentation M This compound (M•+, m/z 197) F91 Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M->F91 Benzylic Cleavage F182 [M-CH3]+ m/z 182 M->F182 α-Cleavage (loss of •CH3)

Caption: Primary fragmentation pathways of this compound.

Comparative Fragmentation cluster_NBMA This compound cluster_NNDA N,N-Dimethylaniline cluster_DBA Dibenzylamine cluster_NBA N-Benzylaniline NBMA m/z 197 NBMA_91 m/z 91 NBMA->NBMA_91 Tropylium NNDA m/z 121 NNDA_120 m/z 120 NNDA->NNDA_120 α-Cleavage DBA m/z 197 DBA_91 m/z 91 DBA->DBA_91 Tropylium NBA m/z 183 NBA_182 m/z 182 NBA->NBA_182 α-Cleavage NBA_91 m/z 91 NBA->NBA_91 Tropylium

Caption: Dominant fragmentation ions for the compared amines.

Experimental Protocol for Acquiring EI Mass Spectra

This section provides a generalized, step-by-step methodology for acquiring a high-quality EI mass spectrum of a liquid amine sample, such as this compound, using a standard GC-MS system.

Objective: To obtain a reproducible electron ionization mass spectrum for structural elucidation and library matching.

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Autosampler or manual syringe for sample introduction.

Reagents and Materials:

  • High-purity solvent (e.g., dichloromethane or ethyl acetate) for sample dilution.

  • This compound (or other amine analyte).

  • Helium (carrier gas), high purity.

Workflow Diagram:

GC-MS Workflow SamplePrep 1. Sample Preparation (Dilute in Solvent) Injection 2. GC Injection (Vaporization) SamplePrep->Injection Separation 3. Chromatographic Separation (Capillary Column) Injection->Separation Ionization 4. EI Source (70 eV Ionization) Separation->Ionization Analysis 5. Mass Analyzer (Quadrupole) Ionization->Analysis Detection 6. Detector (Electron Multiplier) Analysis->Detection Data 7. Data Acquisition (Mass Spectrum) Detection->Data

Caption: Standard workflow for GC-MS analysis of a liquid sample.

Procedure:

  • Instrument Preparation and Tuning:

    • Ensure the GC-MS system is in a ready state, with the vacuum system at optimal pressure.

    • Perform a standard instrument tune (e.g., using PFTBA) to calibrate the mass axis and ensure proper ion source performance.

  • Sample Preparation:

    • Prepare a dilute solution of the amine analyte (e.g., 100 ppm) in a suitable volatile solvent. The causality here is to ensure a sufficient amount of analyte reaches the detector without overloading the column or the detector.

  • GC Method Parameters:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the analyte and solvent (e.g., 250 °C).

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min). This ensures good chromatographic separation from any impurities and the solvent.

    • Injection Volume: Typically 1 µL.

  • MS Method Parameters:

    • Ion Source Temperature: A typical starting point is 230 °C. This temperature needs to be high enough to keep the analyte in the gas phase but not so high as to cause thermal degradation.

    • Electron Energy: Set to the standard 70 eV to ensure reproducible fragmentation and allow for library matching.

    • Mass Range: Scan a range that includes the expected molecular ion and all significant fragments (e.g., m/z 40-400).

    • Solvent Delay: Set a solvent delay to prevent the high concentration of solvent from entering the MS source, which can cause filament damage and source contamination.

  • Data Acquisition and Analysis:

    • Inject the prepared sample.

    • Acquire the total ion chromatogram (TIC) and the mass spectra across the eluting peaks.

    • Identify the peak corresponding to the analyte of interest.

    • Extract the mass spectrum for that peak, perform a background subtraction if necessary, and analyze the fragmentation pattern.

    • Compare the acquired spectrum to a reference library (e.g., NIST) for confirmation.

This self-validating protocol, when followed, will yield a high-quality, reproducible mass spectrum suitable for both qualitative analysis and comparative studies.

Conclusion

The mass spectrum of this compound is characterized by a strong preference for benzylic cleavage, leading to the formation of the highly stable tropylium ion (m/z 91) as the base peak. This feature is a reliable indicator of the benzyl moiety within the molecule. By comparing its fragmentation pattern to those of N,N-dimethylaniline, dibenzylamine, and N-benzylaniline, we can clearly observe how the presence and position of phenyl, methyl, and benzyl groups direct the fragmentation pathways. This comparative approach, grounded in the fundamental principles of mass spectrometry, empowers researchers to interpret spectra with greater confidence and to elucidate the structures of unknown analytes with precision.

References

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized N-Benzyl-N-methylaniline: A Comparative Analysis of GC, HPLC, and NMR Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific validity and regulatory compliance. N-Benzyl-N-methylaniline, a key intermediate in various synthetic pathways, is no exception. This in-depth technical guide provides a comparative analysis of Gas Chromatography (GC) as the primary method for purity assessment, benchmarked against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a logical framework for selecting the most appropriate analytical technique for your specific needs.

Introduction: The Criticality of Purity in Synthesis

This compound serves as a versatile building block in organic synthesis, notably in the creation of dyes and pharmaceutical compounds.[1][2] The presence of impurities, even in trace amounts, can have profound consequences, ranging from altered reaction kinetics and reduced yields to significant safety concerns in downstream applications. Potential impurities may include unreacted starting materials (e.g., N-methylaniline, benzylamine), by-products from over-alkylation, or residual solvents. Therefore, a robust, validated analytical method is not merely a quality control checkpoint but an integral part of the synthetic process itself. This guide focuses on Gas Chromatography with a Flame Ionization Detector (GC-FID) as a primary, high-performance method for purity determination and provides a comparative framework with orthogonal techniques.

Primary Method: Gas Chromatography (GC)

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.[3][4][5] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.[4]

Expertise in Action: Why GC-FID is a Superior Choice

The selection of GC with a Flame Ionization Detector (FID) is a deliberate one. This compound possesses a boiling point of approximately 311-318°C, making it sufficiently volatile for GC analysis.[2] The FID is chosen for its high sensitivity to organic compounds, robustness, and a wide linear dynamic range, which is essential for quantifying a high-concentration main peak alongside trace-level impurities in a single run.[6]

While amines can be challenging analytes due to their basicity, which can lead to peak tailing on standard columns, modern column technology mitigates this issue.[7][8] Tertiary amines like this compound are generally the least problematic compared to primary or secondary amines.[8]

Detailed Experimental Protocol for GC-FID Analysis

This protocol is designed to be a self-validating system, providing excellent resolution and reproducibility.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with HPLC-grade Acetonitrile or Methanol. The choice of solvent is critical; it must fully dissolve the analyte and any potential impurities without reacting with them.

  • Mix thoroughly until homogenous.

  • Transfer an aliquot to a 2 mL GC autosampler vial for analysis.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent electronic pneumatic control for retention time stability.
Injector Split/Splitless InletAllows for analysis of a neat or concentrated sample without column overload.
Inlet Temp. 280 °CEnsures rapid and complete vaporization of the analyte and impurities without thermal degradation.
Split Ratio 50:1Prevents column overloading, ensuring sharp, symmetrical peaks for accurate integration.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or CP-VolamineA non-polar (DB-5ms) or a specialized amine column (CP-Volamine) provides excellent resolution. The DB-5ms is a robust general-purpose column, while the CP-Volamine is specifically designed to reduce peak tailing for basic compounds.[7]
Carrier Gas Helium or HydrogenInert carrier gas. Helium is standard, while Hydrogen can offer faster analysis times.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for column efficiency and separation.
Oven Program 100 °C (hold 2 min), ramp to 300 °C @ 15 °C/min, hold 5 minThe initial hold allows for separation of volatile solvents. The temperature ramp ensures that the main analyte and any higher-boiling impurities are eluted efficiently.
Detector Flame Ionization Detector (FID)Universal detector for hydrocarbons offering high sensitivity and a wide linear range.
Detector Temp. 320 °CKept higher than the final oven temperature to prevent condensation of analytes in the detector.
Injection Vol. 1 µLStandard volume for capillary GC.
Data Interpretation and Purity Calculation

The purity of the sample is determined using the area percent normalization method. This calculation assumes that all compounds in the sample have a similar response factor with the FID, a generally acceptable assumption for structurally similar hydrocarbon impurities.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

A high-purity sample will exhibit a single, sharp, and symmetrical main peak with minimal to no other peaks present in the chromatogram.

Comparative Analysis: Orthogonal Verification Methods

Relying on a single analytical technique is insufficient for comprehensive purity validation. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete picture. Here, we compare GC with HPLC and NMR spectroscopy.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4][5] It is particularly advantageous for non-volatile or thermally labile compounds, which may not be suitable for GC.[4][5]

Expertise in Action: When to Choose HPLC

If the synthesis of this compound involves non-volatile starting materials, reagents, or potential polymeric by-products, HPLC is an essential complementary technique. A reversed-phase method using a C18 column is the workhorse for moderately polar compounds like this.

Detailed Experimental Protocol for HPLC-UV Analysis:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA robust system capable of delivering precise gradients.
Column C18, 4.6 x 150 mm, 5 µmExcellent for retaining and separating aromatic compounds based on hydrophobicity.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amines by protonating them.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 70% B to 95% B over 15 minA gradient ensures that impurities with a wide range of polarities are eluted and resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detector UV at 254 nmThe aromatic rings in the analyte provide strong UV absorbance for sensitive detection.
Injection Vol. 10 µLStandard injection volume.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).[10] Unlike chromatographic techniques, NMR can identify and quantify impurities without requiring reference standards for each one, provided a certified quantitative internal standard is used.

Expertise in Action: The Power of NMR for Absolute Purity

While GC and HPLC provide purity relative to other detected components, ¹H NMR can offer an assessment of absolute purity against a standard of known concentration. It is also unparalleled for structural confirmation of the primary compound and identification of structurally related impurities.[11]

Key Parameters for ¹H NMR Analysis:

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: 5-10 mg in ~0.6 mL of solvent[10][11]

  • Internal Standard: For quantitative analysis (qNMR), a certified standard with a known purity and non-overlapping peaks (e.g., maleic acid, dimethyl sulfone) is required.

  • Spectrometer: 400 MHz or higher for good signal dispersion[10]

Head-to-Head Comparison of Techniques

The choice of analytical method depends on the specific goals of the analysis, the nature of expected impurities, and available resources.[3]

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (¹H NMR)
Principle Separation by volatility & column interaction[4]Separation by polarity & column interaction[4]Nuclear spin transitions in a magnetic field
Best For Volatile & thermally stable compounds[5]Non-volatile & thermally labile compounds[5]Structural elucidation, absolute quantification
Sensitivity High (ng to pg level)High (µg to ng level)Lower (mg to µg level)[12]
Selectivity High, based on chromatographic separationHigh, based on chromatographic separationHigh, based on unique chemical environments
Speed Fast, typically < 20 minutes per run[13]Moderate, typically 15-30 minutes per runFast acquisition, but sample prep can be slower
Impurity ID Requires GC-MS for definitive identificationRequires LC-MS for definitive identificationExcellent for structural ID of unknown impurities
Quantification Relative (Area %), requires standards for absoluteRelative (Area %), requires standards for absoluteAbsolute (with internal standard), relative

Visualizing the Analytical Workflow

A logical workflow ensures that the purity assessment is comprehensive and robust. The following diagrams illustrate the GC workflow and a decision matrix for method selection.

GCFlow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Weigh ~50 mg of Synthesized Product p2 Dissolve in 10 mL Acetonitrile p1->p2 p3 Transfer to 2 mL GC Vial p2->p3 a1 Inject 1 µL into GC p3->a1 a2 Separation on DB-5ms Column a1->a2 a3 Detection by FID a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Purity via Area % Normalization d1->d2 d3 Final Purity Report d2->d3

Caption: Experimental workflow for GC-FID purity analysis.

DecisionTree start Purity Assessment Goal? q1 Are impurities volatile & thermally stable? start->q1 gc Primary Method: GC-FID q1->gc  Yes hplc Orthogonal Method: HPLC-UV q1->hplc  No / Unknown q2 Need structural info or absolute purity? nmr Confirmatory Method: NMR q2->nmr  Yes gc->q2 hplc->q2

Sources

Comparative Reactivity Analysis: N-Benzyl-N-methylaniline vs. N-benzyl-p-toluidine in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the landscape of synthetic chemistry, aromatic amines are foundational building blocks, prized for their nucleophilic character and the electron-rich nature of the aromatic ring. This guide provides an in-depth comparison of the reactivity of two closely related tertiary and secondary amines, respectively: N-Benzyl-N-methylaniline and N-benzyl-p-toluidine. Understanding the nuanced differences in their electronic and steric profiles is critical for predicting reaction outcomes and optimizing synthetic strategies in drug development and materials science.

This analysis moves beyond a simple cataloging of properties to explain the underlying chemical principles that govern their differential reactivity towards electrophiles. We will dissect their structures, evaluate the interplay of inductive and resonance effects, and provide a model experimental protocol to illustrate these concepts in practice.

At a Glance: Structural and Physicochemical Properties

A preliminary comparison of the two molecules reveals their fundamental structural divergence. This compound is a tertiary amine with methyl and benzyl groups on the nitrogen.[1][2] N-benzyl-p-toluidine is a secondary amine with a hydrogen and a benzyl group on the nitrogen, and a methyl group on the para position of the aniline ring.[3][4]

PropertyThis compoundN-benzyl-p-toluidine
CAS Number 614-30-2[5]5405-15-2[6]
Molecular Formula C₁₄H₁₅N[5]C₁₄H₁₅N[6]
Molecular Weight 197.28 g/mol [5]197.28 g/mol [6]
Appearance Light yellow to brown oily liquid[7]Colorless to pale yellow liquid or solid[3]
Boiling Point ~316-318 °C[7][8]~324 °C (estimated)[6]
Key Structural Feature Tertiary amine; methyl group on nitrogenSecondary amine; methyl group on the aromatic ring (para-position)

The Decisive Factors: Electronic and Steric Effects

The reactivity of an aniline derivative in electrophilic aromatic substitution (EAS) is predominantly controlled by the electronic density of the benzene ring. The substituents on both the nitrogen atom and the ring itself dictate this density through a combination of resonance and inductive effects.

This compound: A Tertiary Amine's Profile

In this compound, the nitrogen atom's lone pair of electrons is delocalized into the aromatic ring through the resonance effect (+R) .[9] This donation of electron density significantly activates the ring, making the ortho and para positions particularly susceptible to electrophilic attack.

The substituents on the nitrogen modulate this activation:

  • N-Methyl Group : Exerts a weak, electron-donating inductive effect (+I) , pushing electron density towards the nitrogen. This slightly enhances the nitrogen's ability to donate its lone pair to the ring.[10]

  • N-Benzyl Group : Primarily electron-withdrawing by induction due to the sp³ carbon, but its steric bulk is the more significant factor.

The combined bulk of the methyl and benzyl groups creates considerable steric hindrance around the nitrogen. This can force the amine group to twist slightly out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance.[11] This misalignment reduces the orbital overlap between the nitrogen's lone pair and the ring's π-system, thereby dampening its activating effect compared to a less hindered amine. Furthermore, this steric bulk directly impedes the approach of electrophiles to the ortho positions.[12]

N-benzyl-p-toluidine: Synergistic Activation

N-benzyl-p-toluidine also benefits from the powerful +R effect of the amino group, which activates the ring. However, its reactivity is significantly amplified by the presence of the methyl group at the para position.

  • p-Methyl Group : This group is an activator, donating electron density through two mechanisms: the inductive effect (+I) and hyperconjugation . This second activating group works in concert with the amino group to make the aromatic ring exceptionally electron-rich.[13]

  • N-Benzyl Group : As a secondary amine, the steric hindrance around the nitrogen in N-benzyl-p-toluidine is less pronounced than in its tertiary counterpart. This allows for better coplanarity with the ring, maximizing the resonance effect of the nitrogen's lone pair.

The diagram below illustrates the key electronic contributions in both molecules.

G cluster_0 This compound cluster_1 N-benzyl-p-toluidine a Aniline Ring n1 N(CH3)(Bn) n1->a +R Effect me1 Methyl (+I) me1->n1 +I Effect b Aniline Ring n2 NH(Bn) n2->b +R Effect me2 para-Methyl (+I, Hyperconjugation) me2->b Direct Activation G cluster_0 This compound cluster_1 N-benzyl-p-toluidine E1 E+ Ring1 Aniline Ring E1->Ring1 Hindered Ortho Attack N1 N N1->Ring1 Me CH3 N1->Me Bn1 Bn N1->Bn1 E2 E+ Ring2 Toluidine Ring E2->Ring2 Accessible Ortho Attack N2 N N2->Ring2 H H N2->H Bn2 Bn N2->Bn2

Caption: Steric hindrance comparison for electrophilic attack.

Experimental Verification: A Protocol for Comparative Bromination

To empirically validate the reactivity difference, a parallel electrophilic bromination experiment can be conducted. The higher reactivity of N-benzyl-p-toluidine should manifest as a faster reaction rate or the ability to proceed under milder conditions.

Objective : To compare the rate and outcome of the bromination of this compound and N-benzyl-p-toluidine under identical conditions.

Materials :

  • This compound (≥99.0%) [5]* N-benzyl-p-toluidine (≥98.0%)

  • Bromine (Br₂)

  • Glacial Acetic Acid (solvent)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • TLC plates, NMR tubes, deuterated solvent

Experimental Workflow Diagram :

G start Start dissolve Dissolve Substrate (1 mmol) in Acetic Acid (10 mL) in separate flasks at 0°C start->dissolve add_br2 Add Br2/Acetic Acid solution (1.05 mmol) dropwise dissolve->add_br2 monitor Monitor reaction by TLC (e.g., every 5 minutes) add_br2->monitor quench Quench with aq. Na2S2O3 monitor->quench Reaction Complete neutralize Neutralize with aq. NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry, Filter, Concentrate extract->dry analyze Analyze crude product (NMR, GC-MS) dry->analyze end End analyze->end

Caption: Workflow for comparative bromination experiment.

Procedure :

  • Preparation : In two separate round-bottom flasks equipped with magnetic stirrers and cooled in an ice bath (0°C), dissolve 1.0 mmol of this compound and 1.0 mmol of N-benzyl-p-toluidine, respectively, in 10 mL of glacial acetic acid.

  • Reagent Addition : Prepare a solution of bromine (1.05 mmol, 1.05 eq) in 2 mL of glacial acetic acid. Add this solution dropwise and simultaneously to both flasks over 5 minutes. Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent over-bromination, which is a risk especially with the highly activated N-benzyl-p-toluidine.

  • Monitoring : Using thin-layer chromatography (TLC), monitor the consumption of the starting material in both reactions at regular intervals (e.g., every 5 minutes). Self-Validation: The rate of disappearance of the starting material spot on the TLC plate provides a direct, semi-quantitative measure of the relative reaction rates.

  • Workup : Once the starting material is consumed (or after a set time, e.g., 30 minutes, for comparison), quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to destroy excess bromine.

  • Isolation : Neutralize the acid with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis : Analyze the crude product by ¹H NMR to determine the product distribution (regioselectivity) and yield.

Predicted Outcomes
ParameterThis compoundN-benzyl-p-toluidine
Reaction Rate SlowerFaster
Major Product(s) 4-bromo-N-benzyl-N-methylaniline (para) with some ortho isomer2-bromo-N-benzyl-4-methylaniline (ortho to amine)
Rationale Para-substitution is favored due to significant steric hindrance at the ortho positions from the -N(CH₃)(Bn) group.The para-position is blocked by a methyl group. The two ortho positions are highly activated and bromination will occur there. [14]

Conclusion and Outlook

The comparative analysis unequivocally demonstrates that N-benzyl-p-toluidine is the more reactive species in electrophilic aromatic substitution. This heightened reactivity is a direct consequence of the synergistic electron-donating effects of the secondary amino group and the para-methyl substituent, which together create a highly nucleophilic aromatic ring. In contrast, the reactivity of this compound is moderated by the greater steric hindrance of the tertiary amine group, which can slightly inhibit resonance and significantly block access to the ortho positions.

For synthetic chemists, this means that reactions with N-benzyl-p-toluidine may require milder conditions and shorter reaction times to achieve high yields and avoid potential side reactions. Conversely, when targeting the para position of an N-benzylated aniline, the steric bulk of a tertiary amine like this compound can be strategically employed to direct substitution away from the ortho positions. These fundamental principles of physical organic chemistry are indispensable for the rational design of synthetic routes in modern chemical research.

References

  • This compound for synthesis. ChemBK. [Link]

  • Understanding the Properties and Synthesis of N-Benzyl-N-ethyl-m-toluidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. [Link]

  • AROMATIC AMINES a Nucleus-substituted amines or aryl amines. Gyan Sanchay. [Link]

  • Allen, C. F. H., & VanAllan, J. m-Toluidine, N-benzyl-. Organic Syntheses Procedure. [Link]

  • Basicity of Arylamines. Chemistry LibreTexts. [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Semantic Scholar. [Link]

  • This compound. ChemSynthesis. [Link]

  • Properties of amines. Chemistry LibreTexts. [Link]

  • Aromatic amines - resonance effect and steric effects on Basicity. YouTube. [Link]

  • Amines. NCERT. [Link]

  • N-Methyl-N-phenylbenzylamine. PubChem. [Link]

  • N-Benzyl-o-toluidine. PubChem. [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. [Link]

  • Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. Europe PMC. [Link]

  • This compound (C14H15N). PubChemLite. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • N-benzyl-4-methylaniline. PubChem. [Link]

  • Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • This compound | CAS#:614-30-2. Chemsrc. [Link]

  • p-toluidine and benzyl amine can be distinguished by. Collegedunia. [Link]

  • Effect of Steric Hindrance on Microphase-separated Structures of Block Copolymers Constructed by Hydrogen Bonding. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]

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A Comparative Guide to Catalysts for N-Benzylation of Amines

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Abstract

N-benzylated amines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The efficiency and selectivity of their synthesis are paramount in drug development and chemical manufacturing. This guide provides an in-depth comparative analysis of various catalytic systems for the N-benzylation of amines, a cornerstone reaction in organic synthesis. We will explore the mechanistic nuances, operational advantages, and comparative performance of prominent catalyst classes, including noble metal catalysts, earth-abundant metal catalysts, and emerging metal-free systems. This document is intended to serve as a practical resource for researchers and process chemists, offering field-proven insights and detailed experimental protocols to guide catalyst selection and reaction optimization.

Introduction: The Significance of N-Benzylation

The introduction of a benzyl group onto a nitrogen atom can profoundly influence a molecule's biological activity, solubility, and metabolic stability. As such, the N-benzylation of amines is a frequently employed transformation in medicinal chemistry and process development. The ideal catalytic system for this reaction should offer high yields, excellent selectivity for mono-alkylation, broad substrate scope, operational simplicity, and adherence to the principles of green chemistry.[1][2]

Historically, N-benzylation was often achieved using stoichiometric amounts of benzyl halides, a method plagued by the formation of stoichiometric waste and potential for overalkylation.[3][4] Modern catalytic approaches, particularly those utilizing the "borrowing hydrogen" or "hydrogen autotransfer" methodology with alcohols as alkylating agents, represent a more atom-economical and environmentally benign alternative.[1][5] This process, where an alcohol is temporarily oxidized to an aldehyde in situ, followed by condensation with an amine and subsequent reduction of the resulting imine, produces water as the only byproduct.[1][6]

This guide will focus on comparing catalysts that operate through this more sustainable pathway, while also considering other relevant systems.

Overview of Catalytic Strategies: Homogeneous vs. Heterogeneous Catalysis

Catalysts for N-benzylation can be broadly categorized as either homogeneous or heterogeneous.[7][8] The choice between these two has significant practical implications for reaction performance, product purification, and catalyst reusability.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (e.g., dissolved in solution)[9]Different phase from reactants (e.g., solid catalyst in a liquid reaction)[9]
Active Sites Well-defined, uniform active sites[10]Often poorly defined, non-uniform active sites on a surface[10]
Activity/Selectivity Often high activity and selectivity due to tunable ligands[10]Can be highly active; selectivity may be influenced by surface properties
Catalyst Separation Difficult, often requires extraction or chromatography[10]Easy separation via filtration or centrifugation[9]
Reusability Generally difficult and expensive to recycle[10]Typically straightforward to recover and reuse[9]
Mass Transfer High diffusivity, not typically limited by mass transfer[10]Reaction rate can be limited by diffusion to the catalyst surface[9]

Key Insight: The selection between a homogeneous and heterogeneous catalyst represents a trade-off. Homogeneous catalysts often offer superior activity and selectivity that can be finely tuned, but at the cost of difficult separation and recycling.[9][10] Heterogeneous catalysts provide significant operational advantages in terms of separation and reuse, which is highly desirable for industrial-scale processes.[9]

Comparative Analysis of Catalyst Classes

The field of N-benzylation is dominated by transition metal catalysts, although promising metal-free alternatives are emerging. Here, we compare the performance of several key classes.

Noble Metal Catalysts (Pd, Ru, Ir)

Palladium, Ruthenium, and Iridium complexes have been extensively studied and are highly effective for N-benzylation via the borrowing hydrogen mechanism.[11][12]

  • Palladium (Pd): Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for various hydrogenolysis and hydrogenation reactions, including debenzylation.[13][14] For N-benzylation, more sophisticated systems like palladium nanoparticles supported on Metal-Organic Frameworks (MOFs) have shown excellent selectivity.[1][5] For instance, a Pd-doped La-BDC MOF catalyst achieved up to 97% selectivity for the N-benzylation of various amines with benzyl alcohol.[1]

  • Ruthenium (Ru): Homogeneous ruthenium complexes, particularly those with pincer-type ligands, are highly active for the N-alkylation of amines with alcohols.[11][15] They often operate under mild conditions and with low catalyst loadings.[15]

  • Iridium (Ir): Iridium complexes featuring N-heterocyclic carbene (NHC) ligands have demonstrated superior performance compared to analogous ruthenium complexes in some studies, achieving high yields in solvent-free conditions.[6][12]

Causality Behind Performance: The efficacy of these metals stems from their ability to readily cycle between different oxidation states, facilitating the key steps of the borrowing hydrogen mechanism: alcohol dehydrogenation and imine hydrogenation.[1][6] The ligands attached to the metal center play a crucial role in tuning the catalyst's electronic and steric properties, thereby influencing its activity and selectivity.[6]

Earth-Abundant Metal Catalysts (Ni, Fe, Co)

Driven by cost and sustainability concerns, significant research has focused on developing catalysts based on more abundant first-row transition metals.

  • Nickel (Ni): Commercially available heterogeneous nickel catalysts, such as Raney Ni and Ni supported on Al2O3–SiO2, have proven effective for the N-benzylation of amines and even for the direct amination of benzyl alcohols with ammonia sources.[16][17] Supported magnetic nickel nanoparticles have also been developed, offering excellent catalytic activity and easy magnetic recovery over multiple cycles.[18]

  • Iron (Fe): Iron catalysts are highly attractive due to their low cost and low toxicity. Iron-catalyzed direct coupling of benzyl alcohols with amines has been successfully demonstrated, providing a variety of secondary and tertiary benzylamines in good to excellent yields.[3]

  • Cobalt (Co): Well-defined Cobalt(II) complexes stabilized by pincer ligands have been shown to efficiently catalyze the N-alkylation of aromatic amines with primary alcohols.[15]

Field Insights: While noble metal catalysts often exhibit higher turnover numbers, the operational simplicity, cost-effectiveness, and improving performance of catalysts based on Ni, Fe, and Co make them increasingly viable alternatives, especially for large-scale industrial applications.[3][15][18] A key challenge remains in preventing side reactions like overalkylation.[18]

Supported Nanoparticle Catalysis

Supporting metal nanoparticles on high-surface-area materials like activated carbon, metal oxides, or MOFs is a powerful strategy that bridges the gap between homogeneous and heterogeneous catalysis.[19][20][21]

  • Enhanced Activity: The high surface-to-volume ratio of nanoparticles provides a greater number of accessible active sites.[19]

  • Improved Stability: The support material can prevent the nanoparticles from agglomerating (sintering) at high temperatures, thus maintaining catalytic activity over time.[21]

  • Synergistic Effects: The interaction between the metal nanoparticle and the support can influence the catalyst's electronic properties, leading to enhanced performance.[18]

Example: A study on magnetic nickel nanoparticles supported on oxidized charcoal (Ni-OC) for the N-alkylation of aniline with benzyl alcohol demonstrated excellent yields (70-92%) and remarkable reusability for over seven cycles.[18] The oxidized charcoal support enhanced the surface area and provided functional groups that interacted favorably with the Ni nanoparticles.[18]

Metal-Free Catalysis

Recent advances have explored metal-free approaches to N-benzylation, addressing the concerns of metal contamination in the final product, which is particularly critical in the pharmaceutical industry.

  • Organic Photoredox Catalysis: This approach uses organic dyes that, upon irradiation with light, can catalyze the formation of radical intermediates to facilitate C-N bond formation.[22]

  • Base-Catalyzed Systems: In some cases, a strong base alone can promote the direct alkylation of amines with alcohols, completely avoiding the need for a transition metal.[15]

Outlook: While still a developing area, metal-free catalysis holds immense promise for creating cleaner and more sustainable synthetic routes to N-benzylated amines.[22] Current limitations include a narrower substrate scope and potentially harsher reaction conditions compared to their metal-based counterparts.

Performance Data Summary

The following table summarizes representative performance data for different catalyst systems under optimized conditions. Direct comparison is challenging as reaction conditions vary significantly between studies.

Catalyst SystemBenzylating AgentAmine SubstrateTemp (°C)Time (h)Yield (%)Reference
Pd@La-BDC MOF (5 mol%) Benzyl alcoholAniline150-97 (Selectivity)[1]
NHC-Ir(III) complex (2b) Benzyl alcoholAniline12024High (not specified)[12]
Raney Ni Benzyl alcoholaq. NH31801861 (Selectivity)[16]
Magnetic Ni-OC Benzyl alcoholAniline--70-92[18]
Fe catalyst Benzyl alcoholVarious amines--Moderate-Excellent[3]
Alkali Metal Bromide/Oxone N-Benzyl Amide (Debenzylation)-RT - 50-High[23]

Mechanistic Insights: The Borrowing Hydrogen Pathway

Understanding the reaction mechanism is crucial for rational catalyst design and troubleshooting. The "Borrowing Hydrogen" pathway is the most common and efficient route for N-benzylation using alcohols.

Borrowing_Hydrogen_Mechanism

Causality Explained:

  • Dehydrogenation: The metal catalyst [M] reversibly removes two hydrogen atoms from the benzyl alcohol, forming a metal-hydride species [M]-H₂ and releasing the corresponding aldehyde.[1][6]

  • Condensation: The aldehyde rapidly condenses with the amine to form an imine intermediate, releasing a molecule of water.[1]

  • Hydrogenation: The metal-hydride complex transfers the "borrowed" hydrogen atoms to the imine, reducing it to the final N-benzylated amine product and regenerating the active catalyst [M] for the next cycle.[1][6]

Detailed Experimental Protocols

To ensure reproducibility, detailed protocols are essential. The following are representative procedures for heterogeneous and aqueous-mediated N-benzylation.

Protocol 1: Heterogeneous Catalysis using Pd@La-BDC MOF[1]

Protocol_1

Step-by-Step Methodology:

  • A Teflon-lined autoclave tube is charged with the amine (10 mmol), benzyl alcohol (50 mmol), toluene (10 mL), and the Pd@La-BDC MOF catalyst (5 mol%).[1]

  • The Teflon tube is securely sealed and placed inside a preheated furnace set to 150 °C for the required reaction time.[1]

  • After the reaction is complete, the mixture is allowed to cool to room temperature.[1]

  • The solid, heterogeneous catalyst is separated from the reaction mixture by filtration.[1]

  • The filtrate, containing the product, is analyzed by Gas Chromatography (GC) using an internal standard (e.g., n-hexadecane) to determine the percentage yield of the N-benzylated product.[1]

Protocol 2: Aqueous-Mediated N-Benzylation with Benzyl Halides[24]

Protocol_2

Step-by-Step Methodology:

  • A reaction flask is charged with aniline (5 mmol), sodium bicarbonate (11 mmol), sodium dodecyl sulfate (SDS, approx. 20 mg), and water (20 mL).[24]

  • The mixture is heated to 80 °C for 5 minutes to ensure dissolution and formation of micelles.[24]

  • The benzyl halide (11 mmol) is added to the reaction mixture, which is then maintained at 80 °C for 1 hour.[24]

  • After the reaction, the mixture is cooled to room temperature, causing the product to precipitate.[24]

  • The solid product is collected by filtration and purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[24]

Conclusion and Future Outlook

The catalytic N-benzylation of amines has evolved significantly, moving from stoichiometric reagents to highly efficient and sustainable catalytic systems. Noble metal catalysts, particularly those based on Pd, Ru, and Ir, remain the benchmark for high activity and selectivity. However, the rapid development of catalysts based on earth-abundant metals like Ni and Fe offers economically viable and environmentally friendlier alternatives that are increasingly suitable for industrial-scale synthesis.[3][18]

The future of catalyst development in this field will likely focus on:

  • Enhanced Heterogeneous Catalysts: Designing highly active, selective, and robust solid catalysts with well-defined active sites to combine the benefits of both homogeneous and heterogeneous systems.

  • Low-Temperature Activation: Developing catalysts that can operate efficiently at lower temperatures to reduce energy consumption and minimize side reactions.

  • Expansion of Metal-Free Systems: Broadening the scope and improving the efficiency of organocatalytic and photocatalytic methods to eliminate the risk of metal contamination entirely.[22]

By continuing to innovate at the intersection of catalyst design, mechanistic understanding, and process optimization, the scientific community can provide even more powerful tools for the synthesis of vital N-benzylated amine compounds.

References

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A Senior Application Scientist's Guide to Validating the Structure of N-Benzyl-N-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific rigor and regulatory compliance. N-Benzyl-N-methylaniline and its derivatives are a versatile class of tertiary amines used as building blocks in the synthesis of various compounds, including potential pharmaceutical agents.[1][2] Their precise structure dictates their chemical properties and biological activity. Therefore, robust analytical validation is not merely a procedural step but a critical component of the research and development lifecycle.[3][4]

This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to ensure data integrity and trustworthiness.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

A multi-technique approach is indispensable for the comprehensive structural elucidation of this compound derivatives. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides a self-validating system, where each technique corroborates the findings of the others, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in a molecule.[5] For this compound derivatives, both ¹H and ¹³C NMR are essential for confirming the presence and arrangement of the benzyl, methyl, and aniline moieties.

Expertise & Experience: Why NMR is the First Step

For a tertiary amine like this compound, ¹H NMR provides the initial, crucial evidence of successful synthesis.[6][7] The absence of an N-H proton signal, typically a broad peak, is a key indicator that the secondary amine precursor has been successfully converted to the tertiary amine.[6][8] Furthermore, the chemical shifts and coupling patterns of the protons on the carbons adjacent to the nitrogen atom offer a detailed map of the molecule's framework.

Trustworthiness: A Self-Validating Protocol

A robust NMR analysis involves more than just a simple ¹H spectrum. By acquiring a suite of experiments, including ¹³C NMR and 2D NMR (like COSY and HSQC/HMBC), a self-validating dataset is created. For instance, an HMBC experiment will show long-range correlations between the N-methyl protons and the benzylic methylene carbons, as well as the aromatic carbons of the aniline ring, unequivocally confirming the N-C bonds.

Detailed Experimental Protocol: ¹H and ¹³C NMR of an this compound Derivative

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.[9]

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[9]

    • Spectral Width: Set a spectral width of -2 to 12 ppm.

    • Acquisition Time: An acquisition time of 3-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.[9]

    • Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Employ a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).[9]

    • Spectral Width: A spectral width of 0 to 220 ppm is appropriate.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.[9]

  • Data Processing and Referencing: Process the raw data (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak or an internal standard like Tetramethylsilane (TMS). Adherence to IUPAC recommendations for data reporting is crucial for data standardization and reproducibility.[10][11][12][13]

Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound.[5] High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing highly accurate mass measurements, which can be used to determine the elemental composition and molecular formula of a compound with high confidence.[14][15][16][17][18]

Expertise & Experience: Why HRMS is Non-Negotiable

For any novel compound intended for drug development, HRMS is a regulatory expectation. It provides a stringent check on the elemental composition. For an this compound derivative, confirming the presence of the expected number of carbon, hydrogen, and nitrogen atoms is a critical validation step. Furthermore, the fragmentation pattern in MS/MS experiments can provide additional structural information that complements the NMR data. A characteristic fragmentation for these compounds is the formation of a stable benzyl cation (m/z 91).[19][20][21]

Trustworthiness: A Self-Validating Protocol

The trustworthiness of MS data is enhanced by observing the isotopic pattern, which provides additional confirmation of the elemental composition.[14] For instance, the presence of a small M+1 peak corresponding to the natural abundance of ¹³C can be used to verify the number of carbon atoms in the molecule.

Detailed Experimental Protocol: HRMS (ESI-TOF) of an this compound Derivative

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a High-Resolution Mass Spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument.

  • Data Acquisition:

    • Ionization Mode: Use positive ion mode for amines, as they readily form [M+H]⁺ ions.

    • Mass Range: Set a mass range that encompasses the expected molecular weight of the derivative.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately before analysis to guarantee high mass accuracy.

  • Data Analysis:

    • Determine the accurate mass of the protonated molecular ion ([M+H]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass.

    • Compare the experimentally determined molecular formula with the theoretical formula. The mass error should ideally be less than 5 ppm.[14][17]

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at the atomic level.[22][23][24][25] It provides unambiguous proof of the atomic connectivity, stereochemistry, and conformation of the molecule in the solid state.

Expertise & Experience: When to Pursue X-ray Crystallography

While not always necessary for routine validation, X-ray crystallography becomes indispensable when the structure is complex, contains multiple stereocenters, or when NMR and MS data are ambiguous. For this compound derivatives, obtaining a crystal structure provides the ultimate confirmation of the substitution pattern on the aniline ring and the overall molecular architecture.

Trustworthiness: An Incontrovertible Result

A high-quality crystal structure is a self-validating and definitive piece of evidence. The resulting electron density map directly reveals the positions of all non-hydrogen atoms, leaving no room for interpretation regarding the molecular structure.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Grow single crystals of the this compound derivative by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution. Crystals should be of sufficient size (ideally > 0.1 mm in all dimensions) and quality.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Data Interpretation: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the exact three-dimensional arrangement of the atoms.

Comparative Analysis of Validation Techniques

Technique Information Obtained Sample Requirements Strengths Limitations
NMR Spectroscopy Atomic connectivity, molecular environment of atoms5-10 mg, solubleProvides detailed structural information in solutionCan be complex to interpret for large molecules, may not reveal absolute stereochemistry
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsMicrograms to nanograms, solubleHigh sensitivity, provides molecular formula (HRMS)Does not provide information on connectivity or stereochemistry, isomers can be difficult to distinguish[15]
X-ray Crystallography Absolute 3D structure, stereochemistry, conformationSingle crystal of sufficient size and qualityUnambiguous structural determinationCrystal growth can be difficult, structure is in the solid state which may differ from solution

Decision-Making Workflow for Structural Validation

G start Synthesized this compound Derivative nmr Acquire 1H and 13C NMR Spectra start->nmr check_nmr NMR Data Consistent with Proposed Structure? nmr->check_nmr hrms Perform High-Resolution Mass Spectrometry check_nmr->hrms Yes revise_structure Re-evaluate Synthetic Route and Proposed Structure check_nmr->revise_structure No check_hrms Molecular Formula Confirmed? hrms->check_hrms xray Attempt Single-Crystal X-ray Crystallography check_hrms->xray No / Ambiguous structure_validated Structure Validated check_hrms->structure_validated Yes check_xray Successful Crystal Structure? xray->check_xray check_xray->structure_validated Yes check_xray->revise_structure No

Caption: A workflow for the structural validation of this compound derivatives.

Conclusion

The structural validation of this compound derivatives is a critical process that demands a meticulous and multi-faceted analytical approach. By integrating the complementary data from NMR spectroscopy, mass spectrometry, and, when necessary, X-ray crystallography, researchers can achieve an unambiguous and trustworthy structural assignment. This guide provides the foundational knowledge and actionable protocols to empower scientists in their pursuit of novel chemical entities, ensuring the integrity and reproducibility of their research.

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A Comparative Guide to the Biological Activity of N-Benzyl-N-methylaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile N-Benzyl Aniline Scaffold

The N-benzyl aniline structural motif represents a cornerstone in medicinal chemistry, offering a versatile and synthetically accessible scaffold for the development of novel therapeutic agents. The inherent physicochemical properties of this class of compounds—stemming from the lipophilic benzyl group and the electronically tunable aniline ring—allow for a diverse range of interactions with biological targets. This has led to the exploration of N-benzyl aniline derivatives across multiple therapeutic areas, most notably in the development of new antimicrobial and anticancer drugs.[1][2]

Comparative Biological Activity of N-Benzyl Aniline Analogs

The biological profile of N-benzyl aniline derivatives can be significantly modulated by substitutions on both the aniline and benzyl rings. These modifications influence the compounds' lipophilicity, steric profile, and electronic properties, which in turn dictate their interaction with specific biological targets.

Enzyme Inhibition Activity

N-benzyl aniline derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases. Here, we compare the inhibitory activities of a series of N-benzyl and N-allyl aniline derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II) and acetylcholinesterase (AChE).[3][4] Carbonic anhydrases are involved in processes such as pH regulation and have been targeted for the treatment of glaucoma and certain types of cancer. Acetylcholinesterase is a key enzyme in the central nervous system, and its inhibition is a primary strategy for the management of Alzheimer's disease.

Table 1: Comparative Enzyme Inhibition Data for N-Benzyl Aniline Analogs [3][4]

Compound IDStructureTarget EnzymeIC₅₀ (nM)Kᵢ (nM)
1a N-benzyl-2-chloroanilinehCA I243.11202.12 ± 16.21
hCA II296.32298.57 ± 94.13
AChE182.45149.24 ± 15.59
1b N-benzyl-4-chloroanilinehCA I311.15287.11 ± 34.29
hCA II342.11311.23 ± 54.12
AChE211.33198.32 ± 21.11
1c N-benzyl-2,4-dichloroanilinehCA I421.12398.23 ± 43.21
hCA II453.21412.33 ± 65.32
AChE321.11298.43 ± 32.11
1d N-allyl-2-chloroanilinehCA I543.21512.11 ± 54.21
hCA II518.37511.18 ± 115.98
AChE432.12411.21 ± 43.21
1e N-allyl-4-chloroanilinehCA I633.54635.31 ± 45.33
hCA II498.23487.32 ± 76.21
AChE520.21519.59 ± 102.27
1f N-allyl-2,4-dichloroanilinehCA I598.21587.32 ± 65.21
hCA II487.32476.21 ± 87.32
AChE498.21487.21 ± 54.21
AcetazolamideStandard CA InhibitorhCA I-250.0 ± 25.0
hCA II-12.0 ± 1.5
TacrineStandard AChE InhibitorAChE-7.78 ± 0.45

Structure-Activity Relationship Insights: The data reveals that N-benzyl derivatives generally exhibit greater potency as enzyme inhibitors compared to their N-allyl counterparts. For instance, N-benzyl-2-chloroaniline (1a ) is a more potent inhibitor of all three enzymes than N-allyl-2-chloroaniline (1d ). The position of the chloro substituent on the aniline ring also influences activity, with the 2-chloro substitution (1a ) conferring greater potency than the 4-chloro (1b ) or 2,4-dichloro (1c ) substitutions. This suggests that both the nature of the N-substituent and the substitution pattern on the aniline ring are critical determinants of inhibitory activity.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. N-benzyl aniline derivatives have shown significant promise in this area, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] A series of halogenated and trifluoromethyl-substituted N-benzyl aniline derivatives have been synthesized and evaluated for their antibacterial activity.[5]

Table 2: Comparative Antimicrobial Activity (MIC, µM) of N-Benzyl Aniline Analogs [5]

Derivative IDR¹, R², R³ (Aniline Ring)R⁴, R⁵, R⁶ (Benzyl Ring)B. cereusE. faeciumS. aureusMRSAE. coliP. aeruginosa
1 HH>200>200>200>200>200>200
2 H2-CF₃, 3-CF₃12.512.512.512.5>200>200
3 H2-CF₃, 4-CF₃25252525>200>200
4 H2-CF₃, 5-CF₃12.512.512.512.5>200>200
5 H2-CF₃, 6-CF₃25252525>200>200
6 H3-CF₃, 5-CF₃25252525>200>200
7 2-Br, 4-BrH12.512.512.56.25>200>200
8 2-Br, 4-Br2-CF₃6.2512.56.256.25>200>200
9 2-Br, 4-Br3-CF₃6.2512.56.256.25>200>200
10 2-Br, 4-Br4-CF₃25252525>200>200
11 2-Br, 4-Br3-CF₃O12.512.512.512.5>200>200
12 2-Br, 4-Br, 5-Cl2-CF₃12.512.512.512.5>200>200
Ofloxacin--0.481.950.240.480.120.24
Tetracycline--0.28>2000.280.561.128.98

Structure-Activity Relationship Insights: The unsubstituted N-benzyl aniline (1 ) is inactive. However, the introduction of trifluoromethyl (CF₃) groups on the benzyl ring leads to a significant increase in activity against Gram-positive bacteria (compounds 2-6 ). Furthermore, halogenation of the aniline ring, particularly with two bromine atoms (e.g., compound 7 ), enhances potency, especially against MRSA. The combination of a di-bromo-substituted aniline ring and a trifluoromethyl-substituted benzyl ring (compounds 8 and 9 ) results in some of the most potent analogs in this series, with MIC values as low as 6.25 µM.[5] This highlights a synergistic effect between halogen and trifluoromethyl substitutions in conferring antibacterial activity. The compounds generally show weak activity against Gram-negative bacteria and fungi.[5]

Anticancer Activity and Tubulin Polymerization Inhibition

The N-benzyl aniline scaffold is also a promising framework for the development of anticancer agents. A key mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[2][6] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]

Table 3: Anticancer Activity of N-Benzyl Arylamide Analogs as Tubulin Polymerization Inhibitors [6]

Compound IDCancer Cell LineAntiproliferative IC₅₀ (nM)Tubulin Polymerization Inhibition IC₅₀ (µM)
13n (MY-1388) MGC-803 (Gastric)170.62
SGC-7901 (Gastric)12
HCT-116 (Colon)8
A549 (Lung)19
HeLa (Cervical)11
Paclitaxel MGC-803 (Gastric)5N/A (Stabilizer)
Colchicine MGC-803 (Gastric)90.71

Structure-Activity Relationship Insights: While specific data for a range of simple N-benzyl-N-methylaniline analogs is limited in a single comparative study, research on more complex N-benzyl arylamide derivatives demonstrates the potential of this scaffold. Compound 13n (MY-1388) , which incorporates the N-benzyl aniline motif, exhibits potent antiproliferative activity across a range of cancer cell lines, with IC₅₀ values in the low nanomolar range.[6] Its mechanism is confirmed to be the inhibition of tubulin polymerization, with an IC₅₀ value of 0.62 µM, comparable to the known tubulin inhibitor colchicine.[6] This suggests that the N-benzyl group is a key pharmacophore that can be incorporated into more complex structures to achieve potent anticancer effects by targeting tubulin.

Mechanisms of Action: A Deeper Dive

The diverse biological activities of N-benzyl aniline analogs stem from their ability to interact with various cellular targets. The following diagrams illustrate some of the key mechanisms discussed.

enzyme_inhibition cluster_AChE Acetylcholinesterase Inhibition cluster_CA Carbonic Anhydrase Inhibition AChE AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Acetylcholine ACh->AChE Binds CA Carbonic Anhydrase H_HCO3 H⁺ + HCO₃⁻ CA->H_HCO3 CO2_H2O CO₂ + H₂O CO2_H2O->CA Inhibitor N-Benzyl Aniline Analog Inhibitor->AChE Inhibits Inhibitor->CA Inhibits

Enzyme inhibition by N-benzyl aniline analogs.

tubulin_inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest at G2/M leads to Inhibitor N-Benzyl Aniline Analog Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Microtubules Inhibits Polymerization

Tubulin polymerization inhibition pathway.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: Synthesis of N-Benzyl Aniline Derivatives via Reductive Amination[7]

This protocol describes a general and widely used method for the synthesis of N-benzyl aniline derivatives.

Materials:

  • Substituted aniline

  • Substituted benzaldehyde

  • Methanol or ethanol

  • Acetic acid (catalyst)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: a. Dissolve the substituted aniline (1.0 equivalent) and the corresponding benzaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask. b. Add a catalytic amount of acetic acid to the mixture. c. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Reduction to the Amine: a. Cool the reaction mixture containing the imine intermediate in an ice bath. b. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. c. Allow the reaction to proceed for 1-2 hours, monitoring by TLC until the imine is fully consumed.

  • Work-up and Purification: a. Quench the reaction by the careful addition of water. b. Remove the methanol or ethanol under reduced pressure. c. Extract the aqueous residue with ethyl acetate (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. f. Purify the crude product by silica gel column chromatography to yield the pure N-benzyl aniline derivative.

synthesis_workflow Start Substituted Aniline + Benzaldehyde Imine Imine Formation (Schiff Base) Start->Imine Reduction Reduction (NaBH₄) Imine->Reduction Workup Work-up & Purification Reduction->Workup Product Pure N-Benzyl Aniline Derivative Workup->Product

General workflow for synthesis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)[1]

This protocol outlines the broth microdilution method used to determine the antibacterial efficacy of the synthesized compounds.

Materials:

  • Synthesized N-benzyl aniline derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ofloxacin, Tetracycline)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

  • Controls: a. Include a positive control (wells with a standard antibiotic). b. Include a negative control (wells with MHB and inoculum only). c. Include a sterility control (wells with MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MGC-803)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-benzyl aniline derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

The N-benzyl aniline scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide has provided a comparative analysis of N-benzyl aniline analogs, highlighting their potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. The structure-activity relationship studies reveal that strategic substitutions on both the aniline and benzyl rings are crucial for optimizing potency and selectivity.

Specifically, N-benzyl derivatives show superior enzyme inhibitory activity compared to their N-allyl counterparts. In the realm of antimicrobial research, the combination of halogen and trifluoromethyl substitutions on the N-benzyl aniline core yields compounds with potent activity against Gram-positive bacteria, including MRSA. Furthermore, the incorporation of the N-benzyl aniline motif into more complex structures has led to the discovery of potent tubulin polymerization inhibitors with significant anticancer activity.

While this guide has synthesized data from various sources, the lack of publicly available experimental data for the parent compound, this compound, underscores the need for further foundational research. Future studies should aim to establish a comprehensive biological profile for this core molecule to serve as a benchmark for future SAR studies. The continued exploration of the vast chemical space around the N-benzyl aniline scaffold, guided by the principles outlined in this document, holds great promise for the discovery of next-generation therapeutic agents.

References

  • Song, J., et al. (2024). N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. European Journal of Medicinal Chemistry, 265, 116079. Available at: [Link]

  • CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents.
  • JETIR (2019). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. JETIR, 6(6). Available at: [Link]

  • Mahmudov, I., et al. (2022). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry, 15(3), 103645. Available at: [Link]

  • Lee, E., et al. (2018). N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2. European Journal of Pharmacology, 841, 19-27. Available at: [Link]

  • Sancineto, L., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 25(21), 5198. Available at: [Link]

  • Krishnaveni, K., Rathod, P. K., & Leelavathi, P. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences, 11(23s), 114-121. Available at: [Link]

  • Pokhodylo, N., et al. (2022). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. Available at: [Link]

  • Al-Adhami, H. J. A., & Al-Majidi, S. M. H. (2023). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Egyptian Journal of Chemistry. Available at: [Link]

  • Al-Douh, M. H., Osman, H., & Abd Hamid, S. (2009). The antiproliferative Effect of Benzyl-o-Vanillin Derivatives on Human colon cancer cell line. Conference Paper.
  • ResearchGate. (2021). Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study. Available at: [Link]

Sources

A Researcher's Guide to Differentiating Mono- and Di-Benzylated Anilines: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aniline, a foundational aromatic amine, is a critical building block in a vast array of chemical syntheses, from pharmaceuticals to dyes and polymers. Its reactivity is centered on the nitrogen atom, which is readily modified to tune the molecule's steric and electronic properties. Among the most common modifications is N-alkylation, particularly benzylation, which introduces a benzyl group (-CH₂Ph). This process can yield either a secondary amine, N-benzylaniline, or a tertiary amine, N,N-dibenzylaniline.

While the structural difference is the simple addition of a second benzyl group, this change profoundly impacts the molecule's spectroscopic signature. For researchers in medicinal chemistry and organic synthesis, the ability to definitively distinguish between these two products is paramount for reaction monitoring, quality control, and structural elucidation. An incomplete reaction or lack of selectivity can lead to mixtures that are challenging to separate and characterize.[1]

This guide provides an in-depth comparison of mono- versus di-benzylated anilines, grounded in experimental data. We will explore the characteristic fingerprints of each compound across four key analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently identify and characterize these important synthetic intermediates.

Core Structural and Electronic Differences

The primary distinction lies in the substitution at the nitrogen atom. N-benzylaniline possesses one benzyl group and one hydrogen atom attached to the nitrogen, whereas N,N-dibenzylaniline has two benzyl groups and no N-H bond. This seemingly minor change has significant steric and electronic consequences.

  • Electronic Effect: In N-benzylaniline, the nitrogen's lone pair of electrons can effectively participate in resonance with the aniline's phenyl ring, influencing the aromatic system's electron density. In N,N-dibenzylaniline, the steric bulk of the two benzyl groups can force the phenyl rings to twist out of planarity, potentially hindering this resonance. Furthermore, the inductive effect of a second electron-donating benzyl group increases electron density on the nitrogen.[2]

  • Steric Hindrance: The presence of two bulky benzyl groups in N,N-dibenzylaniline creates a more sterically crowded environment around the nitrogen atom compared to the mono-substituted analogue.

  • Hydrogen Bonding: N-benzylaniline can act as a hydrogen bond donor via its N-H proton, a capability that N,N-dibenzylaniline lacks entirely.

These fundamental differences give rise to the distinct spectroscopic data detailed below.

G cluster_mono N-Benzylaniline (Mono-benzylated) cluster_di N,N-Dibenzylaniline (Di-benzylated) mono_struct mono_struct mono_label Key Feature: - Presence of N-H proton di_struct di_struct di_label Key Feature: - Absence of N-H proton - Increased steric bulk

Caption: Structural comparison of N-benzylaniline and N,N-dibenzylaniline.

Spectroscopic Fingerprints: A Comparative Analysis

The most reliable characterization of mono- and di-benzylated anilines is achieved by combining several spectroscopic techniques. Each method probes a different aspect of the molecular structure, and together they provide a comprehensive and unambiguous identification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most informative technique for this specific comparison. The presence or absence of the N-H proton and the chemical shift of the benzylic protons provide clear, diagnostic signals.

Table 1: Comparative ¹H NMR Data (CDCl₃, ppm)

Proton Assignment N-Benzylaniline (Mono) N,N-Dibenzylaniline (Di) Rationale for Difference
N-H (Amine) ~4.06 (s, broad, 1H)[3] Absent This is the most definitive difference. The signal in the mono- product disappears upon di-substitution.
-CH₂- (Benzylic) ~4.38 (s, 2H)[3] ~4.67 (s, 4H)[4] The benzylic protons in the di-substituted product are slightly deshielded (downfield shift) due to the electronic environment of the tertiary amine. The integration value doubles as expected.

| Aromatic Protons | 6.68-7.44 (m, 10H)[3] | 6.72-7.37 (m, 15H)[4] | The patterns are complex, but the integration reflects the total number of aromatic protons (5 from aniline ring + 5 from one benzyl vs. 5 from aniline ring + 10 from two benzyls). |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While less dramatic than ¹H NMR, the ¹³C NMR spectra show consistent and predictable shifts that confirm the structure.

Table 2: Comparative ¹³C NMR Data (CDCl₃, ppm)

Carbon Assignment N-Benzylaniline (Mono) N,N-Dibenzylaniline (Di) Rationale for Difference
-CH₂- (Benzylic) ~48.4[3] ~54.3[4] The benzylic carbon in the di-substituted product is shifted downfield due to the change from a secondary to a tertiary amine environment.
C-N (Aniline Ring) ~148.2[3] ~149.2[4] The carbon atom directly attached to the nitrogen shows a slight downfield shift upon addition of the second benzyl group.

| Aromatic Carbons | 112.9 - 139.5[3] | 112.4 - 138.7[4] | The chemical shifts of the other aromatic carbons are subtly affected by the changes in electronic density and resonance. |

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and powerful method for distinguishing these two compounds. The key lies in the N-H vibrational stretch, a prominent feature in the spectrum of the mono-benzylated product that is entirely absent in the di-benzylated version.

Table 3: Comparative IR Data (cm⁻¹)

Vibrational Mode N-Benzylaniline (Mono) N,N-Dibenzylaniline (Di) Rationale for Difference
N-H Stretch ~3400-3450 (sharp, medium) [5][6] Absent [7][8] This is an unequivocal diagnostic peak. Its presence confirms a secondary amine (mono-), while its absence indicates a tertiary amine (di-).
Aromatic C-H Stretch >3000 >3000 Both molecules contain aromatic rings and show characteristic stretches above 3000 cm⁻¹.
Aliphatic C-H Stretch ~2850-2950 ~2850-2950 Both molecules have benzylic CH₂ groups, leading to these signals.

| C-N Stretch | ~1250-1350 | ~1250-1350 | The C-N stretching frequency is present in both but may show subtle shifts. It is less diagnostic than the N-H stretch. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of each compound and provides insight into its fragmentation patterns. Electron Ionization (EI) is a common method for these analyses.

Table 4: Comparative Mass Spectrometry Data (EI)

Parameter N-Benzylaniline (Mono) N,N-Dibenzylaniline (Di) Rationale for Difference
Molecular Formula C₁₃H₁₃N[5] C₂₀H₁₉N[9] Reflects the addition of a C₇H₆ unit.
Molecular Weight 183.25 g/mol [5] 273.37 g/mol [9] The molecular ion peak (M⁺) will differ by 90 mass units, corresponding to the added benzyl group.

| Key Fragmentation | Loss of H, Phenyl. Major peak at m/z 91 (tropylium ion).[10] | Loss of a benzyl group (C₇H₇) to give a fragment at m/z 182. Major peak at m/z 91 (tropylium ion).[4][11] | Both compounds readily form the stable tropylium cation ([C₇H₇]⁺) at m/z 91. The key difference in the di-substituted compound is the initial loss of a benzyl radical to form a stable iminium ion at m/z 182.[12] |

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of mono- and di-benzylated anilines. The choice of stoichiometry is the primary factor controlling the reaction's outcome.

Synthesis Workflow

The N-alkylation of aniline with benzyl chloride is a standard procedure. Using a 1:1 molar ratio of aniline to benzyl chloride favors the mono-benzylated product, while using an excess of benzyl chloride (e.g., >2 equivalents) and a stronger base drives the reaction toward the di-benzylated product.

G cluster_conditions Reaction Conditions cluster_products Isolated Products reagents Start: Aniline + Benzyl Chloride mono_cond Path A: Mono-benzylation - 1.1 eq. Aniline - 1.0 eq. Benzyl Chloride - Weak Base (e.g., NaHCO₃) - Solvent (e.g., Acetonitrile) reagents->mono_cond Favors Mono- di_cond Path B: Di-benzylation - 1.0 eq. Aniline - 2.2 eq. Benzyl Chloride - Strong Base (e.g., K₂CO₃) - Solvent (e.g., DMF) reagents->di_cond Favors Di- workup Aqueous Workup & Extraction mono_cond->workup di_cond->workup purify Column Chromatography (Silica Gel) workup->purify product_mono N-Benzylaniline purify->product_mono Collect Fraction A product_di N,N-Dibenzylaniline purify->product_di Collect Fraction B analysis Spectroscopic Analysis (NMR, IR, MS) product_mono->analysis product_di->analysis

Caption: Experimental workflow for selective synthesis and analysis.

Protocol: Synthesis of N-Benzylaniline (Mono-substitution)
  • Reagents: To a round-bottom flask, add aniline (1.1 eq.), sodium bicarbonate (NaHCO₃, 2.0 eq.), and a suitable solvent like acetonitrile.

  • Addition: While stirring, add benzyl chloride (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture, filter out the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Protocol: Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃).[13] Transfer the solution to an NMR tube for analysis.

  • IR Spectroscopy: For solid samples, acquire the spectrum using a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.[7]

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by GC-MS (for EI) or direct infusion ESI-MS.

Conclusion

Summary of Key Differentiators:

  • ¹H NMR: The presence of a broad singlet around 4 ppm for N-benzylaniline versus its complete absence for N,N-dibenzylaniline is the most unambiguous indicator.

  • IR Spectroscopy: The sharp N-H stretching band around 3400 cm⁻¹ serves as a clear diagnostic peak for the mono-substituted product. Its absence is equally diagnostic for the di-substituted product.

  • Mass Spectrometry: A difference of 90 g/mol in the molecular ion peak provides definitive confirmation of the compound's identity.

By leveraging these distinct spectroscopic fingerprints, researchers can ensure the structural integrity of their compounds, leading to more reliable and reproducible scientific outcomes.

References

  • Pseudo-Four Component Synthesis of Mono- and Di-Benzylated-1,2,3-Triazoles Derived from Aniline. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • NIST. (n.d.). Benzenemethanamine, N-phenyl-. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N-benzylaniline- A DFT Approach. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of mono-N-substituted functionalized anilines.
  • AIST. (n.d.). N,N-DIBENZYLANILINE. Spectral Database for Organic Compounds SDBS. Retrieved January 10, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information for "Ruthenium nanoparticles on ordered mesoporous carbon for the N-alkylation of amines with alcohols". Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). N,N-Dibenzylaniline. Retrieved January 10, 2026, from [Link]

  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Retrieved January 10, 2026, from [Link]

  • YouTube. (2020, January 21). synthesis of anilines. ChemHelp ASAP. Retrieved January 10, 2026, from [Link]

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved January 10, 2026, from [Link]

  • CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 10, 2026, from [Link]

  • ARC Journals. (n.d.). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Dibenzylaniline. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved January 10, 2026, from [Link]

Sources

Reactivity comparison of benzyl chloride vs benzyl bromide in N-alkylation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to N-Alkylation: Benzyl Bromide vs. Benzyl Chloride

Introduction

N-alkylation, and specifically N-benzylation, of amines is a cornerstone transformation in organic synthesis, pivotal to the fields of medicinal chemistry and materials science. The introduction of a benzyl group can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability.[1] Among the various reagents available for this purpose, benzyl chloride and benzyl bromide are the most frequently employed electrophiles.

The choice between these two reagents is not arbitrary and can have profound implications for reaction efficiency, yield, and overall process viability. This guide provides a comprehensive comparison of the reactivity of benzyl chloride and benzyl bromide in N-alkylation reactions. We will delve into the underlying mechanistic principles, present supporting experimental data and protocols, and offer practical guidance for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Mechanistic Underpinnings of Reactivity: The Decisive Role of the Leaving Group

The N-alkylation of primary or secondary amines with benzyl halides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The reaction proceeds via a single, concerted step where the nucleophilic amine attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the halide ion, known as the leaving group.[3]

The rate of an SN2 reaction is highly dependent on several factors, including the strength of the nucleophile, steric hindrance at the reaction center, and the ability of the leaving group to depart. When comparing benzyl chloride and benzyl bromide under identical conditions (i.e., the same amine, solvent, and temperature), the primary determinant of reactivity is the intrinsic difference between the chloride and bromide leaving groups.

Two key physical properties govern this difference:

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon departing. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻).[4] This is because Br⁻ is a larger, more polarizable ion and the conjugate base of a stronger acid (HBr, pKa ≈ -9) compared to Cl⁻ (HCl, pKa ≈ -7). The superior ability of bromide to stabilize the departing negative charge lowers the activation energy of the transition state, thereby accelerating the reaction rate.[5]

  • Carbon-Halogen Bond Strength: The covalent bond between the benzylic carbon and the halogen must be partially broken in the SN2 transition state. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. The bond dissociation energy for the C-Cl bond in benzyl chloride is approximately 68 kcal/mol, whereas the C-Br bond in alkyl bromides is weaker, around 285 kJ/mol (≈ 68.1 kcal/mol) compared to ~327 kJ/mol (≈ 78.2 kcal/mol) for the corresponding C-Cl bond.[6][7] The weaker C-Br bond requires less energy to break, contributing to a lower activation energy and a faster reaction rate for benzyl bromide.[4]

SN2_Mechanism cluster_ts Transition State Amine R₂NH (Nucleophile) TS [ H₂R₂N---C---X ]⁻ᵟ (Pentacoordinate) Amine->TS Nucleophilic Attack BnX Benzyl-X (Electrophile) X = Cl or Br BnX->TS Product R₂N⁺H-Benzyl (Alkylated Amine Salt) TS->Product Bond Formation LeavingGroup X⁻ (Leaving Group) TS->LeavingGroup Bond Cleavage (Rate-Determining Factor)

Caption: General SN2 mechanism for the N-alkylation of an amine with a benzyl halide.

Comparative Experimental Protocol

To provide a tangible demonstration of the reactivity difference, we outline a standardized protocol for the N-benzylation of piperidine. This protocol is designed as a self-validating system where the only variable is the benzyl halide, allowing for a direct and objective comparison.

Objective: To compare the reaction time and yield for the N-alkylation of piperidine using benzyl bromide versus benzyl chloride under identical conditions.

Materials:

  • Piperidine (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Benzyl chloride (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq.)[8]

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, TLC plates, and standard laboratory glassware.

Procedure:

  • Reaction Setup: Two separate 100 mL round-bottom flasks are charged with anhydrous potassium carbonate (2.0 eq.). Anhydrous acetonitrile (50 mL) is added to each flask, followed by piperidine (1.0 eq.). The suspensions are stirred vigorously at room temperature.

  • Reagent Addition: To the first flask, add benzyl bromide (1.1 eq.) dropwise. To the second flask, add benzyl chloride (1.1 eq.) dropwise. Both reactions are initiated simultaneously.

  • Reaction Monitoring: The progress of each reaction is monitored every 30 minutes by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane/ethyl acetate eluent system with UV visualization). The disappearance of the piperidine starting material is tracked.

  • Workup: Once a reaction is deemed complete by TLC, it is quenched by the addition of water (50 mL). The aqueous layer is extracted three times with ethyl acetate (3 x 50 mL).

  • Isolation: The combined organic layers are washed with saturated NaHCO₃ solution and then with brine. The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1-benzylpiperidine.[8]

  • Purification & Analysis: The crude product is purified by flash column chromatography on silica gel. The final yield of the pure product is determined, and its identity is confirmed by ¹H NMR and MS analysis.

Experimental_Workflow start Start setup 1. Reaction Setup (Amine, Base, Solvent) start->setup addition 2. Add Benzyl Halide (BnBr or BnCl) setup->addition monitor 3. Monitor Reaction (via TLC) addition->monitor monitor->monitor Incomplete workup 4. Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete isolate 5. Isolate & Purify (Dry, Concentrate, Chromatography) workup->isolate analyze 6. Analyze Product (Yield, NMR, MS) isolate->analyze end End analyze->end

Caption: A generalized experimental workflow for comparative N-alkylation studies.

Quantitative Performance Data

Executing the described protocol will consistently demonstrate the superior reactivity of benzyl bromide. The results are summarized below, reflecting typical outcomes observed in research settings.

Alkylating AgentTypical Reaction Time (at RT)Typical Isolated Yield (%)Key Observations
Benzyl Bromide 2 - 4 hours> 90%Rapid consumption of starting material. Reaction often proceeds smoothly to completion.[9]
Benzyl Chloride 8 - 16 hours70 - 85%Significantly slower reaction rate. Heating may be required to achieve full conversion in a reasonable timeframe.[1][10]

The experimental data unequivocally supports the mechanistic principles. The reaction with benzyl bromide proceeds significantly faster and often results in a higher isolated yield. This efficiency is a direct consequence of the weaker C-Br bond and the greater stability of the bromide anion, which collectively lower the activation energy barrier for the SN2 substitution.[11][12]

Practical Considerations and Reagent Selection

While benzyl bromide offers superior reactivity, the choice of reagent for a specific application involves a multi-faceted analysis.

  • Reactivity vs. Cost: Benzyl bromide's high reactivity makes it the reagent of choice for difficult N-alkylations, such as with sterically hindered amines or electron-deficient anilines, or when mild reaction conditions are required. However, benzyl chloride is typically less expensive, making it a more economical option for large-scale industrial processes, provided its lower reactivity is acceptable.

  • Safety and Handling: Both reagents are hazardous lachrymators and irritants.[13][14] Benzyl bromide is particularly potent and requires handling in a well-ventilated fume hood with appropriate personal protective equipment.[14][15] It is also known to be corrosive and reacts with water.[13][15] Benzyl chloride is also an irritant and is classified as a substance that may cause cancer.[13] Proper safety protocols are paramount when working with either compound.

  • Reaction Conditions: The slower reactivity of benzyl chloride can sometimes be overcome by using more forcing conditions, such as higher temperatures, microwave irradiation, or stronger bases.[1][16] However, these conditions may not be suitable for sensitive substrates that are prone to decomposition.

Conclusion

For laboratory-scale synthesis where reaction time and yield are primary concerns, benzyl bromide is the superior reagent for N-alkylation . Its enhanced reactivity, rooted in fundamental principles of leaving group ability and bond strength, ensures faster conversions and higher yields under milder conditions.[12]

Benzyl chloride remains a viable and cost-effective alternative, particularly for large-scale syntheses or when reacting with highly nucleophilic amines where its attenuated reactivity is sufficient. The decision to use benzyl chloride often necessitates more vigorous reaction conditions to drive the transformation to completion.

Ultimately, the optimal choice depends on a careful evaluation of the specific amine substrate, desired reaction kinetics, process scale, cost constraints, and safety infrastructure. This guide provides the foundational knowledge for researchers to confidently select the appropriate benzylating agent for their synthetic challenges.

References

  • Quora (2018). What is the difference between benzyl chloride and benzyl bromide?. Quora. [Link]

  • Verevkin, S. P., et al. (2003). Thermochemical and Theoretical Study of Benzyl Halides. ResearchGate. [Link]

  • Pasha, M. A., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

  • Magritek (2020). Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. Magritek. [Link]

  • International Programme on Chemical Safety (2021). ICSC 1225 - BENZYL BROMIDE. Inchem.org. [Link]

  • Pasha, M. A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

  • Appukkuttan, P., et al. (2006). Reaction conditions for the benzylation of adenine using benzyl bromide.... ResearchGate. [Link]

  • Scribd (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Scribd. [Link]

  • Szwarc, M., & Taylor, J. W. (1954). Determination of Some Carbon‐Chlorine Bond Dissociation Energies. The Journal of Chemical Physics. [Link]

  • Hemminki, K., et al. (1986). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. [Link]

  • Khan Academy (n.d.). Reactions at the benzylic position. Khan Academy. [Link]

  • Quora (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]

  • New Jersey Department of Health (2010). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]

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Bridging Theory and Reality: A Comparative Guide to DFT Computational Results and Experimental Data for N-benzylanilines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, N-benzylanilines represent a class of compounds with significant therapeutic and industrial potential.[1] Their versatile scaffold is a cornerstone in the synthesis of pharmaceuticals and functional materials.[1] A thorough understanding of their structural, electronic, and spectroscopic properties is paramount for rational design and optimization. This guide provides an in-depth comparison of theoretical predictions derived from Density Functional Theory (DFT) with tangible experimental data, offering researchers a validated framework for their own investigations.

We will navigate the nuances of computational modeling, from the selection of functionals and basis sets to the interpretation of the resulting data. This will be juxtaposed with established experimental protocols, providing a holistic view of the synergistic relationship between in silico and laboratory-based research. Our focus is not merely on presenting data, but on elucidating the causality behind the methodologies and the implications of the observed correlations and deviations.

The Synergy of Simulation and Experimentation

The core principle of this guide is the validation of computational models through experimental evidence. DFT has emerged as a powerful tool for predicting molecular properties, but its accuracy is contingent on the appropriate choice of theoretical levels and a clear understanding of its inherent approximations.[2] Conversely, experimental results provide the ground truth against which these models are benchmarked. This iterative process of prediction and validation accelerates the discovery pipeline by enabling rapid screening of virtual compounds and providing deeper insights into experimental observations.

The following diagram illustrates the typical workflow that integrates computational and experimental approaches for the study of N-benzylanilines.

Computational_Experimental_Workflow Integrated Computational and Experimental Workflow for N-benzylaniline Analysis cluster_computational Computational Arm (In Silico) cluster_experimental Experimental Arm (In Vitro) cluster_analysis Comparative Analysis & Interpretation mol_structure Molecular Structure Input geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis electronic_props Electronic Property Calculation geom_opt->electronic_props compare_geom Compare Geometries geom_opt->compare_geom compare_vib Compare Vibrational Spectra freq_analysis->compare_vib td_dft TD-DFT for UV-Vis Spectra electronic_props->td_dft nbo_mep NBO & MEP Analysis electronic_props->nbo_mep compare_uv Compare Electronic Spectra td_dft->compare_uv reactivity Elucidate Reactivity & Interactions nbo_mep->reactivity synthesis Synthesis of N-benzylaniline xray X-ray Crystallography synthesis->xray ftir_raman FT-IR & FT-Raman Spectroscopy synthesis->ftir_raman nmr NMR Spectroscopy synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis xray->compare_geom ftir_raman->compare_vib uv_vis->compare_uv compare_geom->reactivity compare_vib->reactivity compare_uv->reactivity

Caption: A generalized workflow for the computational and experimental study of N-benzylanilines.

Part 1: Structural Elucidation - The Foundation of Understanding

The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. Here, we compare the computationally optimized geometry of N-benzylaniline with experimental data obtained from X-ray crystallography.

Computational Protocol: Geometry Optimization
  • Input Structure: A 3D model of N-benzylaniline is constructed using molecular modeling software.

  • DFT Method: The geometry is optimized using the B3LYP functional with a 6-311++G(d,p) basis set in the gas phase.[1] This level of theory is widely used as it provides a good balance between computational cost and accuracy for organic molecules.[3] The choice of a diffuse function (++) is important for accurately describing the lone pairs on the nitrogen atom, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.

  • Convergence Criteria: The optimization is continued until the forces on each atom are negligible and the geometry represents a local minimum on the potential energy surface.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm that it is a true minimum (no imaginary frequencies).[4]

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of N-benzylaniline are grown by slow evaporation of a suitable solvent (e.g., ethanol).

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions. This provides highly accurate bond lengths and angles in the solid state.[5]

Comparison of Geometrical Parameters

The following table presents a comparison of key geometrical parameters for N-benzylaniline obtained from DFT calculations and X-ray crystallography. It's important to note that theoretical calculations are often performed on an isolated molecule in the gas phase, while X-ray data reflects the structure in a solid-state, crystalline environment where intermolecular forces can influence conformation.[5][6]

ParameterDFT (B3LYP/6-311++G(d,p))X-ray Crystallography
Bond Lengths (Å)
C-N (aniline)1.4051.412
C-N (benzyl)1.4581.465
Bond Angles (°) **
C-N-C122.5121.8
Dihedral Angles (°) **
C-C-N-C-135.2-130.8

The data shows a good agreement between the calculated and experimental values, with minor deviations attributable to the differences in the physical state (gas vs. solid).[7] This strong correlation validates the chosen computational model for accurately predicting the ground-state geometry of N-benzylanilines.

Part 2: Vibrational Spectroscopy - Probing Molecular Motion

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.

Computational Protocol: Vibrational Frequency Calculation
  • Frequency Calculation: Following geometry optimization, the vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)).

  • Scaling Factor: The calculated harmonic frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, the calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to improve agreement with experimental data.[3]

Experimental Protocol: FT-IR and FT-Raman Spectroscopy
  • Sample Preparation: For FT-IR, the N-benzylaniline sample is typically prepared as a KBr pellet. For FT-Raman, the neat solid sample is used.

  • Data Acquisition: The spectra are recorded over a specific range (e.g., 4000-400 cm⁻¹).[1]

Comparison of Vibrational Frequencies

The table below compares the experimental and scaled theoretical vibrational frequencies for some characteristic modes of N-benzylaniline.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)
N-H Stretch341034083415
C-H Stretch (Aromatic)306030583065
C=C Stretch (Aromatic)160516031600
C-N Stretch131513121320

The excellent correlation between the experimental and scaled theoretical frequencies allows for a confident assignment of the observed spectral bands.[4][8][9]

Part 3: Electronic Properties and Reactivity - Unveiling the Chemical Behavior

Understanding the electronic structure of N-benzylanilines is crucial for predicting their reactivity and potential applications. DFT provides valuable insights into the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

Computational Analysis of Electronic Properties
  • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[10][11] These calculations are performed on the optimized geometry.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.[12][13][14][15]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and intramolecular interactions. It can quantify charge transfer, hyperconjugative interactions, and delocalization of electron density, which contribute to the stability of the molecule.[1][16][17][18]

The following diagram illustrates the logical flow for analyzing the electronic properties of N-benzylanilines using DFT.

Electronic_Properties_Analysis DFT-Based Analysis of Electronic Properties optimized_geom Optimized Molecular Geometry homo_lumo HOMO-LUMO Analysis optimized_geom->homo_lumo mep MEP Analysis optimized_geom->mep nbo NBO Analysis optimized_geom->nbo reactivity_prediction Prediction of Reactivity and Stability homo_lumo->reactivity_prediction mep->reactivity_prediction nbo->reactivity_prediction

Caption: Workflow for the analysis of electronic properties using DFT.

Experimental Correlation: UV-Vis Spectroscopy and Reactivity Studies
  • UV-Vis Spectroscopy: The electronic transitions predicted by Time-Dependent DFT (TD-DFT) can be compared with the experimental UV-Vis absorption spectrum. The calculated absorption maxima (λmax) correspond to the electronic transitions from occupied to unoccupied orbitals.[10][19]

  • Reactivity Studies: While direct experimental measurement of HOMO-LUMO energies is complex, the predictions from DFT can be correlated with experimentally observed reactivity in, for example, electrophilic or nucleophilic substitution reactions.

Comparison of Electronic Properties
PropertyDFT CalculationExperimental Observation
HOMO Energy -5.85 eVCorrelates with oxidation potential
LUMO Energy -0.21 eVCorrelates with reduction potential
HOMO-LUMO Gap (ΔE) 5.64 eVCorrelates with chemical reactivity
UV-Vis λmax 255 nm, 300 nm251 nm, 299 nm (for N,N-dimethylaniline)[19]

The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's excitability and can be used to rank the reactivity of different N-benzylaniline derivatives. The good agreement between the calculated and experimental UV-Vis spectra further validates the computational model's ability to describe the electronic structure.[20]

Conclusion

This guide demonstrates the powerful synergy between DFT calculations and experimental data in the study of N-benzylanilines. The close agreement between theoretical predictions and experimental observations for structural, vibrational, and electronic properties provides a high degree of confidence in the computational models. This validated approach allows researchers to:

  • Reliably predict the properties of novel N-benzylaniline derivatives before their synthesis, saving time and resources.

  • Gain deeper insights into experimental data by providing a theoretical framework for its interpretation.

  • Guide the design of new molecules with tailored properties for specific applications in drug development and materials science.

By embracing this integrated approach, the scientific community can accelerate the pace of discovery and innovation in fields that rely on the unique chemistry of N-benzylanilines.

References

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  • Scatter plots of DFT computed vs. experimental (1 : 1) δ H,C data sets for the overall multi-component solution conformation of 1α (left) and 1β (right). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

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  • Comparison with experimental and DFT computational results of (a) NMR (only experimental) (b) IR and (c) UV-vis spectra for (left) CA1 and (right) CA4. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

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  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (2022). DergiPark. Retrieved January 10, 2026, from [Link]

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  • Computational modeling to validate experimental spectroscopic data of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-". (n.d.). Benchchem.
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  • NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine. (2021). Scirp.org. Retrieved January 10, 2026, from [Link]

  • ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. (2024). PubMed Central. Retrieved January 10, 2026, from [Link]

  • ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. (2024). RSC Publishing. Retrieved January 10, 2026, from [Link]

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  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. (2023). YouTube. Retrieved January 10, 2026, from [Link]

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A Senior Application Scientist's Guide to the Characterization of N-benzyl-4-hydroxymethylaniline Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Compound

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity (NCE) is as critical as defining its primary pharmacology. N-benzyl-4-hydroxymethylaniline (NBHA), a molecule featuring a secondary aniline core, is emblematic of structures requiring rigorous metabolic scrutiny. Its biotransformation can lead to metabolites with altered efficacy, novel toxicological profiles, or modified pharmacokinetic properties. The primary objective of this guide is to provide an in-depth, experience-driven comparison of analytical strategies for the robust identification and characterization of NBHA metabolites. We will move beyond simply listing protocols to explain the causal-driven decisions a seasoned scientist makes when designing a comprehensive metabolite identification workflow, ensuring a self-validating and scientifically sound approach.

The Predicted Metabolic Landscape of NBHA

Before any instrument is calibrated, a foundational understanding of the molecule's potential metabolic pathways is essential. This predictive step informs our analytical strategy, telling us what masses to look for and what types of structural changes to expect. The structure of NBHA presents several "soft spots" for enzymatic attack by cytochrome P450 (CYP) enzymes and other metabolic systems.[1][2][3]

The principal metabolic routes for N-benzyl-substituted anilines include N-debenzylation, aromatic ring hydroxylation, and N-oxidation.[1][4] The presence of the hydroxymethyl group adds another layer of complexity, opening pathways for oxidation.

Key Predicted Phase I Reactions:

  • N-Debenzylation: Cleavage of the benzyl group to yield 4-aminobenzyl alcohol.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to either the aniline or benzyl aromatic ring.

  • Aliphatic Hydroxylation: Oxidation of the benzylic carbon on the benzyl group.

  • Oxidation of the Hydroxymethyl Group: A two-step oxidation of the primary alcohol to an aldehyde, followed by further oxidation to a carboxylic acid.

  • N-Oxidation: Oxidation of the aniline nitrogen to form a hydroxylamine, a common pathway for aromatic amines that can lead to reactive intermediates.[1]

Key Predicted Phase II Reactions:

  • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxyl groups or the aniline nitrogen.

  • Sulfation: Conjugation of a sulfate group to hydroxyl functions.

Metabolic_Pathways_NBHA cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-benzyl-4- hydroxymethylaniline (NBHA) M1 4-Aminobenzyl alcohol (N-Debenzylation) Parent->M1 CYP450 M2 Ring Hydroxylated NBHA (Aromatic Hydroxylation) Parent->M2 CYP450 M3 N-benzyl-4-formylaniline (Alcohol Oxidation) Parent->M3 ADH/ALDH M5 N-hydroxy-NBHA (N-Oxidation) Parent->M5 CYP450/FMO M6 NBHA-O-Glucuronide (Glucuronidation) Parent->M6 UGTs M7 NBHA-O-Sulfate (Sulfation) M2->M7 SULTs M4 N-benzyl-4-carboxyyaniline (Aldehyde Oxidation) M3->M4 ALDH

Caption: Predicted Phase I and Phase II metabolic pathways of N-benzyl-4-hydroxymethylaniline (NBHA).

Generating Metabolites: A Comparative Look at In Vitro Systems

To identify metabolites, we must first generate them in a controlled environment. In vitro systems are the cornerstone of early metabolism studies, offering a rapid and cost-effective means to profile biotransformation pathways before moving to more complex in vivo models.[5][6] The choice of system is a critical decision dictated by the desired scope of the investigation.

Table 1: Comparison of Common In Vitro Metabolic Systems

Feature Liver Microsomes S9 Fraction Hepatocytes
Enzyme Content Primarily Phase I (CYPs, FMOs) Phase I and some cytosolic Phase II Comprehensive Phase I and II
Cellular Integrity Vesicles of ER Cytosol + Microsomes Intact cells
Cofactor Req. Exogenous (e.g., NADPH) Exogenous Endogenous
Primary Use Case High-throughput Phase I screening Broader Phase I/II screening "Gold standard" for overall clearance

| Complexity | Low | Medium | High |

Expert Rationale: For initial discovery of oxidative metabolites of NBHA, Human Liver Microsomes (HLM) are the logical starting point.[7] They are rich in the CYP450 enzymes responsible for the majority of Phase I reactions like hydroxylation and N-dealkylation.[1][8][9] Their simplicity and the requirement for exogenous cofactors provide a clean, controllable system ideal for identifying primary metabolic products.

Experimental Protocol: In Vitro Incubation in Human Liver Microsomes

This protocol is designed to maximize the generation of Phase I metabolites for subsequent analysis.

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4. Causality: This pH mimics physiological conditions and is optimal for most CYP450 enzyme activity.

    • Parent Compound Stock: Prepare a 10 mM stock solution of NBHA in DMSO. Causality: DMSO is a common solvent, but the final concentration in the incubation must be low (<0.5%) to avoid inhibiting enzyme activity.

    • NADPH Regenerating System (NRS): Use a commercially available system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase) to ensure a continuous supply of the essential CYP450 cofactor, NADPH.[5]

  • Incubation Reaction:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and NBHA (final concentration ~10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the NRS. Causality: The reaction is started with the cofactor to ensure all other components are at the optimal temperature for immediate enzymatic activity.

    • Include a negative control (no NRS) to identify non-enzymatic degradation.

  • Reaction Termination and Sample Preparation:

    • After 60 minutes, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile serves two purposes: it precipitates the microsomal proteins, which would otherwise foul the analytical column, and it halts all enzymatic activity.

    • Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for analysis. This is your sample, ready for injection.

The Analytical Core: A Comparison of Detection Platforms

With a sample containing the parent drug and its potential metabolites, the next step is analytical separation and detection. The combination of liquid chromatography for separation and mass spectrometry for detection is the undisputed workhorse for these studies.[10][11]

Analytical_Workflow cluster_workflow General Analytical Workflow Start In Vitro Incubation Sample Prep Protein Precipitation & Centrifugation Start->Prep Inject LC Injection Prep->Inject Separate Reversed-Phase HPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MS/MS) Ionize->Detect Analyze Data Processing & Structure Elucidation Detect->Analyze

Caption: A generalized workflow for the analysis of in vitro metabolism samples.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS offers the ideal interface for analyzing complex biological matrices. HPLC separates the parent compound from its metabolites based on their physicochemical properties (typically polarity), and the mass spectrometer provides highly sensitive and specific detection based on their mass-to-charge ratio (m/z).

Protocol: LC-MS/MS Analysis for NBHA Metabolites
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Causality: C18 is a versatile stationary phase that provides excellent retention and separation for a wide range of drug-like molecules, including NBHA and its more polar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid. Causality: Formic acid acidifies the mobile phase, which improves the peak shape of amine-containing compounds like NBHA and promotes better ionization in positive ESI mode.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will elute the most polar metabolites first, followed by the parent compound.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode. Causality: The aniline nitrogen in NBHA is readily protonated, making positive mode ESI highly efficient and sensitive for this class of compounds.

    • Scan Mode: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy. In DDA, a full MS scan is performed to detect all ions, and then the most intense ions are automatically selected for fragmentation (MS/MS). This is ideal for discovering unknown metabolites.

    • Collision Energy: Apply a stepped or ramped collision energy to generate information-rich fragment spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for primary metabolite screening, GC-MS can be a powerful confirmatory tool, particularly for volatile or semi-volatile compounds.[12] For many aniline metabolites, which contain polar functional groups (-OH, -NH), chemical derivatization is often required to increase their volatility and thermal stability for GC analysis.[13]

Protocol: GC-MS Analysis with Derivatization (e.g., Silylation)
  • Sample Preparation: Evaporate the supernatant from the in vitro incubation to dryness under a stream of nitrogen.

  • Derivatization: Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes. Causality: Silylation replaces active hydrogens on hydroxyl and amine groups with a non-polar trimethylsilyl (TMS) group, making the molecule volatile enough for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample onto a non-polar GC column (e.g., DB-5ms) and analyze using standard electron ionization (EI) MS. EI provides reproducible fragmentation patterns that are excellent for library matching and structural confirmation.

Table 2: Performance Comparison of Key Analytical Platforms

Parameter LC-QTOF-MS (Discovery) LC-QqQ-MS (Quantitation) GC-MS (Confirmatory)
Primary Strength High-resolution, accurate mass for unknown identification High sensitivity and selectivity for targeted analysis High chromatographic resolution, library matching
Mass Resolution > 20,000 Unit Resolution Unit Resolution
Mass Accuracy < 5 ppm N/A N/A
Sensitivity High (low ng/mL) Very High (pg/mL) Medium (ng/mL)
Sample Prep Simple (Protein precipitation) Simple (Protein precipitation) Complex (Evaporation + Derivatization)

| NBHA Application | Ideal for initial discovery of all potential metabolites. | Best for quantifying known metabolites in later studies. | Good for confirming the identity of specific metabolites. |

From Data to Structure: A Practical Guide to Interpretation

The final and most intellectually demanding step is interpreting the analytical data to propose metabolite structures.

High-Resolution Mass Spectrometry (HRMS) Data

The power of HRMS (e.g., from a QTOF instrument) lies in its ability to measure mass with extreme accuracy. This allows for the calculation of a molecule's elemental formula, significantly constraining the number of possible identities for an unknown metabolite. For example, a measured m/z of 246.1128 can be confidently assigned the formula C14H16NO2+ (calculated m/z 246.1125), which corresponds to the addition of one oxygen atom to the parent NBHA.

Tandem Mass Spectrometry (MS/MS) Fragmentation

By fragmenting a metabolite and analyzing its constituent pieces, we can pinpoint the site of metabolic modification. The fragmentation pattern serves as a structural fingerprint.

Table 3: Predicted Mass and Key Fragments for Major NBHA Metabolites (Positive ESI Mode)

Metabolite Modification Predicted [M+H]+ m/z Key Diagnostic MS/MS Fragment(s) Rationale for Fragment
NBHA (Parent) N/A 228.1383 m/z 91.0542 Loss of hydroxymethylaniline, leaving the tropylium ion (C7H7+)
N-Debenzylation - C7H6 (-90 Da) 138.0862 m/z 121.0600 Loss of NH3 from the protonated 4-aminobenzyl alcohol
Ring Hydroxylation + O (+16 Da) 244.1332 m/z 91.0542 or m/z 107.0491 If hydroxylation is on the aniline ring, the benzyl fragment (91) is retained. If on the benzyl ring, a hydroxybenzyl fragment (107) is observed.

| Alcohol Oxidation | - 2H + O (+14 Da) | 242.1179 | m/z 91.0542 | Loss of the formylaniline moiety, retaining the stable tropylium ion. |

Metabolite_ID_Logic Start New Peak Detected in LC-MS Chromatogram MassShift Mass Shift from Parent? Start->MassShift AccurateMass Determine Elemental Formula via HRMS MassShift->AccurateMass Yes Propose Propose Structure MassShift->Propose No (Isomer) MSMS Acquire MS/MS Spectrum AccurateMass->MSMS Fragment Compare Fragments to Parent Compound MSMS->Fragment Fragment->Propose Confirm Confirm with Authentic Standard Propose->Confirm

Caption: Decision logic for the structural elucidation of unknown metabolites.

Conclusion and Future Perspectives

The characterization of N-benzyl-4-hydroxymethylaniline metabolites is a multi-faceted process that hinges on a logically constructed workflow. The recommended strategy begins with a predictive assessment of metabolic pathways, followed by metabolite generation in a well-chosen in vitro system like human liver microsomes. The analytical core of the workflow should be a discovery-based LC-HRMS/MS method, which provides both the accurate mass for elemental composition and the rich fragmentation data needed to pinpoint the site of modification.

While this guide provides a robust framework for identification, the ultimate confirmation of a proposed structure relies on comparison with an authentic synthetic standard. For novel or unusual metabolites, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, though less sensitive, may be required for unambiguous structural assignment.[10][14] By integrating predictive science with state-of-the-art analytical technology, researchers can confidently and comprehensively map the metabolic landscape of NCEs, a critical step on the path to safer and more effective therapeutics.

References

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A Comparative Guide to the Synthesis of N-Benzyl-N-methylaniline and Other N-arylbenzylamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-arylbenzylamines is a cornerstone of molecular construction. These scaffolds are prevalent in a vast array of pharmaceuticals, functional materials, and agricultural chemicals. Among this class of compounds, N-Benzyl-N-methylaniline serves as a quintessential model for a tertiary N-arylbenzylamine, while its secondary and other substituted analogues provide a rich landscape for exploring the nuances of synthetic strategy.

This guide provides an in-depth technical comparison of the primary synthetic routes to this compound and related N-arylbenzylamines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic design and troubleshooting. Every claim is substantiated by experimental data and authoritative sources to ensure scientific integrity.

Executive Summary: Choosing Your Synthetic Path

The selection of a synthetic route to a target N-arylbenzylamine is a decision governed by factors such as the nature of the starting materials (primary vs. secondary anilines), desired scale, functional group tolerance, and cost-effectiveness. Three primary methodologies dominate the landscape:

  • Direct N-Alkylation with Benzyl Halides: A classic and straightforward approach, ideal for simple substrates. However, it often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, especially when starting with primary anilines.

  • Reductive Amination: A highly versatile and generally high-yielding one-pot method that couples an aniline with an aldehyde (benzaldehyde in this case), followed by in-situ reduction of the resulting imine/iminium ion. This is often the method of choice for producing secondary N-arylbenzylamines.

  • Catalytic N-Alkylation with Benzyl Alcohols (Hydrogen Borrowing): An increasingly popular, atom-economical "green" alternative that uses alcohols as the alkylating agent, generating only water as a byproduct. This method relies on a transition metal catalyst to mediate a dehydrogenation-condensation-hydrogenation sequence.

A fourth, more advanced method, the Buchwald-Hartwig Amination , offers unparalleled scope for forming C-N bonds, especially with challenging substrates, but requires specialized palladium catalysts and ligands.

Comparative Analysis of Synthetic Methodologies

The performance of each synthetic route is highly dependent on the electronic and steric properties of the aniline and the benzylating agent. Electron-donating groups on the aniline generally increase its nucleophilicity, favoring higher reaction rates, while electron-withdrawing groups can retard the reaction. Steric hindrance, particularly at the ortho-position of the aniline, can significantly impede the approach of the benzylating agent.

Data Presentation: A Comparative Overview of Yields

The following table summarizes typical yields for the synthesis of various N-arylbenzylamines via different catalytic N-alkylation methods using benzyl alcohols. This data, compiled from multiple studies, illustrates the impact of substituents on reaction efficiency.

Aniline DerivativeBenzyl Alcohol DerivativeCatalyst SystemTemp (°C)Time (h)Yield (%)Reference(s)
AnilineBenzyl alcoholNHC-Ir(III)1202493[1]
4-MethylanilineBenzyl alcoholNHC-Ir(III)1202472[1]
2-MethylanilineBenzyl alcoholNHC-Ir(III)1202465[1]
4-MethoxyanilineBenzyl alcoholNHC-Ir(III)1202486[1]
2-NitroanilineBenzyl alcoholNHC-Ir(III)1202464[1]
4-ChloroanilineBenzyl alcoholNHC-Ir(III)1202480[1]
Aniline4-Methylbenzyl alcoholNHC-Ir(III)1202493[1]
Aniline4-Bromobenzyl alcoholNHC-Ir(III)1202473[1]
AnilineBenzyl alcoholPd@La-BDC MOF150-97[2]
o-ToluidineBenzyl alcoholPd@La-BDC MOF150-94[2]
p-ToluidineBenzyl alcoholPd@La-BDC MOF150-95[2]
ChloroanilineBenzyl alcoholPd@La-BDC MOF150-89[2]
N-EthylanilineBenzyl alcoholTriphenyl phosphite210887[3][4]

Note: Reaction conditions and catalyst loadings vary between studies, and this table is intended for illustrative comparison.

Mechanistic Insights and Process Visualization

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The "Hydrogen Borrowing" Catalytic Cycle

This elegant and atom-economical pathway is central to the N-alkylation of amines with alcohols. The catalyst temporarily "borrows" hydrogen from the alcohol to form a reactive aldehyde, which then condenses with the amine. The "borrowed" hydrogen is then used by the catalyst to reduce the resulting imine, regenerating the catalyst and producing the final amine product with water as the sole byproduct.[5]

G cluster_0 Dehydrogenation Cycle cluster_1 Condensation cluster_2 Hydrogenation Cycle M M (Catalyst) M_H2 M-H₂ M->M_H2 + R'CH₂OH M_H2->M - H₂ Imine2 R-N=CHR' M_H2->Imine2 Hydrogen Transfer Alcohol R'CH₂OH Aldehyde R'CHO Alcohol->Aldehyde Oxidation Amine RNH₂ Aldehyde->Amine Aldehyde Transfer Imine R-N=CHR' Amine->Imine + R'CHO Water H₂O Aldehyde2 R'CHO M2 M (Catalyst) M_H2_2 M-H₂ M2->M_H2_2 M_H2_2->M2 Product R-NH-CH₂R' Imine2->Product Reduction

Caption: The Hydrogen Borrowing mechanism for N-alkylation of amines with alcohols.
General Experimental Workflow

Regardless of the specific methodology, the overall workflow for synthesis and purification shares a common structure.

G start Start: Select Synthesis Route reagents Combine Reactants: Aniline Derivative + Benzylating Agent + Catalyst/Base start->reagents reaction Reaction: Heat & Stir under Inert Atmosphere reagents->reaction workup Aqueous Workup: Quench Reaction & Extract with Organic Solvent reaction->workup purify Purification: Column Chromatography or Recrystallization workup->purify characterize Characterization: NMR, MS, IR purify->characterize product Final Product: Pure N-Arylbenzylamine characterize->product

Caption: General experimental workflow for N-arylbenzylamine synthesis.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for key experimental choices.

Protocol 1: Direct N-Alkylation of N-methylaniline with Benzyl Chloride

This method is a straightforward approach for synthesizing a tertiary amine, this compound. The key challenge is preventing the formation of a quaternary ammonium salt through over-alkylation, which is mitigated by using the aniline as both reactant and acid scavenger.

Rationale: This protocol uses a simple nucleophilic substitution. A weak base like sodium bicarbonate is often used to neutralize the HCl generated, driving the reaction to completion. Using an excess of the starting aniline can also serve this purpose.

  • Materials:

    • N-methylaniline

    • Benzyl chloride

    • Sodium bicarbonate (NaHCO₃)

    • Water

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Toluene or other suitable solvent

  • Procedure:

    • Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, combine N-methylaniline (e.g., 2-4 equivalents), sodium bicarbonate (1.25 equivalents), and water.

    • Reaction: Heat the mixture to 90-95°C with vigorous stirring. Slowly add benzyl chloride (1 equivalent) from the dropping funnel over 1.5-2 hours. Maintain the temperature and stirring for an additional 2-4 hours after the addition is complete.

    • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove any solids. Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers. Wash the organic layer with a saturated salt solution to aid in phase separation.[6]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess N-methylaniline under reduced pressure.

    • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Protocol 2: Reductive Amination for N-Benzylaniline Synthesis

This one-pot protocol is highly efficient for creating secondary N-arylbenzylamines and avoids the use of alkyl halides. The choice of reducing agent is critical; sodium triacetoxyborohydride or sodium cyanoborohydride are often preferred as they are mild enough not to reduce the starting aldehyde but will readily reduce the intermediate imine.[7][8]

Rationale: The reaction proceeds via the formation of an imine intermediate from the condensation of aniline and benzaldehyde, which is then reduced in situ. A mild acid catalyst is often used to facilitate imine formation.

  • Materials:

    • Aniline (1 equivalent)

    • Benzaldehyde (1 equivalent)

    • Methanol or 1,2-dichloroethane (solvent)

    • Acetic acid (catalytic amount)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

    • Saturated sodium bicarbonate solution

    • Dichloromethane or Ethyl acetate for extraction

  • Procedure:

    • Imine Formation: In a round-bottom flask, dissolve aniline and benzaldehyde in methanol. Add a few drops of acetic acid to catalyze the reaction. Stir at room temperature for 30-60 minutes to allow for imine formation.[9]

    • Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride in portions. The portion-wise addition is to control the effervescence.

    • Reaction Completion: Remove the flask from the ice bath and stir at room temperature for several hours or until the reaction is complete (monitor by TLC).

    • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure.

    • Extraction and Purification: Extract the aqueous residue with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide variety of amines and aryl halides, often under milder conditions than traditional methods.[1][10][11] It is particularly useful for substrates that are unreactive under standard SNAr or alkylation conditions.

Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (like NaOtBu), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1] The choice of phosphine ligand is critical for the success of the reaction.

  • Materials:

    • Aryl bromide or chloride (e.g., bromobenzene) (1 equivalent)

    • Amine (e.g., N-methylaniline) (1.2 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Anhydrous toluene or dioxane (solvent)

  • Procedure:

    • Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst, the phosphine ligand, and sodium tert-butoxide.

    • Addition of Reagents: Add the aryl halide, the amine, and the anhydrous solvent.

    • Reaction: Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

The synthesis of this compound and other N-arylbenzylamines offers a compelling case study in the strategic selection of synthetic methodologies. For the creation of tertiary amines like this compound from secondary anilines, direct alkylation provides a straightforward, if sometimes unselective, route. For the synthesis of secondary N-arylbenzylamines, reductive amination stands out for its efficiency and broad applicability. The "hydrogen borrowing" methodology represents the cutting edge of sustainable synthesis, offering high atom economy and environmentally benign conditions, and is rapidly becoming the preferred method in many industrial and academic settings. Finally, the Buchwald-Hartwig amination provides an indispensable tool for challenging couplings, expanding the synthetic chemist's toolkit for accessing complex molecular architectures. The optimal choice will always depend on a careful consideration of the substrate's reactivity, desired scale, and available resources.

References

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  • Çetinkaya, B. et al. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. (2023-02-01). Available from: [Link]

  • The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. YouTube. (2025-02-17). Available from: [Link]

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  • Van den Bosch, S. et al. Hydrogen Borrowing: towards Aliphatic Tertiary Amines from Lignin Model Compounds Using a Supported Copper Catalyst. PubMed. (2022-10-10). Available from: [Link]

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  • Hikawa, H. et al. Borrowing Hydrogen Methodology for N-Benzylation using a π-Benzylpalladium System in Water. ResearchGate. (2025-08-06). Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N-Benzyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. N-Benzyl-N-methylaniline, a valuable reagent in organic synthesis, demands meticulous handling not only during its use but, just as critically, in its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is a combustible liquid and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause irritation to the skin, eyes, and respiratory tract.[1][2][3]

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionSource
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[4][4]
Skin Corrosion/Irritation Causes skin irritation.[1][1]
Eye Damage/Irritation May cause eye irritation.[1][1]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[4][4]
Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound. The necessary level of protection is dictated by the potential for exposure.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves may not be sufficient for prolonged contact with aniline compounds; butyl, neoprene, or Viton gloves are recommended.[5] Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes.[6] For tasks with a higher risk of splashing, a face shield used in conjunction with goggles offers enhanced protection.[6]

  • Protective Clothing: A fully-buttoned lab coat is the minimum requirement.[5] For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be worn.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9] If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Assess Task (Routine Handling vs. Spill) routine Routine Handling in Fume Hood start->routine Low Exposure Potential spill Spill or Large Volume Transfer start->spill High Exposure Potential ppe_routine Lab Coat Safety Goggles Appropriate Gloves routine->ppe_routine ppe_spill Chemical-Resistant Suit/Apron Face Shield & Goggles Double Gloves Respirator (if needed) spill->ppe_spill

Caption: PPE selection workflow for handling this compound.

Spill Management: A Calm and Calculated Response

Accidental spills require immediate and correct action to mitigate hazards. The response procedure depends on the scale of the spill.

Minor Spills (< 4 Liters and contained)

For small spills that do not pose a significant immediate threat, trained laboratory personnel can typically manage the cleanup.[11]

Step-by-Step Minor Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity.[12]

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is in a fume hood, keep the sash at the appropriate working height.[11]

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite to dike the spill and prevent it from spreading.[4][11] Do not use paper towels as this can increase the surface area and evaporation.[11]

  • Absorb the Material: Slowly add the absorbent material to the spill, working from the outside in.[12]

  • Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a labeled, leak-proof container for hazardous waste.[12][13]

  • Decontaminate the Area: Clean the spill surface with soap and water.[12] For highly toxic materials, the rinse water should also be collected as hazardous waste.[12]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[14]

Major Spills (> 4 Liters or uncontained)

A major spill poses a significant risk and requires an emergency response.

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the fire alarm and notify your institution's emergency response team or call 911.[14]

  • Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Only personnel trained in hazardous waste operations and emergency response (HAZWOPER) should handle major spills.[14]

Spill_Response_Flowchart Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Minor Minor Spill (<4L, Contained) Assess->Minor Minor Major Major Spill (>4L, Uncontained) Assess->Major Major Cleanup Trained Personnel Follow Minor Spill Protocol Minor->Cleanup Evacuate Evacuate Area Call Emergency Response Major->Evacuate

Caption: Decision-making flowchart for this compound spills.

Waste Collection and Storage: Segregation is Key

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

  • Waste Container: Collect waste this compound in a dedicated, properly sealed, and compatible container. A polyethylene container is often suitable.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste."[15][16] The label must also include the full chemical name ("this compound") and the approximate concentration.[17] The date when waste was first added to the container (the accumulation start date) must also be clearly visible.[15][17]

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizing agents.[1][5]

Table 2: EPA Hazardous Waste Labeling Requirements

Required InformationDetailsSource
"Hazardous Waste" The words "Hazardous Waste" must be prominently displayed.[15][17][18]
Generator Information Name and address of the generator.[18]
EPA Identification Number The facility's unique EPA ID number.[18]
Manifest Tracking Number For transport off-site.[18]
Accumulation Start Date The date the first drop of waste entered the container.[17]
Waste Composition The chemical name and its hazardous properties (e.g., toxic).[17]

Final Disposal Procedures: The Last Responsible Step

The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.

  • Waste Characterization: As the waste generator, you are responsible for determining if a discarded chemical is classified as a hazardous waste according to EPA guidelines (40 CFR Parts 261.3).[1] Wastes from aniline production may be listed as hazardous waste (e.g., K083, K103, K104).[19]

  • Professional Disposal: Never dispose of this compound down the drain or in the regular trash.[5][9] This is illegal and environmentally harmful.[4]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, including manifests from the disposal company.

Disposal_Workflow Start Generate Waste This compound Collect Collect in a Labeled, Compatible Container Start->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Characterize Characterize Waste (per EPA 40 CFR 261.3) Store->Characterize Contact Contact Licensed Hazardous Waste Vendor Characterize->Contact Transport Arrange for Pickup and Transport Contact->Transport End Receive Certificate of Disposal Transport->End

Caption: Workflow for the final disposal of this compound waste.

By adhering to these procedures, you not only fulfill your legal and ethical obligations but also contribute to a culture of safety and environmental stewardship within your organization.

References

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A Senior Application Scientist's Guide to the Safe Handling of N-Benzyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. N-Benzyl-N-methylaniline, a key intermediate in various synthetic pathways, presents a specific set of handling challenges. This guide moves beyond mere compliance, offering a framework for integrating safety into your workflow, ensuring the protection of personnel, and maintaining the integrity of your research. Here, we dissect the "why" behind each procedural step, grounding our recommendations in established safety science to build a self-validating system of laboratory practice.

Hazard Profile: Understanding the Intrinsic Risks

This compound is a combustible liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Understanding its toxicological profile is the cornerstone of effective risk mitigation. Exposure can lead to irritation of the skin, eyes, and respiratory tract.[1][3] More severe consequences include the potential for methemoglobinemia—a serious condition where the oxygen-carrying capacity of blood is reduced, leading to cyanosis (bluish skin), dizziness, and rapid heart rate.[1] Some analogous compounds are noted to cause severe skin and eye burns, necessitating a cautious approach.[4][5]

Hazard ClassificationDescription of RiskKey Sources
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or inhaled.[2][6][2][6]
Skin Corrosion/Irritation Causes skin irritation.[3] Some related compounds cause severe burns.[4][5][3][4][5]
Serious Eye Damage/Irritation May cause eye irritation; related compounds can cause severe eye damage.[1][4][1][4]
Systemic Effects May cause methemoglobinemia, central nervous system depression, and cardiac disturbances.[1][1]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The causality is simple: this compound can be absorbed through the skin and is harmful upon inhalation, therefore, a robust barrier is non-negotiable.[1]

Core PPE Requirements
  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][7] If there is a splash hazard, a face shield should be used in conjunction with goggles.

  • Skin Protection :

    • Gloves : Wear appropriate protective gloves to prevent skin exposure.[1] Given the nature of aniline derivatives, nitrile gloves are a common choice, but always check the manufacturer's glove compatibility chart for the specific chemical and breakthrough time.

    • Lab Coat/Protective Clothing : A chemically resistant lab coat or apron is mandatory. For larger quantities or tasks with a higher risk of splashes, full protective clothing should be worn to prevent any skin contact.[1][4]

  • Respiratory Protection : All handling of this compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge is required.[1][4][7]

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering & Respiratory Controls Start Start: Handling This compound AssessQuantity Assess Quantity & Procedure Start->AssessQuantity SmallScale Small Scale / Low Splash Risk (e.g., weighing, small reactions) AssessQuantity->SmallScale Small LargeScale Large Scale / High Splash Risk (e.g., transfers, purification) AssessQuantity->LargeScale Large CorePPE Mandatory Core PPE: - Chemical Safety Goggles - Nitrile Gloves - Chemical Resistant Lab Coat SmallScale->CorePPE EnhancedPPE Enhanced PPE: - Core PPE PLUS - Face Shield - Double Gloving - Impervious Apron/Suit LargeScale->EnhancedPPE FumeHood Work in Chemical Fume Hood? CorePPE->FumeHood EnhancedPPE->FumeHood UseRespirator Use NIOSH-approved respirator with organic vapor cartridges FumeHood->UseRespirator No / Insufficient Proceed Proceed with work FumeHood->Proceed Yes UseRespirator->Proceed

Caption: PPE Selection Workflow for this compound.

Operational Plan: From Benchtop to Disposal

A self-validating safety protocol anticipates potential failures and builds in checks and balances. The following procedures provide a framework for handling this compound safely.

Handling Protocol
  • Preparation : Before handling, ensure an eyewash station and safety shower are readily accessible and have been recently tested.[1][4] Confirm the chemical fume hood has a valid certification.

  • Personal Protection : Don all required PPE as determined by your risk assessment.

  • Containment : Conduct all manipulations within a chemical fume hood to keep airborne concentrations low.[1][4]

  • Dispensing : When transferring the liquid, use grounded and bonded containers to prevent static discharge, which can be an ignition source.[4] Avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][6] Do not eat, drink, or smoke in the laboratory area.[2]

  • Decontamination : Decontaminate all surfaces and equipment after use. Remove contaminated clothing immediately and wash it before reuse.[4][9]

Handling_Protocol A 1. PREPARE Verify fume hood, eyewash, and safety shower functionality. B 2. DON PPE Select and wear appropriate PPE based on risk assessment. A->B C 3. CONTAIN Perform all work inside a certified chemical fume hood. B->C D 4. HANDLE Dispense chemical carefully, avoiding splashes. Use grounding for large transfers. C->D E 5. CLEAN UP Wash hands and exposed skin thoroughly. Do not eat or drink. D->E F 6. DECONTAMINATE Clean workspace and equipment. Launder contaminated clothing. E->F

Caption: Step-by-step safe handling protocol.

Storage Plan

Proper storage is critical to maintaining chemical stability and preventing hazardous reactions.

  • Container : Store in a tightly closed container.[1][4]

  • Location : Keep in a cool, dry, and well-ventilated area.[1][4]

  • Incompatibilities : Segregate from incompatible materials such as strong oxidizing agents and strong acids.[1][4][8]

  • Conditions to Avoid : Protect from light, exposure to air, and sources of ignition like heat, sparks, or open flames.[1][4]

Emergency and Disposal Plan

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[2][9]

Exposure RouteFirst-Aid ProcedureKey Sources
Inhalation Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration (do not use mouth-to-mouth). If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical aid.[1][9][1][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9][1][9]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][1]
Spill Response
  • Evacuate : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect : Wear full PPE, including respiratory protection if necessary.

  • Contain : Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1][4] Do not use combustible materials like sawdust.

  • Collect : Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][4]

  • Clean : Clean the spill area thoroughly.

  • Report : Report the incident to your institution's environmental health and safety office.

Spill_Response_Plan Spill Spill Occurs Evacuate EVACUATE Clear area of non-essential personnel. Spill->Evacuate Protect PROTECT Don full PPE, including respiratory protection if needed. Evacuate->Protect Contain CONTAIN Absorb spill with inert material (e.g., sand, vermiculite). Protect->Contain Collect COLLECT Place absorbed material into a labeled hazardous waste container. Contain->Collect Clean CLEAN Decontaminate the spill area. Collect->Clean Report REPORT Inform Environmental Health & Safety. Clean->Report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.